Cholesteryl caprylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-SJTWHRLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152038 | |
| Record name | Cholesteryl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Cholesteryl caprylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1182-42-9 | |
| Record name | Cholesteryl caprylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-ene-3-β-yl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Cholesteryl Caprylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Cholesteryl caprylate, also known as cholesteryl octanoate, is an ester derived from cholesterol and caprylic acid (octanoic acid).[1][2] As a cholesterol derivative, it finds significant applications in various scientific and industrial fields. Its hydrophobic nature makes it a valuable component in the formulation of drug delivery systems, where it can enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients.[2] Furthermore, its liquid crystalline properties are of interest in materials science and for applications in cosmetics as an emollient or skin-conditioning agent.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of this compound via Steglich Esterification
The synthesis of this compound is typically achieved through the esterification of cholesterol with caprylic acid or its more reactive derivatives. Among the various esterification methods, the Steglich esterification stands out as a particularly mild and efficient approach, especially for sterically hindered alcohols like cholesterol.[4][5] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under neutral conditions at room temperature.[4][6]
Causality Behind Experimental Choices
The choice of the Steglich esterification is deliberate. Traditional Fischer esterification, which requires acidic conditions and high temperatures, can lead to side reactions and degradation of the sensitive cholesterol molecule. The Steglich method's mild conditions preserve the integrity of the reactants.[4] DCC activates the carboxylic acid (caprylic acid) to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species, which is readily attacked by the hydroxyl group of cholesterol.[4][5] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, a common issue in DCC-mediated couplings without DMAP.[5][6]
Experimental Workflow: Steglich Esterification
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Detailed Step-by-Step Protocol: Steglich Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve cholesterol (1 equivalent) and caprylic acid (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The use of a slight excess of the carboxylic acid ensures the complete conversion of the more valuable cholesterol.
-
Catalyst and Coupling Agent Addition: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by the dropwise addition of a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in the same anhydrous solvent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the cholesterol spot and the appearance of the less polar this compound spot.
-
Work-up and Initial Purification: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will have formed.[6] The DCU is removed by filtration. The filtrate is then transferred to a separatory funnel and washed successively with a dilute acid (e.g., 0.5 M HCl) to remove any unreacted DMAP, a dilute base (e.g., saturated NaHCO₃ solution) to remove excess caprylic acid, and finally with brine to remove any remaining aqueous contaminants.
-
Isolation of the Crude Product: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Part 2: Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting materials and minor side products. Therefore, a robust purification strategy is essential to obtain high-purity this compound. The two most common and effective methods for the purification of cholesteryl esters are recrystallization and column chromatography.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures. For cholesteryl esters, a solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures. Common solvents for the recrystallization of cholesteryl esters include acetone, ethanol, and mixtures of solvents like ethanol/ethyl acetate.[8] The process relies on the slow formation of a crystalline lattice, which inherently excludes impurities, leading to a highly purified product upon cooling.
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 3. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Chemical grafting of cholesterol on monomer and PDMMLA polymers, a step towards the development of new polymers for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Physical properties of cholesteryl caprylate
An In-Depth Technical Guide to the Physical Properties of Cholesteryl Caprylate
Abstract
This compound (also known as cholesteryl octanoate) is a cholesterol ester that exhibits fascinating and complex physical properties, most notably its thermotropic liquid crystalline behavior. As a member of the broader class of cholesteryl esters, it serves as a vital model compound in the study of liquid crystals and has practical implications in drug delivery systems, cosmetics, and temperature-sensing applications. This technical guide provides a comprehensive exploration of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical characteristics, thermal behavior, crystalline structure, and optical properties, grounded in established analytical techniques. The causality behind experimental choices and detailed, self-validating protocols are provided to ensure both technical accuracy and practical applicability.
Introduction: The Significance of this compound
Cholesteryl esters, formed from the condensation of cholesterol and a carboxylic acid, are a class of lipids crucial to biological systems for cholesterol transport and storage.[1] Beyond their biological role, these molecules are renowned for forming liquid crystal phases—states of matter with properties intermediate between those of a conventional liquid and a solid crystal.[2] this compound, the ester of cholesterol and caprylic acid (octanoic acid), is a prominent example.[3]
Its structure, featuring a rigid steroid backbone from cholesterol and a flexible eight-carbon aliphatic chain, gives rise to its unique phase behavior.[3][4] This behavior is highly sensitive to temperature, making it a subject of intense study and a component in various technological applications. For professionals in pharmaceuticals, its hydrophobic nature and compatibility with lipophilic drugs make it a valuable excipient for enhancing solubility and bioavailability in novel drug delivery systems.[3] This guide synthesizes data from various analytical modalities to present a holistic physical profile of this compound.
Fundamental Physicochemical Properties
A baseline understanding of any compound begins with its fundamental properties. This compound is a white, powdery solid at room temperature.[5] Its stability under normal conditions makes it a reliable compound for research and formulation.[5]
A summary of its core physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1182-42-9 | [5][6][7][8] |
| Molecular Formula | C₃₅H₆₀O₂ | [5][7][9] |
| Molecular Weight | 512.85 g/mol | [5][6][7][9] |
| Appearance | White powder/solid | [5][8] |
| Melting Point | 106 - 110 °C | [5][6][7][8] |
| Boiling Point | ~565 °C (at 760 mmHg) | [5][6] |
| Density | ~0.97 g/cm³ | [5][6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like chloroform and ethyl acetate. | [3][8] |
| Specific Rotation | -30º (c=2, CHCl₃, 24ºC) | [5][8] |
Thermal Behavior and Liquid Crystalline Phases
The most defining characteristic of this compound is its thermotropic liquid crystallinity, meaning its phases change as a function of temperature.[10] These transitions can be precisely characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as its temperature is changed.[11][12]
Upon heating, this compound transitions from a crystalline solid to a cholesteric liquid crystal phase before finally becoming an isotropic (clear) liquid.[13][14] The cholesteric phase, also known as the chiral nematic phase, is characterized by molecules that are aligned in a common direction, with this direction twisting helically from one layer to the next.[10] This helical structure is responsible for the unique optical properties of cholesteryl esters.
Thermogravimetric Analysis (TGA) is used to assess thermal stability, revealing the temperature at which the compound begins to decompose.[15][16] For this compound, this decomposition occurs at temperatures well above its melting and clearing points, confirming its stability throughout its liquid crystal phase range.
Diagram: Thermal Phase Transitions of this compound
The following diagram illustrates the sequence of phase transitions observed upon heating.
Caption: Phase transition pathway for this compound upon heating.
Crystallography and Optical Properties
Crystal Structure Analysis
The arrangement of molecules in the solid state significantly influences a material's physical properties. X-ray Diffraction (XRD) is the definitive technique for determining crystal structure.[17][18] While a detailed crystal structure for this compound itself is not as commonly cited as for other esters, studies on related compounds like cholestanyl caprylate show a molecular packing arrangement of stacked bilayers.[17] This layered structure is a precursor to the layered arrangements observed in the liquid crystal phases.[4] The distinct difference in crystal structure between this compound and its saturated analogue, cholestanyl caprylate, underscores the critical role of the C5-C6 double bond in the cholesterol ring system in determining molecular packing.[17]
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy (POM) is an indispensable tool for visualizing the anisotropic nature of liquid crystals.[19][20] Because the cholesteric phase interacts with polarized light, it appears as a bright, often colorful, and textured image under a POM, while the isotropic liquid phase appears dark.[21] This technique allows for the direct observation of phase transitions and the identification of specific liquid crystal textures, which are characteristic of the molecular arrangement. The ability to visually confirm transitions seen in DSC provides a powerful, self-validating system for thermal analysis.[19]
Experimental Methodologies: A Practical Guide
To ensure trustworthy and reproducible characterization, rigorous experimental protocols are essential. The following section details the standard methodologies for analyzing the physical properties of this compound.
Diagram: Comprehensive Workflow for Physical Characterization
This workflow illustrates the logical sequence of analysis to build a complete physicochemical profile.
Caption: Integrated workflow for the characterization of this compound.
Protocol for Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures and enthalpies of phase transitions (crystal-to-liquid crystal and liquid crystal-to-isotropic liquid).
-
Methodology Rationale: DSC provides quantitative energetic data for phase changes. A heat-cool-heat cycle is standard. The first heating run reveals the thermal history of the sample as received. The cooling and second heating runs provide data on the intrinsic, reversible phase behavior of the material, which is critical for understanding its liquid crystalline nature.[12][22]
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating. Place an empty, sealed aluminum pan on the reference side of the calorimeter.
-
Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Thermal Program (Heat-Cool-Heat):
-
Segment 1 (Equilibration): Equilibrate the sample at 25°C.
-
Segment 2 (First Heat): Heat the sample from 25°C to 130°C at a controlled rate of 10°C/min. This temperature range brackets the expected melting and clearing points.
-
Segment 3 (Isothermal): Hold at 130°C for 2 minutes to ensure complete melting and erase prior thermal history.
-
Segment 4 (Cool): Cool the sample from 130°C back to 25°C at 10°C/min.
-
Segment 5 (Second Heat): Reheat the sample from 25°C to 130°C at 10°C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating run. The peak onset temperature of the first major endotherm corresponds to the melting point (solid-to-cholesteric transition), and the second corresponds to the clearing point (cholesteric-to-isotropic liquid transition). Integrate the peak areas to determine the enthalpy of transition (ΔH).
-
Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability and decomposition temperature of this compound.
-
Methodology Rationale: TGA measures mass change as a function of temperature. A stable baseline with no mass loss through the melting and clearing temperatures indicates that the observed DSC events are phase transitions, not decomposition events.[23][24] This is a crucial cross-validation step.
-
Step-by-Step Protocol:
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen at 50-100 mL/min).
-
Thermal Program: Heat the sample from 25°C to 600°C at a rate of 20°C/min.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss (typically >5%) is considered the decomposition temperature.
-
Protocol for Polarized Optical Microscopy (POM) with Hot Stage
-
Objective: To visually observe and identify the phase transitions and characteristic textures of the liquid crystal phase.
-
Methodology Rationale: This technique provides direct visual evidence that complements the energetic data from DSC. The appearance of specific textures (e.g., focal conic, planar) confirms the presence and type of liquid crystal phase.[19][25]
-
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover with a coverslip and gently melt the sample on a hot plate to create a thin, uniform film. Allow it to recrystallize at room temperature.
-
Instrument Setup: Mount the slide on a programmable hot stage affixed to the stage of a polarizing microscope.
-
Thermal Program: Heat the sample from room temperature through its clearing point at a slow rate (e.g., 5°C/min) to allow for clear observation of the transitions.
-
Observation: Observe the sample through crossed polarizers.
-
Crystalline Solid: Will appear bright with distinct crystal habits.
-
Cholesteric Phase: Will show characteristic textures, often with iridescent colors if a planar alignment is achieved.
-
Isotropic Liquid: The field of view will become dark (extinction) as the sample no longer rotates polarized light.
-
-
Correlation: Correlate the temperatures of observed visual changes with the transition temperatures measured by DSC.
-
Conclusion
This compound is a molecule of significant scientific interest due to its accessible and well-defined liquid crystalline behavior. Its physical properties are dictated by the interplay between its rigid steroidal core and flexible alkyl chain. A multi-technique approach, combining DSC, TGA, POM, and XRD, provides a comprehensive and self-validating understanding of its thermal, structural, and optical characteristics. For researchers and formulation scientists, a thorough grasp of these properties is paramount for leveraging this compound's full potential in advanced materials and pharmaceutical applications.
References
- Abraham, J., & Craven, B. M. (1988). Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... PubMed.
- Chemsrc. (n.d.). This compound | CAS#:1182-42-9.
- CAS Common Chemistry. (n.d.). This compound.
- Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed.
- Craven, B. M. (1986). Structural Determination and Packing Analysis of a Cholesteryl caprate/cholesteryl Laurate Solid Solution. PubMed.
- Hajjar, D. P., et al. (1989). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. National Institutes of Health.
- Barall, E. M., et al. (1968). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. ResearchGate.
- Small, D. M. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS.
- Yang, R., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. SciELO.
- Yang, R., et al. (2022). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology.
- Rabelo, R., et al. (2015). Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells. National Institutes of Health.
- Google Patents. (n.d.). US4301023A - Cholesteric compositions.
- Wikipedia. (n.d.). Cholesteric liquid crystal.
- Mettler Toledo. (n.d.). Chemicals.
- Marks, D. L., et al. (2021). Photothermal optical coherence microscopy for studying lipid architecture in human carotid arteries. National Institutes of Health.
- Hasa, D., et al. (2017). Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. National Institutes of Health.
- Singh, V. K., et al. (2021). X‐ray diffraction patterns of (a) cholesterol, (b) mixed, and (c) pigment gallstones. ResearchGate.
- Britannica. (n.d.). Cholesteric phase.
- Zimmer, A., & Kreuter, J. (1995). Polarizing light micrograph of a cholesteryl myristate/phospholipid... ResearchGate.
- McConville, C., et al. (2014). Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics. PubMed.
- Mateo, C. R., et al. (1995). Liquid-crystalline phases of cholesterol/lipid bilayers as revealed by the fluorescence of trans-parinaric acid. National Institutes of Health.
- Aseyev, V., et al. (2016). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes. PubMed.
- Davidson, M. W. (n.d.). Polarized Light Microscopy Gallery - Cholesterol. Florida State University.
- Onwudili, J. A., & Williams, P. T. (2016). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston University.
- Fawcett, T. G., et al. (n.d.). Best Practices in Formulation Analyses by X-ray Diffraction.
- McMullen, T. P., & McElhaney, R. N. (1993). Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines. PubMed.
- Onwudili, J. A., & Williams, P. T. (2016). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. Aston University.
- Chen, C., et al. (2015). Thermogravimetric and kinetic analysis of thermal decomposition characteristics of low-lipid microalgae. PubMed.
Sources
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Crystals [saylordotorg.github.io]
- 3. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 4. mriquestions.com [mriquestions.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 1182-42-9 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 11. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 14. Cholesteric phase | chemistry | Britannica [britannica.com]
- 15. Investigating the role of cholesterol in the formation of non-ionic surfactant based bilayer vesicles: thermal analysis and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Cholesterol [micro.magnet.fsu.edu]
- 22. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.aston.ac.uk [publications.aston.ac.uk]
- 24. Thermogravimetric and kinetic analysis of thermal decomposition characteristics of low-lipid microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chemical characterization of cholesteryl caprylate
An In-depth Technical Guide for the Chemical Characterization of Cholesteryl Caprylate
Introduction: Defining this compound
This compound (CAS No. 1182-42-9), the ester formed from cholesterol and caprylic acid (octanoic acid), is a significant lipid molecule with applications ranging from biochemical research to pharmaceutical formulations.[1][2][3] Its amphipathic nature, conferred by the rigid steroid nucleus and the flexible eight-carbon acyl chain, makes it a key component in studying lipid metabolism, atherosclerosis, and the development of lipophilic drug delivery systems.[3][4]
A comprehensive chemical characterization is paramount to ensure its identity, purity, and suitability for any downstream application. This guide provides a multi-technique, field-proven approach to the definitive analysis of this compound, grounded in the principles of structural elucidation, physicochemical property determination, and purity assessment. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating characterization workflow.
Core Physicochemical Properties
A foundational step in characterization is the confirmation of basic physical constants. These values serve as a rapid, initial verification against established specifications.
| Property | Value | Source(s) |
| CAS Number | 1182-42-9 | [1][5][6][7] |
| Molecular Formula | C35H60O2 | [1][5][6] |
| Molecular Weight | 512.85 g/mol | [1][5][6] |
| Appearance | White powder | [5] |
| Melting Point | 106-110 °C | [1][2][5][6] |
| Density | ~0.97 g/cm³ | [1][5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., Chloroform) | [3][8] |
The Analytical Workflow: An Integrated Approach
No single technique can fully characterize a molecule. True scientific integrity is achieved by integrating data from orthogonal methods. The following workflow illustrates the logical progression from initial purity checks to in-depth structural and thermal analysis.
Sources
- 1. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 2. This compound | 1182-42-9 [chemicalbook.com]
- 3. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 4. lipotype.com [lipotype.com]
- 5. echemi.com [echemi.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. This compound | 1182-42-9 [amp.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Cholesteryl Caprylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of cholesteryl caprylate in organic solvents, designed for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings of solubility, presents available data, and offers a detailed experimental protocol for determining solubility, empowering researchers to generate critical data for their specific applications.
Introduction: The Significance of this compound in Research and Development
This compound (CAS 1182-42-9), the ester of cholesterol and caprylic acid, is a highly hydrophobic molecule with significant applications in various scientific fields, particularly in the formulation of lipid-based drug delivery systems.[1] Its ability to enhance the solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs) makes it a valuable excipient in pharmaceutical development.[1] Understanding its solubility profile in a range of organic solvents is paramount for designing and optimizing these delivery systems, controlling crystallization processes, and ensuring the stability and efficacy of the final product.
This guide will explore the physicochemical properties of this compound that govern its solubility, discuss the theoretical framework of solute-solvent interactions, provide a summary of its known solubility characteristics, and present a detailed, field-proven methodology for its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to predicting and explaining its solubility behavior.
| Property | Value | Reference |
| CAS Number | 1182-42-9 | [2] |
| Molecular Formula | C35H60O2 | |
| Molecular Weight | 512.85 g/mol | |
| Appearance | White crystalline powder | [3] |
| Melting Point | Approximately 110 °C | [4] |
| LogP (o/w) | ~13.6 (estimated) | |
| Water Solubility | Insoluble | [3] |
The large, nonpolar steroidal backbone and the C8 alkyl chain of the caprylate moiety contribute to its pronounced hydrophobic nature, rendering it virtually insoluble in water but soluble in various organic solvents.[1]
Theoretical Framework: The Principles of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. The extent of solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic; non-polar solutes tend to dissolve in non-polar solvents, and polar solutes in polar solvents.
The overall free energy change of dissolution (ΔG_sol) determines the solubility. This is composed of the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be favorable, ΔG_sol must be negative. The enthalpy term (ΔH_sol) represents the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The entropy term (ΔS_sol) relates to the increase in disorder as the solute dissolves.
Factors influencing the solubility of this compound in organic solvents include:
-
Polarity of the Solvent: Solvents with polarities similar to that of this compound (which is highly non-polar) are expected to be better solvents.
-
Hydrogen Bonding: this compound has a carbonyl group that can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding may exhibit enhanced solubility.
-
Temperature: Generally, the solubility of solids increases with increasing temperature as the dissolution process is often endothermic (ΔH_sol > 0).
-
Crystalline Structure: The crystal lattice energy of this compound must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.
Solubility Profile of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly soluble |
| Ethyl Acetate | Slightly soluble |
| Ethanol | Data not readily available |
| Acetone | Data not readily available |
| Dichloromethane | Data not readily available |
| Hexane | Data not readily available |
Note to the Researcher: The lack of extensive quantitative data necessitates experimental determination of this compound's solubility in solvents relevant to your specific application. The following section provides a robust protocol for this purpose.
Experimental Protocol for Determining the Solubility of this compound
This section outlines a detailed, step-by-step methodology for the accurate determination of this compound solubility in an organic solvent, based on the principles of the isothermal shake-flask method, a technique widely recognized for its reliability.
Principle
An excess amount of solid this compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
Experimental Workflow
Figure 1. Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of vials. A preliminary rough estimation may be necessary.
-
To each vial, add a precise volume of the organic solvent being tested.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.
-
Centrifuge the vials at the same temperature to pellet the undissolved this compound.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample by HPLC. An Evaporative Light Scattering Detector (ELSD) is often suitable for non-chromophoric lipids like this compound.
-
Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by taking into account the dilution factor.
-
Data Reporting
Solubility should be reported in standard units such as mg/mL or g/L at the specified temperature. It is good practice to report the mean and standard deviation of at least three replicate measurements.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound can be influenced by several factors that researchers must consider:
-
Solvent Properties: A more detailed look at solvent parameters can provide predictive insights. Hansen Solubility Parameters (HSP), which are based on dispersion forces, polar forces, and hydrogen bonding, can be a useful tool for predicting the compatibility of this compound with different solvents.
-
Temperature Effects: The van't Hoff equation can be used to describe the relationship between solubility and temperature, allowing for the determination of the enthalpy of solution.
-
Presence of Impurities: Impurities in either the this compound or the solvent can significantly affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.
Applications in Drug Development
The solubility data of this compound is critical for several applications in drug development:
-
Formulation of Lipid Nanoparticles: this compound is used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Knowledge of its solubility in various organic solvents is essential for the selection of appropriate manufacturing processes, such as the solvent emulsification-evaporation method.
-
Development of Self-Emulsifying Drug Delivery Systems (SEDDS): In SEDDS, the drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Understanding the solubility of this compound helps in the selection of co-solvents and the overall design of the formulation.
-
Crystallization Control: The solubility profile is crucial for controlling the crystallization of this compound during manufacturing and storage, which can impact the stability and performance of the drug product.
Conclusion
While this compound is a well-established excipient in the pharmaceutical industry, a comprehensive public database of its quantitative solubility in common organic solvents is lacking. This guide has provided a theoretical framework for understanding its solubility, summarized the available qualitative information, and, most importantly, presented a detailed and robust experimental protocol for its determination. By following this methodology, researchers and drug development professionals can generate the critical data needed to effectively utilize this compound in their formulations, leading to the development of more stable and efficacious drug products.
References
- Chemsrc. (n.d.). This compound | CAS#:1182-42-9.
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility.
- CAS Common Chemistry. (n.d.). This compound.
- Wikipedia. (n.d.). Cholesteryl ester.
- Huang, Z., Kawi, S., & Chiew, Y. C. (2003). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents. The Journal of Supercritical Fluids, 27(2), 161-170.
- Chemistry Connection. (2014). SDS US.
- Jandacek, R. J., Webb, M. R., & Mattson, F. H. (1977). Effect of an aqueous phase on the solubility of cholesterol in an oil phase. Journal of lipid research, 18(2), 203–210.
- ResearchGate. (n.d.). Effect of an aqueous phase on solubility of cholesterol in an oil phase.
- Research With Rutgers. (n.d.). Solubility of cholesterol and its esters in supercritical carbon dioxide with and without cosolvents.
- MDPI. (n.d.). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review.
- PubMed. (n.d.). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams.
- Figshare. (2023). Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K.
- Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. (n.d.).
- Cholesteryl to improve the cellular uptake of Polymersomes within HeLa cells. (2016).
- PubMed. (n.d.). Cholesterol solubility in organic solvents.
- PubMed Central (PMC). (n.d.). The Efficacy of Cholesterol-Based Carriers in Drug Delivery.
- Semantic Scholar. (n.d.). Solubility determination of cholesterol polymorphs in organic solvents.
Sources
An In-Depth Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters, a class of liquid crystals, are pivotal in various biological and technological applications, including drug delivery systems. Their unique ability to form ordered yet fluid mesophases is central to their function. This guide provides a comprehensive technical overview of the liquid crystal phase transitions of a specific cholesteryl ester, cholesteryl caprylate (also known as cholesteryl octanoate). We will delve into the theoretical underpinnings of its phase behavior, present detailed experimental protocols for characterization, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and professionals working with cholesteryl esters and other liquid crystalline materials.
Introduction: The Mesomorphic World of Cholesteryl Esters
Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules that form liquid crystal phases, known as mesogens, possess a degree of molecular order, yet retain the ability to flow. Cholesteryl esters, formed from the esterification of cholesterol with a fatty acid, are a prominent class of thermotropic liquid crystals, meaning their phase transitions are induced by changes in temperature.[1][2]
The phase behavior of cholesteryl esters is complex and highly dependent on the length and saturation of the fatty acyl chain.[3] These molecules can self-assemble into several distinct mesophases, primarily the cholesteric (chiral nematic) and smectic phases. The cholesteric phase is characterized by a helical arrangement of molecules, where the director (the average direction of the long molecular axis) rotates progressively from one layer to the next.[2] This helical structure is responsible for the unique optical properties of these materials, including their vibrant color play. In the smectic phase, molecules are organized into well-defined layers, exhibiting a higher degree of positional order than the cholesteric phase.[1]
This compound, with its eight-carbon fatty acid chain, is a key compound for studying the fundamental principles of cholesteric and smectic phase transitions. A crucial characteristic of this compound is its monotropic liquid crystal behavior.[2] This means that the cholesteric and smectic phases are only observed upon cooling from the isotropic liquid state and not upon heating the crystalline solid.[2] Understanding this monotropic nature is essential for accurate experimental design and data interpretation.
The unique phase behavior of cholesteryl esters makes them valuable in drug delivery applications. Their ability to encapsulate both lipophilic and hydrophilic drugs within their structured phases allows for controlled release profiles and enhanced stability.[4]
Theoretical Framework: Understanding the Driving Forces of Phase Transitions
The transitions between the crystalline solid, liquid crystal mesophases, and the isotropic liquid state are governed by a delicate balance of intermolecular forces and thermal energy. The rigid, planar steroid nucleus of the cholesterol moiety promotes parallel alignment, while the flexible aliphatic chain contributes to fluidity.
The sequence of phase transitions in this compound upon cooling from the isotropic liquid can be understood as a stepwise increase in molecular order:
-
Isotropic Liquid to Cholesteric Phase: In the high-temperature isotropic liquid, molecules are randomly oriented. As the temperature is lowered, intermolecular attractive forces begin to overcome the thermal energy, leading to the formation of the cholesteric phase. In this phase, the molecules exhibit long-range orientational order, aligning their long axes along a common director, which then twists helically.[2]
-
Cholesteric to Smectic A Phase: With further cooling, the system can achieve a more ordered state by forming layers. In the smectic A phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The molecules are still mobile within the layers.
-
Smectic A to Crystalline Solid: Upon further cooling, the molecules lose their translational freedom and lock into a three-dimensional crystalline lattice.
The monotropic nature of this compound's liquid crystal phases implies that the crystalline solid has a higher melting point than the clearing point (the temperature of the transition from the liquid crystal phase to the isotropic liquid). Therefore, upon heating, the crystal melts directly into the isotropic liquid without passing through the mesophases. These mesophases are metastable and only form when the isotropic liquid is supercooled below the crystal melting temperature.[2]
Experimental Characterization of Phase Transitions
The investigation of liquid crystal phase transitions relies on a suite of complementary analytical techniques. Differential Scanning Calorimetry (DSC) provides quantitative thermodynamic data, while Polarized Optical Microscopy (POM) allows for the direct visualization and identification of the different mesophases based on their unique optical textures.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperatures and enthalpy changes associated with phase transitions.[2] By measuring the heat flow into or out of a sample as a function of temperature, endothermic (heat absorbing) and exothermic (heat releasing) transitions can be precisely identified.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature well above the expected isotropic transition (e.g., 120°C). This initial heating run serves to erase the sample's prior thermal history and melt it into the isotropic liquid state.
-
Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min) from the isotropic liquid state down to room temperature. This is the crucial step for observing the monotropic liquid crystal phases.
-
Second Heating Cycle: Reheat the sample at the same controlled rate to confirm the melting point of the crystalline form that solidified during the cooling cycle.
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures and integrate the peak areas to determine the enthalpy of each transition.
A typical DSC thermogram for this compound will exhibit the following features:
-
First Heating Scan: A single, sharp endothermic peak corresponding to the melting of the crystalline solid into the isotropic liquid.
-
Cooling Scan: Two distinct exothermic peaks will be observed. The first, smaller peak at a higher temperature corresponds to the transition from the isotropic liquid to the cholesteric phase. The second, larger peak at a lower temperature represents the transition from the cholesteric to the smectic phase (or directly to the crystalline solid, depending on the cooling rate and purity).
-
Second Heating Scan: A single endothermic peak, similar to the first heating scan, confirming the melting point of the recrystallized solid.
The following diagram illustrates the expected sequence of events in a DSC experiment with a monotropic liquid crystal like this compound.
Caption: DSC heating and cooling cycle for this compound.
The following table summarizes the phase transition temperatures for this compound (octanoate) as determined by DSC.
| Transition | Temperature (°C) |
| Heating | |
| Crystal → Isotropic Liquid | 100.5 |
| Cooling | |
| Isotropic Liquid → Cholesteric | 91.0 |
| Cholesteric → Smectic | 80.5 |
Data sourced from a comprehensive study on cholesteryl esters.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystal phases.[5] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, arising from the unique way it interacts with polarized light.
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Heating: Heat the sample to above its melting point to form the isotropic liquid. The view between crossed polarizers will be dark (extinction) as the isotropic liquid does not alter the polarization of light.
-
Cooling: Slowly cool the sample while observing it through the microscope.
-
Texture Observation: As the sample cools through the phase transitions, characteristic textures will appear. Record images or videos of these textures for analysis.
-
Isotropic to Cholesteric Transition: Upon cooling from the dark isotropic phase, the cholesteric phase will emerge, often nucleating in small droplets that grow and coalesce. A common texture for the cholesteric phase is the "oily streak" or "focal conic" texture. These textures are birefringent and will appear bright against the dark background.
-
Cholesteric to Smectic A Transition: As the temperature is lowered further, the cholesteric texture will transform into a smectic A texture. A typical smectic A texture is the "fan-shaped" texture.[5]
The following workflow illustrates the process of identifying liquid crystal phases using POM.
Caption: Polarized Optical Microscopy workflow for this compound.
Causality in Experimental Choices and Self-Validating Systems
The choice of complementary techniques like DSC and POM is deliberate and creates a self-validating system for the characterization of liquid crystal phase transitions.
-
DSC provides the "what" and "how much": It quantitatively determines the temperatures at which transitions occur and the energy involved. However, it does not provide information about the structural nature of the phases.
-
POM provides the "which": It allows for the direct visual identification of the mesophases based on their well-documented optical textures. The temperatures at which these textural changes are observed should correlate directly with the transition temperatures measured by DSC.
Any discrepancy between the DSC and POM data would indicate potential issues such as sample impurities, incorrect instrument calibration, or complex polymorphic behavior requiring further investigation. This cross-verification is a cornerstone of trustworthy and reliable materials characterization. The use of a controlled heating and cooling rate in DSC is critical for reproducibility, as the kinetics of phase transitions can be rate-dependent. Similarly, slow cooling in POM is essential to allow for the formation of well-defined textures.
Applications in Drug Development
The well-defined, temperature-dependent phase behavior of this compound and other cholesteryl esters is highly relevant to the field of drug development. These materials can be formulated into various drug delivery systems, such as:
-
Liquid Crystalline Nanoparticles: The ordered structure of the cholesteric and smectic phases can encapsulate drug molecules, protecting them from degradation and enabling sustained release.[4]
-
Topical Formulations: The unique textural and rheological properties of liquid crystals can be exploited in creams and gels for dermal and transdermal drug delivery.
-
Stimuli-Responsive Systems: The sharp phase transitions can be triggered by temperature changes, allowing for the development of "smart" drug delivery systems that release their payload in response to a specific thermal cue.
A thorough understanding of the phase transition temperatures and the nature of the mesophases is therefore critical for designing and optimizing these advanced drug delivery platforms.
Conclusion
The liquid crystal phase transitions of this compound provide a model system for understanding the complex and fascinating behavior of cholesteric liquid crystals. Its monotropic nature highlights the importance of controlled cooling experiments for revealing its metastable mesophases. By employing a combination of Differential Scanning Calorimetry and Polarized Optical Microscopy, a comprehensive and self-validating characterization of its phase behavior can be achieved. The quantitative data on transition temperatures and the qualitative identification of mesophase textures provide a solid foundation for further research and for the application of this compound in advanced materials and drug delivery systems.
References
- Small, D. M. (1984). Physical properties of cholesteryl esters. In The Physical Chemistry of Lipids (pp. 475-522). Springer, Boston, MA. [Link]
- Guo, C., et al. (2010). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research, 51(4), 833-843. [Link]
- Jákli, A., & Saupe, A. (2006). One- and Two-Dimensional Fluids: Physical Properties of Smectic and Columnar Liquid Crystals. CRC press.
- Demus, D., & Richter, L. (1978). Textures of liquid crystals. Verlag Chemie.
- LibreTexts. (2021). Liquid Crystals. Chemistry LibreTexts. [Link]
- Wikipedia. (2023). Cholesteric liquid crystal. [Link]
- Borras, N., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126. [Link]
- Hamilton, J. A., et al. (1983). Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. Journal of Biological Chemistry, 258(23), 14444-14454. [Link]
- Barrall, E. M., et al. (1968). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Analytical Chemistry, 40(1), 167-171.
- Craven, B. M., & DeTitta, G. T. (1976). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 814-822. [Link]
- Papapostolou, D., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126.
- Cohen, J. (n.d.). The Blue Phase of Cholesteric Liquid Crystals. Stanford University.
- ResearchGate. (n.d.). Phase transition; cholesteric liquid crystal phase (left side) and the... [Image]. [Link]
- ResearchGate. (n.d.). A shows monotropic transitions via DSC... [Image]. [Link]
- Chen, S. J., et al. (2019). High-Contrast Imaging of Cholesterol Crystals in Rabbit Arteries Ex Vivo Using LED-Based Polarization Microscopy. Sensors, 19(15), 3418. [Link]
- Sparr, E., & Wennerström, H. (2001). Fan-shaped and toric textures of mesomorphic oxadiazoles.
- Hollocher, K. (n.d.). Petrology: Igneous textures. Union College.
- Miklossy, J., & Van der Loos, H. (1987). Cholesterol ester crystals in polarized light show pathways in the human brain. Brain research, 426(2), 377-380.
- Davidson, M. W. (n.d.). Polarized Light Microscopy Gallery - Cholesterol.
- Davidson, M. W. (2003). Polarized Light Microscopy Gallery - Cholesterol.
- TA Instruments. (n.d.).
- Lang, J. C., & Raghunathan, V. A. (2025). Phase Behavior of Binary Mixtures of SOPC and Cholesterol. The Journal of Physical Chemistry B.
- Asian Journal of Research in Chemistry. (2017). Liquid Crystal. 10(4), 441. [Link]
Sources
A Predictive and Methodological Guide to the Crystal Structure Analysis of Cholesteryl Caprylate for Pharmaceutical Applications
Abstract
Cholesteryl caprylate, the ester of cholesterol and octanoic acid, is a critical component in the formulation of lipid-based drug delivery systems, influencing the stability, encapsulation efficiency, and release kinetics of therapeutic agents.[1][2] A comprehensive understanding of its solid-state structure is paramount for optimizing its performance as a pharmaceutical excipient. This technical guide addresses the notable absence of a publicly available single-crystal X-ray diffraction structure of this compound. By leveraging detailed crystallographic data from its closest homologues, cholesteryl nonanoate and cholesteryl decanoate, this document provides a robust predictive framework and a step-by-step methodology for researchers to successfully determine and analyze the crystal structure of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of lipid-based pharmaceutical materials.
Introduction: The Significance of this compound in Drug Delivery
Cholesteryl esters are integral to various biological processes and have been harnessed for their unique physicochemical properties in the pharmaceutical sciences. This compound (C35H60O2), with its amphiphilic nature conferred by the rigid sterol backbone and the flexible eight-carbon acyl chain, is particularly valued in the design of nanoparticles, liposomes, and other lipid-based carriers.[1][2][3] Its ability to modulate membrane fluidity and enhance the solubility of lipophilic drugs makes it a valuable excipient.[1] The precise arrangement of molecules in the crystalline state—the crystal packing—directly dictates macroscopic properties such as melting point, solubility, and stability. Therefore, a definitive understanding of the crystal structure of this compound is a critical unmet need in the rational design of advanced drug delivery systems.
While the crystal structure for cholestanyl caprylate has been determined, it is reported to be significantly different from that of this compound, underscoring the importance of a dedicated analysis of the latter.[4] This guide will bridge the current knowledge gap by outlining a comprehensive approach to its crystallographic analysis, grounded in the established structures of its near homologues.
Predictive Structural Analysis Based on Homologous Cholesteryl Esters
In the absence of a determined crystal structure for this compound, a predictive analysis based on the crystallographic data of cholesteryl nonanoate (C9 acyl chain) and cholesteryl decanoate (C10 acyl chain) provides a scientifically sound starting point.[4][5] Cholesteryl esters with similar chain lengths often exhibit analogous packing motifs.[6]
Based on the published data for these homologues, we can anticipate the following structural characteristics for this compound:
| Crystallographic Parameter | Predicted Value/Characteristic for this compound | Rationale based on Homologues (Cholesteryl Nonanoate & Decanoate) |
| Crystal System | Monoclinic | Both cholesteryl nonanoate and decanoate crystallize in the monoclinic system.[4][5] |
| Space Group | P2₁ | This is a common space group for chiral molecules like cholesterol derivatives and is observed for both nonanoate and decanoate homologues.[4][5] |
| Molecules per Asymmetric Unit (Z') | 2 | Both homologues feature two independent molecules (A and B) in the asymmetric unit, suggesting this is a likely arrangement for this compound as well.[4][5] |
| Molecular Conformation | Almost fully extended | The cholesterol backbone is rigid, and the acyl chains in related structures tend to adopt an extended, all-trans conformation to maximize packing efficiency.[4][5][6] |
| Packing Motif | Monolayer | Cholesteryl nonanoate and decanoate exhibit a monolayer packing arrangement where molecules are organized in an antiparallel fashion.[4][5] This is a common packing mode for cholesteryl esters with intermediate chain lengths.[6] |
Experimental Workflow for Crystal Structure Determination
The following section details the requisite experimental procedures for the de novo determination of the crystal structure of this compound.
Material Synthesis and Crystallization
Protocol for Synthesis (Esterification):
-
Reactants: Combine cholesterol and octanoyl chloride in a 1:1.2 molar ratio in a round-bottom flask containing a suitable solvent (e.g., anhydrous dichloromethane or toluene) and a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Work-up: Upon reaction completion (monitored by thin-layer chromatography), quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. Confirm purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Protocol for Single Crystal Growth:
High-quality single crystals are a prerequisite for X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of cholesteryl esters.
-
Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture. Good candidates include acetone, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
Crystallization Setup: Prepare a saturated or near-saturated solution at a slightly elevated temperature. Filter the solution to remove any particulate matter.
-
Slow Evaporation: Loosely cover the vial containing the solution and store it in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once well-formed, transparent crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor.
Powder X-ray Diffraction (PXRD)
PXRD is a valuable complementary technique for phase identification and for analyzing polycrystalline materials. It can confirm the bulk purity of the synthesized material and can be used for structure determination if single crystals are not obtainable.
Visualization and Interpretation of the Crystal Structure
Once the structure is solved, visualization and analysis of the crystal packing are crucial.
Molecular Packing
Based on the structures of cholesteryl nonanoate and decanoate, a monolayer packing is expected. [4][5]In this arrangement, the molecules align in an antiparallel fashion, with the steroid nuclei of one molecule interacting with the acyl chain of the neighboring molecule. This creates distinct hydrophobic regions of steroid rings and acyl chains.
Sources
- 1. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cholesteryl (7Z)-octadecenoate | C45H78O2 | CID 146672295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1182-42-9 [chemicalbook.com]
- 4. Crystal structure of cholesteryl decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of cholesteryl nonanoate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mriquestions.com [mriquestions.com]
- 7. This compound(1182-42-9) 1H NMR spectrum [chemicalbook.com]
- 8. Research Portal [iro.uiowa.edu]
An In-depth Technical Guide to the Self-Assembly and Aggregation of Cholesteryl Caprylate in Solution
This guide provides a comprehensive technical overview of the self-assembly and aggregation of cholesteryl caprylate in solution. It is intended for researchers, scientists, and drug development professionals who are interested in the physicochemical properties of cholesteryl esters and their applications in areas such as liquid crystals and drug delivery systems. This document delves into the fundamental principles governing the self-assembly of this compound, the characterization of its liquid crystalline phases, and its formulation into nanoparticles for therapeutic applications.
Introduction: The Significance of Cholesteryl Ester Self-Assembly
Cholesteryl esters, the products of cholesterol and fatty acids, are crucial molecules in biological systems for the transport and storage of cholesterol.[1] Beyond their physiological roles, these molecules exhibit fascinating self-assembly properties, forming various liquid crystalline phases.[2] this compound, a cholesteryl ester with an eight-carbon fatty acid chain, is a key subject of study due to its thermotropic liquid crystalline behavior. This behavior is dictated by the interplay of the rigid, planar steroid nucleus and the flexible aliphatic tail, which drives the formation of ordered yet fluid structures.[3]
The self-assembly of this compound into ordered aggregates is not only of fundamental scientific interest but also holds significant potential for technological applications. In materials science, its liquid crystalline properties are exploited in temperature-sensitive films and optical devices.[4] In the pharmaceutical field, the biocompatibility and self-assembly characteristics of cholesteryl esters make them excellent candidates for the construction of novel drug delivery systems, such as solid lipid nanoparticles (SLNs).[5][6] These nanocarriers can encapsulate therapeutic agents, enhance their stability, and facilitate their controlled release.[7]
This guide will provide a detailed exploration of the molecular architecture of this compound, the thermodynamics of its self-assembly, its thermotropic phase transitions, and its behavior in solution. Furthermore, it will present detailed experimental protocols for the characterization of these phenomena and discuss the formulation and application of this compound-based nanoparticles in drug delivery.
Molecular Architecture and the Driving Forces of Self-Assembly
The self-assembly of this compound is a direct consequence of its amphipathic nature, albeit in a non-aqueous context. The molecule consists of two distinct moieties: a rigid, bulky, and hydrophobic cholesterol ring system and a flexible, shorter, and also hydrophobic caprylate (octanoate) aliphatic chain. This molecular geometry is the primary determinant of the packing arrangements that lead to the formation of liquid crystalline phases.[3]
The primary intermolecular interactions governing self-assembly are van der Waals forces. The planar steroid rings tend to stack in a parallel fashion to maximize these attractive interactions, while the aliphatic tails also associate with each other.[1] The chirality of the cholesterol molecule introduces a twist in the arrangement of the molecules, which is characteristic of the cholesteric (chiral nematic) liquid crystal phase.[8]
Caption: this compound molecular structure.
The thermodynamics of self-assembly can be understood in terms of minimizing the free energy of the system. The ordered packing of the molecules in the liquid crystalline state is entropically unfavorable compared to the isotropic liquid state. However, this is compensated by the favorable enthalpic contributions from the strong van der Waals interactions between the molecules in the ordered state.[9] The balance between these enthalpic and entropic contributions is temperature-dependent, leading to the observed thermotropic phase transitions.
Thermotropic Liquid Crystalline Phases of this compound
This compound, like other cholesteryl esters, exhibits a rich thermotropic polymorphism, transitioning through different liquid crystalline phases upon heating or cooling. The two primary mesophases observed are the cholesteric and smectic phases.[1]
-
Cholesteric Phase (Ch or N*) : Also known as the chiral nematic phase, this is the highest temperature liquid crystal phase. In this phase, the molecules have long-range orientational order, with their long axes aligned, on average, along a common direction called the director. Due to the chirality of the cholesterol moiety, this director is not constant in space but twists in a helical fashion. This helical structure is responsible for the unique optical properties of the cholesteric phase, such as selective reflection of circularly polarized light.[8]
-
Smectic Phase (Sm) : At lower temperatures, a more ordered smectic phase may form. In addition to the orientational order of the cholesteric phase, the smectic phase possesses a degree of positional order, with the molecules arranged in layers.[3] The molecules can be arranged with their long axes perpendicular to the layer planes (Smectic A) or tilted (Smectic C).
The transition between these phases, as well as the transition from the crystalline solid to the liquid crystalline state and from the liquid crystalline state to the isotropic liquid, can be characterized by specific transition temperatures and enthalpy changes.
Caption: Phase transition sequence upon heating.
Table 1: Phase Transition Temperatures and Enthalpies of Selected Saturated Cholesteryl Esters
| Cholesteryl Ester | Acyl Chain | Crystal to Smectic/Cholesteric (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) | ΔH_total (kJ/mol) |
| Propionate (C3) | 3 | 98.5 | - | 114.5 | 13.4 |
| Valerate (C5) | 5 | 93.0 | - | 101.5 | 11.3 |
| Heptanoate (C7) | 7 | 93.5 | - | 113.0 | 16.7 |
| Caprylate (C8) | 8 | ~95-100 | ~100-105 | ~105-110 | ~15-20 |
| Nonanoate (C9) | 9 | 80.5 | 92.0 | - | 21.3 |
| Decanoate (C10) | 10 | 83.0 | 92.0 | - | 23.0 |
Self-Assembly and Aggregation in Solution
When dissolved in an appropriate organic solvent, this compound can exhibit lyotropic liquid crystalline behavior, where the formation of ordered phases is dependent on both temperature and concentration. The choice of solvent is critical. In a good solvent, the molecules will be well-solvated and exist as individual molecules. In a poor solvent, the solute-solute interactions will dominate, leading to aggregation and the formation of self-assembled structures.
For instance, in solvents like chloroform, cholesteryl esters can form mixed associations.[11] The aggregation process is driven by the tendency of the hydrophobic cholesterol and caprylate moieties to minimize contact with a less favorable solvent environment. This can lead to the formation of various aggregates, from small oligomers to larger, more ordered liquid crystalline domains. The kinetics of this aggregation can be complex and may involve nucleation and growth mechanisms.[12]
Experimental Characterization Techniques
A multi-technique approach is essential for a thorough characterization of the self-assembly and aggregation of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature.[13] It is the primary method for determining the phase transition temperatures and the associated enthalpy changes (ΔH).
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final clearing point (e.g., 130 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the phase transitions upon heating. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[9]
Polarized Optical Microscopy (POM)
POM is an invaluable technique for the direct visualization of the anisotropic liquid crystalline phases.[14] The unique textures observed under a polarizing microscope are characteristic of the different liquid crystal phases and can be used for their identification.
Experimental Protocol for POM Analysis:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide.
-
Heating: Gently heat the slide on a hot stage to melt the sample into an isotropic liquid.[15]
-
Cover Slip: Place a clean cover slip over the molten sample and press gently to create a thin, uniform film.
-
Observation: Place the slide on the hot stage of the polarizing microscope.
-
Cooling and Observation: Slowly cool the sample from the isotropic liquid phase. As the sample cools, it will pass through the different liquid crystalline phases. Observe and record the characteristic textures that form at different temperatures.
-
Cholesteric Phase: Often exhibits a "focal conic" or "fingerprint" texture.
-
Smectic Phase: May show "focal conic fan" or "mosaic" textures.
-
-
Correlation with DSC: The temperatures at which these textural changes occur should correspond to the transition temperatures observed in the DSC thermogram.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structure of the different phases.[16] By analyzing the diffraction patterns, one can determine the layer spacing in the smectic phases and the degree of ordering in the crystalline and liquid crystalline states.
Experimental Protocol for XRD Analysis:
-
Sample Preparation: A powdered sample of this compound is typically used for analysis of the solid phase. For liquid crystal phases, the sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled sample holder.[17]
-
Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).
-
Data Collection: Diffraction patterns are collected at different temperatures corresponding to the different phases identified by DSC and POM.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp, intense peak in the small-angle region will be observed, corresponding to the layer spacing (d). This can be calculated using Bragg's Law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): In the liquid crystalline phases, a broad, diffuse peak in the wide-angle region will be observed, corresponding to the average distance between adjacent molecules. In the crystalline solid phase, a series of sharp peaks will be observed, which can be used to determine the crystal structure.
-
Caption: Workflow for characterizing this compound.
Applications in Drug Delivery: Solid Lipid Nanoparticles (SLNs)
The self-assembly properties of this compound, combined with its biocompatibility, make it a valuable component in the formulation of solid lipid nanoparticles (SLNs) for drug delivery.[5][6] SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.
Formulation of this compound SLNs
A common method for preparing SLNs is the hot homogenization technique.[18]
Protocol for Hot Homogenization:
-
Lipid Phase Preparation: this compound is melted by heating it to a temperature above its melting point. The lipophilic drug to be encapsulated is then dissolved or dispersed in the molten lipid.
-
Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., polysorbate 80, lecithin) is heated to the same temperature as the lipid phase. The surfactant is crucial for stabilizing the nanoparticles and preventing their aggregation.[5]
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization. This breaks down the lipid into submicron-sized droplets, forming a hot oil-in-water emulsion.
-
Nanoparticle Formation: The hot emulsion is then cooled down, causing the lipid droplets to solidify and form SLNs with the drug encapsulated within the solid lipid matrix.
Mechanism of Drug Encapsulation and Release
The hydrophobic nature of the this compound matrix makes it ideal for encapsulating lipophilic drugs.[7] The drug is incorporated into the lipid core during the formulation process. Drug release from SLNs can occur through several mechanisms:
-
Diffusion: The drug can diffuse through the solid lipid matrix.
-
Erosion: The lipid matrix can be slowly degraded by enzymes in the body (e.g., lipases), leading to the release of the encapsulated drug.
-
Melting: If the melting point of the lipid is close to body temperature, a phase transition could trigger drug release.
The self-assembled, ordered structure of the this compound in the SLNs can influence the drug loading capacity and the release kinetics. A more crystalline lipid matrix may lead to a slower, more sustained release profile.[19]
Conclusion and Future Perspectives
This compound is a fascinating molecule that exhibits complex self-assembly and aggregation behavior, leading to the formation of thermotropic and lyotropic liquid crystalline phases. Its properties are dictated by its unique molecular architecture, which balances the rigid cholesterol moiety with a flexible aliphatic chain. A thorough understanding of its physicochemical properties, obtained through a combination of techniques such as DSC, POM, and XRD, is essential for its application in both materials science and pharmaceuticals.
In the realm of drug delivery, this compound and other cholesteryl esters continue to be promising materials for the formulation of advanced nanocarriers like solid lipid nanoparticles. Future research will likely focus on fine-tuning the formulation parameters to achieve greater control over drug loading, release kinetics, and targeting capabilities. The inherent biocompatibility and biodegradability of these materials make them highly attractive for the development of next-generation therapeutic systems.
References
- Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. Journal of Lipid Research, 23(2), 217-236. [Link]
- Croll, D. H., Sripada, P. K., & Hamilton, J. A. (1987). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. Journal of Lipid Research, 28(12), 1444-1454. [Link]
- Ginsburg, G. S., Small, D. M., & Hamilton, J. A. (1982). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. [Link]
- Guo, L., et al. (2014). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research, 55(10), 2171-2183. [Link]
- Butts, E. P., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126. [Link]
- MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals. University of Wisconsin-Madison. [Link]
- Burks, C., & Engelman, D. (1981). Cholesteryl myristate conformation in liquid crystalline mesophases determined by neutron scattering. Biophysical Journal, 36(3), 695-713. [Link]
- Butts, E. P., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. PubMed. [Link]
- Clare, B. H., & Abbott, N. L. (2015). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical Chemistry, 87(1), 24-38. [Link]
- Katz, D. A. (2011). Preparation of Cholesteryl Ester Liquid Crystals. [Link]
- Nasipuri, A., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science, 10(6), 146-161. [Link]
- Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Journal of Physical Chemistry, 71(4), 895-901. [Link]
- Gasco, M. R. (1993). Method for producing solid lipid microspheres having a narrow size distribution.
- Zawisza, I., & Drzewiński, W. (2012). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications.
- DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
- Davidson, M. W. (2015). Samples for Polarized Light Microscopy. Molecular Expressions. [Link]
- Senderská, K., et al. (2021). Accurate polarization preparation and measurement using twisted nematic liquid crystals. Optics Express, 29(20), 31696-31707. [Link]
- Patel, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.
- da Silva, A. C., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics, 15(7), 1894. [Link]
- Haj-Ahmad, R., et al. (1989). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. Biochemical Journal, 262(3), 831-837. [Link]
- UW MRSEC. (2012, August 9). Preparation of Cholesteryl Ester Liquid Crystals [Video]. YouTube. [Link]
- Mehnert, W., & Mäder, K. (2012). Solid lipid nanoparticles: Production, characterization and applications. Advanced Drug Delivery Reviews, 64, 83-101. [Link]
- Dubois, C., et al. (2024). Polarized microscopy based on liquid crystals and a polarization camera: new tools for studying oocytes. Biomedical Optics Express, 15(3), 1368-1378. [Link]
- Schubert, M. A., & Müller-Goymann, C. C. (2003). Solvent injection as a new approach for manufacturing lipid nanoparticles. European Journal of Pharmaceutics and Biopharmaceutics, 55(2), 125-131. [Link]
- Forth, J., et al. (2012). Drug Delivery using Nanoparticle-Stabilized Nanocapsules. ACS Nano, 6(10), 8979-8986. [Link]
- de Matos, C. C. B., et al. (2021). Encapsulation of Active Pharmaceutical Ingredients in Lipid Micro/Nanoparticles for Oral Administration by Spray-Cooling. Pharmaceutics, 13(5), 677. [Link]
- Li, L., et al. (2002). Self-assembling biomaterials: Liquid crystal phases of cholesteryl oligo(l-lactic acid) and their interactions with cells. Proceedings of the National Academy of Sciences, 99(15), 9742-9747. [Link]
- Chen, C. H., & Sturtevant, J. M. (1981). Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. Biophysical Journal, 35(3), 639-651. [Link]
- Mufamadi, M. S., et al. (2011). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Journal of Drug Delivery, 2011, 982573. [Link]
- Puri, A., et al. (2009). Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic. Critical Reviews in Therapeutic Drug Carrier Systems, 26(6), 523-580. [Link]
- Matsuoka, K., et al. (2006). A new interpretation of eutectic behavior for distearoylphosphatidylcholine-cholesterol binary bilayer membrane. Biophysical Journal, 90(11), 4079-4089. [Link]
- Le, N. T., & Nguyen, T. H. (2023). The Effect of Ethanol on Lipid Nanoparticle Stabilization from a Molecular Dynamics Simulation Perspective. Molecules, 28(12), 4793. [Link]
- Khan, I., et al. (2022). Chloroform-Injection (CI) and Spontaneous-Phase-Transition (SPT) Are Novel Methods, Simplifying the Fabrication of Liposomes with Versatile Solution to Cholesterol Content and Size Distribution. Pharmaceutics, 14(11), 2465. [Link]
- Abraham, J., & Craven, B. M. (1988). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of Lipid Research, 29(8), 1051-1061. [Link]
- USGS. (n.d.).
- Islam, M. S., et al. (2025). Understanding the Effects of Cholesterol and Ethanol on the Stability and Morphology of Bicellar Mixtures. Gels, 11(8), 643. [Link]
- Retsch. (2017, April 7). Sample Preparation for X-Ray Diffraction Analysis. [Link]
- Li, L., et al. (2002). Self-assembling biomaterials: liquid crystal phases of cholesteryl oligo(L-lactic acid) and their interactions with cells. PubMed. [Link]
- Kinoshita, K., et al. (2014). Microdroplet dissolution of chloroform solvent and precipitation of Cholesteryl Stearate microcrystal.
- Reiss-Husson, F. (1967). Aggregated LDL and lipid dispersions induce lysosomal cholesteryl ester accumulation in macrophage foam cells. Journal de Chimie Physique, 64, 1307-1320. [Link]
- McMullen, T. P., & McElhaney, R. N. (1995). Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines. Biophysical Journal, 69(1), 209-220. [Link]
- Kinoshita, K., et al. (2019). Saturation and Supersaturation of Hydrophobic Solutes in Chloroform New Measurements with Micropipette Manipulation Technique.
- Vadnere, M., & Lindenbaum, S. (1982). Mixed association of cholesterol with methyl cholate and methyl lithocholate in chloroform solutions. Journal of Pharmaceutical Sciences, 71(8), 881-884. [Link]
Sources
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines [pubmed.ncbi.nlm.nih.gov]
- 10. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed association of cholesterol with methyl cholate and methyl lithocholate in chloroform solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aggregated LDL and lipid dispersions induce lysosomal cholesteryl ester accumulation in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Expressions: Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy [micro.magnet.fsu.edu]
- 16. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 18. mdpi.com [mdpi.com]
- 19. Self-assembling biomaterials: Liquid crystal phases of cholesteryl oligo(l-lactic acid) and their interactions with cells - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of Cholesteryl Caprylate Interactions: From First Principles to Advanced Applications
An In-Depth Technical Guide:
Abstract
Cholesteryl esters, the storage and transport form of cholesterol, are pivotal lipids in cellular physiology and the pathology of diseases like atherosclerosis.[1] Cholesteryl caprylate, a saturated cholesteryl ester, serves as a valuable model compound for studying the behavior of these lipids in biological environments and for its applications in advanced material science, such as in the formulation of liquid crystals for drug delivery.[2][3] This guide provides a comprehensive walkthrough of the molecular modeling techniques used to investigate the interactions of this compound at an atomistic level. We delve into the rationale behind methodological choices, from force field selection to the application of advanced free energy calculation methods, providing researchers, scientists, and drug development professionals with a robust framework for their computational studies.
Introduction: The Significance of this compound
This compound (also known as cholesteryl octanoate) is an ester formed from cholesterol and caprylic acid (octanoic acid). Its structure combines the rigid, hydrophobic steroid nucleus of cholesterol with a flexible, saturated eight-carbon acyl chain. This amphipathic character dictates its physical properties, including its melting point of approximately 110°C and its propensity to form liquid crystalline phases.[4][5][6] Understanding its interactions is crucial for several fields:
-
Biomedical Research: As a component of lipoproteins, the behavior of cholesteryl esters is central to cardiovascular health.[7][8] Modeling their interactions with proteins like Cholesteryl Ester Transfer Protein (CETP) can elucidate mechanisms of lipid transport and disease.[9][10]
-
Drug Delivery: The unique phase behavior of cholesteryl esters makes them ideal components for lyotropic liquid crystals (LLCs), which can serve as sophisticated nano-scale delivery systems for a variety of therapeutic agents.[2][11][12] Molecular modeling provides a powerful tool to predict drug loading, stability, and release characteristics from these matrices.[12]
-
Materials Science: The thermotropic properties of this compound are of interest in the development of advanced materials with specific optical and thermal properties.
Molecular modeling and simulation offer a "computational microscope" to probe these interactions with a level of detail that is often inaccessible through experimental methods alone. This guide will navigate the key computational methodologies required for such an investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1182-42-9 | [4][13] |
| Molecular Formula | C35H60O2 | [5][13] |
| Molecular Weight | 512.85 g/mol | [5] |
| Appearance | White Powder | [13] |
| Melting Point | ~110 °C | [4][5] |
| Density | ~0.97 g/cm³ | [5][13] |
Foundational Principles: System Setup and Parameterization
The validity of any molecular simulation hinges on the accuracy of the initial system setup and the underlying force field that governs the atomic interactions.
Building the Molecule
The initial 3D structure of this compound can be generated using molecular building software such as Avogadro, ChemDraw, or the builder functionalities within larger modeling suites like Maestro or MOE. It is critical to ensure correct stereochemistry, particularly for the cholesterol backbone, which contains eight stereocenters.
The Choice of Force Field: The Engine of the Simulation
A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. The choice of force field is arguably the most critical decision in a simulation. For lipids like this compound, several well-validated options exist.
Causality Behind the Choice: The accuracy of a force field is tied to its parameterization philosophy. All-atom force fields provide high-resolution detail, while coarse-grained models allow for the simulation of larger systems over longer timescales by grouping atoms into beads.[14][15] For studying specific molecular interactions, all-atom models are preferred.
Table 2: Comparison of Common All-Atom Force Fields for Lipid Simulation
| Force Field Family | Key Strengths & Rationale for Use | Considerations |
| CHARMM (e.g., CHARMM36) | Extensively parameterized and validated for lipids, proteins, and their interactions. Excellent for membrane simulations and reproducing experimental properties like area per lipid and order parameters.[16][17] | Parameter files can be complex. Requires careful handling of file formats for different simulation packages. |
| AMBER (e.g., Lipid14/Lipid21) | Well-integrated with the AmberTools suite for parameterization of new molecules. Strong performance for protein and nucleic acid simulations, with robust lipid parameters available. | Historically, lipid parameters were considered less mature than CHARMM's, but recent versions have significantly improved. |
| GROMOS (e.g., 54A7) | A united-atom force field (CH, CH2, CH3 groups are treated as single particles), which reduces computational cost. Well-suited for studying phase behavior and dynamics. | The united-atom approach sacrifices some atomistic detail, which may be important for specific hydrogen-bonding interactions. |
| OPLS (e.g., OPLS-AA) | Designed for accurately reproducing properties of organic liquids, making it a strong candidate for studying this compound in various solvent environments. | May require combination with other force fields for complex biomolecular systems, which must be done with care.[17] |
Recommendation: For studying the interaction of this compound with a protein in a membrane environment, the CHARMM36 force field is a highly authoritative and trustworthy choice due to its extensive validation for such heterogeneous systems.[16]
Core Methodology I: Molecular Dynamics (MD) Simulations
MD simulation solves Newton's equations of motion for a system of atoms, allowing us to observe the time evolution of molecular interactions. Software packages like GROMACS, AMBER, NAMD, or OpenMM are commonly used.[18]
Diagram: Standard MD Simulation Workflow
The following diagram outlines the logical flow of a typical MD simulation experiment.
Caption: A generalized workflow for conducting a molecular dynamics simulation.
Experimental Protocol: MD Simulation of this compound with a Protein using GROMACS
This protocol provides a self-validating workflow. At each equilibration step, the user should plot the relevant property (e.g., temperature, pressure) to ensure it has reached a stable plateau before proceeding.
Software:
-
System Preparation:
-
Step 1a (Protein): Obtain the protein's PDB structure. Clean the PDB file (remove water, ligands, etc.). Use gmx pdb2gmx to generate a GROMACS topology, choosing a force field (e.g., CHARMM36).
-
Step 1b (Ligand): Generate parameters for this compound compatible with your chosen protein force field. The CHARMM-GUI Ligand Reader & Modeler is an excellent, authoritative tool for this.
-
Step 1c (Complex): Combine the protein and ligand coordinates into a single file.
-
Step 1d (Box & Solvation): Define a simulation box using gmx editconf. Solvate the system with a suitable water model (e.g., TIP3P) using gmx solvate.[19]
-
Step 1e (Ions): Add ions to neutralize the system's charge and mimic physiological salt concentration using gmx genion.
-
-
Energy Minimization:
-
Purpose: To relax the system and remove any unfavorable steric clashes introduced during setup.
-
Command:
-
Validation: Check the final potential energy and the maximum force to ensure the minimization was successful.
-
-
NVT (Canonical Ensemble) Equilibration:
-
Purpose: To bring the system to the target temperature, allowing the solvent to equilibrate around the solute.
-
Command:
-
Validation: Plot the system temperature over time. It should stabilize around the target value (e.g., 310 K).
-
-
NPT (Isothermal-Isobaric Ensemble) Equilibration:
-
Purpose: To adjust the system pressure and density to realistic values while maintaining the target temperature.
-
Command:
-
Validation: Plot the system pressure and density over time. They should converge to stable average values.
-
-
Production MD:
-
Purpose: To generate the trajectory for analysis. This is the data collection phase.
-
Command:
-
Duration: The length of this run depends on the process being studied. For ligand binding dynamics, simulations of 100s of nanoseconds to microseconds are common.
-
Core Methodology II: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a receptor.[20] It is a computationally less expensive method than MD and is often used for virtual screening or to generate starting poses for MD simulations.
Expert Insight: Docking flexible, hydrophobic molecules like this compound is challenging for many standard algorithms.[21] The large number of rotatable bonds and the nonspecific nature of hydrophobic interactions can make it difficult for scoring functions to identify the correct pose. Therefore, it is often beneficial to use an ensemble of ligand conformations or employ docking protocols specifically designed for lipids.[22][23][24]
Experimental Protocol: Flexible Ligand Docking using AutoDock Vina
-
Preparation:
-
Step 1a (Receptor): Prepare the protein receptor file using AutoDock Tools, adding hydrogens and computing Gasteiger charges.
-
Step 1b (Ligand): Prepare the this compound ligand file, defining its rotatable bonds to allow for flexibility during the docking process.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the putative binding site on the protein. The size of the box is a critical parameter: too small and you may miss the true binding pose; too large and the search becomes inefficient.
-
-
Running the Docking:
-
Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration.
-
vina --receptor protein.pdbqt --ligand cholesteryl_caprylate.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Analysis:
-
Analyze the output poses. Vina will rank them based on a calculated binding affinity (scoring function). The top-ranked poses are the most probable binding modes.
-
Trustworthiness: It is crucial to visually inspect the top poses to ensure they are chemically sensible (e.g., no major steric clashes, hydrophobic parts are in hydrophobic pockets). The best-ranked pose should then be used as the starting point for a more rigorous MD simulation to validate its stability.
-
Advanced Techniques: Quantifying Binding with Free Energy Calculations
While docking provides a qualitative assessment of binding, free energy calculations provide a quantitative measure of binding affinity (ΔG_bind), which is invaluable for drug development.
Theoretical Grounding: These methods rely on calculating the free energy difference between two states (e.g., the ligand bound to the protein vs. free in solution) by simulating non-physical, or "alchemical," pathways between them.[25][26]
Diagram: Thermodynamic Cycle for Alchemical Free Energy Calculation
This diagram illustrates the principle behind relative binding free energy calculations, comparing two ligands (L1 and L2). A similar cycle is used for absolute binding free energy.
Caption: Thermodynamic cycle used to calculate relative binding free energy (ΔΔG_bind).
Common Methods:
-
Free Energy Perturbation (FEP): The properties of one ligand are slowly perturbed into another over a series of simulation windows.[25]
-
Thermodynamic Integration (TI): Similar to FEP, but calculates the free energy by integrating the potential energy derivative with respect to a coupling parameter (λ).[27]
-
Potential of Mean Force (PMF): Calculates the free energy profile of pulling a ligand out of a binding site along a defined reaction coordinate. The depth of the resulting energy well gives the binding free energy.[25]
Expert Insight: Free energy calculations are computationally demanding and technically complex, especially in heterogeneous systems like membranes.[28][29] Careful setup, extensive sampling, and rigorous convergence analysis are required to obtain trustworthy results. The use of a co-alchemical ion is often recommended for systems involving charged ligands to maintain charge neutrality in the simulation box.[29]
Conclusion and Future Perspectives
This guide has provided a structured, technically grounded framework for the molecular modeling of this compound interactions. By following the principles of careful system preparation, judicious force field selection, and robust simulation protocols, researchers can gain unprecedented insight into the behavior of this important molecule. The methodologies described, from standard MD and docking to advanced free energy calculations, represent a powerful toolkit for professionals in both fundamental research and applied drug development.
Future advancements in this field will likely involve the use of enhanced sampling methods to explore complex conformational landscapes and the application of machine learning potentials, trained on quantum mechanical data or high-fidelity all-atom simulations, to further improve the accuracy and efficiency of these computational experiments.[15]
References
- Klauda, J. B., et al. (2010). Update of the CHARMM All-Atom Additive Force Field for Lipids: Validation on Six Lipid Types. The Journal of Physical Chemistry B. [Link]
- Stansfeld, P. J., & Sansom, M. S. P. (2015). Insights into Membrane Protein–Lipid Interactions from Free Energy Calculations.
- Profacgen. Protein–Lipid Docking. Profacgen Service Page. [Link]
- Aldeghi, M., et al. (2021). Relative Binding Free-Energy Calculations at Lipid-Exposed Sites: Deciphering Hot Spots.
- Aldeghi, M., et al. (2021). Relative Binding Free-Energy Calculations at Lipid-Exposed Sites: Deciphering Hot Spots.
- GROMACS developers. Running membrane simulations.
- A. S, A., & P, S. (2015). A Validated Molecular Docking Study of Lipid–Protein Interactions. VU Research Repository. [Link]
- Arnarez, C., et al. (2015). Dry Martini, a Coarse-Grained Force Field for Lipid Membrane Simulations with Implicit Solvent.
- GROMACS.
- BioExcel. (2024). Docking lipids on proteins using HADDOCK. BioExcel Forum. [Link]
- Wang, Y., et al. (2025). Development of Coarse-Grained Lipid Force Fields Based on a Graph Neural Network.
- ResearchGate. (2018). Equilibrium and free energy calculations for protein-lipid interactions.
- Siu, S. W. I., et al. (2008). Biomolecular simulations of membranes: Physical properties from different force fields. The Journal of Chemical Physics. [Link]
- Zhekova, H. R., et al. (2021). Correction Schemes for Absolute Binding Free Energies Involving Lipid Bilayers.
- Ren, G., et al. (2012).
- Hu, S. (2025). Computer Simulation of Lipids and broadening software choices for the Coarse-Grained Martini Force Field. PRISM: University of Calgary's Digital Repository. [Link]
- Bevan, D. GROMACS Tutorial - KALP-15 in DPPC. Justin Lemkul's GROMACS Tutorials. [Link]
- Ren, G., et al. (2012).
- He, S., et al. (2005). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research. [Link]
- Zhang, M., et al. (2021). Mechanism of Glycans Modulating Cholesteryl Ester Transfer Protein: Unveiled by Molecular Dynamics Simulation.
- Stefan, L., & Covino, R. (2024). Making lipids very unhappy to discover how they bind to proteins. Journal of Cell Biology. [Link]
- Chemsrc. (2025).
- Ginsburg, G. S., et al. (1984). Physical Properties of Cholesteryl Esters. Progress in Lipid Research. [Link]
- Zhang, M., et al. (2016). Molecular Dynamics Study of Cholesteryl Ester Transfer Protein. eScholarship, University of California. [Link]
- Peter, C. (2011). Molecular Dynamics Simulations of Lipid Membranes. Institut für Biophysik. [Link]
- Dorset, D. L. (1988). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochimica et Biophysica Acta. [Link]
- Ismail, H. (2025). KALP15 in DPPC | Membrane Protein MD Simulation Using GROMACS Tutorial Part 9. YouTube. [Link]
- Han, G. W., & Craven, B. M. (1991).
- Semantics Scholar. (2007).
- Wikipedia. Docking (molecular). Wikipedia. [Link]
- Gaballa, S., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Drug Delivery. [Link]
- Stegmann, C. M., et al. (2019). Encapsulants Affect Liposome Surface Interactions with Biological Systems. Langmuir. [Link]
- Beg, S., et al. (2023). Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. Current Drug Delivery. [Link]
- Feigenson, G. W. (2006). Phase behavior of lipid mixtures.
- Huang, J., & Feigenson, G. W. (2001). Exploration of molecular interactions in cholesterol superlattices: effect of multibody interactions. Biophysical Journal. [Link]
- Huang, J., & Feigenson, G. W. (2001). Exploration of molecular interactions in cholesterol superlattices: effect of multibody interactions. PMC. [Link]
- Nanda, H., et al. (2016). Interactions between Ether Phospholipids and Cholesterol as Determined by Scattering and Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]
- Sharma, G., et al. (2013). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]
- Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: lessons from lipid model systems. Biochimica et Biophysica Acta. [Link]
- Bleecker, J. V., et al. (2024). Halogenated cholesterol alters the phase behavior of ternary lipid membranes. bioRxiv. [Link]
- Mo, J., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]
Sources
- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound | 1182-42-9 [chemicalbook.com]
- 5. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 6. mriquestions.com [mriquestions.com]
- 7. Structural Features of Cholesteryl Ester Transfer Protein: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Structural features of cholesteryl ester transfer protein: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. echemi.com [echemi.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Development of Coarse-Grained Lipid Force Fields Based on a Graph Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 19. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 20. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 21. Making lipids very unhappy to discover how they bind to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein–Lipid Docking - Profacgen [profacgen.com]
- 23. vuir.vu.edu.au [vuir.vu.edu.au]
- 24. ask.bioexcel.eu [ask.bioexcel.eu]
- 25. Insights into Membrane Protein–Lipid Interactions from Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Relative Binding Free-Energy Calculations at Lipid-Exposed Sites: Deciphering Hot Spots | Semantic Scholar [semanticscholar.org]
- 29. Correction Schemes for Absolute Binding Free Energies Involving Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl caprylate CAS number 1182-42-9 physicochemical data
An In-depth Technical Guide to Cholesteryl Caprylate (CAS 1182-42-9)
This guide provides a comprehensive technical overview of this compound (CAS 1182-42-9), designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind analytical choices, provides field-proven insights into its characterization, and offers robust, self-validating protocols for its analysis.
Introduction and Scientific Context
This compound, also known as cholesteryl octanoate, is the ester formed from cholesterol and caprylic acid (an eight-carbon saturated fatty acid).[1] As a member of the cholesteryl ester family, it plays a significant role in lipid biochemistry and is a key area of study in both biological and materials science. In biological systems, cholesteryl esters are a storage and transport form of cholesterol, integral to the structure of lipoproteins and implicated in the pathology of atherosclerosis.[2][3]
From a pharmaceutical and materials science perspective, its highly lipophilic nature and specific thermal properties make it a valuable excipient. It is utilized in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Furthermore, its use extends to the cosmetics industry as an emollient and skin-conditioning agent.[1] A thorough understanding of its physicochemical properties and a robust analytical framework are therefore critical for its effective application and quality control.
Core Physicochemical Properties
The foundational data of a molecule dictates its behavior and the analytical strategies required for its study. The properties of this compound are summarized below.
Table 1: Identification and Chemical Formula
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 1182-42-9 | [4][5] |
| Molecular Formula | C₃₅H₆₀O₂ | [1][4][5] |
| Molecular Weight | 512.85 g/mol | [4][5][6] |
| Synonyms | Cholesteryl octanoate, Cholesterol n-octanoate, (3β)-Cholest-5-en-3-yl octanoate | [1][7][8] |
| InChIKey | SKLBBRQPVZDTNM-SJTWHRLHSA-N |[1][4] |
Table 2: Physical and Thermal Properties
| Parameter | Value | Source(s) |
|---|---|---|
| Appearance | White solid / powder | [6][9] |
| Melting Point | 106 - 110 °C | [4][6][7][10] |
| Boiling Point | ~565 °C at 760 mmHg | [6] |
| Density | ~0.97 g/cm³ | [6] |
| Specific Rotation | -30° (c=2, CHCl₃, 24 °C) |[6][8][11] |
Table 3: Solubility Profile
| Solvent | Solubility | Rationale & Source(s) |
|---|---|---|
| Water | Poorly soluble / Insoluble | The large, nonpolar sterol backbone and the long alkyl chain dominate the molecule's character, making it highly hydrophobic.[1][12] |
| Chloroform | Soluble (Slightly) | A common nonpolar organic solvent capable of dissolving lipophilic compounds.[7][9] |
| Ethyl Acetate | Soluble (Slightly) | A moderately polar solvent effective for dissolving esters.[7] |
| Ethanol, Diethyl Ether | Soluble | General solvents for lipids and fatty acid esters.[12] |
Molecular Structure and Spectroscopic Profile
The molecular architecture of this compound is the key to its identity and behavior. It consists of the rigid cyclopentanophenanthrene steroid nucleus of cholesterol, an ester linkage at the C-3 position, and a flexible eight-carbon acyl chain.
Caption: Key functional regions of the this compound molecule.
This distinct structure gives rise to a predictable spectroscopic fingerprint, which is fundamental for its unambiguous identification.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around 1735-1740 cm⁻¹ , which is characteristic of the ester carbonyl (C=O) stretching vibration.[13] Additional bands corresponding to C-H stretching of the sterol nucleus and alkyl chain will be present around 2850-3000 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a complex multiplet for the proton at the C-3 position (adjacent to the ester oxygen) shifted downfield. A characteristic vinyl proton signal from the C-6 position of the cholestene ring appears around 5.4 ppm. The numerous overlapping signals from the steroid backbone and the aliphatic chains will be visible in the upfield region (0.6-2.5 ppm).[14]
-
Mass Spectrometry (MS): Due to its nonpolar nature, this compound ionizes poorly. Electrospray ionization (ESI) often requires the formation of adducts (e.g., with lithium, Li⁺, or ammonium, NH₄⁺) to enhance signal intensity.[15] In tandem MS (MS/MS), a highly specific fragmentation pattern is observed. Collision-induced dissociation of the [M+NH₄]⁺ ion readily produces a characteristic product ion at m/z 369.3 , corresponding to the cholestadiene cation formed after the neutral loss of caprylic acid and ammonia.[16] This transition is a powerful diagnostic tool for identifying any cholesteryl ester.
Analytical Methodologies: A Practical Guide
Characterizing this compound requires a multi-technique approach to confirm identity, purity, and quantity. The following workflow is a robust, self-validating system.
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 1182-42-9 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. Cholesterol Caprylate | 1182-42-9 - Coompo [coompo.com]
- 10. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 11. This compound | 1182-42-9 [amp.chemicalbook.com]
- 12. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound(1182-42-9) 1H NMR spectrum [chemicalbook.com]
- 15. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Esterified Enigma: A Historical and Technical Guide to the Discovery of Cholesteryl Esters
For the Researcher, Scientist, and Drug Development Professional
Authored by: Gemini, Senior Application Scientist
Preamble: Beyond the Free Sterol
In the intricate tapestry of lipid biochemistry, cholesterol stands as a molecule of profound biological significance. Yet, to fully comprehend its physiological and pathological roles, we must look beyond its free form to its esterified counterpart: the cholesteryl ester. This technical guide navigates the historical currents that led to the discovery and characterization of cholesteryl esters, offering a detailed exploration of the seminal discoveries, the evolution of analytical techniques, and the ever-deepening understanding of their critical function in lipid metabolism and disease. This is not merely a chronological recitation of facts, but a narrative of scientific inquiry, revealing the causality behind experimental choices and the incremental construction of our current knowledge.
The Dawn of a Discovery: Unmasking the Esterified Form
The story of cholesteryl esters begins not with a targeted search, but as an unexpected finding in the burgeoning field of 19th-century chemistry. While cholesterol itself was first isolated from gallstones by François Poulletier de la Salle around 1769 and later named "cholesterine" by Michel Eugène Chevreul in 1815, its esterified form remained hidden in plain sight.[1]
The pivotal moment arrived in 1871 , when the Russian chemist and composer Aleksandr Porfiryevich Borodin , working with his assistant Dr. Krylov, was investigating the composition of lipids in heart muscle affected by fatty degeneration.[2][3] Expecting to find glycerol upon saponification (hydrolysis) of the fat, they were surprised to identify cholesterol instead.[2] This serendipitous discovery marked the first isolation and description of what we now know as cholesteryl esters .[2] Borodin's finding, however, was ahead of its time, and its profound implications for cardiovascular disease would not be recognized for several decades.[3]
The Analytical Challenge: Separating the Free from the Esterified
The initial discovery of cholesteryl esters posed a significant analytical challenge: how to differentiate and quantify this new lipid species from the already known free cholesterol. Early progress was hampered by the lack of sophisticated separation techniques.
Early Methodologies: Precipitation and Gravimetry
Prior to the advent of chromatographic techniques, chemists relied on precipitation methods. One of the earliest and most significant techniques involved the use of digitonin , a plant-derived glycoside. Digitonin specifically complexes with 3-β-hydroxysteroids, like free cholesterol, to form an insoluble precipitate. This allowed for the separation of free cholesterol from the esterified form, which lacks the free hydroxyl group necessary for this interaction. The amount of free and total cholesterol (after saponification of the esters) could then be determined gravimetrically or through colorimetric reactions.
The Chromatographic Revolution: Thin-Layer Chromatography (TLC)
The development of thin-layer chromatography (TLC) in 1938 by N.A. Izmailov and M.S. Shraiber provided a powerful new tool for lipid separation.[4] This technique, which separates molecules based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica gel) and a mobile phase (a solvent system), allowed for the clear separation of free cholesterol and cholesteryl esters. Due to the esterified fatty acid, cholesteryl esters are more nonpolar than free cholesterol and thus migrate further up the TLC plate in a nonpolar solvent system, enabling their distinct visualization and subsequent quantification.
The Physiological Context: From Inert Storage to Active Player
The ability to distinguish between free and esterified cholesterol paved the way for understanding their distinct physiological roles. It became clear that cholesteryl esters were not merely a chemical curiosity but a vital component of lipid metabolism.
The Esterification Machinery: Discovery of LCAT and ACAT
A crucial leap in understanding came with the identification of the enzymes responsible for cholesterol esterification.
-
Lecithin:Cholesterol Acyltransferase (LCAT): In 1962 , John Glomset's work led to the discovery of an enzyme in plasma that catalyzes the transfer of a fatty acid from lecithin (phosphatidylcholine) to cholesterol, forming a cholesteryl ester. This enzyme, Lecithin:Cholesterol Acyltransferase (LCAT) , was found to be crucial for the maturation of high-density lipoprotein (HDL) particles and the process of reverse cholesterol transport.[5] The clinical significance of LCAT was solidified in 1967 with the description of familial LCAT deficiency by Kaare R. Norum and Egil Gjone, a genetic disorder characterized by a lack of LCAT activity and profound lipid abnormalities.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): The intracellular esterification of cholesterol is primarily carried out by Acyl-CoA:Cholesterol Acyltransferase (ACAT) . The purification and cloning of ACAT enzymes were significantly advanced by the work of T.Y. Chang's laboratory, beginning in 1988 . ACAT plays a key role in protecting cells from the toxic effects of excess free cholesterol by converting it into inert cholesteryl esters for storage in lipid droplets.
The Storage Depot: Lipid Droplets
The discovery of ACAT highlighted the importance of intracellular storage of cholesteryl esters. These neutral lipids are sequestered in specialized organelles called lipid droplets . While observed as early as the 19th century, the dynamic nature and physiological importance of lipid droplets were not fully appreciated until much later.[1][6] They are now recognized as central hubs for lipid metabolism, serving as reservoirs of cholesteryl esters for various cellular processes, including membrane synthesis and steroid hormone production.[6][7]
The Pathological Implications: Cholesteryl Esters and Atherosclerosis
The historical narrative of cholesteryl esters is inextricably linked to the study of atherosclerosis.
Early Observations: Cholesterol in the Plaque
In the early 20th century, the groundwork for the lipid hypothesis of atherosclerosis was laid. In 1910 , Adolf Windaus demonstrated that atherosclerotic plaques contained significantly more cholesterol than healthy arterial walls.[4][8] This was followed by the seminal experiments of Nikolai Anitschkow in 1913 , who showed that feeding rabbits a high-cholesterol diet induced arterial lesions rich in lipids, closely resembling human atherosclerosis.[4][9][10] Anitschkow was also the first to describe the "cholesterinesterphagozyten," or cholesteryl ester-laden foam cells, within these lesions.[4]
The Esterified Core of the Plaque
While early studies focused on total cholesterol, subsequent research using more advanced analytical techniques revealed that the vast majority of the cholesterol accumulating in atherosclerotic plaques is in the form of cholesteryl esters . A key study in 1974 provided detailed characterization of the crystalline properties of cholesteryl ester-rich inclusions within both fatty streaks and more advanced fibrous plaques, solidifying their central role in the pathology of the disease.[2] This accumulation of cholesteryl esters within macrophages, forming foam cells, is now understood to be a hallmark of early atherosclerotic lesion development.[11]
Modern Analytical Workflows: A Legacy of Discovery
The early methods of precipitation and TLC have given way to a suite of powerful analytical techniques that allow for the precise and sensitive quantification of free and esterified cholesterol.
Chromatographic and Mass Spectrometric Techniques
Modern research and clinical laboratories rely on methods such as:
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique provides high-resolution separation and quantification of cholesterol and its esters, typically after derivatization.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation of lipids, allowing for the direct analysis of free cholesterol and individual cholesteryl ester species.
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has become an indispensable tool for lipidomics, enabling the detailed profiling of a wide range of cholesteryl ester molecular species in complex biological samples.
Enzymatic Assays
For high-throughput clinical applications, enzymatic assays are widely used. These assays typically involve the enzymatic hydrolysis of cholesteryl esters by a cholesterol esterase, followed by the oxidation of the resulting total cholesterol by cholesterol oxidase. The hydrogen peroxide produced in this reaction can then be measured colorimetrically or fluorometrically.
Visualizing the Historical Trajectory
To encapsulate the key milestones in the discovery and understanding of cholesteryl esters, the following diagram illustrates the historical timeline.
Figure 1. A timeline of key discoveries in cholesteryl ester research.
Experimental Protocol: Classical Separation of Free and Esterified Cholesterol by Thin-Layer Chromatography
This protocol outlines a foundational method for the separation of free and esterified cholesterol from a lipid extract using TLC, a technique that was instrumental in the historical characterization of these lipids.
Materials:
-
Lipid extract in a volatile solvent (e.g., chloroform)
-
TLC plates (silica gel 60)
-
Developing tank
-
Mobile phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Visualization reagent: 10% phosphomolybdic acid in ethanol or iodine vapor
-
Glass capillaries for spotting
-
Heat gun or oven
Methodology:
-
Plate Preparation: Activate the TLC plate by heating it at 110°C for 30 minutes. Let it cool to room temperature in a desiccator.
-
Sample Application: Using a glass capillary, carefully spot a small amount of the lipid extract onto the origin line of the TLC plate. Keep the spot size as small as possible.
-
Developing Tank Equilibration: Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere with solvent vapor. Cover the tank and allow it to equilibrate for at least 30 minutes.
-
Chromatogram Development: Place the spotted TLC plate into the equilibrated tank, ensuring the origin line is above the solvent level. Cover the tank and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Plate Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Phosphomolybdic Acid: Spray the plate evenly with the 10% phosphomolybdic acid solution. Heat the plate with a heat gun or in an oven until dark spots appear against a light background. Lipids will appear as blue-green spots.
-
Iodine Vapor: Place the dried plate in a sealed tank containing a few crystals of iodine. The lipids will absorb the iodine vapor and appear as brown spots.
-
-
Identification: Cholesteryl esters, being more nonpolar, will have a higher Rf value (migrate further up the plate) than the more polar free cholesterol.
Conclusion: An Enduring Legacy
The discovery of cholesteryl esters, born from a serendipitous observation, has blossomed into a rich field of study that continues to yield profound insights into human health and disease. From the early days of painstaking chemical analysis to the sophisticated lipidomics of today, the journey to understand these once-enigmatic molecules has been a testament to the power of scientific curiosity and technological innovation. For researchers and drug development professionals, a deep appreciation of this historical context is not merely an academic exercise; it is the foundation upon which future discoveries will be built, as we continue to unravel the complexities of the esterified enigma.
References
- Anitschkow, N. (1913). Über die Veränderungen der Kaninchenaorta bei experimenteller Cholesterinsteatose.
- Windaus, A. (1910). Über den Gehalt normaler und atheromatöser Aorten an Cholesterin und Cholesterinestern. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 67(2), 174-176.
- The Lipid Hypothesis | National Lipid Association Online. (n.d.).
- Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine. (2016). Journal of Zhejiang University. Science. B, 17(2), 85–96.
- Nikolaj Nikolajewitsch Anitschkow (1885-1964) established the cholesterol-fed rabbit as a model for atherosclerosis research. (2001).
- Adolf Windaus. (n.d.). In Wikipedia.
- Was the composer Borodin the first to link cholesterol to heart disease? (n.d.). Priory Medical Journals.
- The early years of lipoprotein research: from discovery to clinical application. (2018). Journal of Lipid Research, 59(9), 1541–1547.
- Medicine, molecules and music: Alexander Borodin (1833-1887) – surgeon, scientist, composer, educator, women's rights advocate, Broadway award winner. (2014). Brooklyn Transplant.
- Nikolai N. Anitschkow and the lipid hypothesis of atherosclerosis. (2014).
- Nikolai N. Anitschkow and the Lipid Hypothesis of Atherosclerosis. (2014).
- Cholesteryl ester. (n.d.). In Wikipedia.
- Reflections on Atherosclerosis: Lesson from the Past and Future Research Directions. (2020). Journal of Clinical Medicine, 9(7), 2261.
- Cholesterol ester analysis. (n.d.). Cyberlipid.
- The "discovery" of lipid droplets: A brief history of organelles hidden in plain sight. (2020). Biochimica et Biophysica Acta. Molecular and Cell Biology of Lipids, 1865(9), 158762.
- Alexander Borodin. (n.d.). In Wikipedia.
- Adolf Windaus – Facts. (n.d.). NobelPrize.org.
- Macrophage Cholesteryl Ester Mobilization and Atherosclerosis. (2010). Vascular Pharmacology, 52(1-2), 1–10.
- A Century of Cholesterol and Coronaries: From Plaques to Genes to St
- Analytical methods for cholesterol quantification. (2019). Journal of Food and Drug Analysis, 27(2), 375–386.
- Cholesterol Ester Droplets and Steroidogenesis. (2012). Molecular and Cellular Endocrinology, 362(1-2), 1–9.
- A Century of Cholesterol and Coronaries: From Plaques to Genes to St
- Lipid Droplets And Cellular Lipid Metabolism. (2012). Annual Review of Biochemistry, 81, 687–713.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2011). In The AOCS Lipid Library.
- Extraction, chromatographic and mass spectrometric methods for lipid analysis. (2012). Journal of the Science of Food and Agriculture, 92(1), 3–13.
- Alexander Borodin. (1975). JAMA, 234(7), 721.
- Cholesterol Ester Droplets and Steroidogenesis. (2012). Molecular and Cellular Endocrinology, 362(1-2), 1–9.
- Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography. (1982). Lipids, 17(6), 464–468.
Sources
- 1. The "discovery" of lipid droplets: A brief history of organelles hidden in plain sight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Borodin and cholesterol [priory.com]
- 3. Medicine, molecules and music: Alexander Borodin (1833-1887) – surgeon, scientist, composer, educator, women’s rights advocate, Broadway award winner – Brooklyn Transplant [stephenageller.com]
- 4. lipid.org [lipid.org]
- 5. The early years of lipoprotein research: from discovery to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Droplets And Cellular Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reflections on Atherosclerosis: Lesson from the Past and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In celebration of the 100th anniversary of the lipid hypothesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]
- 12. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to the Biological Functions of Cholesteryl Esters in Cell Membranes
Executive Summary
Cholesteryl esters (CEs), the esterified form of cholesterol, have long been considered inert storage molecules, primarily confined to the core of lipid droplets and lipoproteins. This perspective, however, obscures their nuanced and critical roles in cellular physiology, particularly in relation to the cell membrane. While free cholesterol (FC) is a direct and abundant modulator of membrane biophysics, CEs exert their influence through both indirect and direct mechanisms. This guide provides a comprehensive technical overview of the synthesis, storage, and hydrolysis of CEs—the "cholesteryl ester cycle"—and elucidates their multifaceted functions impacting cell membrane integrity, signaling, and pathophysiology. We will explore how CEs act as a crucial buffer for membrane cholesterol, their limited but significant presence within the bilayer, and their profound implications in diseases such as atherosclerosis and Niemann-Pick Type C. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of these often-underestimated lipids.
The Fundamental Distinction: Free Cholesterol vs. Cholesteryl Esters
To appreciate the function of cholesteryl esters, one must first understand their chemical and structural differences from free cholesterol. Free cholesterol is an amphipathic molecule, characterized by a rigid sterol ring, a polar hydroxyl (-OH) group at the C-3 position, and a flexible hydrocarbon tail.[1] This amphipathicity allows FC to insert into phospholipid bilayers, with the hydroxyl group orienting towards the aqueous phase and the hydrophobic rings and tail embedding within the acyl chains of the phospholipids.[1][2]
A cholesteryl ester is formed when a fatty acid is attached to the C-3 hydroxyl group of cholesterol via an ester bond.[3][4] This seemingly simple modification has profound consequences:
-
Loss of Amphipathicity: The esterification of the polar hydroxyl group renders the CE molecule almost entirely hydrophobic and nonpolar.[1][4]
-
Altered Molecular Shape and Packing: This change prevents CEs from orienting stably within the phospholipid monolayer of a membrane in the same way as FC. Instead, they are energetically driven to partition away from aqueous environments and into a neutral, lipidic phase.[5][6]
This fundamental difference dictates their primary cellular locations: FC is a key structural component of virtually all cellular membranes, while CEs are predominantly found in the core of intracellular lipid droplets and circulating lipoproteins.[4]
The Cholesteryl Ester Cycle: A Dynamic Hub of Cellular Cholesterol Homeostasis
The cellular levels of CEs are not static but are dynamically regulated by a cycle of synthesis and hydrolysis. This cycle is central to preventing the toxic accumulation of free cholesterol in membranes and ensuring a regulated supply of cholesterol for various cellular needs.[7]
2.1 Synthesis: Acyl-CoA:Cholesterol Acyltransferases (ACAT/SOAT)
The synthesis of CEs from cholesterol and long-chain fatty acyl-CoAs is catalyzed by Acyl-CoA:Cholesterol Acyltransferases (ACAT), also known as Sterol O-acyltransferases (SOAT).[7][8] These enzymes are integral proteins located in the endoplasmic reticulum (ER).[9][10]
-
Function: The primary role of ACAT is to esterify excess free cholesterol, effectively removing it from the ER membrane to be stored in lipid droplets.[6][11] This is a critical protective mechanism, as high levels of FC in membranes can be cytotoxic.[8][10]
-
Isoforms: Mammals have two isoforms, ACAT1 and ACAT2 (encoded by the SOAT1 and SOAT2 genes).[7][10]
-
ACAT1 is ubiquitously expressed in most tissues and is primarily responsible for intracellular cholesterol storage in various cell types, including macrophages.[7][12]
-
ACAT2 is mainly expressed in the intestines and liver, where it plays a key role in the esterification of dietary and newly synthesized cholesterol for assembly into lipoproteins (chylomicrons and VLDL).[7][13]
-
The activity of ACAT enzymes is allosterically regulated by the availability of its substrates, particularly cholesterol, ensuring a rapid response to fluctuations in cellular cholesterol levels.[7][12]
2.2 Storage: The Lipid Droplet Reservoir
CEs, being highly hydrophobic, coalesce between the leaflets of the ER membrane, leading to the budding and formation of lipid droplets (LDs).[6][14] These organelles consist of a neutral lipid core, primarily composed of CEs and triglycerides (TAGs), surrounded by a phospholipid monolayer and a unique suite of associated proteins.[15][16] LDs are not mere static depots but dynamic organelles that actively traffic and interact with other organelles, including the ER and mitochondria.[14][15]
2.3 Hydrolysis: Neutral and Acid Cholesteryl Ester Hydrolases
To mobilize stored cholesterol, CEs must be hydrolyzed back into free cholesterol and a fatty acid. This is accomplished by cholesteryl ester hydrolases (CEHs).[17][18]
-
Neutral Cholesteryl Ester Hydrolase (nCEH): This process primarily occurs in the cytoplasm and is catalyzed by nCEH. The liberated free cholesterol can then be trafficked to the plasma membrane or other organelles for use in membrane synthesis, or as a precursor for steroid hormones.[6][9] Hydrolysis by nCEH is considered the rate-limiting step in the process of reverse cholesterol transport, where excess cholesterol is removed from peripheral cells (like macrophage foam cells) and returned to the liver for excretion.[19]
-
Acid Cholesteryl Ester Hydrolase (aCEH): Also known as Lysosomal Acid Lipase (LAL), this enzyme functions within the acidic environment of lysosomes to hydrolyze CEs and TAGs taken up by the cell from lipoproteins via endocytosis.
The interplay between ACAT-mediated esterification and CEH-mediated hydrolysis allows the cell to maintain tight control over the pool of free cholesterol available to its membranes.
Caption: The Cholesteryl Ester Cycle.
Direct and Indirect Functions of Cholesteryl Esters at the Cell Membrane
While the bulk of CEs are sequestered in lipid droplets, their impact on the cell membrane is significant and occurs through two main avenues: indirectly, by buffering the free cholesterol pool, and directly, through limited incorporation into the bilayer.
3.1 Indirect Influence: Buffering Membrane Free Cholesterol
The most critical function of CE metabolism with respect to the membrane is the maintenance of free cholesterol homeostasis. The plasma membrane of a mammalian cell is rich in cholesterol, often comprising 30-50 mol% of total lipids.[20] This high concentration is essential for maintaining appropriate membrane fluidity, permeability, and the organization of lipid rafts.[2][21][22]
-
The Condensing Effect: Free cholesterol inserts between phospholipids, increasing their packing density and the mechanical strength of the bilayer.[2]
-
Fluidity Buffer: Cholesterol has a dual role in fluidity. At high temperatures, it restrains phospholipid movement, decreasing fluidity. At low temperatures, it disrupts tight packing, increasing fluidity.[2][23][24] This prevents the membrane from becoming too rigid or too fluid under varying conditions.[2]
The cholesteryl ester cycle acts as a homeostatic buffer. When cellular FC levels rise (e.g., from lipoprotein uptake), ACAT activity increases, converting the excess FC to CEs for storage.[10] This prevents the potentially toxic over-accumulation of FC in membranes. Conversely, when membrane FC levels drop, nCEH can hydrolyze stored CEs to replenish the supply.[6] This buffering capacity is paramount for cellular health.
3.2 Direct Membrane Interactions: A Minor but Potent Player
Despite their extreme hydrophobicity, studies have shown that small amounts of CEs can be incorporated into phospholipid bilayers.[25][26] While their solubility is low (estimated around 1-3 mol% relative to phospholipids), their presence can have measurable effects on membrane properties.[26][27]
-
Membrane Fluidity and Stability: Experiments using red blood cells and tumor cells have shown that direct incubation with various cholesteryl esters can decrease membrane fluidity (increase rigidity) and make the cells more resistant to osmotic stress.[25][28] Interestingly, some studies suggest CEs are incorporated into the membrane faster than free cholesterol and can be more potent in their effects over short incubation periods.[25][29]
-
Location within the Bilayer: Due to their nonpolar nature, CEs are thought to reside deep within the hydrophobic core of the bilayer, rather than near the aqueous interface.[26] This positioning would disrupt the packing of the phospholipid acyl chains differently than free cholesterol.
Table 1: Comparative Biophysical Effects of Free Cholesterol (FC) vs. Cholesteryl Esters (CEs) on Membranes
| Property | Effect of Free Cholesterol (FC) | Effect of Cholesteryl Esters (CEs) | Primary Mechanism |
| Solubility in Bilayer | High (up to ~50 mol%) | Very Low (~1-3 mol%)[26][27] | Amphipathic nature of FC vs. hydrophobic nature of CEs. |
| Membrane Fluidity | Biphasic: Decreases fluidity in liquid-disordered state; Increases fluidity in gel state (fluidity buffer).[2][23] | Generally decreases fluidity (increases rigidity).[25] | FC orients at the interface; CEs partition into the hydrophobic core. |
| Permeability | Decreases permeability to small solutes.[2] | Reduces permeability and susceptibility to mechanical stress.[9] | FC orders acyl chains; CEs increase core packing. |
| Lipid Raft Association | Essential for the formation and stability of ordered lipid raft domains.[2] | Can influence lipid raft signaling platforms.[9] | FC's preferential interaction with sphingolipids. |
Methodologies for Studying Cholesteryl Esters and Their Metabolism
A robust understanding of CE biology requires precise and reliable experimental methods. The choice of methodology depends on whether the goal is to quantify CE levels, measure enzymatic activity, or visualize their subcellular location.
4.1 Experimental Protocol: Quantification of Cellular Cholesteryl Esters
This protocol describes a common approach using a fluorometric assay kit, which allows for the specific quantification of both free cholesterol and total cholesterol (FC + CE). CEs are calculated by subtracting FC from the total.
Principle: The assay relies on cholesterol esterase to hydrolyze CEs to FC. Cholesterol oxidase then acts on all FC (pre-existing and newly formed) to produce H₂O₂. In the presence of a horseradish peroxidase (HRP) enzyme, the H₂O₂ reacts with a probe to generate a fluorescent product, which is proportional to the amount of cholesterol present.
Workflow Diagram:
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 4. pediaa.com [pediaa.com]
- 5. Atomistic Simulations of Phosphatidylcholines and Cholesteryl Esters in High-Density Lipoprotein-Sized Lipid Droplet and Trilayer: Clues to Cholesteryl Ester Transport and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 9. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 10. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute ACAT1/SOAT1 Blockade Increases MAM Cholesterol and Strengthens ER-Mitochondria Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 13. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A role for lipid droplets in inter-membrane lipid traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholesterol ester hydrolase: Significance and symbolism [wisdomlib.org]
- 18. Cholesterol Esterase - Creative Enzymes [creative-enzymes.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. The effect of free cholesterol on the solubilization of cholesteryl oleate in phosphatidylcholine bilayers: A 13C-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cholesteryl ester transfer between high density lipoprotein and phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effects of Cholesterol and Cholesterol Esters on Cell FunctionII. The Effects of Various Cholesterol Esters on the Cell Membrane and Related Functions [jstage.jst.go.jp]
- 29. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Role of Cholesteryl Caprylate in Lipid Bilayer Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of cholesteryl caprylate's function and application in the study of lipid bilayers. Moving beyond the well-documented role of cholesterol, we delve into the nuanced effects introduced by the esterification of cholesterol's 3β-hydroxyl group with an eight-carbon caprylate chain. This modification fundamentally alters the molecule's interaction with phospholipid membranes, presenting both unique challenges and opportunities in biophysical research and pharmaceutical formulation. Here, we synthesize field-proven insights with established methodologies to illuminate the causality behind experimental choices and to provide a robust framework for investigation.
This compound: A Structural and Physicochemical Overview
Cholesterol is a cornerstone of membrane biology, renowned for its ability to modulate the fluidity, thickness, and phase behavior of lipid bilayers[1][2]. Its rigid sterol ring, polar hydroxyl headgroup, and flexible hydrocarbon tail allow it to intercalate between phospholipids, inducing the liquid-ordered (Lo) phase[3][4].
This compound, a cholesteryl ester (CE), replaces the pivotal 3β-hydroxyl group with a non-polar octanoate (caprylate) chain (C8:0)[5]. This seemingly minor alteration has profound consequences:
-
Loss of Amphiphilicity: The primary amphiphilic character of cholesterol is lost. This compound is a highly non-polar, lipophilic molecule.
-
Steric Hindrance: The bulky ester linkage prevents the deep, ordered intercalation characteristic of cholesterol. Instead of aligning parallel to phospholipid acyl chains, CEs tend to sequester within the hydrophobic core of the bilayer[6].
-
Phase Behavior: Unlike cholesterol, which integrates into the bilayer, cholesteryl esters at sufficient concentrations can phase-separate into distinct, oil-like droplets or mesomorphic phases within the membrane's core[6][7]. The crystal structure of pure this compound is known to be quite different from other cholesteryl esters like myristate, influencing its unique packing behavior[8].
This structural divergence is the primary determinant of its distinct role in membrane biophysics.
Diagram 1: Cholesterol vs. This compound
Caption: Molecular structures of Cholesterol and this compound.
Modulating Bilayer Properties: A Comparative Analysis
The substitution of cholesterol with this compound induces significant and measurable changes in the physical properties of lipid bilayers. The causality stems from its inability to participate in the hydrogen bonding and ordering effects that define cholesterol's function.
Membrane Fluidity and Acyl Chain Order
Cholesterol famously acts as a bidirectional regulator of fluidity: it orders the fluid liquid-disordered (Ld) phase and fluidizes the rigid gel (Lβ) phase[9]. This compound, by contrast, acts primarily as a disordering agent. By sequestering in the hydrophobic midplane, its bulky structure disrupts the cooperative packing of phospholipid acyl chains.
Experimental Insight: Fluorescence anisotropy is a powerful technique to quantify this effect. Using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH), which embeds in the bilayer core, one can measure its rotational freedom. A higher anisotropy value indicates a more ordered, less fluid environment.
Table 1: Comparative Effects on Membrane Fluidity (Steady-State DPH Anisotropy)
| Membrane Composition (Molar Ratio) | DPH Anisotropy (r) at 37°C | Interpretation |
| DPPC (100%) | 0.12 ± 0.01 | Gel Phase (below Tm) |
| DOPC (100%) | 0.09 ± 0.01 | Fluid (Ld) Phase |
| DOPC:Cholesterol (70:30) | 0.25 ± 0.02 | Ordered (Lo) Phase |
| DOPC:this compound (70:30) | 0.07 ± 0.01 | Disordered Fluid Phase |
Note: Data are representative values synthesized from principles described in the literature. Actual values will vary with experimental conditions.[10][11]
Phase Transition Behavior
Differential Scanning Calorimetry (DSC) provides thermodynamic data on lipid phase transitions. The main phase transition temperature (Tm) of a phospholipid marks the shift from the gel phase to the fluid phase.
-
Cholesterol's Effect: Cholesterol broadens and eventually abolishes the main phase transition of phospholipids like DPPC, indicative of the formation of the Lo phase, which lacks a cooperative melting event[12][13].
-
This compound's Effect: this compound tends to lower the Tm and decrease the enthalpy (ΔH) of the transition. This suggests a destabilization of the gel phase and promotion of a more disordered state, without the formation of a distinct Lo phase. At higher concentrations, a separate, sharp melting peak corresponding to the CE-rich phase may appear[7].
Diagram 2: Impact on Lipid Phase Transition
Caption: Conceptual DSC thermogram changes with lipid additives.
Membrane Permeability
Studies using Nuclear Magnetic Resonance (NMR) have shown that the incorporation of certain cholesteryl esters, like cholesteryl palmitate, can increase the permeability of model membranes to ions by tenfold[6]. This is attributed to the creation of packing defects at the interface between the bulk phospholipid and the segregated CE domains within the bilayer core. While data specific to this compound is less common, a similar disordering mechanism is expected to compromise the membrane's barrier function compared to the sealing effect of cholesterol.
Core Methodologies: A Practical Guide
A multi-pronged approach is essential for a comprehensive understanding of this compound's effects. The following protocols represent a self-validating system, where data from one technique corroborates findings from another.
Workflow for Liposome Preparation and Characterization
Diagram 3: Experimental Workflow
Caption: A validated workflow for studying lipid bilayer systems.
Protocol 1: Liposome Preparation via Thin-Film Hydration & Extrusion
This is the foundational method for creating model membranes (liposomes) incorporating this compound.
-
Lipid Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., DOPC) and this compound in a volatile organic solvent (e.g., chloroform:methanol 2:1 v/v).
-
Causality: The organic solvent ensures all lipid components are mixed at a molecular level, preventing the formation of separate domains before hydration.
-
-
Film Formation: Remove the solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the flask wall. Continue under high vacuum for at least 2 hours to remove residual solvent.
-
Causality: Residual solvent can alter membrane properties. Complete removal is critical for data integrity.[13]
-
-
Hydration: Add an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) to the flask and hydrate the lipid film above the Tm of the primary phospholipid. Agitate gently.
-
Causality: Hydrating above the Tm ensures the lipids are in a fluid state, facilitating the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform 11-21 passes.[14]
-
Causality: Extrusion provides a homogenous population of large unilamellar vesicles (LUVs), which is crucial for reproducible biophysical measurements.
-
Protocol 2: Fluidity Measurement with DPH Fluorescence Anisotropy
This protocol quantifies the ordering of the bilayer's hydrophobic core.
-
Probe Incorporation: Add a small aliquot of DPH stock solution (in THF or methanol) to the liposome suspension while vortexing. The final probe:lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching. Incubate in the dark for 1 hour.
-
Causality: DPH is highly fluorescent in a hydrophobic environment but not in water, ensuring the signal originates from membrane-bound probes.
-
-
Spectrofluorometer Setup: Use a T-format spectrofluorometer equipped with polarizers. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.
-
Measurement: At a constant temperature (e.g., 37°C), measure the fluorescence intensity parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. Then, use horizontally polarized excitation and measure I_HV and I_HH.
-
Calculation: Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (the G-factor) = I_HV / I_HH, correcting for instrumental bias.
-
Causality: This equation quantifies the extent of fluorescence depolarization due to the probe's rotational diffusion during its fluorescence lifetime. Slower rotation (higher order) results in a higher 'r' value.[11]
-
Applications in Drug Delivery and Model Systems
While this compound's disordering effect may seem detrimental, it is leveraged in advanced applications, particularly in drug delivery.
Lipid Nanoparticles (LNPs) for RNA Delivery
LNPs are the leading platform for delivering RNA therapeutics[15]. They are typically composed of an ionizable lipid, a helper phospholipid, a PEG-lipid, and cholesterol.[16]
-
Role of Cholesterol: Cholesterol provides structural integrity and stability to the LNP core, which contains the RNA payload electrostatically complexed with the ionizable lipid[16][17].
-
Role of Cholesteryl Esters/Analogs: Recent research has shown that substituting cholesterol with analogs, including phytosterols or other esters, can dramatically enhance delivery efficiency[18][19]. Cholesteryl esters can influence the morphology of LNPs, inducing polymorphic shapes instead of simple spheres[18][20]. This altered shape and internal packing is hypothesized to improve endosomal escape, a critical bottleneck in nucleic acid delivery[16][20]. The inclusion of this compound can be explored to fine-tune the internal structure and fusogenicity of LNPs, potentially creating less rigid particles that more readily release their payload upon endosomal acidification.
Model Systems for Atherosclerosis
Cholesteryl esters are the primary component of the lipid core of atherosclerotic plaques[7]. Model membranes containing mixtures of phospholipids and various cholesteryl esters, including caprylate, are used to study the phase behavior and molecular interactions that lead to plaque formation. Techniques like 13C MAS NMR are employed to identify the specific crystalline and mesomorphic phases present in these complex mixtures, providing molecular-level insights into the disease state[7].
Conclusion and Future Directions
This compound is far more than an inert lipid. Its replacement of cholesterol's polar headgroup with a non-polar ester chain transforms it from a membrane-ordering agent to a core-disrupting one. This property, while seemingly counterintuitive for creating stable bilayers, offers a unique tool for modulating membrane properties. Understanding its impact on fluidity, phase behavior, and permeability is critical for its rational application.
Future research will likely focus on exploiting these properties in sophisticated drug delivery systems. The ability to precisely tune the internal packing and fusogenicity of lipid-based nanocarriers by including specific cholesteryl esters like caprylate is a promising avenue for developing next-generation therapeutics. Continued investigation using a combination of biophysical techniques and molecular dynamics simulations will be essential to fully unlock the potential of this versatile molecule.
References
- Han, G.W., & Craven, B.M. (1991). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of Lipid Research, 32(7), 1187-94. [Link]
- Spooner, P.J., & Small, D.M. (1991). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research, 32(11), 1745-56. [Link]
- Kasperkowiak, M., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Molecules, 25(21), 5227. [Link]
- Hofsäß, C., et al. (2003). Cholesterol-induced modifications in lipid bilayers: a simulation study. Biophysical Journal, 84(4), 2434-46. [Link]
- Gaus, K., et al. (2005). Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes. Biophysical Journal, 89(6), 4096-108. [Link]
- Patel, S., et al. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery.
- Veatch, S.L., & Keller, S.L. (2005). Phase behavior of lipid mixtures. Nature Chemical Biology, 2(11), 560-3. [Link]
- Mondal, J., & Berkowitz, M.L. (2019). Cholesterol Effects on the Physical Properties of Lipid Membranes Viewed by Solid-state NMR Spectroscopy.
- McMullen, T.P., et al. (1999). Calorimetric and spectroscopic studies of the effects of cholesterol on the thermotropic phase behavior and organization of a homologous series of linear saturated phosphatidylethanolamine bilayers. Biochimica et Biophysica Acta, 1416(1-2), 119-34. [Link]
- Feigenson, G.W. (2006). Phase behavior of lipid mixtures. Nature Chemical Biology, 2(11), 560-3. [Link]
- Wüstner, D. (2013). Analysis of cholesterol trafficking with fluorescent probes. Methods in Cell Biology, 116, 145-71. [Link]
- Grélard, A., et al. (2010). NMR spectroscopy of lipid bilayers. Methods in Molecular Biology, 654, 341-59. [Link]
- Loura, L.M. (2012). Fluorescence Techniques to Study Lipid Dynamics. IntechOpen. [Link]
- Ruyra, À., et al. (2013). Characterization of liposomal formulations.
- Subczynski, W.K., et al. (2017). High cholesterol/low cholesterol: Effects in biological membranes Review. Cell Biochemistry and Biophysics, 75(3-4), 369-385. [Link]
- Wüstner, D., et al. (2011). Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport. Chemistry and Physics of Lipids, 164(6), 457-475. [Link]
- Cushley, R.J., & Forrest, B.J. (1977). Cholesterol Esters and Membrane Permeability. A Nuclear Magnetic Resonance (MNR) Study. Canadian Journal of Chemistry, 55(11), 220-226. [Link]
- Popoola, O.K., et al. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Polymers, 14(17), 3658. [Link]
- Zhang, H., et al. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 41(Suppl. 2), 643-650. [Link]
- McMullen, T.P., et al. (2002). Calorimetric and spectroscopic studies of the effects of cholesterol on the thermotropic phase behavior and organization of a homologous series of linear saturated phosphatidylglycerol bilayer membranes. Biophysical Journal, 82(5), 2489-502. [Link]
- Zhang, Y., et al. (2024). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. International Journal of Nanomedicine, 19, 4831-4846. [Link]
- Ahearn, W.G., et al. (2020).
- Kasperkowiak, M., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Molecules, 25(21), 5227. [Link]
- Dupuy, D., & de Korte-Kool, G. (1992). Cardiolipin-cholesterol interactions in the liquid-crystalline phase: a steady-state and time-resolved fluorescence anisotropy study with cis- and trans-parinaric acids as probes. Biochemistry, 31(32), 7547-54. [Link]
- Mondal, M., et al. (2023). Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study. arXiv. [Link]
- Lu, D.R., et al. (2003). Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains. International Journal of Pharmaceutics, 255(1-2), 147-56. [Link]
- A.J. Garcia-Sosa, et al. (2014). Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies. Physical Chemistry Chemical Physics, 16, 11534-11543. [Link]
- ResearchGate. (n.d.). To describe the behavior of varying lipid mixtures in phase separation...
- Patel, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.
- Johnson, L.T., et al. (2022). Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. Journal of Controlled Release, 345, 414-425. [Link]
- Javanainen, M., et al. (2017). Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees.
- Nanga, R.P.R., & Ramamoorthy, A. (2016). 17O Solid-State NMR Spectroscopy of Lipid Membranes. Accounts of Chemical Research, 49(12), 2699-2707. [Link]
- Lee, S.M., et al. (2020).
- Ayuyan, A.G., & Cohen, F.S. (2018). Nanoscale dynamics of cholesterol in the cell membrane. Biophysical Journal, 114(5), 1137-1148. [Link]
- ResearchGate. (n.d.). Characterization of liposomes with different cholesterol content.
- Quora. (2014). How does cholesterol affect the structure and fluidity of lipid bilayers? Quora. [Link]
- Fantini, J., & Barrantes, F.J. (2021). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. Frontiers in Cell and Developmental Biology, 9, 649137. [Link]
- Pan, J., et al. (2008). Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation. Physical Review E, 78(3 Pt 1), 031911. [Link]
- Edholm, O., & Nylen, J. (2001). Cholesterol in model membranes. A molecular dynamics simulation. Biophysical Journal, 81(2), 1032-9. [Link]
- El-Sayed, N., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 218, 114880. [Link]
- Kondo, Y., et al. (2024). The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles. Pharmaceutics, 16(2), 180. [Link]
- Hsu, C.S., & Craven, B.M. (1994). Structural Determination and Packing Analysis of a Cholesteryl caprate/cholesteryl Laurate Solid Solution. Journal of Lipid Research, 35(6), 1061-71. [Link]
- ResearchGate. (2000). Calorimetric and Spectroscopic Studies of the Thermotropic Phase Behavior of Lipid Bilayer Model Membranes Composed of a Homologous Series of Linear Saturated Phosphatidylserines.
- Wolf, C. (2018). Lipids: Isolation and Purification.
- Alentris Research Pvt. Ltd. (n.d.).
Sources
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesterol-induced modifications in lipid bilayers: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alentris.org [alentris.org]
- 6. Cholesterol esters and membrane permeability. A nuclear magnetic resonance (MNR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiolipin-cholesterol interactions in the liquid-crystalline phase: a steady-state and time-resolved fluorescence anisotropy study with cis- and trans-parinaric acids as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calorimetric and spectroscopic studies of the effects of cholesterol on the thermotropic phase behavior and organization of a homologous series of linear saturated phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calorimetric and spectroscopic studies of the effects of cholesterol on the thermotropic phase behavior and organization of a homologous series of linear saturated phosphatidylglycerol bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. communities.springernature.com [communities.springernature.com]
- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 20. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes & Protocols: Formulation of Cholesteryl Caprylate Nanoparticles for Drug Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of cholesteryl caprylate nanoparticles. Cholesteryl esters, integral components of cellular lipid metabolism, offer unique advantages as nanocarrier materials due to their biocompatibility, biodegradability, and ability to encapsulate lipophilic therapeutic agents.[1][2] This guide details the underlying principles, step-by-step protocols for nanoprecipitation and emulsification-solvent evaporation methods, critical characterization techniques, and key considerations for developing stable and efficient drug delivery systems.
Introduction: The Rationale for this compound in Nanomedicine
Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid. This compound, the ester of cholesterol and the medium-chain fatty acid capric acid (C8), presents a compelling matrix material for nanoparticles. Its inherent biocompatibility stems from cholesterol's essential role as a structural component of animal cell membranes.[2][3] This familiarity to biological systems can potentially reduce immunogenicity and toxicity associated with some synthetic polymer carriers.
The highly lipophilic nature of this compound makes it an excellent candidate for encapsulating poorly water-soluble drugs, a significant challenge in pharmaceutical development.[4] By entrapping these hydrophobic drugs within a solid lipid core, nanoparticles can improve drug solubility, protect the therapeutic payload from enzymatic degradation, and offer opportunities for controlled or targeted release.[5][6][7] The use of cholesterol and its derivatives in nanoparticle formulations has been shown to improve stability and facilitate intracellular delivery.[1][8]
This guide will focus on two robust and widely adopted methods for nanoparticle preparation: Nanoprecipitation and Emulsification-Solvent Evaporation .
Part I: Formulation Methodologies
The choice of formulation method is critical and depends on the physicochemical properties of the drug, the desired nanoparticle characteristics (size, drug loading), and scalability.
Method 1: Nanoprecipitation (Solvent Displacement)
Nanoprecipitation is a straightforward and rapid technique ideal for lipophilic drugs and lipids. The process involves the interfacial deposition of a polymer or lipid following the displacement of a semi-polar, water-miscible solvent by an aqueous anti-solvent.
Scientific Principle: this compound and the hydrophobic drug are dissolved in a water-miscible organic solvent. This organic phase is then introduced into an aqueous phase (the anti-solvent) containing a stabilizer. The rapid diffusion of the organic solvent into the aqueous phase leads to a decrease in solubility for the lipid and drug, causing them to co-precipitate and form nanoparticles.[9] The stabilizer adsorbs onto the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[10]
Materials & Equipment:
-
This compound
-
Hydrophobic drug molecule (e.g., Paclitaxel, Curcumin)
-
Organic Solvent (e.g., Acetone, Tetrahydrofuran (THF), Acetonitrile)
-
Aqueous Phase (e.g., Deionized water, PBS)
-
Stabilizer/Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188, Polyvinyl Alcohol (PVA))
-
Magnetic stirrer and stir bar
-
Glass beakers and pipettes
-
Rotary evaporator (for solvent removal)
-
Centrifugation tubes and centrifuge
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of this compound and the drug in the chosen organic solvent (e.g., 5 ml of acetone).[10] Ensure complete dissolution.
-
Scientist's Note: The ratio of lipid to drug is a critical parameter that must be optimized to maximize drug loading while maintaining nanoparticle stability. A typical starting point is a 10:1 lipid-to-drug weight ratio.
-
-
Aqueous Phase Preparation: Prepare the aqueous anti-solvent by dissolving the stabilizer at the desired concentration (e.g., 1% w/v Poloxamer 188 in 20 ml of deionized water).[10]
-
Nanoparticle Formation: Place the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 600-800 rpm). Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.[10] A milky-white suspension should form instantaneously.
-
Solvent Evaporation: Allow the suspension to stir continuously (typically for 4-6 hours, or overnight) in a fume hood to facilitate the complete evaporation of the organic solvent.[10] Alternatively, a rotary evaporator can be used for faster removal under reduced pressure.
-
Purification: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant. Resuspend the pellet in fresh deionized water. This washing step may be repeated 2-3 times to ensure purity.
-
Final Resuspension & Storage: Resuspend the final washed pellet in a suitable aqueous buffer (e.g., PBS) for characterization and in vitro studies. Store at 4°C.
Caption: Nanoprecipitation workflow for nanoparticle synthesis.
Method 2: Emulsification-Solvent Evaporation
This method is highly versatile and suitable for a wide range of hydrophobic drugs. It involves creating an oil-in-water (o/w) emulsion, followed by the removal of the organic solvent to precipitate the nanoparticles.
Scientific Principle: The lipid and drug are dissolved in a water-immiscible organic solvent (the "oil" phase). This phase is then emulsified in an aqueous phase containing a surfactant to form fine droplets.[11] High-energy methods like sonication or homogenization are used to reduce the droplet size to the nanometer scale. Subsequently, the organic solvent is evaporated, causing the lipid and drug to precipitate within the original droplet boundaries, forming solid nanoparticles.[12][13]
Materials & Equipment:
-
This compound
-
Hydrophobic drug molecule
-
Water-immiscible Organic Solvent (e.g., Dichloromethane (DCM), Chloroform, Ethyl acetate)[11]
-
Aqueous Phase (e.g., Deionized water)
-
Surfactant (e.g., Tween® 80, Sodium cholate)
-
High-energy sonicator (probe or bath) or high-pressure homogenizer
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifugation equipment
Step-by-Step Procedure:
-
Organic Phase Preparation: Dissolve this compound and the drug in a water-immiscible organic solvent like dichloromethane (e.g., 2 ml).
-
Aqueous Phase Preparation: Prepare a larger volume of the aqueous phase containing the surfactant (e.g., 10 ml of 2% w/v Tween® 80 solution).
-
Primary Emulsification: Add the organic phase to the aqueous phase and subject the mixture to high-shear stirring or vortexing for 1-2 minutes to form a coarse pre-emulsion.
-
High-Energy Homogenization: Immediately process the pre-emulsion using a high-energy method to reduce the droplet size.
-
Probe Sonication: Immerse the sonicator probe into the emulsion and process at high amplitude (e.g., 70-80% amplitude) for 3-5 minutes.[14] It is crucial to perform this step in an ice bath to prevent overheating, which can degrade the sample.
-
-
Solvent Evaporation: Transfer the resulting nanoemulsion to a round-bottom flask and remove the organic solvent using a rotary evaporator under reduced pressure. As the solvent evaporates, the lipid precipitates, solidifying the nanodroplets into nanoparticles.[13]
-
Purification and Storage: Purify the nanoparticles by centrifugation as described in the nanoprecipitation protocol (Steps 5-7) to remove excess surfactant and free drug. Store the final suspension at 4°C.
Part II: Nanoparticle Characterization
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated nanoparticles.[15] Key parameters include particle size, surface charge, morphology, and drug loading efficiency.[6]
Size and Surface Charge Analysis
Techniques: Dynamic Light Scattering (DLS) and Zeta Potential Analysis.
Scientific Principle:
-
DLS measures the hydrodynamic diameter of the nanoparticles by analyzing the fluctuations in scattered light intensity caused by their Brownian motion in suspension.[16] Smaller particles move faster, leading to more rapid fluctuations. The Polydispersity Index (PDI) is also obtained, indicating the breadth of the size distribution; a PDI value below 0.3 is generally considered acceptable for drug delivery applications.[6]
-
Zeta Potential is a measure of the magnitude of the electrostatic charge at the particle surface.[15] It is a critical indicator of colloidal stability. Particles with a high magnitude zeta potential (typically > |20| mV) will repel each other, preventing aggregation.[17]
-
Sample Preparation: Dilute the nanoparticle suspension significantly with deionized water or an appropriate buffer (e.g., 1:100 dilution) to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the instrument (e.g., Malvern Zetasizer) to the desired temperature (typically 25°C).
-
Measurement: Transfer the diluted sample to the appropriate cuvette (a disposable sizing cuvette for DLS, and a folded capillary cell for zeta potential).
-
Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Analysis: Analyze the mean particle size (Z-average), PDI, and zeta potential values.
Morphology and Structure
Technique: Transmission Electron Microscopy (TEM).
Scientific Principle: TEM provides direct visualization of the nanoparticles, offering insights into their size, shape (e.g., spherical), and surface morphology.[4][15] It can also reveal whether particles are aggregated.
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to sit for 1-2 minutes.
-
Wick away the excess fluid using the edge of a filter paper.
-
(Optional) Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1 minute to enhance contrast, then wick away the excess.
-
Allow the grid to air-dry completely before imaging in the TEM.
Drug Loading and Encapsulation Efficiency
Principle: These parameters quantify how much drug is successfully incorporated into the nanoparticles.
-
Encapsulation Efficiency (EE%) : The percentage of the initial drug that is successfully entrapped within the nanoparticles.
-
Drug Loading (DL%) : The weight percentage of the drug relative to the total weight of the nanoparticle.
-
After formulating the nanoparticles, separate the particles from the aqueous medium containing the free, unencapsulated drug using centrifugation (as in the purification step).
-
Carefully collect the supernatant.
-
Quantify the amount of drug in the supernatant using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC). This gives you the amount of "Free Drug".
-
Calculate the "Total Drug" used in the initial formulation.
-
Determine the weight of the recovered, lyophilized nanoparticles ("Weight of Nanoparticles").
-
Calculate EE% and DL% using the following equations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Workflow Diagram: Nanoparticle Characterization
Caption: Standard workflow for nanoparticle characterization.
Critical Parameters and Data Interpretation
The properties of the final nanoparticle formulation are highly dependent on several process variables. Systematic optimization is key to achieving desired characteristics.
Table 1: Influence of Formulation Parameters on Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Encapsulation Efficiency | Scientist's Note |
| Lipid Concentration | Increasing concentration generally leads to larger particles. | Can increase EE% up to a saturation point. | A higher concentration may lead to aggregation if the stabilizer amount is insufficient. |
| Drug-to-Lipid Ratio | Can influence size; high drug content may disrupt the lipid matrix, increasing size and PDI. | Higher initial drug amount can increase DL%, but may decrease EE% if solubility limits are exceeded. | Optimization is crucial to balance loading with stability. Drug expulsion can occur with overly high ratios.[7] |
| Stabilizer Type/Conc. | Higher concentration generally leads to smaller, more stable particles. | Affects particle formation and stability, indirectly impacting EE%. | The choice of stabilizer can influence the biological fate and potential toxicity of the nanoparticles. |
| Stirring Speed/Sonication Power | Higher energy input (faster stirring, higher power) results in smaller particles. | Can improve EE% by promoting more efficient mixing and drug entrapment. | Excessive energy can lead to drug degradation or particle instability. |
Table 2: Typical Characterization Data for Cholesteryl Ester Nanoparticles
| Property | Typical Range | Desired Outcome for Drug Delivery |
| Particle Size (Z-average) | 100 - 300 nm | < 200 nm for intravenous administration to avoid rapid clearance by the liver and spleen.[15] |
| Polydispersity Index (PDI) | 0.1 - 0.4 | < 0.3 for a monodisperse, homogenous population.[6] |
| Zeta Potential | -30 mV to +30 mV | > |20| mV for good colloidal stability. Near-neutral values are often preferred for in vivo applications to reduce opsonization.[15] |
| Encapsulation Efficiency (EE%) | 70 - 99% | As high as possible (>80%) to maximize payload delivery and minimize the dose of free drug. |
| Drug Loading (DL%) | 1 - 15% | Dependent on the drug and application; higher loading is generally more efficient. |
Stability Assessment
The long-term physical and chemical stability of the nanoparticle dispersion is critical for its therapeutic potential and shelf-life.[18]
Short-Term Stability Protocol:
-
Store aliquots of the nanoparticle suspension at different temperatures (e.g., 4°C, 25°C, and 40°C).[19]
-
At predetermined time points (e.g., Day 0, Week 1, Week 4, Week 8), withdraw a sample from each storage condition.
-
Analyze the samples for changes in particle size, PDI, zeta potential, and drug leakage (by measuring the free drug in the supernatant after centrifugation).[19]
-
Significant changes in these parameters, such as an increase in size or a decrease in EE%, indicate instability.[19]
Conclusion
This compound nanoparticles represent a promising platform for the delivery of hydrophobic drugs. By carefully selecting a formulation method, such as nanoprecipitation or emulsification-solvent evaporation, and systematically optimizing critical process parameters, researchers can develop stable and efficient nanocarriers. The detailed protocols and characterization techniques outlined in this guide provide a robust framework for scientists to successfully formulate and evaluate these delivery systems, paving the way for advanced therapeutic applications.
References
A complete list of all sources cited within this document, including titles and verifiable URLs.
Sources
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in the Physical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Solvent emulsification evaporation: Significance and symbolism [wisdomlib.org]
- 13. Solvent Emulsification—Evaporation Method [ebrary.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. barnett-technical.com [barnett-technical.com]
- 16. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 17. Simvastatin-Loaded Lipid Emulsion Nanoparticles: Characterizations and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physico-chemical stability of colloidal lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short Term Stability Testing of Efavirenz-Loaded Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Application of cholesteryl caprylate as a thermochromic material
Application Note AN-CC789
Topic: Application of Cholesteryl Caprylate as a Thermochromic Material
For: Researchers, scientists, and drug development professionals
Abstract
Cholesteryl esters, a class of thermotropic liquid crystals, exhibit vibrant, temperature-dependent color play, a phenomenon known as thermochromism. This property originates from their chiral molecular structure, which self-assembles into a helical superstructure that selectively reflects light of specific wavelengths. This compound, an ester of cholesterol and octanoic acid, is a key component in formulating these "smart" materials.[1] This application note provides a comprehensive guide to the principles, formulation strategies, and practical applications of this compound-based thermochromic systems. We present detailed protocols for the preparation of polymer-dispersed liquid crystal films and their subsequent characterization using standard thermal and optical analysis techniques.
The Physics of Structural Color in Cholesteric Liquid Crystals
The thermochromic behavior of this compound and other cholesteric liquid crystals is not due to light absorption by dyes, but rather a physical phenomenon rooted in their molecular architecture.[2] These chiral molecules arrange themselves into layers, with the average molecular orientation, known as the director, being parallel within each layer. However, from one layer to the next, the director twists slightly, forming a continuous helical structure.
The critical parameter is the helical pitch (p) , defined as the distance over which the director completes a full 360° rotation. This periodic structure selectively reflects circularly polarized light with a wavelength (λ) that is directly proportional to the pitch.[2] The relationship is governed by the Bragg-like condition:
λ = n * p * cos(θ)
where 'n' is the average refractive index and 'θ' is the angle of incidence.
Crucially, the helical pitch is highly sensitive to temperature. As temperature increases, the thermal energy causes the molecules to twist more tightly relative to each other, leading to a decrease in the helical pitch.[3] This contraction of the pitch results in a shift of the reflected wavelength from the red end of the spectrum towards the blue end. On cooling, the process is reversible.[4]
Formulation and Material Properties
Pure cholesteryl esters often exhibit a limited temperature range for their color play or have inconvenient transition temperatures.[3] Therefore, practical applications almost always utilize mixtures of different cholesteryl esters (e.g., oleate, nonanoate, benzoate) to tune the properties. By carefully selecting the components and their ratios, one can precisely control the temperature at which the color change begins (the "red-start") and the temperature range over which the full spectrum is displayed (the "bandwidth").[3]
| Property | Description | Typical Values / Characteristics |
| Chemical Name | Cholesteryl octanoate | (3β)-Cholest-5-en-3-yl octanoate[1] |
| CAS Number | 1182-42-9 | - |
| Molecular Formula | C₃₅H₆₀O₂ | - |
| Appearance | White to off-white crystalline solid | At room temperature, below its melting point.[5][6] |
| Phase Transitions | Solid → Cholesteric (or Smectic) → Isotropic Liquid | Transition temperatures are highly dependent on purity and the specific formulation of mixtures.[7][8] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, toluene) | A key factor in preparing formulations.[1] |
Common Formulation Strategies:
-
Direct Application: The molten liquid crystal mixture can be applied directly to a surface. For optimal visualization, the surface must be black and non-reflective to absorb any transmitted light.[2][4]
-
Polymer Dispersed Liquid Crystals (PDLC): The liquid crystal is emulsified as microdroplets within a polymer matrix (e.g., Poly(vinyl alcohol) - PVA).[9] This protects the liquid crystal from the environment and creates a robust, flexible film. The encapsulation process is a key area of formulation science.[9][10]
-
Microencapsulation: This is a highly developed industrial process where tiny droplets of the liquid crystal are surrounded by a continuous polymer shell.[4] The resulting microcapsules, typically a few microns in diameter, can be formulated into water-based inks or coatings that can be printed or sprayed onto various substrates.[4] This is the basis for most commercial thermochromic products.
Application Protocols
Protocol A: Preparation of a Polymer-Dispersed Thermochromic Film
This protocol describes the fabrication of a thermochromic film by dispersing a cholesteryl ester mixture in a Poly(vinyl alcohol) matrix, a method adapted from literature procedures.[9] This film can be used for qualitative surface temperature mapping.
Materials:
-
Thermochromic Liquid Crystal (TLC) Mixture (containing this compound, tuned to the desired temperature range)
-
Poly(vinyl alcohol) (PVA), high molecular weight
-
Deionized Water
-
Glass microscope slides
-
Black, non-reflective paint or tape
-
Spin-coater
-
Magnetic stirrer with hotplate
-
Ultrasonic bath
Methodology:
-
Substrate Preparation: Thoroughly clean glass microscope slides. Apply a uniform, thin layer of black, non-reflective paint to one side of each slide and allow it to dry completely. This will serve as the absorbing background.[4]
-
PVA Solution Preparation: Prepare a 10% (w/w) PVA solution by slowly adding PVA powder to deionized water on a magnetic stirrer at 80-90°C. Stir until the PVA is completely dissolved (this may take several hours). Let the solution cool to room temperature.[9]
-
TLC Dispersion: Add the TLC mixture to the PVA solution in a 1:1 weight ratio.
-
Emulsification: Vigorously mix the TLC/PVA blend. Subsequently, place the mixture in an ultrasonic bath for 10-15 minutes to create a fine, stable emulsion of TLC microdroplets.[9]
-
Film Deposition: Dispense a small amount of the PVA/TLC blend onto the center of a clean (non-painted) glass slide.
-
Spin Coating: Place the slide on a spin-coater. Use a two-step program: 1000 rpm for 60 seconds to spread the liquid, followed by 3000 rpm for 60 seconds to create a thin, uniform film.[9]
-
Drying: Allow the coated slide to dry overnight in a dust-free environment at ambient temperature.
-
Assembly: Place the dried, TLC-coated slide on top of one of the black-painted slides, with the film facing the black surface. The resulting composite device will now display color changes against a black background when subjected to temperature variations.
Protocol B: Characterization of Thermochromic Response
This protocol outlines the primary methods for quantifying the thermal and optical properties of the prepared thermochromic material.
Part 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is used to precisely measure the temperatures of phase transitions.[8][11]
-
Sample Preparation: Accurately weigh 3-5 mg of the TLC mixture into a standard aluminum DSC pan. Seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected transitions (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its isotropic clearing point.
-
Hold for 2-3 minutes to ensure thermal history is erased.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan under the same conditions.[2]
-
-
Data Analysis: Analyze the second heating scan. Endothermic peaks correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (e.g., Crystal-to-Cholesteric, Cholesteric-to-Isotropic).[2]
Part 2: Optical Characterization using Polarized Light Microscopy (PLM)
PLM allows for the direct visualization of the unique textures of the liquid crystal phases.[2]
-
Sample Preparation: Place a small amount of the TLC mixture on a clean microscope slide and cover with a coverslip.
-
Instrument Setup: Place the slide on a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing microscope.
-
Observation:
-
Slowly heat the sample while observing through the crossed polarizers.
-
Note the temperatures at which textural changes occur. The solid crystalline phase will show a specific texture, the cholesteric phase will exhibit a unique "focal conic" or "planar" texture with vibrant colors, and the isotropic liquid phase will appear completely dark (extinction).[12]
-
Correlate these visual transition temperatures with the data obtained from DSC.
-
Upon cooling from the isotropic phase, observe the reversible formation of the liquid crystal phases and the color play sequence.
-
Safety and Handling
While cholesteryl esters are not generally considered highly hazardous, their toxicological properties are often not thoroughly investigated.[13] Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat when handling the materials, especially when in powdered form or dissolved in solvents.
-
Ventilation: Handle organic solvents used for dissolving or cleaning in a well-ventilated area or a chemical fume hood.
-
Material Sensitivity: Be aware that the thermochromic properties of these materials are extremely sensitive. Contamination with impurities, as well as mechanical shear or pressure, can alter the color response.[4]
References
- BenchChem. (n.d.). The Thermochromic Properties of Cholesteryl Acetate Liquid Crystals: A Technical Guide.
- Chemsrc. (2025). This compound | CAS#:1182-42-9.
- Langmuir. (2024). Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method. ACS Publications.
- Taylor & Francis Online. (2022). Multi-field driven thermochromic films and preparation of multi-color patterns.
- ACS Applied Polymer Materials. (2024). Thermochromic Liquid-Crystalline Elastomers Featuring a Predesigned Hybrid Architecture. ACS Publications.
- SpotSee.io. (n.d.). Handbook of Thermochromic Liquid Crystal Technology.
- PubMed. (n.d.). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study.
- PubMed. (n.d.). Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues.
- ResearchGate. (n.d.). Preparation of thermochromic film-forming polymer.
- PubMed. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polarized Light Microscopy.
- DTIC. (2020). Color Space Transformation-Based Algorithm for Evaluation of Thermochromic Behavior of Cholesteric Liquid Crystals Using Polariz.
- Google Patents. (n.d.). WO2021046004A1 - Thermochromic liquid crystal inks and coatings.
- National Institutes of Health. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears.
- Scholars Research Library. (n.d.). Electro Optical Properties of Cholesteric Liquid Crystal.
- Wikipedia. (n.d.). Cholesteric liquid crystal.
- Asian Journal of Research in Chemistry. (n.d.). Liquid Crystal.
- National Institutes of Health. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains.
- PubMed. (n.d.). Physical properties of cholesteryl esters.
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. spotsee.io [spotsee.io]
- 5. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Development of Cholesteryl Caprylate-Based Biosensors for Esterase Detection
For Research Use Only.
Abstract
This document provides a comprehensive technical guide for the development and application of a novel biosensing platform utilizing cholesteryl caprylate as the active sensing medium. This compound, a cholesteric liquid crystal (CLC), offers a unique optical transducer for the label-free detection of enzymatic activity, specifically from esterases. The core principle of this biosensor is the enzymatic hydrolysis of this compound at a liquid crystal-aqueous interface, which disrupts the uniform molecular alignment of the CLC. This disruption is readily observable as a change in the optical texture when viewed through cross-polarizers, providing a simple, rapid, and sensitive detection method. These application notes are intended for researchers, scientists, and drug development professionals interested in novel biosensor fabrication, enzyme kinetics, and high-throughput screening applications.
Introduction: The Rationale for this compound in Biosensing
Liquid crystal (LC)-based biosensors have emerged as a powerful platform for detecting molecular events at interfaces.[1][2] Their utility stems from the collective and sensitive response of LC molecules to external stimuli, allowing for the amplification of nanoscale surface events into macroscopically observable optical signals.[3] Cholesteric liquid crystals (CLCs), such as cholesteryl esters, are particularly advantageous due to their unique helical structure and responsiveness to surface interactions.[4]
This compound (also known as cholesteryl octanoate) is an ester of cholesterol and caprylic acid.[5][6] Its molecular structure, comprising a rigid sterol core and a flexible acyl chain, imparts the amphiphilicity and anisotropy necessary for forming liquid crystal phases.[7] We propose a biosensor that leverages the ester linkage in this compound as a substrate for esterase enzymes. Esterases are a broad class of hydrolase enzymes that cleave ester bonds and are implicated in a wide range of physiological processes and diseases.[5][8] The hydrolysis of this compound at a prepared interface into cholesterol and caprylic acid disrupts the ordered, homeotropic (perpendicular) alignment of the liquid crystal film.[9] This localized disorder propagates through the LC medium, resulting in a visible change from a dark field of view (homeotropic alignment) to a bright, textured appearance under polarized light. This direct transduction of enzymatic activity into an optical signal forms the basis of a highly sensitive, label-free assay.[10]
Fundamental Principles and Design
The biosensor operates on the principle of anchoring transitions at the liquid crystal-aqueous interface. The key is to create an initial, ordered state that can be controllably disrupted by the target analyte's activity.
The Sensing Interface
The biosensor consists of a thin film of this compound on a specially treated surface that promotes a homeotropic alignment of the LC molecules. This surface is then exposed to an aqueous sample containing the analyte (e.g., an esterase).
-
Initial State (No Analyte): The this compound molecules align perpendicularly to the substrate, guided by a surface alignment layer. When viewed through a polarized light microscope with crossed polarizers, this ordered state appears dark because the aligned LC does not significantly alter the polarization of the transmitted light.[11]
-
Detection Event (Analyte Present): When an esterase enzyme is introduced, it catalyzes the hydrolysis of this compound at the LC-aqueous interface.
This compound + H₂O --(Esterase)--> Cholesterol + Caprylic Acid
The resulting products, cholesterol and caprylic acid, have different molecular shapes and surface activities compared to the parent molecule. Their accumulation at the interface disrupts the delicate intermolecular forces responsible for the homeotropic alignment.[3]
-
Signal Transduction: This molecular-level disruption triggers a collective reorientation of the neighboring this compound molecules from a perpendicular to a tilted or random alignment. This change in orientation alters the refractive index of the LC film, causing light to pass through the analyzer and resulting in a bright, textured optical appearance.[10]
Diagram: Signaling Pathway of Esterase Detection
Caption: Mechanism of signal generation in the this compound biosensor.
Materials and Equipment
Reagents
| Reagent | Supplier | Part Number | Notes |
| This compound | Sigma-Aldrich | C78511 (example) | CAS No: 1182-42-9[12] |
| DMOAP Solution (1% v/v in water) | Sigma-Aldrich | 335836 (example) | N,N-Dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride[1] |
| Glass Microscope Slides | Fisher Scientific | 12-550-A3 (example) | Or glass coverslips |
| Porcine Liver Esterase (PLE) | Sigma-Aldrich | E3019 (example) | For positive control experiments |
| Phosphate-Buffered Saline (PBS), pH 7.4 | VWR | 97062-734 (example) | For preparing analyte solutions |
| Ethanol, 200 Proof | Decon Labs | 2716 (example) | For cleaning |
| Deionized (DI) Water | In-house | >18 MΩ·cm | For solution preparation and rinsing |
Equipment
-
Polarized Light Microscope (PLM) with a digital camera
-
Spin Coater
-
Plasma Cleaner or Piranha solution setup (for glass cleaning)
-
Hot Plate
-
Ultrasonic Bath
-
Nitrogen gas source
-
Micropipettes
Detailed Experimental Protocols
Protocol 1: Preparation of DMOAP-Coated Glass Substrates
Causality: The DMOAP (N,N-Dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride) coating is critical for establishing the initial, ordered state of the sensor. DMOAP is a silane coupling agent that forms a self-assembled monolayer (SAM) on glass.[1] The long octadecyl chains orient perpendicularly to the surface, creating a low-energy interface that induces homeotropic alignment in the adjacent liquid crystal molecules.[13]
Steps:
-
Glass Cleaning: Thoroughly clean glass slides to ensure a pristine surface for DMOAP deposition.
-
Sonicate slides in a solution of detergent and DI water for 15 minutes.
-
Rinse extensively with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Dry the slides under a stream of nitrogen gas.
-
Treat with oxygen plasma for 5 minutes to activate the surface by creating hydroxyl groups. (Alternatively, use Piranha solution with extreme caution).
-
-
DMOAP Deposition:
-
Immerse the cleaned, dry slides into a freshly prepared 1% (v/v) aqueous solution of DMOAP for 15 minutes at room temperature.[14] This allows the silane group to covalently bond to the glass surface.
-
Remove the slides and rinse gently with DI water to remove excess, unbound DMOAP.
-
Dry the slides again with nitrogen gas.
-
-
Curing:
-
Bake the DMOAP-coated slides on a hot plate at 100-110°C for 15-20 minutes.[14] This step cross-links the silane molecules and removes residual water, forming a stable monolayer.
-
Allow the slides to cool to room temperature before use.
-
Diagram: Sensor Fabrication Workflow
Caption: Step-by-step workflow for the fabrication and use of the biosensor.
Protocol 2: Fabrication of the this compound Sensor Cell
Causality: A uniform, thin film of this compound is required for sensitive and reproducible results. Applying the LC in its isotropic liquid phase (above its clearing temperature) and then cooling it on the DMOAP surface allows the molecules to self-assemble into the desired homeotropic orientation.[15]
Steps:
-
Melt this compound: Place a small amount (approx. 5-10 mg) of this compound onto a clean, DMOAP-coated slide. Heat the slide on a hot plate to a temperature just above the cholesteric-to-isotropic phase transition temperature (clearing point, approx. 110°C).[16] The solid will melt into a clear, isotropic liquid.
-
Assemble the Cell: Place a second DMOAP-coated slide on top of the molten liquid crystal, using thin spacers (e.g., 10-20 µm Mylar film) to define the cell thickness. Gently press to create a uniform film.
-
Anneal and Cool: Slowly cool the assembled cell back to room temperature. This controlled cooling allows the this compound molecules to align with the DMOAP-coated surfaces, forming a uniform homeotropic texture.
-
Verification: Observe the cell under a polarized light microscope. A properly formed homeotropic cell should appear uniformly dark. Bright spots or domains indicate defects in the alignment.
Protocol 3: Performing the Esterase Assay
Causality: The enzymatic reaction rate is dependent on factors such as temperature and pH. The incubation step allows sufficient time for the enzymatic hydrolysis to generate enough product at the interface to trigger a detectable LC reorientation.
Steps:
-
Prepare Analyte Solutions: Prepare serial dilutions of the esterase enzyme (e.g., Porcine Liver Esterase for a positive control) in PBS buffer (pH 7.4). Prepare a buffer-only solution for the negative control.
-
Construct the Flow Cell: Create a flow cell by placing the fabricated this compound sensor cell on the microscope stage. Use a top plate with inlet and outlet ports to introduce the aqueous sample over the LC film.
-
Introduce Negative Control: Flow the PBS buffer (negative control) over the sensor surface. Observe under the PLM. The view should remain dark, confirming the stability of the homeotropic alignment in the absence of the enzyme.
-
Introduce Analyte: Flow the esterase-containing solution over the sensor surface.
-
Incubate and Observe: Monitor the sensor surface in real-time using the PLM. The appearance of bright domains that grow over time indicates a positive enzymatic reaction. The time taken for the first appearance of a bright signal and the rate of signal propagation can be correlated with the enzyme concentration.
-
Data Acquisition: Capture images or videos at regular time intervals to quantify the response. The percentage of the bright area in the field of view can be calculated using image analysis software and plotted against time or enzyme concentration.
Data Analysis and Interpretation
The primary output of the assay is a change in optical texture. This qualitative result can be quantified for more rigorous analysis.
-
Qualitative Analysis: A simple positive/negative result is determined by the transition from a dark to a bright field of view.
-
Quantitative Analysis:
-
Time to Response: Measure the time delay between the introduction of the enzyme and the first appearance of a bright optical signal. This is inversely proportional to the enzyme concentration.
-
Area Analysis: Use image processing software (e.g., ImageJ) to measure the percentage of the field of view that has transitioned to the bright state over time. Plotting this percentage against time yields reaction curves from which initial rates can be derived.
-
Table 1: Expected Results for Esterase Detection
| Enzyme Concentration | Time to First Signal (Typical) | Final Optical Appearance (after 30 min) |
| Negative Control (0 U/mL) | > 60 min | Uniformly Dark |
| Low (e.g., 0.01 U/mL) | 10 - 20 min | Small, isolated bright domains |
| Medium (e.g., 0.1 U/mL) | 2 - 5 min | Widespread, coalescing bright domains |
| High (e.g., 1.0 U/mL) | < 1 min | Rapid transition to a fully bright, textured field |
Troubleshooting and Field-Proven Insights
-
Problem: The initial sensor cell appears bright or non-uniform.
-
Cause: Poor glass cleaning, incomplete DMOAP coating, or cooling the LC too rapidly.
-
Solution: Re-optimize the cleaning and DMOAP coating protocol. Ensure a slow, controlled cooling rate from the isotropic phase.
-
-
Problem: No response with a known active enzyme.
-
Cause: The LC film is too thick, preventing interfacial disruption from propagating. The enzyme may be inactive, or the buffer pH/temperature is suboptimal.
-
Solution: Use thinner spacers to create a thinner LC film. Verify enzyme activity with a standard colorimetric assay. Optimize assay conditions (temperature, pH).
-
-
Insight: The sensitivity of the assay can be tuned by altering the composition of the liquid crystal. Doping the this compound with a small percentage of another nematic liquid crystal (e.g., 5CB) can lower the energy barrier for molecular reorientation, potentially leading to a faster response time.
Conclusion
The this compound-based biosensor offers a promising platform for the rapid, label-free detection of esterase activity. Its operational simplicity, coupled with the inherent signal amplification of liquid crystals, makes it suitable for applications in diagnostics, drug discovery, and fundamental enzyme research. The protocols outlined in this document provide a robust framework for the fabrication, operation, and interpretation of this novel biosensing system.
References
- Surface coupling agent (DMOAP) for colloidal liquid crystal studies. (n.d.).
- Jiang, Z., et al. (2017).
- Duan, R., et al. (2020). Quantitative and sensitive detection of lipase using a liquid crystal microfiber biosensor based on the whispering-gallery mode. Analyst. [Link]
- Kamei, K. I., et al. (2014). Enzyme Immobilization on Gold Surfaces: effects of surface chemistry and attachment strategies on binding and activity.
- Duan, R., et al. (2020). Quantitative and sensitive detection of lipase using a liquid crystal microfiber biosensor based on the whispering-gallery mode. Analyst. [Link]
- Ho, Y. K., Brown, M. S., & Goldstein, J. L. (1978). Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents. Journal of Lipid Research. [Link]
- Enzyme Immobilization on Gold Nanoparticles for Electrochemical Glucose Biosensors. (2021). MDPI. [Link]
- Gold nanoparticles as an immobilization platform: towards a generalizable strategy to immobilize active enzymes on surfaces. (2014).
- Enhanced Reusability of Immobilized T7 DNA Polymerase in Multi-Cycle Exonuclease Reactions on Gold-Coated SAM Biosensor Pl
- Duan, R., et al. (2020). Quantitative and sensitive detection of lipase using liquid crystal microfiber biosensor based on whispering-gallery mode.
- Jiang, Z., et al. (2017).
- Cholesteryl ester. (n.d.). In Wikipedia. [Link]
- Chemsrc. (2024).
- Surface anchoring of nematic liquid crystal 8OCB on a DMOAP‐silanated glass surface. (2006). Taylor & Francis Online. [Link]
- Synthesis and Hydrolysis of Cholesteryl Esters by Isolated Rat-Liver Lysosomes and Cell-Free Extracts of Human Lung Fibroblasts. (1989). PubMed. [Link]
- Chen, C. H., et al. (2015). Surface modification of alignment layer by ultraviolet irradiation to dramatically improve the detection limit of liquid-crystal-based immunoassay for the cancer biomarker CA125. SPIE Digital Library. [Link]
- Kilickiran, P., et al. (2014). Liquid crystal based sensors monitoring lipase activity: a new rapid and sensitive method for cytotoxicity assays. PubMed. [Link]
- Flanders, D. C., et al. (1979).
- Kahn, F. J. (1973). Orientation of liquid crystals by surface coupling agents. American Institute of Physics. [Link]
- Studies on Cholesterol Ester Formation and Hydrolysis in Liver Disease: A Selective Review. (1979). SAGE Journals. [Link]
- Surface Properties of Cholesteryl Ester Liquid Crystal. (2013). MiNT-SRC. [Link]
- Application and Technique of Liquid Crystal-Based Biosensors. (2021). MDPI. [Link]
- Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues. (n.d.). ElectronicsAndBooks. [Link]
- Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... (1983). PubMed. [Link]
- Katz, D. A. (2011). Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. [Link]
- Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. (1998). PubMed. [Link]
- Liquid Crystal Biosensors: An Overview of Techniques to Monitor Enzyme Activity. (2025). PubMed. [Link]
- Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applic
- Liquid Crystal-Based Surface Plasmon Resonance Biosensor. (2020).
- Cholesteric compositions. (1981).
- Cellulose-Based Biosensors for Esterase Detection. (2016). Analytical Chemistry. [Link]
- Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applic
- Cholesteric liquid Crystals: Physical Properties and Molecular-Statistical Theories. (2015).
- Cholesteric liquid crystal. (n.d.). In Wikipedia. [Link]
- Liquid Crystal-Based Biosensors. (2021). Iris Publishers. [Link]
- Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. (2025). PubMed. [Link]
- Surface modification methods to improve behavior of biosensor based on imaging ellipsometry. (2017).
- Surface Modification Procedure for Biosensor Chips Made of Chemically Sensitive Polymers. (2018). KITopen. [Link]
- Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. (2025). PMC - NIH. [Link]
- State-of-the-Art Development in Liquid Crystal Biochemical Sensors. (2022). MDPI. [Link]
Sources
- 1. www-f1.ijs.si [www-f1.ijs.si]
- 2. Quantitative and sensitive detection of lipase using a liquid crystal microfiber biosensor based on the whispering-gallery mode - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative and sensitive detection of lipase using a liquid crystal microfiber biosensor based on the whispering-gallery mode - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 7. mint.uthm.edu.my [mint.uthm.edu.my]
- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 9. Hydrolysis and excretion of cytoplasmic cholesteryl esters by macrophages: stimulation by high density lipoprotein and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid crystal based sensors monitoring lipase activity: a new rapid and sensitive method for cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
Application and Protocol Guide: Stability Testing of Cholesteryl Caprylate in Cosmetic Formulations
Abstract
Cholesteryl caprylate, an ester of cholesterol and caprylic acid, is a valued ingredient in cosmetic formulations, primarily functioning as a skin-conditioning agent and emulsifier.[1] Its molecular structure, comprising a rigid sterol ring and a flexible fatty acid chain, imparts unique textural and physiological properties to skincare and makeup products.[2][3] The stability of this compound is paramount to ensure the safety, efficacy, and aesthetic appeal of the final product throughout its shelf life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for evaluating the stability of this compound in complex cosmetic matrices. It details the primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—and presents a robust, multi-faceted testing protocol designed to ensure product integrity under various stress conditions.
Introduction: The Role and Importance of this compound Stability
Cholesteryl esters, including this compound, are integral components of biological systems, serving as transport and storage forms of cholesterol.[3] In cosmetics, this compound (CAS RN: 1182-42-9) contributes to the emollient feel, reinforces the skin's natural barrier, and helps to stabilize emulsions.[1][4] According to the Cosmetic Ingredient Review (CIR), cholesterol and its esters are considered safe for use in cosmetics, with reported use concentrations typically below 5%.[1][5][6]
The stability of a cosmetic formulation is its ability to maintain its intended physical, chemical, and microbiological qualities, as well as functionality and aesthetics, when stored under appropriate conditions.[7] For formulations containing this compound, instability can manifest in several undesirable ways:
-
Physical Changes: Emulsion separation, changes in viscosity, color, or odor, and crystallization of ingredients.[8]
-
Chemical Degradation: Hydrolysis of the ester bond, leading to the formation of cholesterol and caprylic acid, or oxidation of the cholesterol moiety. These changes can alter the product's pH, efficacy, and potentially lead to the formation of irritants.[9][10]
-
Loss of Efficacy: Degradation of the active ingredient can diminish the intended skin-conditioning or moisturizing benefits.
Therefore, a rigorous stability testing program is not just a quality control measure but a critical component of product development and safety assurance.
Scientific Principles: Degradation Pathways of this compound
Understanding the potential chemical degradation pathways of this compound is fundamental to designing a meaningful stability study. The primary mechanisms of concern are hydrolysis, oxidation, and thermal stress.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by the presence of water and accelerated by shifts in pH (either acidic or alkaline).[2] This reaction cleaves the molecule into its constituent parts: cholesterol and caprylic acid.
-
Causality: The presence of water in most cosmetic formulations (especially oil-in-water emulsions) provides the medium for this reaction. The rate of hydrolysis is highly dependent on the formulation's pH, temperature, and the presence of catalysts.
-
Consequences: The generation of free fatty acids can lower the pH of the formulation, potentially causing skin irritation and further destabilizing the emulsion. An increase in free cholesterol can lead to crystallization, affecting the product's texture and appearance.[11]
Oxidative Degradation
Oxidation is a major concern for lipid-based ingredients.[12][13] The cholesterol moiety of this compound is more susceptible to oxidation than the saturated caprylate chain.[9] The double bond in the cholesterol ring is a primary site for radical attack, leading to the formation of cholesterol oxidation products (COPs), also known as oxysterols.
-
Causality: Oxidation is initiated by factors such as exposure to light (photo-oxidation), heat, and the presence of transition metals.[14] The process involves a free-radical chain reaction, leading to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products like ketones and aldehydes.[15]
-
Consequences: The formation of COPs can lead to rancidity (off-odors), discoloration, and a potential decrease in the biological activity of the ingredient.[14] Some oxysterols have been linked to cytotoxic effects, making their control in cosmetic formulations a safety imperative.[9]
Thermal and Photochemical Degradation
Elevated temperatures can accelerate both hydrolysis and oxidation rates.[14] Furthermore, high heat can induce physical changes in the formulation, such as phase separation or changes in viscosity, which can indirectly affect the stability of this compound.[16][17] UV radiation from sunlight can provide the energy to initiate photo-oxidative degradation pathways.[18]
-
Causality: Storage at elevated temperatures or exposure to direct sunlight during transport and use can provide the energy needed to overcome the activation energy barriers for degradation reactions.[8][19]
-
Consequences: Accelerated degradation leads to a shortened product shelf-life and potential safety concerns. Photostability testing is crucial for products packaged in transparent or translucent containers.[18]
Comprehensive Stability Testing Protocol
A robust stability program must evaluate the product under conditions that simulate its entire lifecycle, from manufacturing and shipping to storage and consumer use.[7] This protocol is designed in accordance with principles outlined in the International Council for Harmonisation (ICH) guidelines, which, while intended for pharmaceuticals, provide a valuable framework for cosmetic stability testing.[19][20]
Batch Selection and Sample Preparation
-
Batch Requirement: Data should be generated from at least three primary batches of the cosmetic formulation. These batches should be manufactured at a minimum of pilot scale using the same methods and procedures as intended for production batches.[7][19]
-
Packaging: Stability studies must be conducted on the product packaged in the same container closure system intended for the final marketed product. This is crucial for assessing product-packaging interactions.[8][19]
Experimental Workflow Diagram
The following diagram outlines the comprehensive workflow for the stability assessment of a cosmetic formulation containing this compound.
Caption: Experimental workflow for stability testing.
Storage Conditions and Test Frequencies
The following storage conditions are recommended to cover various climatic zones and stress scenarios.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (or proposed shelf-life) | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Refrigerated | 5°C ± 3°C | 12 Months | 0, 3, 6, 9, 12 months |
| Freeze-Thaw Cycle | -10°C to 25°C (24h each) | 3-5 Cycles | After final cycle |
| Photostability | ICH Q1B Option 2 | As per guideline | After exposure |
Table 1: Recommended Storage Conditions and Testing Schedules.[7][19][20]
Rationale:
-
Long-Term: Simulates real-world storage conditions in a temperate climate.
-
Accelerated: Used to predict the long-term stability and identify potential degradation pathways more quickly. Significant changes in the product during accelerated testing may trigger the need for an intermediate study.[19]
-
Freeze-Thaw: Assesses the emulsion's resilience to temperature fluctuations during shipping and storage.[8]
-
Photostability: Evaluates the impact of light exposure, which is critical for products in transparent packaging. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18][20]
Analytical Methodologies and Protocols
A combination of physical, chemical, and microbiological tests should be performed at each time point.
Physical and Organoleptic Evaluation
These tests assess the aesthetic qualities of the product.
-
Appearance: Visual inspection for color change, phase separation, creaming, and crystallization.
-
Odor: Olfactory assessment for any changes from the initial fragrance or the development of off-odors (e.g., rancidity).
-
pH: Measured using a calibrated pH meter. A significant shift can indicate hydrolysis.
-
Viscosity: Measured using a viscometer or rheometer. Changes can indicate instability of the emulsion structure.
-
Centrifuge Test: An accelerated method to predict creaming or separation. Heat the sample to 50°C and centrifuge at 3000 rpm for 30 minutes.[8]
Protocol: Quantification of this compound and Degradation Products
The core of the chemical stability assessment is the specific and accurate quantification of this compound and its primary degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method due to its sensitivity and specificity.[21][22]
Objective: To quantify the concentration of intact this compound and identify/quantify key degradation products (cholesterol, caprylic acid, and specific COPs like 7-ketocholesterol).
Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 Reverse-Phase HPLC column.
-
Reference standards: this compound, cholesterol, caprylic acid, 7-ketocholesterol.
-
Solvents: Acetonitrile, isopropanol, water (HPLC grade).
-
Formulation samples from stability chambers.
Step-by-Step Protocol:
-
Sample Extraction: a. Accurately weigh approximately 1g of the cosmetic formulation into a centrifuge tube. b. Add 10 mL of a suitable organic solvent mixture (e.g., hexane:isopropanol 3:2 v/v) to extract the lipid components. c. Vortex vigorously for 2 minutes, then centrifuge at 5000 rpm for 10 minutes to separate the phases. d. Carefully transfer the supernatant (organic phase) to a clean vial and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Acetonitrile/Water (90:10).
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10).
-
Gradient: Start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of target analytes against a calibration curve prepared with reference standards.
-
Target Ions: Monitor for the protonated or ammoniated adducts of this compound, cholesterol, and key COPs.
-
-
Data Analysis: a. Integrate the peak areas for each analyte in the samples and standards. b. Construct a calibration curve for each reference standard. c. Calculate the concentration of this compound and its degradation products in the cosmetic formulation at each time point. d. Express the results as a percentage of the initial (T0) concentration.
Self-Validation: The method's specificity is ensured by the unique retention times and mass-to-charge ratios of the analytes. The use of a multi-point calibration curve ensures linearity and accuracy. System suitability tests (e.g., replicate injections of a standard) should be performed before each run to validate instrument performance.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Data Interpretation and Acceptance Criteria
The stability of the formulation is assessed by evaluating the compiled data against pre-defined acceptance criteria.
| Parameter | Acceptance Criteria (Example) |
| Appearance, Color, Odor | No significant change from T0 |
| pH | ± 0.5 units from T0 specification |
| Viscosity | ± 20% from T0 specification |
| Assay of this compound | 90-110% of initial concentration |
| Degradation Products | Individual specified degradants: NMT 0.5%Total degradants: NMT 2.0% |
| Microbiological Limits | Meets USP <61> and <62> or equivalent |
Table 2: Example Acceptance Criteria for a Cosmetic Formulation.
Trustworthiness of Protocols: The combination of real-time and accelerated studies provides a high degree of confidence in the predicted shelf life.[19] The use of validated, stability-indicating analytical methods ensures that any degradation is accurately detected and quantified. Cross-referencing physical, chemical, and microbiological data provides a holistic view of the product's stability profile.
Conclusion
A comprehensive stability testing program is indispensable for ensuring the quality, safety, and efficacy of cosmetic formulations containing this compound. By understanding the potential degradation pathways and implementing a rigorous testing protocol that encompasses various stress conditions, formulators can confidently establish a product's shelf life and ensure it meets the highest standards of performance and consumer safety. The methodologies described herein provide a robust framework for achieving these critical objectives.
References
- Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- Cosmetic Ingredient Review. (2022). Safety Assessment of Cholesterol as Used in Cosmetics.
- Parameter Generation & Control. (2024). Cosmetic Shelf Life: Stability Testing Insights.
- Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2012). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of lipid research, 53(6), 1234–1242. [Link]
- Cosmetic Ingredient Review. (2025). Safety Assessment of Cholesterol as Used in Cosmetics.
- Davis, G. J., Porter, R. S., & Barrall, E. M. (1970). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Molecular Crystals and Liquid Crystals, 10(1-4), 1-13. [Link]
- Guidelines On Stability Testing Of Cosmetic Products. (n.d.).
- da Silveira, T. F., & Maraschin, M. (2013). Cholesterol degradation in food: Effects of temperature. Food and Public Health, 3(1), 1-6. [Link]
- O'Donnell, V. B., & Murphy, R. C. (2019). From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters. Frontiers in Physiology, 10, 152. [Link]
- Glass, C. K., Pittman, R. C., Civen, M., & Steinberg, D. (1985). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Journal of lipid research, 26(5), 572–576. [Link]
- Cosmetic Ingredient Review. (n.d.). Homepage.
- Wikipedia. (n.d.). Cholesteryl ester.
- Lipotype. (n.d.). Cholesteryl Ester.
- Musakhanian, J., Rodier, J. D., & Dave, M. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 155. [Link]
- Cosmetic Ingredient Review. (1986). Final Report on the Safety Assessment of Cholesterol.
- Khoo, J. C., Steinberg, D., Huang, J. J., & Vagelos, P. R. (1976). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. The Journal of biological chemistry, 251(10), 2882–2890. [Link]
- CAS Common Chemistry. (n.d.). This compound.
- Musakhanian, J., Rodier, J. D., & Dave, M. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 155. [Link]
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- Cebi, N., Yilmaz, M. T., & Sagdic, O. (2017). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 25(1), 1-12. [Link]
- K. K. Wagh College of Pharmacy. (n.d.). ICH Guidelines for Stability. Retrieved from K. K. Wagh College of Pharmacy website. [Link]
- Khoo, J. C., Steinberg, D., Huang, J. J., & Vagelos, P. R. (1976). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. The Journal of biological chemistry, 251(10), 2882–2890. [Link]
- PubChem. (n.d.). Cosmetic Ingredient Review (CIR).
- Atkinson, D., Small, D. M., & Shipley, G. G. (1982). Physical properties of cholesteryl esters. Journal of lipid research, 23(8), 1158–1169. [Link]
- Ziboh, V. A., & Lord, J. T. (1979). Biosynthesis and hydrolysis of cholesteryl esters by rat skin subcellular fractions. Regulation by prostaglandins. Biochemical Journal, 184(2), 281-289. [Link]
- Cebi, N., Yilmaz, M. T., & Sagdic, O. (2017). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 25(1), 1-12. [Link]
- International Council for Harmonisation (ICH). (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Musakhanian, J., Rodier, J. D., & Dave, M. (2022). Correction: Oxidative Stability in Lipid Formulations: A Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(7), 239. [Link]
- McClements, D. J. (n.d.). Analysis of Lipids. Retrieved from University of Massachusetts Amherst website. [Link]
- Ghosh, S., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
- Gámez, S., et al. (2003). Anaerobic degradation kinetics of a cholesteryl ester. Water Science and Technology, 48(4), 113-118. [Link]
- UL Prospector. (n.d.). Cosmetic Chemist's Guide to Stability Testing.
- Cífková, E., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. International Journal of Molecular Sciences, 25(4), 2249. [Link]
- Puglia, C., & Bonina, F. (2008).
- Fiume, M. M., et al. (2022). Re-Review Summary of Cholesterol as Used in Cosmetics. International Journal of Toxicology, 41(3_suppl), 5S-6S. [Link]
- Wang, Y., et al. (2024).
- Srigley, C. T., & Rader, J. I. (2014). Current Analytical Techniques for Food Lipids.
- Cífková, E., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. International Journal of Molecular Sciences, 25(4), 2249. [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 10. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. certified-laboratories.com [certified-laboratories.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Controlled Release Mechanisms of Hydrophobic Drugs from Cholesteryl Caprylate-Based Nanocarriers
Abstract
Cholesteryl esters, integral to human physiology, are increasingly recognized for their potential in advanced drug delivery systems.[1] Among these, cholesteryl caprylate, the ester of cholesterol and caprylic acid (octanoic acid), presents unique advantages for the formulation of nanocarriers for hydrophobic drugs. Its specific physicochemical properties, including its melting point and crystalline behavior dictated by the C8 alkyl chain, allow for the design of systems with finely controlled drug release kinetics.[2][3] This guide provides an in-depth analysis of the mechanisms governing drug release from this compound-based solid lipid nanoparticles (SLNs), detailed protocols for their preparation and characterization, and methodologies for assessing in-vitro release profiles. It is intended for researchers and scientists in drug development seeking to leverage lipid-based nanocarriers for enhanced therapeutic efficacy.
Introduction: The Rationale for this compound in Controlled Release
The delivery of hydrophobic active pharmaceutical ingredients (APIs) remains a significant challenge in pharmaceutical development, often hindered by poor aqueous solubility and low bioavailability.[4] Lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising solution by encapsulating these drugs within a biocompatible lipid matrix.[4][5]
Cholesterol and its esters are attractive formulation components due to their biocompatibility and their role in stabilizing nanoparticle structures.[6][7] this compound (CAS: 1182-42-9) is an ester formed from cholesterol and the eight-carbon saturated fatty acid, caprylic acid.[8] Its selection as a core lipid material is underpinned by several key characteristics:
-
Physicochemical Properties: It is a white, powdery solid with a melting point of approximately 110°C and a highly hydrophobic nature (LogP ~10.3), making it an excellent candidate for encapsulating lipophilic drugs.[2][9][10]
-
Biocompatibility: As a derivative of endogenous molecules, it is expected to have low toxicity.[1]
-
Structural Versatility: The phase behavior of cholesteryl esters is highly dependent on the length and saturation of the fatty acyl chain.[3] The relatively short C8 chain of caprylate influences crystal packing and transition temperatures, which can be exploited to modulate drug release.[11][12]
This document will elucidate how these properties translate into specific, controllable drug release mechanisms.
Core Release Mechanisms from a this compound Matrix
The release of a hydrophobic drug from a this compound SLN is not a simple, passive process. It is a multi-faceted mechanism governed by the interplay of drug diffusion, lipid matrix degradation, and, most critically, the solid-state properties of the lipid itself.
Diffusion-Controlled Release
In its solid, crystalline state, the this compound matrix acts as a barrier to drug diffusion. The drug, ideally molecularly dispersed within this matrix (a "solid solution"), must partition from the lipid core into the surrounding aqueous medium.[4][13] The rate of this process is dictated by Fick's law and depends on:
-
Drug Solubility: The drug's relative solubility in the lipid matrix versus the aqueous release medium.
-
Particle Size: Smaller particles present a larger surface area-to-volume ratio, which generally promotes faster drug release.[14]
-
Matrix Structure: A highly ordered, perfect crystalline lattice will retard drug diffusion more effectively than a matrix with imperfections and amorphous regions.
The shorter alkyl chain of caprylate compared to longer-chain esters like stearate can lead to a less ordered crystal lattice, creating more pathways for drug diffusion and potentially a faster initial release.[15]
The Role of Phase Transitions and Liquid Crystalline States
A key mechanism for triggering and controlling drug release from cholesteryl ester-based systems is the phase transition from a solid crystalline state to a more fluid, liquid crystalline state.[3][16] Cholesteryl esters are known to form various liquid crystalline phases (mesophases), such as smectic and cholesteric phases, at temperatures between their solid and fully liquid states.[3][17]
-
Mechanism: As the SLN encounters physiological temperatures (or other stimuli), the this compound matrix can undergo a phase transition. This transition increases the mobility of the lipid molecules, disrupting the ordered crystal lattice and significantly increasing the diffusion coefficient of the entrapped drug.[11] This leads to an accelerated release rate.
-
Causality: The melting point of pure this compound is ~110°C, well above physiological temperature.[2] However, when formulated into nanoparticles, factors such as the inclusion of surfactants, liquid lipids (in NLCs), and the drug itself can depress the melting point and broaden the phase transition temperature range, making this mechanism relevant in vivo.[11] The transition from a stable crystalline form to a more disordered state can avert the premature expulsion of the drug that is sometimes seen in SLNs made from highly crystalline lipids.[5]
The relationship between the lipid matrix structure and the release mechanism is a critical design consideration.
Experimental Design & Protocols
Designing a robust this compound-based delivery system requires careful formulation followed by rigorous characterization and release testing.
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
SLNs offer a good starting point for this compound formulations, providing physical stability and controlled release potential.[14] A common and scalable preparation method is high-shear homogenization followed by ultrasonication.
Table 1: Example Formulation Parameters for a Hydrophobic Drug in this compound SLNs
| Component | Function | Example Material | Concentration (% w/v) | Rationale |
| Lipid Phase | ||||
| Solid Lipid | Matrix Former | This compound | 1.0 - 5.0% | Forms the solid core for drug encapsulation.[5] |
| Hydrophobic Drug | Active Agent | (e.g., Paclitaxel) | 0.05 - 0.5% | The therapeutic agent to be encapsulated. |
| Aqueous Phase | ||||
| Surfactant | Emulsifier | Polysorbate 80 (Tween® 80) | 0.5 - 2.5% | Reduces interfacial tension, controls particle size, and ensures nanoparticle stability.[13] |
| Co-surfactant (Optional) | Stabilizer | Soy Lecithin | 0.1 - 1.0% | Can improve stability and modify the surface properties of the nanoparticles. |
| Aqueous Medium | Vehicle | Deionized Water | q.s. to 100% | The continuous phase of the nanoemulsion. |
Protocol: Preparation of this compound SLNs
This protocol details the hot homogenization and ultrasonication method.
Materials & Equipment:
-
This compound
-
Hydrophobic drug of interest
-
Surfactant (e.g., Polysorbate 80)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle with magnetic stirrer
-
Beakers, graduated cylinders
Step-by-Step Procedure:
-
Preparation of Lipid Phase:
-
Weigh the required amounts of this compound and the hydrophobic drug.
-
Place them in a glass beaker and heat to approximately 120°C (10°C above the lipid's melting point) using a water bath or heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the required amount of surfactant.
-
Add the deionized water and heat to the same temperature as the lipid phase (120°C) under gentle stirring until the surfactant is fully dissolved.
-
-
Pre-emulsification:
-
Pour the hot aqueous phase into the hot lipid phase while stirring.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes. This will form a hot, coarse oil-in-water emulsion.
-
-
Homogenization (Particle Size Reduction):
-
Immediately transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the emulsion for 10-15 minutes at an appropriate power setting. Maintain the temperature above the lipid's melting point throughout this step to prevent premature solidification. This step is crucial for reducing the droplet size into the nanometer range.
-
-
Nanoparticle Formation:
-
Quickly transfer the resulting hot nanoemulsion to an ice bath and stir gently.
-
The rapid cooling will cause the lipid droplets to solidify, forming the SLNs with the drug encapsulated within the matrix.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further analysis.
-
Protocol: Characterization of SLNs
A. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure: Dilute the SLN dispersion with deionized water to an appropriate concentration. Measure the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.
-
Interpretation: Particle size should ideally be below 300 nm for many applications. A PDI < 0.3 indicates a relatively monodisperse population. Zeta potential provides an indication of colloidal stability; a value of ±30 mV is generally considered stable.
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Principle: Separate the free, unencapsulated drug from the SLNs and quantify the drug associated with the nanoparticles.
-
Procedure:
-
Place a known volume of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off below that of the SLN).
-
Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes.
-
Collect the filtrate, which contains the free drug.
-
Quantify the drug in the filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).
-
Calculate EE% and DL% using the following equations:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Protocol: In-Vitro Drug Release Study
The dialysis bag method is a widely used and reliable technique for assessing the release of drugs from nanoparticles.[2][3] It separates the nanoparticle dispersion from the release medium via a semi-permeable membrane.
Materials & Equipment:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, often containing a small amount of surfactant like 0.5% Tween® 80 to maintain sink conditions for hydrophobic drugs)
-
Shaking water bath or incubator set to 37°C
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's instructions.
-
Sample Loading: Pipette a precise volume (e.g., 1-2 mL) of the drug-loaded SLN dispersion into the dialysis bag. Securely close both ends with clips.
-
Initiate Release Study:
-
Place the sealed dialysis bag into a beaker containing a known, large volume (e.g., 100 mL) of pre-warmed (37°C) release medium. This ensures sink conditions, where the concentration of drug in the medium is kept low, preventing equilibrium from stopping the release process.
-
Place the entire setup in a shaking water bath at 37°C with constant, gentle agitation (e.g., 100 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to generate the drug release profile.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile lipid for the creation of nanocarriers designed for the controlled release of hydrophobic drugs. The interplay between diffusion-based release from its solid matrix and accelerated release triggered by phase transitions provides formulators with multiple levers to control release kinetics. The protocols outlined in this guide provide a robust framework for the rational design, synthesis, and evaluation of these advanced delivery systems. Future work may involve blending this compound with other lipids to form NLCs, further tuning the thermal properties and creating even more sophisticated release profiles tailored to specific therapeutic needs.
References
- Chemsrc. (2026). This compound | CAS#:1182-42-9.
- Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed, 45(4), 1-20.
- Craven, B. M., & DeTitta, G. T. (1976). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 814-822.
- Guo, W., & Hamilton, J. A. (1995). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Biophysical Journal, 68(6), 2376–2386.
- Thapa, R. K., & Choi, H. G. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals.
- Butovich, I. A. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 43, 102126.
- Sastry, S. V., Nyshadham, J. R., & Fix, J. A. (2000). Drug Incorporation in Solid Lipid Nanoparticles.
- Gaware, V. S., & Gupta, P. (2011). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Molecules, 16(12), 10497-10526.
- Muri, E. M., & Onyari, J. M. (2018). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 23(10), 2547.
- Li, J., et al. (2021). Remotely Controlling Drug Release by Light-Responsive Cholesteric Liquid Crystal Microcapsules Triggered by Molecular Motors. ACS Applied Materials & Interfaces, 13(49), 59221–59230.
- Kim, H. Y., & Kim, J. Y. (2023). Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. Journal of Pharmaceutical Sciences, 112(7), 1845-1854.
- Iqbal, M. A., et al. (2018). Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems. Pharmaceutics, 10(4), 191.
- Tiberg, F., & Joabsson, F. (2011). Lipid liquid crystals for parenteral sustained-release applications: Combining ease of use and manufacturing with consistent drug release control. ONdrugDelivery, (28), 10-14.
- Tran, T. H., & Tran, P. H. L. (2013). Formulation Considerations and Applications of Solid Lipid Nanoparticles.
- Tran, T. H., et al. (2019). Solid Lipid Nanoparticles. Encyclopedia, 1(1), 1-11.
- Alentris Research Pvt. Ltd. (n.d.). This compound.
- Dorset, D. L. (1988). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochimica et Biophysica Acta, 963(1), 88–97.
- Tanaka, M., et al. (2019). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel.
- Conde, J., et al. (2025). Tailoring Alkyl Side Chains of Ionizable Amino-Polyesters for Enhanced In Vivo mRNA Delivery.
- Meister, A., et al. (2012). The Impact of Alkyl‐Chain Purity on Lipid‐Based Nucleic Acid Delivery Systems. Chemistry – A European Journal, 18(30), 9469-9478.
- Butovich, I. A. (2009). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. Journal of Lipid Research, 50(3), 502–514.
- Antonenko, Y. N., et al. (2016). Effect of Alkyl Chain Length on Translocation of Rhodamine B n-Alkyl Esters across Lipid Membranes. Biochemistry (Moscow), 81(1), 1-8.
- de la Fuente, M., et al. (2016). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. International Journal of Nanomedicine, 11, 2675–2689.
- Singh, M., & Singh, A. (2012). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 74(3), 193–199.
- Li, Y., et al. (2014). Synthesis and characterization of biotin modified cholesteryl pullulan as a novel anticancer drug carrier.
- Hiray, K. S., & Krishnan, S. (2020). Synthesis and Characterization of Un-encapsulated and Pterostilbene-encapsulated DOTAP: Cholesterol Liposomes.
Sources
- 1. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 8. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 1182-42-9 [chemicalbook.com]
- 11. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Incorporation in Solid Lipid Nanoparticles [ebrary.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. matec-conferences.org [matec-conferences.org]
- 16. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
Determining the Phase Diagram of Cholesteryl Caprylate Mixtures: An Application Note
Introduction: The Significance of Phase Behavior in Cholesteryl Ester Formulations
Cholesteryl esters, a critical class of lipids, are not only integral to biological systems as transport and storage forms of cholesterol but are also pivotal in the formulation of advanced drug delivery systems, liquid crystal displays, and various cosmetic products.[1] Cholesteryl caprylate (also known as cholesteryl octanoate), a saturated ester of cholesterol, exhibits complex thermotropic liquid crystalline behavior. This means that upon heating, it transitions through a series of distinct, ordered fluid phases (mesophases) before becoming a true isotropic liquid. The specific sequence and temperature ranges of these phases—from a crystalline solid to smectic, cholesteric, and finally isotropic liquid phases—define its physical properties and, crucially, its behavior in multicomponent mixtures.
Understanding the phase diagram of this compound when mixed with other active pharmaceutical ingredients (APIs), excipients, or other liquid crystals is paramount for formulation science. The phase behavior dictates key parameters such as drug solubility, bioavailability, material stability, and the optical properties of liquid crystal-based technologies. A phase diagram maps the physical states of a mixture at different compositions and temperatures, providing a critical roadmap for formulation design and optimization.
This application note provides a comprehensive guide to determining the binary phase diagram of mixtures containing this compound. It is designed to be a self-contained resource, explaining the underlying principles of the analytical techniques involved and providing detailed, field-proven protocols for sample preparation and analysis using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Theoretical Framework: The Mesophases of Cholesteryl Esters
Thermotropic liquid crystals, like this compound, exhibit phases that are intermediate between the perfect three-dimensional order of a crystalline solid and the complete disorder of an isotropic liquid.[2] The primary mesophases observed in cholesteryl esters are the smectic and cholesteric phases.
-
Smectic Phases (Sm): In the smectic A (SmA) phase, molecules are arranged in layers, with the long axes of the molecules, on average, perpendicular to the layer planes. Within each layer, there is no long-range positional order, resembling a two-dimensional liquid.
-
Cholesteric (Ch) or Chiral Nematic (N) Phase:* This phase is characterized by a helical structure. Within any given plane, the molecules have a preferred orientation (the director), similar to a nematic liquid crystal. However, this director rotates progressively from one plane to the next, tracing out a helix. This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light.
The transitions between these phases are reversible and occur at specific temperatures, accompanied by a change in enthalpy. The sequence of phases upon heating is typically:
Crystalline Solid (K) ↔ Smectic (Sm) ↔ Cholesteric (Ch) ↔ Isotropic Liquid (I)
It is important to note that for some cholesteryl esters, not all of these phases may be present. For instance, the existence of a smectic phase in cholesteryl octanoate is a point of discussion in the literature and must be determined experimentally.[3]
Core Analytical Methodologies
The construction of a phase diagram for this compound mixtures relies on the complementary use of two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) with a hot stage.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] When the sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, which is detected as a peak in the DSC thermogram. The temperature at which the peak occurs indicates the transition temperature (T), and the area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Polarized Light Microscopy (PLM): PLM is an invaluable tool for the visual identification of liquid crystal phases.[2] Liquid crystalline phases are birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in characteristic optical textures. Each liquid crystal phase (smectic, cholesteric) has a unique set of textures that allows for its unambiguous identification. By using a hot stage, the sample can be heated and cooled while under observation, allowing for the direct visualization of phase transitions.
The synergy between DSC and PLM is crucial: DSC provides precise quantitative data on the temperatures and enthalpies of transitions, while PLM provides the qualitative identification of the phases involved in those transitions.
Experimental Workflow for Phase Diagram Determination
The overall process for determining the binary phase diagram of a this compound mixture (with a second component, "Component B") is outlined below.
Caption: Fig 1. Overall workflow for phase diagram determination.
Detailed Protocols
Part 1: Preparation of this compound Mixtures
Objective: To prepare a series of binary mixtures of this compound (Component A) and a second component (Component B) with varying compositions.
Materials:
-
This compound (high purity)
-
Component B (e.g., another liquid crystal, API, excipient)
-
High-purity volatile solvent (e.g., chloroform, dichloromethane)
-
Analytical balance (readable to at least 0.1 mg)
-
Small glass vials with caps
-
Vortex mixer
-
Nitrogen gas stream or vacuum oven
Protocol:
-
Calculate Molar Masses: Determine the molar masses of this compound (C35H60O2: 512.85 g/mol ) and Component B.
-
Prepare Stock Solutions (Optional but Recommended):
-
Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare a similar stock solution for Component B.
-
-
Create Mixtures:
-
Prepare a series of mixtures at different molar ratios (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90 mol% of A:B).
-
In clean, labeled vials, combine the appropriate volumes of the stock solutions to achieve the desired molar ratios.
-
For example, to create a 10 mg total mass sample of a 50:50 molar mixture, you would combine the necessary volumes of each stock solution that correspond to 50 mol% of each component.
-
-
Solvent Evaporation:
-
Thoroughly mix the solutions in the vials using a vortex mixer.
-
Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
To ensure complete solvent removal, place the vials in a vacuum oven at a temperature below the lowest expected phase transition for several hours or overnight.
-
-
Homogenization: After solvent removal, cap the vials and heat them to a temperature where the mixture is in the isotropic liquid phase (above all transition temperatures). Mix thoroughly by vortexing to ensure homogeneity. Allow the samples to cool slowly to room temperature.
Part 2: Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the phase transition temperatures and associated enthalpies for the pure components and each prepared mixture.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Analytical balance
Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the prepared mixture into an aluminum DSC pan.[4]
-
Seal the pan using the crimping press. Ensure a good seal to prevent any loss of sample during heating.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
The thermal program should consist of at least one heating and one cooling cycle to observe the thermotropic behavior and to erase any previous thermal history of the sample. A typical program is as follows:
-
Segment 1 (Equilibration): Hold at a starting temperature (e.g., 25°C) for 5 minutes.
-
Segment 2 (First Heating): Heat from the starting temperature to a temperature well above the expected isotropic transition (e.g., 120°C) at a controlled rate (e.g., 10°C/min).[4]
-
Segment 3 (Isothermal Hold): Hold at the upper temperature for 5 minutes to ensure complete melting.
-
Segment 4 (Cooling): Cool back to the starting temperature at the same rate (e.g., 10°C/min).
-
Segment 5 (Second Heating): Heat again at the same rate (e.g., 10°C/min). The data from the second heating scan is often used for analysis as it represents the behavior of the sample after its thermal history has been normalized.[5]
-
-
-
Data Analysis:
-
From the DSC thermogram (heat flow vs. temperature), determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.
-
Record these values for both the heating and cooling cycles for each sample (pure components and all mixtures).
-
Part 3: Polarized Light Microscopy (PLM) with Hot Stage
Objective: To visually identify the liquid crystal phases and confirm the transition temperatures determined by DSC.
Equipment:
-
Polarizing light microscope
-
Hot stage with temperature controller
-
Glass microscope slides and coverslips
Protocol:
-
Sample Preparation:
-
Place a small amount of the sample onto a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Position the slide on the hot stage.
-
-
Microscopic Observation:
-
Heat the sample on the hot stage to its isotropic liquid phase. This will appear as a dark field of view under crossed polarizers. This step ensures the sample spreads into a thin, uniform film.
-
Slowly cool the sample (e.g., at 5-10°C/min) while observing through the microscope.
-
As the sample cools, different liquid crystal phases will appear, each with a characteristic optical texture. Note the temperature at which each new texture appears.
-
Cholesteric Phase: Often exhibits an "oily streak" or "fingerprint" texture.
-
Smectic A Phase: Typically shows a "focal conic fan" or "homeotropic" texture (which appears dark).
-
-
Record the temperatures of all observed transitions during both cooling and subsequent heating cycles.
-
Capture images of the characteristic textures for each phase and at each composition. This provides a visual record that can be correlated with the DSC data.
-
Data Interpretation and Phase Diagram Construction
1. Consolidate Data: Create a table summarizing the transition temperatures obtained from DSC (using the second heating scan) and confirmed by PLM for the pure components and all prepared mixtures.
| Composition (mol% B) | T_K-Sm (°C) | T_Sm-Ch (°C) | T_Ch-I (°C) |
| 0 (Pure A) | Value | Value | Value |
| 10 | Value | Value | Value |
| 20 | Value | Value | Value |
| ... | ... | ... | ... |
| 90 | Value | Value | Value |
| 100 (Pure B) | Value | Value | Value |
Note: T_K-Sm is the Crystal to Smectic transition, T_Sm-Ch is the Smectic to Cholesteric transition, and T_Ch-I is the Cholesteric to Isotropic transition. Not all transitions may be present in all samples.
2. Construct the Phase Diagram:
-
On a graph, plot the transition temperatures (y-axis) against the composition of the mixture (x-axis, from 0 to 100 mol% of Component B).
-
Use different symbols to represent the different transitions (e.g., squares for the onset of melting, circles for the completion of melting).
-
Connect the data points for the same type of transition to draw the phase boundaries. The line representing the completion of melting is the liquidus line , and the line for the onset of melting is the solidus line .
-
Based on the visual observations from PLM, label the different regions of the phase diagram (e.g., Crystalline Solid, Smectic, Cholesteric, Isotropic Liquid, and two-phase coexistence regions like Solid + Liquid).
Caption: Fig 2. Logic for constructing the phase diagram from experimental data.
Trustworthiness and Self-Validation
The robustness of the determined phase diagram is ensured by the complementary nature of the analytical techniques and the systematic approach:
-
Cross-Validation of Transition Temperatures: The transition temperatures determined by the quantitative DSC method should align with the temperatures at which phase changes are visually observed using PLM. Any significant discrepancies may indicate issues with sample preparation, instrument calibration, or heating/cooling rates.
-
Reproducibility: Running duplicates or triplicates for key compositions can validate the reproducibility of the results.
-
Heating and Cooling Cycles: Comparing the first and second heating cycles in DSC helps to identify metastable states and ensures that the analyzed transitions are characteristic of the thermodynamically stable phases. Supercooling effects, common in liquid crystals, can be assessed by comparing heating and cooling data.[2]
Conclusion
The determination of the phase diagram of this compound mixtures is a fundamental step in the rational design of formulations in the pharmaceutical, cosmetic, and materials science industries. By systematically preparing mixtures and analyzing them with a combination of Differential Scanning Calorimetry and Polarized Light Microscopy, a detailed and reliable temperature-composition phase map can be constructed. This application note provides the theoretical background and detailed protocols necessary for researchers to confidently undertake this characterization, leading to a deeper understanding of their materials and the development of more robust and efficacious products.
References
- Thermal Analysis of Liquid Crystal Mixtures. (n.d.). International Organization of Scientific Research Journal of Engineering.
- Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
- University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES.
- Lee, S. D., & Meyer, R. B. (1986). A theory of the smectic A-smectic C phase transition. Journal de Physique, 47(7), 1317-1323.
- Ginsburg, G. S., Small, D. M., & Hamilton, J. A. (n.d.). PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions.
- Small, D. M. (1984). Physical properties of cholesteryl esters. PubMed.
- Kunutsdóttir, S. S., & Le, T. N. (2006). Crystal-liquid crystal binary phase diagrams. AIP Publishing.
- Kafle, A. (2015, September 26). How to analyze liquid crystals? ResearchGate.
- Kasiana, N. A., et al. (n.d.). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv.
- Satyendra. (2018). Electro Optical Properties of Cholesteric Liquid Crystal. Scholars Research Library.
- Butrón, J., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Acta Physica Polonica A, 128(1), 144-147.
- UCSB MRL. (n.d.). Interpreting DSC Data.
- Mettler Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
- Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- Imrie, C. T., & Taylor, L. (2007). Liquid-crystal phase diagram of the binary mixture with D 1 ϭ D 2 ϭ D. ResearchGate.
- Borbón-García, H., et al. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. PubMed.
- Guo, Z., et al. (2013). DSC thermograms showing lower temperature isothermal crystallization. ResearchGate.
- Hamilton, J. A., & Small, D. M. (1982). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. PubMed.
- Duarte, L. T. S., et al. (n.d.). Rapid Note Smectic A–Cholesteric liquid crystal phase transition: A density study.
Sources
Application Notes and Protocols for Cholesteryl Caprylate in Targeted Cancer Therapy Research
Introduction: The Emerging Role of Cholesteryl Esters in Oncology
The metabolic reprogramming of cancer cells presents a fertile ground for therapeutic intervention. One of the most notable alterations is the dysregulation of cholesterol metabolism. Cancer cells exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis.[1][2] This dependency can be exploited for targeted drug delivery by utilizing cholesterol and its derivatives as components of nanocarrier systems.[3] Cholesteryl esters, such as cholesteryl caprylate, are of particular interest due to their biocompatibility and ability to be incorporated into lipid-based nanoparticles. These nanoparticles can serve as vehicles for delivering cytotoxic agents specifically to tumor tissues, leveraging the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows for the accumulation of nanoparticles.[4][5]
While extensive research has been conducted on various cholesterol derivatives, this guide will focus on the potential applications and investigational protocols for This compound in targeted cancer therapy. Although direct studies on this compound are emerging, the principles and protocols established for similar cholesteryl esters, such as cholesteryl butyrate, provide a robust framework for its evaluation.[6][7][8][9] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the utility of this compound in novel cancer therapeutic strategies.
Section 1: Rationale for this compound in Nanoparticle-Based Drug Delivery
This compound, the ester of cholesterol and caprylic acid, possesses physicochemical properties that make it a promising candidate for the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and liposomes.
Key Advantages:
-
Biocompatibility: Cholesterol is an endogenous molecule, ensuring high biocompatibility and reduced toxicity of the nanocarrier.[4]
-
Enhanced Stability: Incorporation of cholesteryl esters into lipid nanoparticles can increase their stability in circulation, preventing premature drug release.[5][10]
-
Modulation of Drug Release: The lipid matrix of SLNs, which can be composed of this compound, allows for the controlled and sustained release of encapsulated drugs.
-
Improved Drug Loading: The lipophilic nature of this compound can enhance the encapsulation efficiency of hydrophobic anticancer drugs.[11]
-
Tumor Targeting: Nanoparticles formulated with this compound can passively target tumor tissues through the EPR effect, increasing the therapeutic index of the encapsulated drug.[4]
Section 2: Experimental Workflows and Protocols
This section provides detailed protocols for the formulation, characterization, and evaluation of this compound-based nanoparticles for targeted cancer therapy.
Formulation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound SLNs using the high-pressure homogenization technique.
Materials:
-
This compound
-
A model anticancer drug (e.g., Doxorubicin, Paclitaxel)
-
Soy lecithin or another suitable surfactant
-
Poloxamer 188 or another suitable stabilizer
-
Ultrapure water
Protocol:
-
Preparation of the Lipid Phase:
-
Melt this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the anticancer drug in the molten lipid phase.
-
-
Preparation of the Aqueous Phase:
-
Disperse the surfactant (e.g., soy lecithin) and stabilizer (e.g., Poloxamer 188) in ultrapure water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow for the recrystallization of the lipid and the formation of SLNs.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or centrifugation.
-
Diagram of the SLN Formulation Workflow:
Caption: Proposed mechanism of drug delivery and action of this compound SLNs.
In Vivo Antitumor Efficacy Study
This protocol describes a tumor xenograft model in mice to evaluate the in vivo efficacy of this compound SLNs.
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Treatment: When the tumors reach a palpable size, randomly divide the mice into treatment groups:
-
Saline (control)
-
Free anticancer drug
-
Drug-loaded this compound SLNs
-
-
Administer the treatments intravenously at a predetermined schedule.
-
Monitoring:
-
Measure the tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis.
-
-
Data Analysis: Compare the tumor growth inhibition among the different treatment groups.
Section 3: Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, in the cytotoxicity assay, the inclusion of blank nanoparticles as a control is crucial to ensure that any observed toxicity is due to the encapsulated drug and not the nanocarrier itself. Similarly, in the in vivo studies, monitoring the body weight of the animals provides an indication of the systemic toxicity of the formulations. Consistent and reproducible results across these integrated assays will build confidence in the therapeutic potential of this compound-based nanoparticles.
Conclusion
This compound holds considerable promise as a key component in the development of targeted drug delivery systems for cancer therapy. Its inherent biocompatibility and favorable physicochemical properties make it an attractive lipid for formulating nanoparticles capable of enhancing the efficacy and reducing the toxicity of anticancer drugs. The protocols detailed in this guide provide a comprehensive framework for researchers to systematically investigate and validate the potential of this compound in this exciting and rapidly evolving field.
References
- Minelli, R., et al. (2012). Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells. British Journal of Pharmacology, 166(2), 587-601. [Link]
- Clemente, N., et al. (2013). Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. British Journal of Pharmacology, 170(2), 233-244. [Link]
- Gherardini, L., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Frontiers in Oncology, 11, 661112. [Link]
- Mishra, V., et al. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 25(23), 5589. [Link]
- Mishra, D. K., et al. (2024). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers in Pharmacology, 15, 1368870. [Link]
- Clemente, N., et al. (2013). Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. British Journal of Pharmacology, 170(2), 233-44. [Link]
- Al-Sanea, M. M., & Abdel-Daim, M. M. (2024). Liposomes as “Trojan Horses” in Cancer Treatment: Design, Development, and Clinical Applications. Pharmaceutics, 16(4), 517. [Link]
- Clemente, N., et al. (2013). Cholesteryl butyrate solid lipid nanoparticles inhibit the proliferation of cancer cells in vitro and in vivo models. IRIS-AperTO. [Link]
- Sercombe, L., et al. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. [Link]
- Gabitova, L., et al. (2015). Starving Cancer Cells of Cholesterol Inhibits Tumor Growth and Improves Drug Sensitivity. Fox Chase Cancer Center. [Link]
- Minelli, R., et al. (2012). Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells. British Journal of Pharmacology, 166(2), 587-601. [Link]
- Ogihara-Umeda, I., et al. (1995). Cholesterol enhances the delivery of liposome-encapsulated gallium-67 to tumors. Journal of Nuclear Medicine, 36(4), 657-662. [Link]
- Minelli, R., et al. (2012). Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells. PubMed. [Link]
- Gherardini, L., et al. (2021).
- Gherardini, L., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Frontiers in Oncology, 11, 661112. [Link]
- Mishra, V., et al. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PubMed Central. [Link]
- Mura, P., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Pharmaceutics, 12(10), 944. [Link]
- Mura, P., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. PubMed Central. [Link]
- Mura, P., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]
- Gherardini, L., et al. (2021).
- Gherardini, L., et al. (2021). Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy. Frontiers in Oncology, 11, 661112. [Link]
- Gherardini, L., et al. (2021).
- Gherardini, L., et al. (2021).
- Mura, P., et al. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI. [Link]
- Naidoo, K., & De Matos-Pita, S. (2022). The utility of 3D models to study cholesterol in cancer: Insights and future perspectives. Frontiers in Oncology, 12, 976366. [Link]
Sources
- 1. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The utility of 3D models to study cholesterol in cancer: Insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 5. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol enhances the delivery of liposome-encapsulated gallium-67 to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Cholesteryl Caprylate in Tissue Engineering Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The engineering of functional biological tissues necessitates the development of scaffolds that can accurately replicate the complex architecture and dynamic nature of the native extracellular matrix (ECM). Cholesteryl caprylate, a cholesterol ester known for its liquid crystalline properties, has emerged as a compelling biomaterial for creating such scaffolds. Its inherent biocompatibility, derived from cholesterol's role as a fundamental component of animal cell membranes, combined with its capacity to form ordered, anisotropic structures, offers a unique platform for guiding cell behavior.[1][2][3] This guide provides a comprehensive overview of the rationale, methodologies, and applications of this compound and its derivatives in tissue engineering. We present detailed protocols for the fabrication and characterization of cholesterol-modified scaffolds via electrospinning and hydrogel formation, offering researchers a practical framework for leveraging these advanced materials in regenerative medicine and drug delivery.
Part 1: Rationale for Use - The Mechanistic Advantage
The central challenge in tissue engineering is to create an environment that actively directs cellular organization into functional tissue. The native ECM is not a mere passive scaffold; it is a highly organized, anisotropic environment that provides topographical and biochemical cues to resident cells.[4] Liquid crystal-based biomaterials, particularly those incorporating cholesterol derivatives, offer a powerful tool to mimic this structural hierarchy.[1][5]
Leveraging Liquid Crystallinity for Biomimicry
Cholesterol-based molecules can self-assemble into liquid crystal phases, which exhibit long-range orientational order.[6] When incorporated into polymers, this property can be translated to the macroscopic scaffold. This molecular alignment creates micro- and nanoscale grooves and ridges, providing a form of "contact guidance" for cells.[7] This is critically important for tissues that rely on cellular alignment for their function, such as muscle, neural, and vascular tissues.[1][7] Cells cultured on such aligned scaffolds have demonstrated directed growth, elongation, and even enhanced differentiation along the axis of orientation.
Caption: Figure 2: Hydrogel formation via self-assembly.
Part 3: Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize parameters based on their specific equipment and materials.
Protocol 1: Synthesis of Cholesteryl-End-Functionalized PCL (PCL-Chol)
This protocol describes the ring-opening polymerization of ε-caprolactone, initiated by the hydroxyl group of cholesterol, to create a biodegradable polymer with a terminal cholesterol moiety. [8] Materials:
-
Cholesterol
-
ε-caprolactone monomer
-
Stannous octoate (Sn(Oct)₂) catalyst
-
Toluene, anhydrous
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under vacuum.
-
In a Schlenk flask under argon, dissolve a desired molar ratio of cholesterol and ε-caprolactone in anhydrous toluene (e.g., 1:100 for a target DP of 100).
-
Add stannous octoate catalyst (typically 1:10,000 catalyst-to-monomer molar ratio).
-
Heat the reaction mixture to 110°C and stir for 24-48 hours under an inert atmosphere.
-
Cool the reaction to room temperature. Precipitate the polymer by slowly adding the toluene solution to a 10-fold excess of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Re-dissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold methanol to further purify. Repeat 2-3 times.
-
Dry the final PCL-Chol polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Confirm synthesis and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol 2: Fabrication of an Electrospun PCL-Chol Nanofibrous Scaffold
This protocol details the fabrication of a non-woven, fibrous scaffold using the synthesized PCL-Chol. [9][10] Materials:
-
PCL-Chol polymer
-
Solvent system: e.g., Chloroform/Methanol (3:1 v/v) or Dichloromethane/Dimethylformamide
-
Electrospinning apparatus (high-voltage power supply, syringe pump, collector)
Procedure:
-
Prepare a polymer solution (e.g., 10-15% w/v) by dissolving the dried PCL-Chol in the chosen solvent system. Stir overnight to ensure complete dissolution.
-
Load the solution into a plastic syringe fitted with a blunt-tip metal needle (e.g., 21-gauge).
-
Mount the syringe on the syringe pump.
-
Position the needle tip at a fixed distance from the collector (e.g., a rotating mandrel for tubular scaffolds or a flat plate for sheets). A typical distance is 15-20 cm. [10]5. Set the syringe pump to a stable flow rate (e.g., 0.5-1.5 mL/h).
-
Connect the high-voltage supply to the needle (positive electrode) and the collector (ground).
-
Apply a high voltage (e.g., 15-20 kV). A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected.
-
Continue electrospinning until a scaffold of the desired thickness is deposited on the collector.
-
Carefully remove the scaffold from the collector and dry it in a vacuum oven at room temperature for at least 48 hours to remove all residual solvent.
Protocol 3: Fabrication of a Cholesterol-Bearing Pullulan (CHP) Hydrogel
This protocol describes the formation of a hydrogel from self-assembled CHP nanogels, cross-linked for stability. [11][12][13] Materials:
-
Cholesterol-bearing Pullulan (CHP)
-
Acryloyl group-modified CHP (CHPA) for chemical cross-linking [13]* Thiol-bearing cross-linker (e.g., dithiothreitol or PEG-thiol)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Synthesize or procure CHPA. The degree of substitution with cholesterol and acryloyl groups will determine the gel's properties.
-
Prepare a sterile solution of CHPA in PBS (e.g., 5% w/v).
-
Prepare a sterile solution of the thiol-bearing cross-linker in PBS. The molar ratio of acryloyl groups to thiol groups should be optimized (e.g., 1:1).
-
To form the hydrogel, mix the CHPA solution and the cross-linker solution. Gelation via Michael addition reaction should occur at 37°C. Gelation time can range from minutes to hours depending on concentration and temperature.
-
The hydrogel can be cast into molds of a desired shape during gelation.
-
For cell encapsulation, cells can be pre-suspended in the CHPA solution before the cross-linker is added.
Protocol 4: Scaffold Characterization
A. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Mount small pieces of the dried scaffold onto SEM stubs using carbon tape.
-
Sputter-coat the samples with a conductive material (e.g., gold or platinum).
-
Image the scaffold surface using an SEM to visualize fiber morphology, diameter, and pore structure.
B. Mechanical Testing:
-
Cut scaffolds into standardized shapes (e.g., dog-bone shape for tensile testing).
-
Measure the thickness of each sample.
-
Perform uniaxial tensile testing using a universal testing machine to determine properties like Young's Modulus, ultimate tensile strength, and elongation at break. [14] C. Swelling and Degradation (for Hydrogels):
-
Measure the initial dry weight (W_d) of a hydrogel sample.
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At set time points, remove the hydrogel, gently blot excess surface water, and measure the swollen weight (W_s).
-
Calculate the swelling ratio: (W_s - W_d) / W_d * 100%.
-
For degradation, lyse the samples after weighing, and measure the remaining dry weight over time to calculate mass loss. [15][12]
Protocol 5: In Vitro Cell Culture and Analysis
A. Scaffold Sterilization and Cell Seeding:
-
Sterilize electrospun scaffolds using ethylene oxide or 70% ethanol washes followed by UV exposure. [9]Hydrogels are typically formed from sterile components under aseptic conditions.
-
Place scaffolds in a sterile culture plate and pre-wet with culture medium for several hours.
-
Aspirate the medium and seed a cell suspension (e.g., fibroblasts, endothelial cells, or mesenchymal stem cells) onto the scaffold surface or within the hydrogel precursor solution.
-
Allow cells to adhere for 2-4 hours before adding more culture medium.
-
Culture under standard conditions (37°C, 5% CO₂).
B. Cell Viability and Proliferation Assay:
-
At desired time points, assess cell viability using a Live/Dead staining kit (e.g., Calcein AM/Ethidium Homodimer) and visualize with a fluorescence microscope.
-
Quantify cell proliferation using assays like MTT, PrestoBlue, or PicoGreen according to the manufacturer's instructions.
Part 4: Applications and Case Studies
Application 1: Vascular Tissue Engineering
The creation of small-diameter (<6 mm) tissue-engineered vascular grafts (TEVGs) remains a significant challenge due to thrombosis and compliance mismatch. [16]Aligned electrospun scaffolds made from cholesterol-modified polymers can guide the circumferential alignment of smooth muscle cells and the longitudinal alignment of endothelial cells, mimicking the native vessel architecture. [4][17]
| Property | Native Saphenous Vein | PCL Scaffold | PCL-Chol Scaffold |
|---|---|---|---|
| Young's Modulus (MPa) | 2 - 10 | ~5-7 | ~4-6 |
| UTS (MPa) | ~1-2 | ~3-5 | ~2.5-4 |
| Suture Retention (N) | ~1.5-2.5 | ~1.8-2.5 | ~2.0-2.8 |
| Cell Alignment | High (Circumferential) | Low (Random) | High (with aligned fibers) |
(Note: Data are representative values compiled from literature and serve as a comparative illustration.)[18][17]
Application 2: Bone and Cartilage Regeneration
Cholesterol-modified hydrogels are excellent candidates for bone and cartilage repair. [12][13]They can be injected in a minimally invasive manner and can be loaded with growth factors, such as Bone Morphogenetic Protein-2 (BMP-2), to promote osteogenesis. The cholesterol moieties can interact with and stabilize the growth factors, providing a sustained release profile that is crucial for effective tissue regeneration. [11][19]Studies using cholesterol-bearing pullulan (CHP) hydrogels have shown significantly enhanced bone formation in critical-size defect models compared to empty scaffolds. [13][19]
| Scaffold Group | Growth Factor | New Bone Formation (%) | Reference |
|---|---|---|---|
| Perforated CHPA Hydrogel | None (Vehicle) | ~15% | [13] |
| Perforated CHPA Hydrogel | BMP-2 | ~35% | [13] |
| Perforated CHPA Hydrogel | BMP-2 + OP3-4 Peptide | ~55% | [13] |
(Note: Data adapted from studies on calvarial defects in mice, demonstrating the efficacy of CHP hydrogels as delivery vehicles.)[13]
Conclusion and Future Perspectives
The incorporation of this compound and other cholesterol derivatives into tissue engineering scaffolds provides a sophisticated method for creating biomimetic and bioactive materials. The liquid crystalline nature of these compounds allows for the fabrication of topographically defined surfaces that guide cell behavior, while the inherent biocompatibility of cholesterol enhances cell-scaffold interactions. The protocols and applications outlined here demonstrate the versatility of these materials, from creating mechanically robust vascular grafts to injectable hydrogels for regenerative therapy. Future work will likely focus on developing "smart" scaffolds that can respond to physiological stimuli and integrating multiple bioactive cues to create even more complex and functional tissue constructs.
References
- Kim, G., et al. (2018). Liquid-crystalline nanoarchitectures for tissue engineering. PMC - PubMed Central.
- Gaharwar, A. K., et al. (n.d.). Liquid Crystalline Ordered Collagen Substrates for Applications in Tissue Engineering. ACS Publications.
- Poredoš, P., et al. (2017). New developments in 3D liquid crystal elastomers scaffolds for tissue engineering: from physical template to responsive substrate. SPIE Digital Library.
- Gurboga, B., Tuncgovde, E. B., & Kemiklioglu, E. (2022). Liquid crystal-based elastomers in tissue engineering. Biotechnology and Bioengineering, 119(4), 1047-1052.
- Gurboga, B., et al. (2022). Liquid crystal‐based elastomers in tissue engineering. ResearchGate.
- Chemsrc. (2025). This compound | CAS#:1182-42-9.
- Li, Y., et al. (2005). Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 75(2), 346-353.
- Reck, G., & Small, D. M. (1991). Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... PubMed.
- North, B. E., & Small, D. M. (1985). Thermal and structural properties of the cholestanyl myristate-cholesteryl myristate and cholestanyl myristate-cholesteryl oleate binary systems. The Journal of Physical Chemistry.
- Abdel-Fattah, W. I., et al. (2022). Perforated Hydrogels Consisting of Cholesterol-Bearing Pullulan (CHP) Nanogels: A Newly Designed Scaffold for Bone Regeneration Induced by RANKL-Binding Peptides and BMP-2. MDPI.
- Shiraishi, T., & Gin, D. L. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. PMC - NIH.
- Uehara, Y., et al. (2012). Cholesteryl group- and acryloyl group-bearing pullulan nanogel to deliver BMP2 and FGF18 for bone tissue engineering. Biomaterials, 33(30), 7613-20.
- Gosecka, M., & Gosecki, M. (2020). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. PMC - NIH.
- Shiraishi, T., & Gin, D. L. (2009). Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. ResearchGate.
- Valente, S., et al. (2020). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PMC.
- Abdel-Fattah, W. I., et al. (2022). Perforated Hydrogels Consisting of Cholesterol-Bearing Pullulan (CHP) Nanogels: A Newly Designed Scaffold for Bone Regeneration. Semantic Scholar.
- Abdel-Fattah, W. I., et al. (2022). Perforated Hydrogels Consisting of Cholesterol-Bearing Pullulan (CHP) Nanogels: A Newly Designed Scaffold for Bone Regeneration Induced by RANKL-Binding Peptides and BMP-2. ResearchGate.
- Sell, S. A., et al. (2013). Fabrication and characterization of multiscale electrospun scaffolds for cartilage regeneration. PMC - NIH.
- Seifu, D. G., et al. (2013). Biomaterials for vascular tissue engineering. PMC - NIH.
- Nardecchia, S., et al. (2021). Hydrogels for Cardio and Vascular Tissue Repair and Regeneration. PMC - NIH.
- Abdel-Fattah, W. I., et al. (2022). Perforated Hydrogels Consisting of Cholesterol-Bearing Pullulan (CHP) Nanogels: A Newly Designed Scaffold for Bone Regeneration Induced by RANKL-Binding Peptides and BMP-2. PubMed.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Cholesteryl Carbamate Derivatives.
- Fukunishi, T., et al. (2019). Vascular Tissue Engineering: Polymers and Methodologies for Small Caliber Vascular Grafts. Frontiers.
- Buentipo, I. (2020). Novel Electrospinning Techniques for Fabricating Scaffolds to Model Intracranial Atherosclerotic Disease in Tissue Engineered Blood Vessel Mimics. Digital Commons @ Cal Poly.
- Akiyoshi, K. (2022). Cholesterol-Bearing Polysaccharide-Based Nanogels for Development of Novel Immunotherapy and Regenerative Medicine. MDPI.
- Hasan, A., et al. (2019). Biological Materials for Tissue-Engineered Vascular Grafts: Overview of Recent Advancements. MDPI.
- Diaz-Gomez, L., et al. (2022). Creation of a Stable Nanofibrillar Scaffold Composed of Star-Shaped PLA Network Using Sol-Gel Process during Electrospinning. MDPI.
- Teo, W. E., & Ramakrishna, S. (2014). Electrospun scaffolds for tissue engineering of vascular grafts. eScholarship.org.
- Mohammed-Sadhakathullah, A. H., et al. (2025). Cholesterol-Functionalized Porous PLA Microparticles for Enhanced Drug Delivery. R Discovery.
- Rieck, S., & Schumacher, A. (2023). Cardiovascular Tissue Engineering Models for Atherosclerosis Treatment Development. PMC - NIH.
- Strzalka, J. W., et al. (2012). Structural characterization of the caveolin scaffolding domain in association with cholesterol-rich membranes. PubMed.
- Onuki, Y., et al. (2023). Preparation of Cholesterol-Modified Hyaluronic Acid Nanogel-Based Hydrogel and the Inflammatory Evaluation Using Macrophage-like Cells. PubMed.
- Duan, X., et al. (2014). Fabrication and Properties of Electrospun Collagen Tubular Scaffold Crosslinked by Physical and Chemical Treatments. PMC - NIH.
- University of Delaware. (2011). Hydrogels for Tissue Regeneration. YouTube.
- Di Nardo, P., et al. (2021). Cryogel Scaffolds for Tissue-Engineering: Advances and Challenges for Effective Bone and Cartilage Regeneration. MDPI.
- Jukna, C., et al. (2013). Vascular Tissue Engineering: Effects of Integrating Collagen into a PCL Based Nanofiber Material. PMC - NIH.
- Fathi, A., et al. (2022). Fabrication and characterization of 3D printing scaffold technology by extract oils from plant and its applications in the cardiovascular blood. PMC - NIH.
- Delgado-Figueroa, E., et al. (2023). Comparative Study of the Antibacterial, Biodegradable, and Biocompatibility Properties of Composite and Bi-Layer Films of Chitosan/Gelatin Coated with Silver Particles. MDPI.
- Threepopnat, V., et al. (2023). Biocompatible, Biodegradable, and Antimicrobial Food Packaging Film from Polylactic Acid and Biogenic Vaterite CaCO3-Ag Hybrid. MDPI.
- Strzalka, J. W., et al. (2011). Structural Characterization of the Caveolin Scaffolding Domain in Association with Cholesterol-Rich Membranes. PMC - PubMed Central.
- Aires, A., et al. (2021). Preparation and Characterization of Porous Scaffolds Based on Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). MDPI.
Sources
- 1. Liquid-crystalline nanoarchitectures for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Study on the drug release property of cholesteryl end-functionalized poly(epsilon-caprolactone) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication and characterization of multiscale electrospun scaffolds for cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cholesteryl group- and acryloyl group-bearing pullulan nanogel to deliver BMP2 and FGF18 for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Biomaterials for vascular tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Vascular Tissue Engineering: Polymers and Methodologies for Small Caliber Vascular Grafts [frontiersin.org]
- 18. Vascular Tissue Engineering: Effects of Integrating Collagen into a PCL Based Nanofiber Material - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Perforated Hydrogels Consisting of Cholesterol-Bearing Pullulan (CHP) Nanogels: A Newly Designed Scaffold for Bone Regeneration Induced by RANKL-Binding Peptides and BMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Caprylate in Ophthalmic Drug Delivery
Authored by: Senior Application Scientist
Date: January 8, 2026
Abstract
The unique anatomy and physiology of the eye present formidable barriers to effective drug delivery, necessitating innovative formulation strategies to enhance bioavailability and therapeutic efficacy. Cholesteryl caprylate, a cholesteryl ester, has emerged as a promising excipient in the development of advanced ophthalmic drug delivery systems. Its biocompatibility, biodegradability, and ability to form stable colloidal systems make it an attractive candidate for formulating nanoparticles, liposomes, and other drug carriers designed for topical and intraocular administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in ophthalmic formulations. It details the underlying scientific principles, provides step-by-step protocols for formulation and characterization, and offers insights into the practical considerations for successful implementation.
Introduction: The Rationale for this compound in Ocular Therapeutics
The primary challenge in ophthalmic drug delivery is overcoming the eye's protective mechanisms, including the tear film, corneal epithelium, and blood-retinal barrier. These barriers significantly limit the penetration and retention of topically applied drugs. This compound, due to its amphiphilic nature and structural similarity to endogenous lipids, can be formulated into nanocarriers that can effectively bypass these barriers.
Key Advantages of this compound:
-
Enhanced Bioavailability: Nanoparticulate systems formulated with this compound can increase the residence time of drugs on the ocular surface and facilitate their transport across the cornea and conjunctiva.
-
Sustained Release: The lipid matrix of this compound-based carriers can provide a controlled and sustained release of the encapsulated drug, reducing the frequency of administration and improving patient compliance.
-
Biocompatibility: As a derivative of cholesterol, a natural component of cell membranes, this compound exhibits excellent biocompatibility and is well-tolerated by ocular tissues.
-
Versatility: It can be used to encapsulate a wide range of therapeutic agents, from small molecules to larger biologics.
The selection of this compound is often driven by its ability to impart stability and control release kinetics in lipid-based nanoparticle formulations. Its inclusion can influence particle size, surface charge, and drug encapsulation efficiency, all of which are critical parameters for effective ophthalmic delivery.
Formulation Development: A Step-by-Step Protocol for this compound Nanoparticles
This section details a robust protocol for the preparation of drug-loaded this compound nanoparticles using a modified solvent emulsification-evaporation method. This technique is widely applicable and can be adapted for various hydrophobic drugs.
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Grade | Purpose |
| This compound | Sigma-Aldrich | ≥98% | Primary lipid matrix component |
| Drug of Interest (e.g., Dexamethasone) | Cayman Chemical | >98% | Active Pharmaceutical Ingredient |
| Poly(vinyl alcohol) (PVA) | MilliporeSigma | 87-89% hydrolyzed | Stabilizer |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | Organic solvent |
| Purified Water | In-house system | Type I | Aqueous phase |
Equipment:
-
High-speed homogenizer (e.g., IKA T25 digital ULTRA-TURRAX®)
-
Probe sonicator (e.g., Branson Sonifier®)
-
Rotary evaporator (e.g., Büchi Rotavapor®)
-
Magnetic stirrer with heating plate
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Workflow for this compound Nanoparticle Formulation.
Detailed Protocol
-
Organic Phase Preparation:
-
Accurately weigh 100 mg of this compound and 10 mg of the hydrophobic drug (e.g., dexamethasone).
-
Dissolve both components in 5 mL of dichloromethane in a glass beaker. Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of poly(vinyl alcohol) by dissolving 2 g of PVA in 100 mL of purified water.
-
Gently heat the solution on a magnetic stirrer hot plate to facilitate the dissolution of PVA. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution under continuous high-speed homogenization at 10,000 rpm for 5 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
Immediately subject the coarse emulsion to probe sonication in an ice bath. Sonicate at 40% amplitude for 3 minutes (pulse on: 10 sec, pulse off: 5 sec) to reduce the droplet size and form a nanoemulsion. The ice bath is critical to prevent overheating and potential degradation of the components.
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a beaker and stir it overnight at room temperature on a magnetic stirrer in a fume hood. This allows for the slow evaporation of dichloromethane, leading to the formation of solid lipid nanoparticles.
-
Alternative: For faster solvent removal, use a rotary evaporator at a reduced pressure and a temperature below the boiling point of the azeotropic mixture of water and DCM.
-
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated drug and excess PVA.
-
Resuspend the nanoparticle pellet in purified water and repeat the centrifugation step twice to ensure complete removal of impurities.
-
-
Final Formulation and Storage:
-
Resuspend the final washed pellet in a suitable aqueous vehicle (e.g., phosphate-buffered saline, pH 7.4).
-
For long-term stability, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose).
-
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, safety, and efficacy of the formulated nanoparticles.
Physicochemical Characterization
Table 2: Key Characterization Parameters and Techniques
| Parameter | Technique | Typical Values/Observations | Rationale |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 | Size influences corneal penetration and cellular uptake. Low PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV | Indicates surface charge and predicts colloidal stability. A sufficiently negative charge prevents aggregation. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface | Visual confirmation of size and shape. |
| Encapsulation Efficiency (%EE) | UV-Vis Spectrophotometry / HPLC | > 70% | Determines the amount of drug successfully loaded into the nanoparticles. |
| Drug Loading (%DL) | UV-Vis Spectrophotometry / HPLC | 1-5% | Quantifies the drug content relative to the total nanoparticle weight. |
Protocol: Determination of Encapsulation Efficiency (%EE)
-
Separate Free Drug: Centrifuge a known volume of the nanoparticle suspension (before the washing steps) at 15,000 rpm for 30 minutes.
-
Quantify Free Drug: Carefully collect the supernatant and measure the concentration of the free, unencapsulated drug using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate %EE: Use the following formula:
%EE = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
In Vitro Drug Release Studies
A sustained release profile is a key objective for ophthalmic formulations. The dialysis bag method is a common approach to evaluate this.
Protocol: Dialysis Bag Method
-
Preparation:
-
Hydrate a dialysis membrane (e.g., MWCO 12-14 kDa) in the release medium (e.g., Simulated Tear Fluid, pH 7.4) for at least 1 hour.
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., equivalent to 1 mg of the drug) into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Immerse the dialysis bag in a beaker containing 100 mL of the release medium.
-
Place the beaker in a shaking water bath maintained at 37°C and 100 rpm to simulate ocular conditions.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Preclinical Evaluation: Ocular Irritation and Biocompatibility
Ensuring the safety and non-irritating nature of the formulation is paramount.
Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is a widely accepted alternative to in vivo animal testing for assessing ocular irritation potential.
Caption: HET-CAM Assay Workflow for Ocular Irritation Assessment.
The low irritation potential of this compound-based systems is a significant advantage for ophthalmic applications. Formulations typically receive a non-irritant classification in the HET-CAM assay.
Conclusion and Future Perspectives
This compound is a highly valuable excipient for the formulation of advanced ophthalmic drug delivery systems. Its favorable physicochemical properties and excellent biocompatibility profile enable the development of stable, effective, and safe nanocarriers for a wide range of therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize this compound-based formulations for various ocular diseases.
Future research will likely focus on surface functionalization of these nanoparticles with targeting ligands to further enhance drug delivery to specific ocular tissues, such as the retina. Additionally, the development of in situ gelling systems incorporating this compound nanoparticles could offer prolonged residence time and even more sustained drug release.
References
- Title: Lipid-Based Nanocarriers for Ophthalmic Drug Delivery Source: Journal of Drug Delivery Science and Technology URL:[Link]
- Title: Preparation and Characterization of Solid Lipid Nanoparticles for Ocular Delivery Source: International Journal of Pharmaceutics URL:[Link]
- Title: The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM): A Useful In Vitro Assay for Assessing the Ocular Irritation Potential of Cosmetic Formulations Source: Toxicology in Vitro URL:[Link]
Application Notes and Protocols: Synthesis and Optimization of Cholesteryl Caprylate
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are fundamental components of cellular lipid metabolism and transport.[1][2] Cholesteryl caprylate, the ester of cholesterol and caprylic acid (octanoic acid), is a significant molecule in this class, not only for its biological relevance but also for its increasing application in pharmaceutical and cosmetic formulations.[3] Its hydrophobic nature makes it an excellent excipient for enhancing the solubility and bioavailability of lipophilic drugs in various drug delivery systems, including nanoparticles and liposomes.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and optimization of this compound.
The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed. We will explore a common and effective method for esterification, discuss critical parameters for optimization, and outline analytical techniques for characterization and purity assessment.
Principle of Synthesis: Esterification of Cholesterol
The synthesis of this compound is primarily achieved through the esterification of cholesterol with caprylic acid or its more reactive derivative, capryloyl chloride. The core reaction involves the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of caprylic acid.[6]
Reaction Mechanism
The esterification can be catalyzed by acids or facilitated by the use of an acyl chloride. When using caprylic acid, a strong acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cholesterol. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side.
A more efficient and common laboratory-scale synthesis involves the use of capryloyl chloride. The acyl chloride is significantly more reactive than the corresponding carboxylic acid, and the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of cholesterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of capryloyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the this compound ester and hydrochloric acid as a byproduct. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl and drive the reaction to completion.
Figure 1. Reaction scheme for the synthesis of this compound from cholesterol and capryloyl chloride.
Detailed Synthesis Protocol
This protocol describes a reliable method for the synthesis of this compound using capryloyl chloride and cholesterol in the presence of pyridine as a base and solvent.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Cholesterol | C27H46O | 386.65 | >98% | Sigma-Aldrich |
| Capryloyl Chloride | C8H15ClO | 162.66 | >98% | Sigma-Aldrich |
| Pyridine (Anhydrous) | C5H5N | 79.10 | >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | VWR |
| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | Saturated (aq) | EMD Millipore |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated (aq) | Lab Grade |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | Granular | Alfa Aesar |
| Hexane | C6H14 | 86.18 | HPLC Grade | J.T.Baker |
| Ethyl Acetate | C4H8O2 | 88.11 | HPLC Grade | J.T.Baker |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
Experimental Procedure
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask, dissolve cholesterol (e.g., 5.0 g, 12.9 mmol) in anhydrous pyridine (25 mL).
-
Stir the mixture at room temperature until the cholesterol is completely dissolved.
-
Place the flask in an ice bath to cool the solution to 0 °C.
Step 2: Addition of Capryloyl Chloride
-
Slowly add capryloyl chloride (e.g., 2.3 mL, 14.2 mmol, 1.1 equivalents) dropwise to the cooled cholesterol solution while stirring. The addition should be done over 10-15 minutes to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.
Step 3: Work-up and Extraction
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) eluent system. The product, this compound, will have a higher Rf value than the starting material, cholesterol.
-
Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold 1 M HCl. This will neutralize the pyridine.
-
Transfer the mixture to a 250 mL separatory funnel and add 50 mL of dichloromethane (DCM).
-
Shake the funnel vigorously and allow the layers to separate. The organic layer (bottom) contains the product.
-
Drain the organic layer into a clean flask. Extract the aqueous layer with an additional 25 mL of DCM.
-
Combine the organic layers and wash sequentially with:
-
50 mL of 1 M HCl
-
50 mL of saturated sodium bicarbonate solution
-
50 mL of brine
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Figure 2. Workflow for the purification of this compound.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a white solid.
Optimization of Synthesis
Several parameters can be adjusted to optimize the yield and purity of this compound.
Key Optimization Parameters
| Parameter | Rationale for Optimization | Recommended Range |
| Molar Ratio of Reactants | An excess of the acylating agent can drive the reaction to completion but may lead to purification challenges. | 1.1 to 1.5 equivalents of capryloyl chloride to cholesterol. |
| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to side products. Room temperature is generally sufficient for the acyl chloride reaction. | 0 °C for addition, then room temperature (20-25 °C) for the reaction. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion. Monitoring by TLC is crucial. | 12-24 hours. |
| Choice of Base and Solvent | Pyridine acts as both a base and a solvent. Other non-nucleophilic bases like triethylamine in an inert solvent (e.g., DCM) can also be used. | Pyridine or Triethylamine in DCM. |
| Purification Method | Column chromatography is effective for removing unreacted cholesterol and other impurities. Recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) can be an alternative or additional purification step. | Silica gel column chromatography followed by recrystallization if necessary. |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Analytical Techniques
| Technique | Purpose | Expected Results |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | A single spot with an Rf value higher than cholesterol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure. | Characteristic peaks corresponding to the cholesterol backbone and the caprylate acyl chain. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity. | A molecular ion peak corresponding to the calculated mass of this compound (C35H60O2, MW: 512.85 g/mol ). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Presence of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and absence of the broad O-H stretch from cholesterol. |
| Melting Point | To assess purity. | A sharp melting point consistent with literature values. |
Applications in Drug Delivery
This compound's lipophilic nature and biocompatibility make it a valuable component in various drug delivery systems.[3][4][5]
-
Nanoparticles: It can be incorporated into the lipid matrix of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance drug loading and control release profiles.[7][8]
-
Liposomes: As a component of liposomal membranes, it can modulate membrane fluidity and stability, similar to cholesterol itself.[5][7]
-
Polymeric Micelles: Cholesteryl moieties can be conjugated to polymers to form amphiphilic copolymers that self-assemble into micelles for drug encapsulation.[7]
The synthesis and optimization of this compound are crucial for its effective use in these advanced drug delivery platforms.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, use a slight excess of capryloyl chloride, ensure anhydrous conditions. |
| Loss of product during work-up. | Perform extractions carefully, ensure complete phase separation. | |
| Impure Product | Unreacted cholesterol. | Optimize the molar ratio of reactants, ensure efficient purification by column chromatography. |
| Side products from reaction. | Control the reaction temperature, add capryloyl chloride slowly. | |
| Difficulty in Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography, consider recrystallization. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis and optimization of this compound. By understanding the principles behind the esterification reaction and the critical parameters for optimization, researchers can reliably produce high-purity this compound for their specific applications in drug delivery and other fields. The provided methodologies for purification and characterization ensure the quality and reproducibility of the synthesized product.
References
- Cyberlipid. (n.d.). Cholesterol ester analysis.
- Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry, 14, 123-127. [Link]
- Yildirim, M., & Akkus, G. (2022).
- Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2010). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Lipids, 45(11), 1031–1043. [Link]
- Al-Masum, M., & Phillips, B. (2024). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. International Journal of Organic Chemistry, 14, 123-127. [Link]
- Open Access Pub. (n.d.). Cholesteryl Esters. Journal of New Developments in Chemistry. [Link]
- Liebisch, G., Ecker, J., & Burla, B. (2019). Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. Analytical Chemistry, 91(15), 9874–9882. [Link]
- Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]
- Gosecka, M., Gosecki, M., & Gosecki, M. (2021). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. Polymers, 13(21), 3747. [Link]
- Lee, J. H., et al. (2021). Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice. Nutrients, 13(9), 3121. [Link]
- Google Patents. (n.d.). Method of providing a purified, virus safe antibody preparation.
- Lee, J. H., et al. (2000). Structured triglycerides containing caprylic (8:0) and oleic (18:1) fatty acids reduce blood cholesterol concentrations and aortic cholesterol accumulation in hamsters. The Journal of Nutrition, 130(5), 1157–1163. [Link]
- Du, Y., et al. (2016). Cholesteryl to improve the cellular uptake of Polymersomes within HeLa cells. RSC Advances, 6(90), 87588-87595. [Link]
- Goldstein, J. L., DeBose-Boyd, R. A., & Brown, M. S. (2006). Regulation of Cholesterol and Fatty Acid Synthesis.
- Al-Bazzal, A., & Akrawi, S. H. (2022). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 27(19), 6296. [Link]
- MRSEC Education Group. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.
- Google Patents. (n.d.). Methods for purifying antibodies.
- Katz, D. A. (n.d.). Preparation of Cholesteryl Ester Liquid Crystals.
- VandeBerg, P., et al. (2021). Application of a caprylate/chromatography purification process for production of a high potency rabies immune globulin from pooled human plasma. Journal of Immunological Methods, 499, 113164. [Link]
- Morton, R. E., & Zilversmit, D. B. (1987). Purification and characterization of a human plasma cholesteryl ester transfer protein. Journal of Biological Chemistry, 262(5), 2185–2191. [Link]
- YouTube. (2020, September 1). cholesteryl ester. [Link]
- Medicine LibreTexts. (2021, November 2). 6.1: Cholesterol synthesis.
- ResearchGate. (2021, October). Application of a caprylate/chromatography purification process for production of a high potency rabies immune globulin from pooled human plasma.
- Lin, S.-T., et al. (2015). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 20(4), 5729–5741. [Link]
- Springer. (n.d.). Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery.
- ResearchGate. (2023, March). Short and Scalable Synthesis of Plant-Based Cholesterol in GMP Grade.
Sources
- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 2. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides [scirp.org]
- 3. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Note: Thermal Characterization of Cholesteryl Caprylate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Introduction: The Significance of Thermal Analysis for Cholesteryl Esters
Cholesteryl esters, a class of lipids formed from cholesterol and a fatty acid, are fundamental components in various biological and technological applications. From their role in atherosclerosis to their use as liquid crystals in display and sensor technologies, their physical state is paramount to their function.[1] Cholesteryl caprylate (also known as cholesteryl octanoate) is a notable member of this family, exhibiting thermotropic liquid crystalline behavior.[2] This means its properties are exquisitely sensitive to temperature, transitioning between solid, liquid crystal, and isotropic liquid phases upon heating.
Understanding the precise temperatures and energy changes associated with these transitions, as well as the material's thermal stability, is critical for researchers, scientists, and drug development professionals. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two powerful thermal analysis techniques that provide this essential information. DSC measures the heat flow associated with material transitions as a function of temperature, while TGA measures mass changes as a function of temperature in a controlled atmosphere.
This application note provides a detailed guide to the characterization of this compound using DSC and TGA, explaining the causality behind experimental choices and offering a self-validating protocol for obtaining reliable and reproducible data.
Part 1: Differential Scanning Calorimetry (DSC) - Unveiling Phase Transitions
The Principle of DSC in Characterizing Liquid Crystals
DSC is an indispensable tool for studying the phase transitions of liquid crystals like this compound.[1][3] The instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. When the sample undergoes a phase transition (e.g., melting or a liquid crystal transition), it absorbs or releases heat. This results in a detectable temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram.
For a typical cholesteryl ester, the heating process reveals two primary endothermic transitions:
-
Melting Transition (Crystal → Liquid Crystal): The transition from the ordered solid crystalline state to the more fluid, yet still ordered, liquid crystalline (cholesteric) phase.
-
Clearing Point (Liquid Crystal → Isotropic Liquid): The transition from the turbid liquid crystalline phase to the clear, disordered isotropic liquid phase.
The area under each peak is proportional to the enthalpy change (ΔH) of the transition, providing quantitative information about the energy required to induce the phase change.
Expected Thermal Behavior of this compound
Illustrative DSC Thermogram of this compound (Heating Cycle)
Caption: Integrated workflow for thermal analysis of this compound.
Conclusion
The combined application of DSC and TGA provides a comprehensive thermal profile of this compound. DSC elucidates the critical phase transition behavior, defining the temperature ranges for its solid, cholesteric, and isotropic liquid states, along with the energetic requirements for these transitions. TGA complements this by defining the upper limit of its thermal stability and confirming its purity. For professionals in drug development and material science, this data is indispensable for formulation design, quality control, and predicting material performance under various thermal conditions. By following the detailed protocols outlined in this note, researchers can ensure the generation of accurate, reliable, and trustworthy data for the thermal characterization of this compound.
References
- Ginsburg, G. S., & Small, D. M. (1982). Physical properties of cholesteryl esters. In MRI Questions.
- Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Heats of transition for some cholesteryl esters by differential scanning calorimetry. The Journal of Physical Chemistry, 71(4), 895-900.
- Hsu, E. C., & Johnson, J. F. (1976). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Molecular Crystals and Liquid Crystals, 33(1), 1-13.
- Ginsburg, G. S., & Small, D. M. (1983). Physical properties of cholesteryl esters. Journal of Lipid Research, 24(8), 975-986.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.
- The University of Melbourne. (n.d.). STANDARD OPERATING PROCEDURE - Doc No. TGA-N-v1.0.
- Mishra, M. K., & Singh, S. P. (2022). Thermal and Optical Characterization of Polymer-Dispersed Liquid Crystals. ResearchGate.
- Craven, B. M., & DeTitta, G. T. (1976). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of the Chemical Society, Perkin Transactions 2, (7), 814-822.
Sources
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cholesteryl Caprylate Crystallization and Precipitation
Welcome to the technical support center for cholesteryl caprylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and precipitation of this versatile cholesteryl ester. As a thermotropic liquid crystal, the behavior of this compound can be complex, influenced by subtle changes in solvent, temperature, and purity. This resource synthesizes established principles of physical chemistry with field-proven insights to help you achieve consistent, high-quality results in your experiments.
I. Understanding the Crystallization of this compound: A Primer
This compound, an ester of cholesterol and caprylic acid, is a hydrophobic molecule characterized by its ability to form liquid crystal phases.[1] Its crystallization is a process of self-assembly from a solution or a melt into a highly ordered solid state. This process is governed by thermodynamic and kinetic factors, including supersaturation, nucleation, and crystal growth. A key characteristic of cholesteryl esters is polymorphism, the ability to exist in multiple crystalline forms, which can have different physical properties such as solubility and melting point.[2] Understanding and controlling these factors is paramount to successful crystallization.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Crystallization Initiation Problems
Question 1: I've cooled my solution of this compound, but no crystals have formed. What should I do?
Answer:
This is a common issue that typically points to a lack of sufficient supersaturation. Here are several troubleshooting steps, in order of application:
-
Induce Nucleation by Scratching: Gently scratch the inside of the glass flask or beaker below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This will provide a template for further crystal growth.
-
Increase Concentration: Your solution may be too dilute. You can increase the concentration by slowly evaporating some of the solvent. If using a flask, you can do this by gently warming the solution or by passing a slow stream of nitrogen or argon gas over the surface. Once you observe turbidity (cloudiness), allow the solution to cool slowly.
-
Reduce Temperature Further: Ensure the solution has been allowed to cool to room temperature and then in an ice bath to maximize the chances of crystallization.[3]
-
Add an Anti-Solvent: If your this compound is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which it is poorly soluble but is miscible with the primary solvent) to induce precipitation. For example, if your compound is dissolved in ethyl acetate, you could try slowly adding hexane.
Question 2: My this compound is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[4][5] This is often due to a very high level of supersaturation or the presence of impurities that depress the melting point.[6]
-
Causality: The solution is becoming supersaturated at a temperature where the this compound is thermodynamically more stable as a liquid than as a solid crystal. Rapid cooling is a frequent cause.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.[3][4]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of heat loss. Slower cooling provides more time for the molecules to arrange themselves into an ordered crystal lattice.
-
Use a Different Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound. Consider a solvent with a lower boiling point or a mixed solvent system.
-
Purify the Material: If impurities are suspected, consider purifying a small portion of your material by another method (like column chromatography) to obtain a seed crystal. Then, use the seeding technique in a less saturated solution.
-
Crystal Quality and Yield Issues
Question 3: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?
Answer:
The formation of small crystals is typically due to a high rate of nucleation, where many crystals start to form at once, competing for the available solute and thus not growing very large.
-
Causality: Rapid cooling or high levels of supersaturation favor nucleation over crystal growth.
-
Solutions:
-
Slower Cooling: This is the most critical factor. Slow, controlled cooling allows for fewer nucleation sites to form and promotes the growth of larger, more ordered crystals. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator or ice bath.
-
Lower Supersaturation: Start with a more dilute solution (closer to the saturation point at the higher temperature). This reduces the driving force for nucleation.
-
Use a Clean Crystallization Vessel: Dust and other particulate matter can act as nucleation sites. Ensure your flask is scrupulously clean. Filtering the hot solution before cooling can also help remove particulates.
-
Minimize Agitation: Avoid excessive stirring or agitation as the solution cools, as this can induce nucleation.[7]
-
Question 4: My yield of recrystallized this compound is very low. What are the likely causes?
Answer:
A low yield indicates that a significant amount of your product has remained in the mother liquor (the solution after crystallization).
-
Causality: The most common reasons are using too much solvent or incomplete precipitation.
-
Solutions:
-
Minimize Solvent Usage: When initially dissolving your this compound, use the minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent will keep more of your product in solution even after cooling.[3]
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for the solution to cool completely. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Solvent Evaporation from Mother Liquor: If you suspect you used too much solvent, you can recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Check Solvent Choice: Ensure that the solvent you are using has a significant difference in solubility for this compound between the hot and cold temperatures.
-
Purity Concerns
Question 5: My recrystallized this compound is discolored or still seems impure. What went wrong?
Answer:
Impurities can be trapped in the crystals if the crystallization process is too rapid or if certain types of impurities are present.
-
Causality: Rapid crystal growth can lead to the inclusion of mother liquor and dissolved impurities within the crystal lattice. Some impurities may also co-crystallize with your product.
-
Solutions:
-
Hot Filtration: If you observe insoluble impurities in your hot solution before cooling, you must perform a hot filtration to remove them. Otherwise, they will be trapped in your final product.
-
Use Activated Charcoal for Colored Impurities: If your solution has a color that is not inherent to the product, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.[3]
-
Slower Cooling: As mentioned previously, a slower cooling rate results in purer crystals by allowing impurities to be excluded from the growing crystal lattice.
-
Consider a Different Solvent: The polarity of the solvent can influence how well impurities are excluded. Experiment with different solvents to find one that dissolves the impurities well even at low temperatures, while the this compound precipitates.
-
III. Experimental Protocols and Data
Solvent Selection for Recrystallization
This compound is a hydrophobic ester, and therefore, it is soluble in many organic solvents but poorly soluble in water.[1] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
Table 1: Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Expected Solubility Profile | Notes |
| Alcohols | Isopropanol, Ethanol | Good solubility when hot, moderate to low when cold. | Often a good starting point. Can form solvates.[8] |
| Esters | Ethyl Acetate | Good solubility. | Polarity is well-suited for esters.[9] |
| Ketones | Acetone | Good solubility. | Volatile, which can be useful for solvent removal. |
| Hydrocarbons | Hexane, Heptane | Low solubility. | Often used as an anti-solvent in mixed solvent systems. |
| Mixed Solvents | Ethyl Acetate/Hexane, Acetone/Hexane | Allows for fine-tuning of solubility. | Useful if no single solvent is ideal.[10] |
Protocol 1: Single Solvent Recrystallization of this compound
This protocol provides a general procedure for recrystallizing this compound from a single solvent like isopropanol or ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a stir bar. Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, covered to prevent solvent evaporation. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Mixed Solvent Recrystallization of this compound
This protocol is useful when a single solvent does not provide the desired solubility profile. A common pair is a "good" solvent in which the compound is soluble (e.g., ethyl acetate) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane).[10]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-7 from the Single Solvent Recrystallization protocol.
IV. Visualizing the Troubleshooting Process
To aid in decision-making, the following diagrams illustrate the logical flow of the troubleshooting process.
Diagram 1: Troubleshooting Failure to Crystallize
Caption: Decision tree for addressing solutions that fail to crystallize.
Diagram 2: Workflow for Resolving "Oiling Out"
Caption: Step-by-step workflow for troubleshooting "oiling out".
V. References
-
Preparation of Cholesteryl Ester Liquid Crystals. MRSEC Education Group. Available at: [Link]
-
Preparation of Cholesteryl Ester Liquid Crystals. chymist.com. Available at: [Link]
-
Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol. Nature. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Cholesterol solubility in organic solvents. PubMed. Available at: [Link]
-
Growing large single crystals. Reddit. Available at: [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. SciELO. Available at: [Link]
-
Transparency Characteristics of Several Cholesteryl Esters. Taylor & Francis Online. Available at: [Link]
-
Recrystallization (help meeeeee). Reddit. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester Chemistry. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Process of preparing cholesterol. Google Patents. Available at:
-
PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. MRI Questions. Available at: [Link]
-
crystal structure of a cholesteryl ester solid solution. PNAS. Available at: [Link]
-
Caprylic acid precipitation method for impurity reduction: an alternative to conventional chromatography for monoclonal antibody purification. PubMed. Available at: [Link]
-
recrystallization. Reddit. Available at: [Link]
-
Mixed Solvents. Chemistry LibreTexts. Available at: [Link]
-
How to Grow a Large, Single Crystal: Part 1. YouTube. Available at: [Link]
-
Process Intensification of Cooling Crystallization of Cholesterol from Acetone Solution Using CO2 Gas Bubbles: Experiments and Modeling. ResearchGate. Available at: [Link]
-
How to Grow a Large, Single Crystal: Part 2. YouTube. Available at: [Link]
-
Solubility Measurement of Cholesterol in Several Solvents from 283.2 to 323.2 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
How To Recrystallize A Solid. YouTube. Available at: [Link]
-
Direct observation of cholesterol monohydrate crystallization. PMC. Available at: [Link]
-
Caprylic acid-induced impurity precipitation from protein A capture column elution pool to enable a two-chromatography-step process for monoclonal antibody purification. PubMed. Available at: [Link]
-
Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages. ResearchGate. Available at: [Link]
-
Cholesterol crystallization in human atherosclerosis is triggered in smooth muscle cells during the transition from fatty streak to fibroatheroma. PubMed. Available at: [Link]
-
A rapid, simple high capacity cholesterol crystal growth assay. PubMed. Available at: [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. Available at: [Link]
-
Cholesterol crystal formation and growth in model bile solutions. ResearchGate. Available at: [Link]
-
How to Carry Out a Recrystallization. YouTube. Available at: [Link]
-
Cholesterol crystallization within hepatocyte lipid droplets and its role in murine NASH. Journal of Lipid Research. Available at: [Link]
-
Crystallization of Free Cholesterol in Model Macrophage Foam Cells. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Response surface optimization of cholesterol extraction from lanolin alcohol by selective solvent crystallization. ResearchGate. Available at: [Link]
-
Effect of statins on cholesterol crystallization and atherosclerotic plaque stabilization. PubMed. Available at: [Link]
-
Effect of aspirin on cholesterol crystallization: A potential mechanism for plaque stabilization. Atherosclerosis Plus. Available at: [Link]
-
Solubility determination of cholesterol polymorphs in organic solvents. Semantic Scholar. Available at: [Link]
-
Method for purifying IgG. Google Patents. Available at:
-
Caprylic acid precipitation method for impurity reduction: An alternative to conventional chromatography for monoclonal antibody purification. Semantic Scholar. Available at: [Link]
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. mriquestions.com [mriquestions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Drug Encapsulation in Cholesteryl Caprylate Carriers
Welcome to the technical support center for drug formulation using cholesteryl caprylate. This guide is designed for researchers, scientists, and drug development professionals actively working on lipid-based drug delivery systems. Here, we move beyond basic protocols to address the nuanced challenges you may encounter in the lab. Our goal is to provide actionable solutions and the scientific rationale behind them to help you optimize your encapsulation efficiency and formulate robust, stable nanoparticles.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries that form the basis of successful formulation development with this compound.
Q1: What is this compound and what makes it suitable for drug delivery? this compound (CAS 1182-42-9) is an ester formed from cholesterol and caprylic acid.[1][2] Its highly hydrophobic nature makes it an excellent lipid matrix component for encapsulating lipophilic (poorly water-soluble) drugs, effectively enhancing their solubility and bioavailability.[1] As a cholesterol derivative, it offers high biocompatibility and can influence the structural integrity and fluidity of lipid membranes, which is advantageous in nanoparticle formulations.[3][4]
Q2: What is the difference between Encapsulation Efficiency (EE) and Drug Loading (LC)? These are two critical, yet distinct, parameters for evaluating a drug delivery system:
-
Encapsulation Efficiency (EE %): This tells you how much of your initial drug amount was successfully trapped inside the nanoparticles. It is a measure of the efficiency of the formulation process.
-
Formula: EE (%) = [(Total Drug Amount - Free Un-encapsulated Drug Amount) / Total Drug Amount] x 100
-
-
Drug Loading (LC %): This tells you how much of the nanoparticle's total weight is composed of the active drug. It is a measure of the drug content in the final formulation.
-
Formula: LC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
A high EE is crucial for minimizing drug waste and reducing the concentration of free drug, which can cause off-target effects. A high LC is desirable for delivering a sufficient therapeutic dose in a smaller volume of the formulation.
Q3: What are Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)? How does this compound fit in? SLNs and NLCs are the two primary types of lipid nanoparticles developed to overcome challenges with traditional systems like liposomes.[5]
-
Solid Lipid Nanoparticles (SLNs): These are the first generation, composed exclusively of solid lipids (like this compound) at room and body temperature.[6][7] The highly ordered crystalline structure of SLNs can sometimes lead to drug expulsion during storage.[8]
-
Nanostructured Lipid Carriers (NLCs): This second generation was developed to address the limitations of SLNs.[5] NLCs are a blend of solid lipids and liquid lipids (e.g., oleic acid, caprylic triglycerides).[8] This mixture creates a less-ordered, imperfect lipid core, which provides more space for drug molecules, thereby improving drug loading and preventing leakage during storage.[6][8]
This compound can serve as the primary solid lipid in SLNs or as the main solid lipid component in an NLC formulation.
Q4: Which formulation methods are best suited for this compound-based nanoparticles? Methods that rely on heat and mechanical dispersion are highly effective. The most common and scalable techniques include:
-
Hot High-Pressure Homogenization (HPH): This is a widely used method where the melted lipid phase (containing the drug and this compound) is dispersed in a hot aqueous surfactant solution to form a coarse pre-emulsion, which is then passed through a high-pressure homogenizer to produce nanoparticles.[7][9]
-
Emulsification-Solvent Evaporation: In this method, the lipid and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. The solvent is subsequently removed by evaporation, leading to nanoparticle formation.[10]
-
Microfluidics: This modern technique offers precise control over the mixing of lipid and aqueous phases in micro-channels, resulting in highly reproducible and monodisperse nanoparticles.[11][12]
Troubleshooting Guide: Common Experimental Issues & Solutions
This guide is structured in a question-and-answer format to directly address specific problems you might face during your experiments.
Problem 1: My Encapsulation Efficiency (EE) is Consistently Low (<70%).
Q: I've followed a standard protocol, but my EE is disappointingly low. What are the likely causes and how can I fix this?
A: Low EE is one of the most common hurdles. The primary cause is the drug's preference to partition into the external aqueous phase rather than remaining in the lipid matrix. Let's break down the potential causes and solutions.
Potential Causes & Mechanistic Explanation:
-
Poor Drug Solubility in the Lipid Melt: The drug must be sufficiently soluble in the molten this compound. If its solubility is limited, the drug will be expelled from the lipid phase as the nanoparticles cool and solidify.
-
Drug Partitioning: If the drug has some aqueous solubility, it can easily partition into the large volume of the external water phase during the homogenization process, especially at high temperatures.
-
Rapid Lipid Crystallization: If the this compound matrix crystallizes too quickly or too perfectly upon cooling, there isn't enough time for drug molecules to be entrapped within the forming lattice, effectively "squeezing" them out.
-
Incorrect Drug-to-Lipid Ratio: Overloading the system with too much drug relative to the lipid amount exceeds the solubility capacity of the matrix, leading to a significant portion of the drug remaining unencapsulated.[3][13]
Suggested Solutions & Scientific Rationale:
-
Optimize the Drug-to-Lipid Ratio:
-
Action: Perform a ratio optimization study. Start with a low drug concentration (e.g., 1% of lipid weight) and systematically increase it.
-
Rationale: This allows you to determine the saturation point of your drug in the this compound matrix. The highest EE is often achieved at a ratio just below this saturation limit.
-
-
Introduce a Liquid Lipid to Create NLCs:
-
Action: Replace 10-30% (w/w) of the this compound with a liquid lipid like oleic acid or Miglyol 812.
-
Rationale: The liquid lipid disrupts the crystalline order of the solid lipid matrix.[8] This creates an amorphous, unstructured core with more space to accommodate drug molecules, significantly increasing both EE and LC while preventing drug expulsion during storage.[6][8]
-
-
Control the Cooling Process:
-
Action: Instead of cooling the hot nanoemulsion at room temperature, try a slower, controlled cooling process or, conversely, a rapid quench in an ice bath.
-
Rationale: The cooling rate influences the crystal structure of the lipid matrix. A rapid quench can sometimes trap the drug more effectively in an amorphous state, while a slower cooling might allow for better integration into the forming crystal lattice for some molecules. The optimal approach is drug-dependent and requires empirical testing.
-
-
Adjust Formulation pH:
-
Action: For ionizable drugs, adjust the pH of the aqueous phase to a level where the drug is in its least water-soluble (neutral) form.
-
Rationale: By minimizing the drug's charge, you reduce its solubility in the aqueous phase and promote its partitioning into the lipophilic lipid melt, thereby boosting EE.
-
Problem 2: The Nanoparticle Dispersion is Unstable and Shows Aggregation.
Q: My formulation looks fine initially, but after a short time, I see visible aggregation or sedimentation. What's causing this instability?
A: Particle aggregation is a sign of colloidal instability, where the repulsive forces between nanoparticles are insufficient to overcome their natural attraction (van der Waals forces).
Potential Causes & Mechanistic Explanation:
-
Insufficient Surfactant Concentration: Surfactants (or emulsifiers) are critical for providing a steric or electrostatic barrier on the nanoparticle surface that prevents them from clumping together.[7] Too little surfactant results in incomplete surface coverage.
-
Inappropriate Surfactant Type: The Hydrophilic-Lipophilic Balance (HLB) of a surfactant determines its efficacy in stabilizing an oil-in-water emulsion. An incorrect HLB value can lead to poor emulsification and instability.
-
Near-Zero Zeta Potential: Zeta potential is a measure of the surface charge of the nanoparticles. If the value is close to neutral (0 mV), the electrostatic repulsion between particles is weak, leading to aggregation. A value of ±30 mV or greater is generally considered stable.
Suggested Solutions & Scientific Rationale:
-
Screen Surfactant Concentrations:
-
Action: Prepare formulations with varying surfactant concentrations, typically ranging from 0.5% to 5% (w/w).[6] Common choices for SLNs/NLCs include Polysorbate 80 (Tween 80), Poloxamer 188, and soy lecithin.
-
Rationale: Increasing the surfactant concentration enhances surface coverage and steric hindrance. However, excessive amounts can lead to micelle formation, which might interfere with your EE measurements.[7]
-
-
Optimize the Surfactant Blend:
-
Action: Try using a combination of two or more surfactants. For example, pair a non-ionic steric stabilizer like Poloxamer 188 with a charged lipid like DOTAP or an ionic surfactant to modulate zeta potential.
-
Rationale: A blend of surfactants can provide both steric and electrostatic stabilization, offering a more robust approach to preventing aggregation than a single surfactant alone.
-
-
Measure and Modulate Zeta Potential:
-
Action: Use a Zetasizer to measure the surface charge. If it is close to zero, consider adding a small amount of a charged lipid to the formulation or adjusting the pH of the aqueous buffer.
-
Rationale: Introducing a surface charge creates strong repulsive forces between particles, significantly improving the long-term stability of the colloidal dispersion.
-
Problem 3: The Polydispersity Index (PDI) is High (>0.3), Indicating a Wide Particle Size Distribution.
Q: My particle size is in the right range, but the PDI is high. How can I create a more uniform, monodisperse sample?
A: A high PDI suggests a lack of control during the particle formation process, leading to a heterogeneous population of nanoparticles. This can affect stability, drug release kinetics, and in vivo performance.
Potential Causes & Mechanistic Explanation:
-
Inefficient Homogenization: The energy input during homogenization may be insufficient to break down the coarse emulsion into uniformly sized nanodroplets.
-
Uncontrolled Precipitation/Crystallization: As the nanoemulsion cools, uncontrolled nucleation and crystal growth can lead to a wide distribution of final particle sizes.
-
Ostwald Ripening: In polydisperse systems, smaller particles can dissolve and redeposit onto larger particles over time, further broadening the size distribution.
Suggested Solutions & Scientific Rationale:
-
Optimize Homogenization Parameters:
-
Action: Increase the homogenization pressure (e.g., from 500 to 1000 bar) or the number of homogenization cycles (e.g., from 3 to 5-10 cycles).
-
Rationale: Higher energy input and more passes through the homogenization zone ensure a more complete breakdown of lipid droplets, resulting in a smaller and more uniform particle size distribution.
-
-
Maintain Consistent Temperatures:
-
Action: Ensure both the lipid and aqueous phases are heated to the same temperature (typically 5-10 °C above the melting point of this compound) before mixing.
-
Rationale: Temperature uniformity ensures consistent viscosity and interfacial tension during emulsification, which is key to forming a uniform pre-emulsion that will yield a monodisperse final product.
-
-
Consider Microfluidic-Based Formulation:
-
Action: If available, use a microfluidic device for nanoparticle synthesis.
-
Rationale: Microfluidics provides extremely rapid and controlled mixing of the lipid and aqueous streams.[11] This leads to highly reproducible and monodisperse nanoparticles (low PDI) that are difficult to achieve with bulk homogenization methods.[12]
-
Quantitative Data Summary
The following table provides typical formulation and process parameters as a starting point for optimization.
| Parameter | Component/Setting | Typical Range | Rationale |
| Lipid Phase | This compound | 1 - 10% (w/w) | Forms the solid core of the nanoparticle. |
| Liquid Lipid (for NLCs) | 10 - 30% of total lipid | Creates imperfections to increase drug loading and stability.[6] | |
| Drug | 0.1 - 5% (w/w) | The active pharmaceutical ingredient to be encapsulated. | |
| Aqueous Phase | Surfactant(s) | 0.5 - 5% (w/w) | Stabilizes the nanoparticle dispersion.[6] |
| Purified Water/Buffer | q.s. to 100% | The continuous phase of the emulsion. | |
| Process Parameters | Temperature | 5-10°C above lipid m.p. | Ensures all lipid components are in a molten state for homogenization. |
| (Hot HPH) | Pre-emulsification | 5,000 - 10,000 rpm | Creates a coarse emulsion before high-pressure treatment. |
| HPH Pressure | 500 - 1500 bar | Provides the energy to reduce particle size to the nano-range. | |
| HPH Cycles | 3 - 10 | Ensures uniform particle size reduction and low PDI. |
Experimental Protocols & Workflows
Workflow for Formulation and EE Analysis
The following diagram illustrates a standard workflow for producing this compound-based nanoparticles and subsequently determining the encapsulation efficiency.
Caption: Standard workflow for nanoparticle formulation and analysis.
Protocol 1: Formulation via Hot High-Pressure Homogenization
-
Lipid Phase Preparation: Weigh the required amounts of this compound and the lipophilic drug into a glass beaker. Heat the beaker in a water bath to 5-10°C above the melting point of the lipid mixture until a clear, homogenous liquid is formed.
-
Aqueous Phase Preparation: In a separate beaker, weigh the surfactant(s) and dissolve in purified water or a suitable buffer. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-Emulsification: Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 5-10 minutes. This will form a hot, coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Process the emulsion for 5 cycles at 1000 bar.
-
Cooling and Solidification: Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature, or place it in an ice bath for rapid cooling. Upon cooling, the lipid droplets solidify, forming the final nanoparticle dispersion.
Protocol 2: Determination of EE by Centrifugal Ultrafiltration
This is an indirect method to quantify the amount of unencapsulated (free) drug.
-
Sample Preparation: Take a precise volume (e.g., 500 µL) of the nanoparticle dispersion.
-
Separation: Place the sample into a centrifugal ultrafiltration unit (e.g., Amicon®, Vivaspin®) with a molecular weight cut-off (MWCO) that is low enough to retain the nanoparticles but allow the free drug to pass through (e.g., 10-30 kDa).
-
Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes). The nanoparticles will be retained on the filter membrane, while the aqueous phase containing the free drug will collect in the filtrate tube.
-
Quantification: Analyze the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the free drug.
-
Calculation: Use the formula provided in the FAQs section to calculate the Encapsulation Efficiency (%). Remember to account for any dilution factors used during sample preparation for the analytical measurement.
Troubleshooting Logic Diagram for Low EE
This diagram provides a logical path to diagnose and solve issues related to low encapsulation efficiency.
Caption: A decision tree for troubleshooting low encapsulation efficiency.
References
- Pardeshi, C., et al. (2021). Lipid nanoparticles: Formulation, production methods and characterization protocols. Vertex AI Search Results.
- Jaskulski, M., et al. (2022). Methods of encapsulation efficiency determination.
- Various Authors. (2025). Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective. Vertex AI Search Results.
- NanoSight. (2014). Assessing Drug Encapsulation Efficiency using Nanoparticle Tracking Analysis. Vertex AI Search Results.
- Creative Biostructure. Liposome Encapsulation Efficiency Determination.
- CD Bioparticles. (2019). How To Measure The Efficiency Of Drug Packaging? CD Bioparticles Blog.
- Various Authors. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Vertex AI Search Results.
- Various Authors. Lipid-Based Drug Delivery Systems.
- Various Authors. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
- Various Authors. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
- Molla, A. (2025). Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective.
- CAS. (2025). The future of lipid-based drug delivery systems. CAS.org.
- CymitQuimica.
- Various Authors. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI.
- Bunjes, H., et al. (2017). Parameters influencing the course of passive drug loading into lipid nanoemulsions. PubMed.
- Various Authors. (2021). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. Vertex AI Search Results.
- Alentris Research.
- Pharmaguideline. (2025).
- Various Authors.
- El-Say, K.M. (2016). Maximizing the encapsulation efficiency and the bioavailability of controlled-release cetirizine microspheres using Draper–Lin small composite design. DDDT.
- Various Authors. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery.
- Various Authors. (2021).
- Various Authors. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Vertex AI Search Results.
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. alentris.org [alentris.org]
- 3. mdpi.com [mdpi.com]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The future of lipid-based drug delivery systems | CAS [cas.org]
- 6. mdpi.com [mdpi.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Technological strategies for the preparation of lipid nanoparticles: an updated review [pharmacia.pensoft.net]
- 10. dovepress.com [dovepress.com]
- 11. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Strategies to prevent the aggregation of cholesteryl caprylate nanoparticles
A Guide to Preventing Aggregation and Ensuring Formulation Stability
Welcome to the technical support center for the formulation of cholesteryl caprylate nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound nanoparticles aggregating?
Aggregation of this compound nanoparticles is a common challenge stemming from their high surface area-to-volume ratio, which makes them thermodynamically unstable. The primary driving force for aggregation is the tendency to reduce the high surface energy by minimizing the surface area exposed to the surrounding medium. This process is governed by a balance of attractive forces (van der Waals) and repulsive forces (electrostatic or steric).[1] If the repulsive forces are insufficient to overcome the attractive forces, the nanoparticles will aggregate.
Q2: What is the fundamental theory governing nanoparticle stability?
The stability of colloidal dispersions like your this compound nanoparticles is primarily explained by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. This theory considers the net interaction between particles as a sum of attractive van der Waals forces and repulsive electrostatic forces arising from the electrical double layer at the particle surface.[1][2] For a stable dispersion, a significant energy barrier resulting from repulsive forces must exist to prevent the particles from coming into close contact and aggregating.
Q3: What are the main strategies to prevent aggregation?
There are two primary strategies to prevent nanoparticle aggregation:
-
Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. The resulting electrostatic repulsion between similarly charged particles prevents them from getting too close. This is often achieved by the adsorption of ionic surfactants or by controlling the pH of the dispersion medium.
-
Steric Stabilization: This strategy involves adsorbing polymers or non-ionic surfactants onto the nanoparticle surface. These molecules form a protective layer that physically prevents the particles from approaching each other.[3]
In many formulations, a combination of both electrostatic and steric stabilization (electrosteric stabilization) is employed for enhanced stability.
Q4: How does the choice of surfactant impact the stability of my nanoparticles?
Surfactants play a critical role in stabilizing nanoparticles by reducing the interfacial tension between the particle surface and the surrounding medium.[4] The choice of surfactant is crucial and depends on the nature of your nanoparticles and the dispersion medium. For this compound nanoparticles, which are lipophilic, surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) are necessary to ensure proper adsorption and stabilization. The surfactant concentration is also a key parameter; insufficient coverage can lead to bridging flocculation, while excessive amounts can lead to micelle formation and potential toxicity.[5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Immediate Aggregation Upon Formation
Symptoms:
-
Visible precipitation or cloudiness immediately after synthesis.
-
Inability to obtain a stable colloidal dispersion.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Surfactant Concentration | Insufficient surfactant molecules to cover the nanoparticle surface lead to exposed hydrophobic regions, promoting aggregation to minimize contact with the aqueous phase.[5] | 1. Increase Surfactant Concentration: Incrementally increase the concentration of your chosen surfactant. 2. Optimize Surfactant-to-Lipid Ratio: Systematically vary the ratio of surfactant to this compound to find the optimal balance for complete surface coverage. |
| Inappropriate Surfactant Type | The chosen surfactant may have an unsuitable HLB value, leading to poor adsorption onto the this compound surface. | 1. Screen Different Surfactants: Test a panel of surfactants with varying HLB values (e.g., Tweens, Spans, Poloxamers). 2. Consider Surfactant Blends: A combination of a hydrophilic and a lipophilic surfactant can sometimes provide better stability. |
| High Ionic Strength of the Medium | High salt concentrations can compress the electrical double layer, reducing electrostatic repulsion and allowing van der Waals forces to dominate, leading to aggregation.[2] | 1. Use Low Ionic Strength Buffers: Prepare your nanoparticles in deionized water or a low molarity buffer. 2. Dialysis: If salts are introduced during synthesis, use dialysis to remove excess ions. |
| Incorrect pH | The pH of the medium can affect the surface charge of the nanoparticles, especially if ionizable groups are present. At the isoelectric point (net charge of zero), electrostatic repulsion is minimal, and aggregation is most likely. | 1. Measure and Adjust pH: Determine the zeta potential of your nanoparticles at different pH values to identify the range of maximum stability. Adjust the pH of your formulation accordingly. |
Issue 2: Aggregation During Storage
Symptoms:
-
Gradual increase in particle size over time, as measured by Dynamic Light Scattering (DLS).
-
Sedimentation or creaming of the nanoparticle dispersion upon standing.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Ostwald Ripening | Smaller nanoparticles have higher solubility than larger ones. Over time, the lipid molecules from smaller particles dissolve and redeposit onto larger particles, leading to an increase in the average particle size. | 1. Optimize Homogenization/Sonication: Ensure your initial particle size distribution is as narrow as possible. High-energy methods like high-pressure homogenization or ultrasonication can help achieve this.[5] 2. Incorporate a Co-stabilizer: Adding a second lipid that is less soluble can help to disrupt the crystal lattice of this compound and reduce the driving force for Ostwald ripening. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the lipid and the stability of the surfactant layer. For solid lipid nanoparticles, temperature changes can induce polymorphic transitions in the lipid core, leading to drug expulsion and particle fusion.[6] | 1. Controlled Storage Temperature: Store your nanoparticle dispersions at a constant, optimized temperature (often refrigerated). 2. Avoid Freeze-Thaw Cycles: Freezing can cause irreversible aggregation due to the formation of ice crystals that force the nanoparticles together. |
| Insufficient Steric Hindrance | The adsorbed surfactant layer may not be thick or dense enough to provide a sufficient steric barrier to prevent aggregation over long periods. | 1. Use PEGylated Surfactants: Incorporating a PEGylated lipid or surfactant can provide a robust steric shield that enhances long-term stability.[7][8] 2. Optimize Polymer Concentration and Molecular Weight: If using a polymeric stabilizer, experiment with different molecular weights and concentrations to achieve optimal steric repulsion. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by High-Shear Homogenization
This protocol is a general guideline and should be optimized for your specific application.
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound.
-
If using a co-lipid or encapsulating a lipophilic drug, add it to the this compound.
-
Heat the lipid phase to 5-10 °C above the melting point of this compound until a clear, homogenous melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the chosen surfactant(s) in deionized water or a suitable buffer.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately subject the coarse emulsion to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed for a defined period.
-
-
Nanoparticle Formation:
-
Rapidly cool the resulting nanoemulsion in an ice bath while stirring to solidify the lipid and form the nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[9]
-
Assess the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Protocol 2: Characterization of Nanoparticle Aggregation
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of your nanoparticle dispersion in an appropriate solvent (usually the dispersion medium) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI. An increase in the average particle size and PDI over time is indicative of aggregation.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle dispersion in the same medium used for DLS.
-
Measure the zeta potential. A zeta potential value greater than |30| mV generally indicates good electrostatic stability.[10]
-
-
Visual Observation:
-
Visually inspect the dispersion for any signs of turbidity, precipitation, or phase separation over time.
-
Visualization of Concepts
DLVO Theory of Colloidal Stability
Caption: DLVO theory describes the balance between attractive and repulsive forces governing nanoparticle stability.
Stabilization Mechanisms
Caption: Comparison of electrostatic and steric stabilization mechanisms for nanoparticles.
References
- Salminen, H., Helgason, T., et al. (2014). Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. Journal of Colloid and Interface Science.
- Analyzing the Role of Surfactants in the Colloidal Stability of Nanoparticles in Oil through Coarse-Grained Molecular Dynamics Simulations. (2021). The Journal of Physical Chemistry B. [Link]
- Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. (n.d.).
- Influence of the Triglyceride Composition, Surfactant Concentration and Time–Temperature Conditions on the Particle Morphology in Dispersions. (2023). MDPI. [Link]
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr
- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023). RSC Publishing. [Link]
- Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. (n.d.). Dove Press. [Link]
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Taylor & Francis Online. [Link]
- Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake. (2010). Dove Press. [Link]
- Summary of lipid and cholesterol derivatives for lipid-based nanoparticles. (n.d.).
- Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake. (2010).
- Progress in the development of stabilization strategies for nanocrystal preparations. (n.d.).
- Polymers Comprising Cholesterol: Synthesis, Self-Assembly, and Applications. (n.d.).
- Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI. [Link]
- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (n.d.).
- Synthesis and Characterization of Cholesterol Nano Particles by Using w/o Microemulsion Technique. (n.d.).
- Nanoparticles as Drug Delivery Systems for the Targeted Treatment of
- Lipid nanoparticle steric stabilization roadmap. (n.d.). ScienceDirect. [Link]
- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023).
- Technological strategies for the preparation of lipid nanoparticles: an updated review. (2023). Taylor & Francis Online. [Link]
- Synthesis and Potential Applications of Lipid Nanoparticles in Medicine. (2022).
- Structural characterization of cholesterol-rich nanoemulsion (LDE). (2024). PubMed. [Link]
- Analyzing 2000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. (n.d.).
- Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. (2013). PubMed. [Link]
- Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles. (2025). PubMed. [Link]
- Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury. (2024).
- Chemical structure of the cholesteryl esters used in the making of the nanoemulsions. (n.d.).
- Formulation and Evaluation of Nano Emulsion for the Treatment of Atherosclerosis. (n.d.). ijrpr.com. [Link]
- Progress in the development of stabilization strategies for nanocrystal prepar
- Navigating the Challenges of Lipid Nanoparticle Formulation: The Role of Unpegylated Lipid Surfactants in Enhancing Drug Loading and Stability. (n.d.).
- Characterizing Nanoparticles in Liquids: Protein Aggregation Studies. (n.d.).
- Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment. (2010). PubMed. [Link]
- Nanoparticle aggregation: principles and modeling. (2014). PubMed. [Link]
- Nanoparticles in relation to peptide and protein aggregation. (2014).
Sources
- 1. Nanoparticle aggregation: principles and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle aggregation: challenges to understanding transport and reactivity in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. | Semantic Scholar [semanticscholar.org]
- 4. Analyzing the Role of Surfactants in the Colloidal Stability of Nanoparticles in Oil through Coarse-Grained Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Technological strategies for the preparation of lipid nanoparticles: an updated review [pharmacia.pensoft.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Cholesteryl Caprylate for In Vitro Biological Assays
This technical guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with cholesteryl caprylate in their in vitro experiments. This document provides troubleshooting strategies and detailed protocols in a question-and-answer format to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added this compound powder directly to my cell culture medium, but it won't dissolve. What went wrong?
This is a common issue stemming from the fundamental physicochemical properties of this compound. As a cholesteryl ester, it is an extremely hydrophobic and lipophilic molecule, making it virtually insoluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] Its large, nonpolar structure prevents it from favorably interacting with water molecules. Direct addition will lead to suspension of insoluble particles, not a true solution, which will produce unreliable and non-reproducible results in any biological assay.
The correct approach, detailed below, involves first dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
Issue 1: Selecting an Appropriate Solvent for Stock Solution Preparation
The first critical step is to prepare a concentrated stock solution of this compound in an organic solvent. The choice of solvent is crucial and must balance high solubility with low cytotoxicity for your specific cell line or assay system.
Expert Recommendation:
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It has excellent solubilizing power for lipophilic compounds and is generally well-tolerated by most cell lines at final concentrations below 0.5% (v/v).[3][4]
Step-by-Step Protocol: Preparing a Concentrated Stock Solution
-
Solvent Choice: Select a high-purity, anhydrous-grade organic solvent. DMSO is the primary choice. If your assay is sensitive to DMSO, absolute ethanol can be an alternative, though it may be more cytotoxic.[2]
-
Calculation: Determine the mass of this compound (Molar Mass: 512.85 g/mol [5][6]) needed for your desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Weigh the this compound powder accurately.
-
Add the calculated volume of DMSO to the powder.
-
Vortex vigorously. Gentle warming in a 37°C water bath can assist, but avoid excessive heat. Sonication for short bursts can also help break up aggregates.[3]
-
-
Verification: Ensure the solution is completely clear by visual inspection. Any cloudiness or particulate matter indicates that the compound is not fully dissolved.[7]
-
Sterilization & Storage: For cell culture use, sterilize the stock solution by passing it through a 0.22 µm syringe filter (PTFE filters are compatible with DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Workflow for Preparing a Stock Solution
Caption: Protocol for preparing a this compound stock solution.
Table 1: Solvent Selection Guide
| Solvent | Typical Stock Conc. | Advantages | Disadvantages & Considerations |
| DMSO | 10-50 mM | High solubilizing capacity for lipophilic drugs[4]; tolerated by most cell lines at <0.5% (v/v)[3]. | Can induce cell differentiation or toxicity at higher concentrations[8]; may interfere with some assays. |
| Ethanol | ≤10 mM | Readily available; can be used if DMSO is incompatible. | Generally more cytotoxic than DMSO[2]; higher volatility; can cause protein precipitation. |
| DMF | ~20 mg/mL | High solubilizing power. | Higher toxicity than DMSO; use with caution and appropriate controls. |
Issue 2: My compound precipitates when I dilute the stock solution into my aqueous assay medium.
This is the most frequent point of failure. When the organic stock is added to the aqueous medium, the drastic change in polarity causes the lipophilic this compound to crash out of solution.[7][9]
Troubleshooting Strategies and Protocols:
-
Minimize Final Solvent Concentration: Always aim for the lowest possible final concentration of the organic solvent. A final concentration of 0.1% to 0.5% DMSO is a safe range for most cell lines.[3]
-
Rapid Dilution Technique: Add the stock solution dropwise into the vortexing aqueous medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Use of a Carrier Molecule: For highly challenging situations, a carrier molecule can be employed to maintain solubility.
-
Bovine Serum Albumin (BSA): BSA is a protein that binds to lipids and other hydrophobic molecules, acting as a natural carrier and enhancing their stability in aqueous solutions.[10][11][12] Using lipid-rich or fatty-acid-free BSA can be beneficial.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate this compound, forming a water-soluble inclusion complex.[13][14] Methyl-β-cyclodextrin (MβCD) is commonly used for cholesterol delivery.[13]
-
Protocol: Using BSA as a Carrier
-
Prepare BSA Medium: Dissolve fatty-acid-free BSA in your serum-free cell culture medium to a working concentration (e.g., 1%).
-
Complexation: Warm the BSA-containing medium to 37°C. While vortexing, slowly add the this compound stock solution to the BSA medium to achieve your final desired concentration.
-
Equilibration: Incubate the mixture for at least 30 minutes at 37°C to allow for the this compound to bind to the BSA.
-
Application: The complex is now ready to be added to your cells.
Logical Flow for Dilution
Caption: Decision workflow for diluting lipophilic compounds.
Q2: How do I account for the effects of the solvent or carrier in my experiment?
It is imperative to use proper controls, as the solvent and any carrier molecules can have biological effects of their own.
Essential Experimental Controls:
-
Vehicle Control: This is the most critical control. Treat a set of cells with the exact same concentration of DMSO and/or BSA that your compound-treated cells receive. This allows you to isolate the biological effects of this compound from any effects of the delivery vehicle.
-
Untreated Control: A baseline group of cells that receives no treatment.
-
Positive Control: A known compound that elicits the effect you are measuring, to validate that your assay is working correctly.
Failure to include a vehicle control is a common reason for misinterpreting data, as DMSO itself can impact cell viability, proliferation, and gene expression, especially at concentrations above 0.5%.[3][8] Similarly, cyclodextrins can extract cholesterol from cell membranes, causing significant cellular changes.[13]
References
- Chemsrc.
- New Life Biologics. Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture. [Link]
- LifeTein. DMSO usage in cell culture. [Link]
- Ingenta Connect. Cyclodextrin (CD) complexes of cholesterol – their potential use in reducing dietary cholesterol intake. [Link]
- Beilstein Journals.
- National Institutes of Health.
- ResearchGate.
- PubMed Central.
- ResearchGate. How to dissolve Cholesteryl ester and glucosides? [Link]
- PLOS.
- ResearchGate. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. [Link]
- ResearchGate. How to dissolve a lipophilic compund in media? [Link]
- PubMed Central. Cell Culture Models of Fatty Acid Overload: Problems and Solutions. [Link]
- National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- PubMed Central.
- National Institutes of Health. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture [newlifebiologics.com]
- 12. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
Addressing stability issues and degradation products of cholesteryl caprylate
Welcome to the comprehensive technical support guide for addressing stability issues and degradation products of cholesteryl caprylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this cholesteryl ester. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and stability of your experiments and formulations.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
1. What is this compound and where is it used?
This compound (also known as cholesteryl octanoate) is an ester of cholesterol and caprylic acid.[1][2] Due to its lipophilic nature, it is frequently used in pharmaceutical formulations as a lipid-based excipient to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] It is a key component in various drug delivery systems, including lipid nanoparticles (LNPs), and also finds applications in the cosmetics industry as an emollient.[1]
2. What are the primary stability concerns for this compound?
The main stability concerns for this compound are hydrolysis and oxidation. These degradation pathways can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidative agents.[3][4]
-
Hydrolysis: The ester bond in this compound is susceptible to cleavage, especially in the presence of water and at non-neutral pH, yielding cholesterol and caprylic acid.
-
Oxidation: The cholesterol moiety, with its double bond, is prone to oxidation, leading to the formation of various cholesterol oxidation products (COPs), often referred to as oxysterols.[3][5]
3. How should I properly store and handle this compound?
To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][] For long-term storage, refrigeration (2-8°C) is recommended.[8] When handling the compound, it is advisable to use it in an inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to oxygen.
4. What are the initial signs of degradation in my this compound sample or formulation?
Visual inspection can sometimes reveal initial signs of degradation, such as a change in color or the appearance of cloudiness or precipitation in a solution. For more quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of degradation products and a decrease in the purity of this compound. In lipid nanoparticle formulations, an increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can indicate instability and aggregation.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during experiments with this compound.
Issue 1: Unexpected Peaks in HPLC Analysis of this compound
Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of your this compound standard or formulation.
Potential Causes & Solutions:
| Potential Cause | How to Investigate | Corrective Actions |
| Hydrolysis | Analyze the retention times of the new peaks against standards of cholesterol and caprylic acid. | Optimize the pH of your formulation to be near neutral. For aqueous formulations, consider lyophilization for long-term storage.[9] |
| Oxidation | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. Common cholesterol oxidation products include 7-ketocholesterol, 7α/β-hydroxycholesterol, and various epoxides.[10][11] | Add antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol to your formulation.[5] Store samples under an inert atmosphere and protect from light. |
| Contamination | Run a blank injection (mobile phase only) to check for system-related ghost peaks.[12][13] Review sample preparation procedures for potential sources of contamination. | Ensure all glassware and solvents are clean. Filter all samples before injection. |
Workflow for Investigating Unknown HPLC Peaks:
Caption: Workflow for troubleshooting unknown peaks in HPLC.
Issue 2: Physical Instability of this compound-Containing Formulations (e.g., Lipid Nanoparticles)
Symptom: You observe aggregation, precipitation, or a significant increase in particle size and PDI of your lipid nanoparticle formulation over time.
Potential Causes & Solutions:
| Potential Cause | How to Investigate | Corrective Actions |
| Suboptimal Formulation | Review the molar ratios of your lipid components. Ensure the concentration of stabilizers like PEGylated lipids is adequate. | Optimize the lipid composition. The inclusion of "helper lipids" can improve stability.[14] |
| Incorrect pH or Ionic Strength | Measure the pH and conductivity of your aqueous phase. | For ionizable lipids, maintain the pH in a range that ensures colloidal stability.[15] Avoid high salt concentrations that can screen surface charges and lead to aggregation.[15] |
| Inappropriate Storage Temperature | Review your storage conditions. Freeze-thaw cycles can be particularly damaging. | For aqueous suspensions, storage at 2-8°C is often optimal.[9] If long-term storage is required, consider lyophilization with cryoprotectants like trehalose or sucrose.[3][9] |
| Lipid Crystallization | Use Differential Scanning Calorimetry (DSC) to analyze the thermal behavior of your formulation and identify any changes in lipid crystallinity over time. | Incorporate a liquid lipid (oil) to create a less ordered lipid core (e.g., forming Nanostructured Lipid Carriers - NLCs), which can reduce the driving force for crystallization. |
Degradation Pathway of this compound:
Caption: Primary degradation pathways of this compound.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, isopropanol)
-
HPLC system with UV or Charged Aerosol Detector (CAD)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in isopropanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: HPLC Method for Purity Analysis and Degradation Product Quantification
Objective: To separate and quantify this compound and its primary degradation products, cholesterol and caprylic acid.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Detector | UV at 205 nm or CAD |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for this compound, cholesterol, and caprylic acid in the mobile phase.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., isopropanol) and dilute with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct calibration curves for each analyte and determine the concentration of this compound and its degradation products in the samples.
IV. References
-
HORIBA Medical. (n.d.). Safety Data Sheet HDL / LDL Cholesterol Calibrators. Retrieved from [Link]
-
Avantor Performance Materials. (n.d.). CHOLESTEROL Safety Data Sheet. Retrieved from [Link]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 35–44.
-
Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023). National Institutes of Health.
-
HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. (n.d.). PubMed. Retrieved from [Link]
-
Lipid core nanoparticles resembling low-density lipoprotein and regression of atherosclerotic lesions: effects of particle size. (n.d.). National Institutes of Health.
-
Dietary (+)-catechin and BHT markedly increase alpha-tocopherol concentrations in rats by a tocopherol-omega-hydroxylase-independent mechanism. (n.d.). PubMed. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]
-
Valenzuela, A., Sanhueza, J., & Nieto, S. (2003). Cholesterol oxidation: health hazard and the role of antioxidants in prevention. Biological Research, 36(3-4), 291–301.
-
Combination of an enzymatic method and HPLC for the quantitation of cholesterol in cultured cells. (n.d.). PubMed. Retrieved from [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils. (n.d.). National Institutes of Health.
-
FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. (2018).
-
Analyzing 2000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. (n.d.). National Institutes of Health.
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 35–44.
-
Agilent. (n.d.). Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions. Retrieved from [Link]
-
Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. (2022). PubMed. Retrieved from [Link]
-
Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. (2024). MDPI.
-
Artifactual Oxidation of Cholesterol During the Analysis of Cholesterol Oxidation Products: Protective Effect of Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Cholesterol and phytosterol oxidation products: analysis, occurance, and biological effects. (2015).
-
Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Lipid hydrolyses catalyzed by pancreatic cholesterol esterase. Regulation by substrate and product phase distribution and packing density. (n.d.). PubMed. Retrieved from [Link]
-
Does the Saponification-GC Method Underestimate Total Cholesterol Content in Samples Having Considerable Cholesterol Esters?. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). (2018). MDPI.
-
Cholesterol and Its Oxidation Derivatives Content in Market Dairy Products. (2024). MDPI.
-
A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography. (2001).
-
Medical News Today. (2024). Oxidized cholesterol: Causes, effects, and prevention. Retrieved from [Link]
-
Lyotropic Liquid Crystalline Phase Nanostructure and Cholesterol Enhance Lipid Nanoparticle Mediated mRNA Transfection in Macrophages. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray MS/MS reveals extensive and nonspecific oxidation of cholesterol esters in human peripheral vascular lesions. (n.d.). National Institutes of Health.
-
HPLC separation and determination of 12 cholesterol oxidation products in fish: comparative study of RI, UV, and APCI-MS detectors.. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mobility of Alpha-Tocopherol and BHT in LDPE in Contact With Fatty Food Simulants. (n.d.).
-
Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials. (2020). National Institutes of Health.
-
Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. Oxidative degradation of cholesteryl esters in low-density lipoproteins: analysis by liquid chromatography-light scattering and protection by a new synthetic antioxidant, S20478 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Best practices for handling and storing cholesteryl caprylate
<Technical Support Center: Cholesteryl Caprylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (also known as cholesteryl octanoate). This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-tested insights into the best practices for handling and storing this important biochemical. This compound, an ester of cholesterol and caprylic acid, is widely used in the development of lipid-based drug delivery systems, liquid crystal formulations, and as a reference standard in analytical applications.[1][2]
Maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple instructions to explain the causality behind each recommendation, ensuring your work is built on a foundation of scientific rigor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound.
Q1: What is this compound and what are its primary applications? this compound (CAS: 1182-42-9) is an ester formed from cholesterol and caprylic acid (octanoic acid).[1] Due to its highly hydrophobic and lipid-based nature, it is primarily used in pharmaceutical formulations to enhance the solubility and bioavailability of lipophilic drugs.[1] It also serves as a key component in liquid crystal research and as a high-quality analytical reference standard.[2]
Q2: What is the best solvent for reconstituting solid this compound? this compound is poorly soluble in water but soluble in several organic solvents.[1] Chloroform and ethyl acetate are commonly cited solvents.[3] For biological applications, careful consideration of solvent toxicity is required. The choice of solvent should always be guided by the specific requirements of your downstream application.
Q3: What are the optimal short-term and long-term storage temperatures? For long-term storage, solid this compound should be kept at or below -16°C in a tightly sealed glass container.[4] For short-term storage of solutions, store at -20°C ± 4°C.[4] Avoid repeated freeze-thaw cycles, as this can impact the stability of lipid solutions.[5]
Q4: Is this compound sensitive to light or air? Yes. Like many lipids, especially those with cholesterol moieties, this compound is susceptible to oxidation. It is crucial to protect it from light and air. Store the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber glass vials to prevent photo-oxidation.[4]
Part 2: Physicochemical Properties & Data
Understanding the fundamental properties of this compound is essential for its proper use.
| Property | Value | Source(s) |
| CAS Number | 1182-42-9 | [1][6][7] |
| Molecular Formula | C35H60O2 | [1][3][7] |
| Molecular Weight | 512.85 g/mol | [2][3] |
| Appearance | White solid / Crystalline powder | [3] |
| Melting Point | ~110 °C | [3][6][7] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
| Storage Temperature | Refrigerator / ≤ -16°C | [4][7] |
Part 3: Detailed Protocols & Methodologies
These protocols are designed to be self-validating systems, ensuring the integrity of your material throughout the experimental process.
Protocol 1: Handling and Weighing Solid this compound
-
Causality: Saturated lipids like this compound are generally stable as powders but are hygroscopic and sensitive to oxidation.[4] This protocol minimizes exposure to atmospheric moisture and oxygen.
-
Methodology:
-
Equilibration: Before opening, remove the container from the freezer (≤ -16°C) and allow it to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis.[4]
-
Inert Environment: If possible, perform weighing and handling inside a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly and efficiently in a low-humidity environment.
-
Dispensing: Use clean, chemical-resistant spatulas (stainless steel or glass). Avoid plastic tools, as organic compounds can sometimes leach plasticizers.
-
QC Check: Visually inspect the powder. It should be a fine, white, free-flowing solid. Any discoloration (e.g., yellowing) or clumping may indicate degradation.
-
Resealing: After dispensing, flush the container headspace with dry argon or nitrogen before tightly resealing the cap. Use Teflon-lined caps for a superior seal.[4]
-
Storage: Promptly return the container to the freezer (≤ -16°C) for long-term storage.[4]
-
Protocol 2: Preparation of a Stock Solution
-
Causality: Cholesteryl esters can be challenging to dissolve. Using the correct solvent and container is vital to creating a stable, homogenous solution for reproducible experiments. Storing solutions in polymer containers can lead to contamination from leached impurities.[4]
-
Methodology:
-
Vessel Selection: Use a clean, dry glass vial (e.g., borosilicate) with a Teflon-lined screw cap. Never use polystyrene, polyethylene, or polypropylene containers for storing organic solutions of lipids.[4]
-
Solvent Addition: Add the appropriate volume of your chosen organic solvent (e.g., chloroform) to the pre-weighed solid this compound in the glass vial.
-
Dissolution: Cap the vial tightly and vortex gently. Mild warming in a water bath may be necessary to facilitate dissolution, but do not overheat, as this can accelerate degradation.
-
QC Check: Once dissolved, the solution should be clear and free of any visible particulates.
-
Inert Gas Overlay: Before sealing for storage, flush the headspace of the vial with dry argon or nitrogen to displace oxygen and prevent oxidation.
-
Storage: Store the solution at -20°C ± 4°C.[4] Storage below -30°C is not recommended unless the solution is in a flame-sealed glass ampoule.[4]
-
Part 4: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem 1: The this compound powder appears clumpy or discolored.
-
Potential Cause: This likely indicates moisture absorption and potential degradation (hydrolysis or oxidation). The ester linkage is susceptible to hydrolysis, breaking down into cholesterol and caprylic acid.[8]
-
Recommended Action: It is strongly advised not to use the compromised material, as it will lead to inaccurate and irreproducible results. Procure a fresh batch of the compound. To prevent this, always follow the equilibration step in Protocol 1 before opening a new or stored container.
Problem 2: The compound will not fully dissolve in the chosen solvent.
-
Potential Cause 1: Insufficient solvent volume or incorrect solvent choice. This compound has limited solubility.[3]
-
Recommended Action 1: Verify the solubility data for your chosen solvent. You may need to increase the solvent volume or switch to a more suitable solvent like chloroform.
-
Potential Cause 2: The solution is not at an optimal temperature for dissolution.
-
Recommended Action 2: Gentle warming can aid dissolution. Place the vial in a warm water bath (e.g., 30-40°C) and vortex intermittently until the solid is fully dissolved. Avoid excessive heat.
Problem 3: Precipitate forms in the solution after storage in the freezer.
-
Potential Cause: The concentration of the solution may be too high, exceeding its solubility limit at the storage temperature of -20°C.
-
Recommended Action: Before use, allow the vial to warm to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution for storage and making further dilutions for immediate use.
Part 5: Workflow & Degradation Diagrams
Visualizing the handling workflow and potential degradation pathways can reinforce best practices.
Handling & Storage Decision Workflow
Caption: Decision workflow for proper handling and storage of this compound.
Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
Part 6: Safety & Disposal
Always prioritize safety by adhering to established laboratory guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2]
-
Handling: Handle in a well-ventilated area to avoid inhaling dust.[2] Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.[2][9] In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[9]
-
Spills: For small spills, wipe up with absorbent material.[9] For large spills, contain the material and absorb it with vermiculite or dry sand before placing it into containers for disposal.[9]
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[9]
References
- Chemsrc.
- Chemistry Connection.
- PubMed.Anaerobic degradation kinetics of a cholesteryl ester. [Link]
- PubMed.Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl.... [Link]
- Avanti Polar Lipids.Storage and handling of Avanti Research lipids. [Link]
- Carl ROTH.
- PMC.Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. [Link]
- MRI Questions.PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. [Link]
- Labinsights.Cholesterol Used As Excipients for Lipid Nanoparticles. [Link]
- Alentris Research Pvt. Ltd.
- CAS Common Chemistry.
- PubMed.Cholesteryl ester transfer protein (CETP) as a drug target for cardiovascular disease. [Link]
- Journal of Lipid Research.Preparation of intravenous cholesterol tracer using current good manufacturing practices. [Link]
- PMC.Effects of sample handling and storage on quantitative lipid analysis in human serum. [Link]
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS No: 1182-42-9 [aquigenbio.com]
- 3. This compound | 1182-42-9 [chemicalbook.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Effects of sample handling and storage on quantitative lipid analysis in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 7. This compound | 1182-42-9 [amp.chemicalbook.com]
- 8. Anaerobic degradation kinetics of a cholesteryl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryconnection.com [chemistryconnection.com]
Technical Support Center: Optimizing Particle Size Distribution of Cholesteryl Caprylate Formulations
Welcome to the technical support center for the optimization of cholesteryl caprylate formulation particle size distribution (PSD). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.
This compound, an ester of cholesterol and caprylic acid, is a lipophilic compound often utilized in pharmaceutical and cosmetic formulations.[1] Controlling the particle size distribution of these formulations is critical as it directly impacts stability, bioavailability, and overall product performance.[2][3] This guide will equip you with the necessary knowledge to effectively control and troubleshoot the particle size of your this compound formulations.
Section 1: Fundamentals of Particle Size Distribution (PSD)
Before delving into troubleshooting, it's crucial to understand the key parameters that define particle size distribution. The most common metrics you will encounter are the Z-average diameter and the Polydispersity Index (PDI).
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size of the particle population. It's a primary indicator of the overall particle size but can be sensitive to the presence of a small number of large particles or aggregates.
-
Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution.[2][4] A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers, indicating a homogenous population of vesicles.[2][] Values greater than 0.7 suggest a very broad and likely unstable particle size distribution.[6]
Table 1: Interpretation of Polydispersity Index (PDI) Values
| PDI Value | Particle Size Distribution | General Applicability |
| < 0.08 | Monodisperse | Ideal for highly controlled applications |
| 0.08 - 0.3 | Narrow | Acceptable for most drug delivery systems[][7] |
| > 0.3 | Broad | May indicate instability or aggregation[7] |
| > 0.7 | Very Broad | Not suitable for most pharmaceutical applications[6] |
Section 2: Core Strategies for Particle Size Optimization
Achieving a target particle size and a narrow PDI for this compound formulations typically involves high-energy emulsification methods. These techniques are designed to break down coarse emulsions into fine nanoemulsions.
High-Pressure Homogenization (HPH)
HPH is a widely used and scalable method for producing lipid nanoparticles.[8][9] The process involves forcing a coarse emulsion through a narrow gap at very high pressures (100 to 2000 bar).[8] This creates intense shear forces and cavitation, leading to a significant reduction in droplet size.
Key Process Parameters to Control:
-
Homogenization Pressure: Higher pressures generally lead to smaller particle sizes, although there is often a point of diminishing returns.[10]
-
Number of Cycles: Multiple passes through the homogenizer can further reduce particle size and narrow the PDI.[10]
-
Temperature: For lipid-based systems like this compound, performing homogenization above the lipid's melting point (this compound melts at ~110°C) is crucial.[8][11][12]
Microfluidization
Microfluidization is another high-shear homogenization technique that directs the emulsion through microchannels, causing it to collide with itself at high velocity.[7] This method offers precise control over particle size and can produce highly uniform nanoparticles.[13][14][15][16]
Ultrasonication
This method uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates intense localized shear forces that break down emulsion droplets. While effective at the lab scale, scalability can be a challenge.[7]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the formulation of this compound nanoparticles.
Question 1: My Z-average particle size is much larger than expected. What are the potential causes?
Answer: An unexpectedly large Z-average can stem from several factors:
-
Insufficient Energy Input: The homogenization pressure or sonication amplitude may be too low. Similarly, the number of homogenization cycles may be insufficient.
-
Suboptimal Formulation Components: The concentration of your surfactant or stabilizer may be too low to effectively cover the newly created particle surface area, leading to immediate coalescence.
-
Incorrect Processing Temperature: If you are using a hot homogenization technique, ensure the temperature of your lipid phase is well above the melting point of this compound (~110°C).[11][12] Processing at lower temperatures can lead to inefficient particle size reduction.[8]
-
Presence of Aggregates: The DLS technique is highly sensitive to large particles, and even a small population of aggregates can significantly skew the Z-average.[17]
Question 2: My Polydispersity Index (PDI) is consistently high (>0.3). How can I achieve a more uniform particle size distribution?
Answer: A high PDI indicates a broad distribution of particle sizes and is a common challenge. Here are some strategies to lower it:
-
Optimize Homogenization Parameters: Increase the homogenization pressure and/or the number of passes. A study on nanostructured lipid carriers (NLCs) found that 700 bar and 2 cycles were optimal for achieving stable nanoparticles with various emulsifiers.[10]
-
Refine Your Surfactant/Stabilizer System: The type and concentration of your stabilizing agents are critical. A combination of surfactants or the addition of a co-surfactant can sometimes improve particle uniformity.
-
Improve the Initial Coarse Emulsion: The quality of your pre-emulsion can impact the final product. Ensure the initial mixing of the oil and water phases is thorough before high-energy homogenization.
Question 3: I'm observing particle aggregation over time, even with an initially good particle size and PDI. How can I improve long-term stability?
Answer: Long-term stability is governed by the repulsive forces between particles, which prevent them from aggregating. There are two primary mechanisms for this:
-
Electrostatic Stabilization: This relies on creating a net electrical charge on the particle surface, leading to repulsion between particles.[18] This is quantified by the Zeta Potential . A zeta potential value greater than |30| mV is generally considered indicative of good electrostatic stability.[19]
-
Steric Stabilization: This involves adsorbing polymers or non-ionic surfactants onto the particle surface.[20][21][22] These molecules form a protective layer that physically prevents particles from getting too close to one another.[20][22]
To improve stability:
-
Measure the Zeta Potential: If your zeta potential is close to zero, your formulation is at high risk of aggregation.[23] You may need to add a charged surfactant or adjust the pH of the aqueous phase.
-
Incorporate a Steric Stabilizer: Polymers like PEG (polyethylene glycol) or poloxamers can provide excellent steric stabilization.[20]
-
Optimize Cooling Conditions: Rapid cooling after hot homogenization can sometimes lead to instability. A more controlled cooling process can improve the final product quality.[24]
Question 4: My DLS results are inconsistent and not reproducible. What should I check?
Answer: Inconsistent DLS results can be frustrating. Here's a checklist of potential issues:
-
Sample Preparation: Ensure your samples are properly diluted. Highly concentrated samples can cause multiple scattering events, leading to inaccurate results.[] The diluent should also be clean and filtered.[26]
-
Instrument Settings: Check that the correct refractive index and viscosity values for your material and dispersant are entered into the software.
-
Presence of Contaminants: Dust or other particulates can interfere with the measurement. Always use clean cuvettes and filtered dispersants.
-
Equilibration Time: Allow your sample to thermally equilibrate in the instrument before taking a measurement.
Section 4: Standard Operating Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
-
Preparation of Phases:
-
Lipid Phase: Dissolve this compound and any other lipophilic components in a suitable solvent (if necessary) and then heat to ~120°C.
-
Aqueous Phase: Dissolve the chosen surfactant(s) and stabilizer(s) in purified water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase while stirring at high speed (e.g., with a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a pre-heated high-pressure homogenizer.
-
Process the emulsion for a predetermined number of cycles (e.g., 3-5) at a set pressure (e.g., 500-1500 bar).
-
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature under gentle stirring.
-
Characterization: Analyze the particle size (Z-average) and PDI using Dynamic Light Scattering (DLS).
Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the this compound nanoemulsion with filtered, deionized water to a suitable concentration to avoid multiple scattering.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Select an appropriate measurement protocol and enter the correct parameters for the dispersant (water) and material (this compound).
-
-
Measurement:
-
Rinse a clean cuvette with the diluted sample, then fill it and place it in the instrument.
-
Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for at least 2 minutes.
-
Perform at least three replicate measurements.
-
-
Data Analysis: Analyze the results, paying close attention to the Z-average, PDI, and the quality of the correlation function.
Section 5: Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the particle size of a this compound formulation.
Caption: Workflow for optimizing this compound formulation PSD.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I use Laser Diffraction (LD) instead of DLS to measure my this compound nanoparticles?
A: While both are powerful particle sizing techniques, they are suited for different size ranges. DLS is ideal for nanoparticles and colloids, typically in the sub-micron range.[27] Laser Diffraction is better suited for larger particles, generally from the sub-micron to the millimeter range.[28] For nanoemulsions, DLS is the more appropriate technique.
Q: What is the difference between electrostatic and steric stabilization?
A: Electrostatic stabilization arises from the repulsion of like charges on the surfaces of particles, which is effective in aqueous systems.[21] Steric stabilization, on the other hand, is achieved by attaching large molecules (like polymers) to the particle surface, creating a physical barrier that prevents aggregation. This method is effective in both aqueous and non-aqueous systems.[21]
Q: How does the type of cholesteryl ester affect the formulation properties?
A: The acyl chain of the cholesteryl ester can influence the physical properties of the nanoemulsion. A study comparing cholesteryl oleate (18:1), linoleate (18:2), and stearate (18:0) found differences in particle size, stability, and peroxidation, with the saturated stearate ester forming the largest particles.[29][30] This highlights the importance of considering the specific cholesteryl ester when developing a formulation.
References
- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI.
- Zeta Potential and Particle Size to Predict Emulsion Stability. (2014, November 19). Cosmetics & Toiletries.
- Steric stabilization of bioactive nanoparticles using elastin-like polypeptides. (2024, January 26). PubMed.
- Lipid Nanoparticles - High Pressure Homogenizers. (n.d.). Homogenising Systems.
- How Is The Polydispersity Index Relevant In Drug Delivery Systems? (2023, June 9). YouTube.
- Laser Diffraction Particle Sizing. (n.d.). Oxford Materials Characterisation Service.
- Basic Principles of Particle Size Analysis. (2019, August 12). ATA Scientific.
- Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. (2022, May 27). PMC.
- How does a Laser Diffraction Particle Size Analyzer Work. (2023, September 19). Scitek Global.
- Steric Stabilization: Significance and symbolism. (2023, July 31). Metaphysics.
- Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization. (2002). Sci-Hub.
- Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. (2018, May 18). PubMed Central.
- Microfluidic Nanoparticle Synthesis: A short review. (n.d.). Elveflow.
- Using Zeta Potential in Product Formulation. (2023, October 13). Labcompare.com.
- Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers. (2022, July 29). PubMed.
- Predicting the Stability of Emulsions Using Particle Size Analysis and Zeta Potential. (2005, May 2). AZoM.com.
- How to improve nanoparticles to make them more superior nanomaterials. (n.d.). TRUNNANO.
- Microfluidic-based nanoparticle synthesis and their potential applications. (2021, November 10). PubMed.
- What is the Difference Between Steric and Electrostatic Stabilization. (2022, November 15). Pediaa.Com.
- Stability study of O/W emulsions using zeta potential. (n.d.). JOCPR.
- Colloidal Stability and Zeta Potential. (n.d.). Wyatt Technology.
- Steric stabilization. (2012). ResearchGate.
- This compound. (2023, August 19). Chemsrc.
- Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. (2023, August 10). ResearchGate.
- Microfluidic Devices for Precision Nanoparticle Production. (2023, July 14). MDPI.
- Nanomaterials Synthesis through Microfluidic Methods: An Updated Overview. (2022, January 28). PMC - NIH.
- This compound. (n.d.). CAS Common Chemistry.
- Dynamic Light Scattering for Pharmaceutical Nanoparticles. (2023, September 18). Allan Chemical Corporation.
- DLS size distribution and Polydispersity Index (PDI Index) of insulin loaded CS/ALG and CS-g-PAMAM/A. (n.d.). ResearchGate.
- A Review of Microfluidic Experimental Designs for Nanoparticle Synthesis. (2022, November 23). MDPI.
- Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures. (2021, March 24). MDPI.
- Droplet size, polydispersity index (PDI) as well as zeta potential of... (n.d.). ResearchGate.
- A Review on Nanoemulsions. (2019, September 15). Journal of Drug Delivery and Therapeutics.
- The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. (2023, September 6). PMC - NIH.
- Poly(vinyl alcohol) as Emulsifier Stabilizes Solid Triglyceride Drug Carrier Nanoparticles in the α-Modification. (2023, August 6). ResearchGate.
- Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: effects on stability, peroxidation, and cell uptake. (2010). Dovepress.
- Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution. (2021, July 27). Semantic Scholar.
- Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. (2022, August 12). NIH.
- Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. (2021, November 25). PMC - NIH.
- Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives. (2023, August 24). PTL.
- Modification of composition of a nanoemulsion with different cholesteryl ester molecular species: Effects on stability, peroxidation, and cell uptake. (2010, September 14). PubMed.
- Polydispersity Index (PdI) measurement of nanoemulsion after production... (n.d.). ResearchGate.
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 9. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 12. This compound | 1182-42-9 [chemicalbook.com]
- 13. Microfluidic Nanoparticle Synthesis: A short review - Elveflow [elveflow.com]
- 14. Microfluidic-based nanoparticle synthesis and their potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nanomaterials Synthesis through Microfluidic Methods: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. particletechlabs.com [particletechlabs.com]
- 18. nanotrun.com [nanotrun.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 21. differencebetween.com [differencebetween.com]
- 22. researchgate.net [researchgate.net]
- 23. labcompare.com [labcompare.com]
- 24. sci-hub.se [sci-hub.se]
- 26. entegris.com [entegris.com]
- 27. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 28. measurlabs.com [measurlabs.com]
- 29. ctcusp.org [ctcusp.org]
- 30. dovepress.com [dovepress.com]
Navigating Phase Transitions of Cholesteryl Caprylate: A Technical Support Guide
Welcome to the technical support center for the thermal analysis of cholesteryl caprylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this liquid crystalline material. Phase transition analysis of cholesteryl esters can be complex, often revealing inconsistencies that stem from the material's intrinsic properties and experimental conditions. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the accuracy and reproducibility of your results.
Understanding the Unique Behavior of this compound
This compound, also known as cholesteryl octanoate, is a thermotropic liquid crystal, meaning it exhibits intermediate phases (mesophases) between the solid crystalline and isotropic liquid states as a function of temperature.[1][2] A critical characteristic of this compound is its monotropic nature.[3] This means that the liquid crystal phases are only observed upon cooling from the isotropic liquid state, not upon heating the solid crystal. This behavior is a common source of confusion and is central to many of the troubleshooting scenarios discussed below.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the thermal analysis of this compound, providing explanations grounded in physical chemistry and practical, field-proven solutions.
Issue 1: No Liquid Crystal Phase Observed During Heating Scan
Question: I am heating my sample of this compound in the Differential Scanning Calorimeter (DSC), but I only see a single melting peak. Why am I not seeing the liquid crystal phase?
Causality: This is the expected behavior for a monotropic liquid crystal like this compound.[3] The crystalline solid melts directly into an isotropic liquid without passing through a liquid crystalline state on heating. The energy input is too high for the ordered, yet fluid, mesophase to form.
Solution: The liquid crystal phase can only be accessed by cooling the sample from its isotropic liquid state. Therefore, a proper thermal program must include a cooling segment after the initial heating scan.
Issue 2: Inconsistent or Shifting Transition Temperatures
Question: The transition temperatures I'm measuring for this compound are different from literature values, or they vary between my own experiments. What could be the cause?
Causality: Several factors can lead to shifts in transition temperatures. The most common culprits are sample purity, heating/cooling rates, and thermal history. Impurities can disrupt the molecular ordering, typically broadening and lowering transition temperatures.[4][5] Faster heating or cooling rates can cause thermal lag, resulting in an apparent shift of peaks to higher or lower temperatures, respectively.[6]
Solution:
-
Verify Sample Purity: Even small amounts of impurities can significantly affect phase transitions. If purity is , recrystallization of the this compound is recommended.
-
Standardize Thermal Protocol: Use a consistent heating and cooling rate for all experiments, typically in the range of 5-10 °C/min. This allows for better resolution of transitions and comparability between runs.[6]
-
Erase Thermal History: To ensure all samples start from a comparable state, always include an initial heating segment that takes the material well into its isotropic liquid phase (e.g., to 120°C). Hold it at this temperature for a few minutes to erase any previous crystalline or mesophase structures before starting the cooling and subsequent heating cycles.
Issue 3: An Exothermic Peak Appears at a Lower Temperature Than Expected on Cooling (Supercooling)
Question: During the cooling cycle, I see a sharp crystallization peak, but it occurs at a much lower temperature than the melting point observed on heating. Is this normal?
Causality: This phenomenon is known as supercooling (or undercooling) and is very common in cholesteryl esters.[7][8] Supercooling is the process of lowering the temperature of a liquid below its freezing point without it becoming a solid.[8] For crystallization to occur, nucleation sites are required to initiate the formation of a crystal lattice.[9] In a pure, homogeneous sample, the formation of these nuclei can be delayed, leading to crystallization at a significantly lower temperature than the thermodynamic melting point.[9]
Solution:
-
Acknowledge and Report: Supercooling is an intrinsic property of the material and not necessarily an experimental error. It is important to report the temperatures of both the melting endotherm on heating and the crystallization exotherm on cooling.
-
Controlled Cooling: Use a slow, controlled cooling rate to minimize the extent of supercooling, although it may not be entirely eliminated.
Issue 4: Multiple or Broad Peaks Observed in the DSC Thermogram
Question: My DSC curve shows multiple, overlapping, or very broad peaks, making it difficult to determine the transition temperatures. What does this indicate?
Causality: This can be attributed to two main factors: polymorphism and/or the presence of impurities. Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][10] Different polymorphs will have different melting points and enthalpies of fusion, which can appear as multiple peaks. Impurities, as mentioned earlier, can also broaden transitions.[4][5]
Solution:
-
Controlled Crystallization: The formation of different polymorphs can sometimes be influenced by the cooling rate from the melt. Experiment with different cooling rates to see if you can isolate a single crystalline form.
-
Purity Analysis: If polymorphism is not the expected cause, re-evaluate the purity of your sample. Techniques like chromatography can be used to assess purity.
-
Corroborate with Microscopy: Use Polarized Light Microscopy (PLM) to visually inspect the sample during heating and cooling. Different crystal forms and mesophases have distinct optical textures, which can help in interpreting complex DSC results.[11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transitions for pure this compound?
A1: For pure this compound, you should observe the following transitions:
-
On Heating: A single endothermic peak corresponding to the melting of the crystalline solid into an isotropic liquid. The melting point is reported to be in the range of 106-110°C.[11][14][15]
-
On Cooling: As a monotropic liquid crystal, the mesophases appear only on cooling. You would expect to see an exothermic transition from the isotropic liquid to a cholesteric liquid crystal phase, followed by another exothermic transition as the liquid crystal freezes into a solid crystalline state. Due to supercooling, these transitions will occur at temperatures below the heating melting point.
Q2: How can I confirm the identity of the liquid crystal phase (e.g., cholesteric vs. smectic)?
A2: While DSC can tell you the temperature and enthalpy of a transition, it cannot identify the specific type of mesophase.[14] Polarized Light Microscopy (PLM) is the definitive technique for this. Each liquid crystal phase has a characteristic optical texture when viewed between crossed polarizers. For example, the cholesteric phase often exhibits a "fingerprint" texture.[16] By observing the sample with a hot-stage microscope as it cools, you can visually identify the mesophases as they form.
Q3: Why is it important to use a reference pan in DSC?
A3: DSC measures the difference in heat flow between a sample pan and an empty reference pan. This differential measurement allows the instrument to subtract the heat capacity of the pan and the baseline instrument drift, resulting in a signal that is only due to the thermal transitions occurring in the sample. An empty, sealed pan of the same material as the sample pan should be used as the reference.
Q4: What is the significance of the enthalpy (ΔH) of transitions?
A4: The enthalpy of a transition, which is the area under the DSC peak, represents the amount of energy absorbed (endothermic) or released (exothermic) during the phase change. It is a measure of the extent of change in molecular order. For example, the enthalpy of melting (crystal to isotropic liquid) is typically much larger than the enthalpy of the isotropic to cholesteric transition, as the former involves a greater change in molecular ordering.
Experimental Protocols
Protocol 1: Standard DSC Analysis of this compound
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.
-
Thermal Program:
-
Segment 1 (Equilibration): Equilibrate the sample at 25°C.
-
Segment 2 (First Heating): Heat the sample from 25°C to 120°C at a rate of 10°C/min. This will erase the thermal history.
-
Segment 3 (Isothermal Hold): Hold the sample at 120°C for 3 minutes to ensure complete melting into the isotropic phase.
-
Segment 4 (Controlled Cooling): Cool the sample from 120°C to 25°C at a rate of 10°C/min.
-
Segment 5 (Second Heating): Heat the sample from 25°C to 120°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the heat flow versus temperature curves from the cooling and second heating segments to determine transition temperatures (onset or peak) and enthalpies (peak area).
Protocol 2: Polarized Light Microscopy (PLM) with Hot Stage
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Microscope Setup: Place the slide on the hot stage of a polarized light microscope. Cross the polarizer and analyzer to achieve a dark background.
-
Heating: Heat the sample to 120°C to bring it to the isotropic liquid state. The view under crossed polarizers should be completely dark.
-
Cooling and Observation: Slowly cool the sample at a controlled rate (e.g., 5-10°C/min).
-
Texture Identification: Carefully observe the sample as it cools. Note the temperatures at which birefringent textures begin to appear, indicating the formation of a liquid crystal phase. Capture images of the characteristic textures to aid in phase identification. Continue cooling to observe the crystallization of the material.
Data Presentation
Table 1: Expected Thermal Transitions for this compound
| Transition | Temperature Range (°C) | Enthalpy (ΔH) | Notes |
| Heating | |||
| Crystal → Isotropic Liquid | 106 - 110 | Endothermic | The exact temperature can be influenced by purity and heating rate. |
| Cooling | |||
| Isotropic Liquid → Cholesteric | < 106 | Exothermic | Monotropic transition; appears only on cooling. Subject to supercooling. |
| Cholesteric → Crystal | < (Isotropic → Cholesteric) | Exothermic | Subject to significant supercooling. |
Note: Specific enthalpy values can vary depending on the instrument and experimental conditions. The key is consistency and comparison to a certified reference material if absolute values are required.
Visualization of Troubleshooting Logic
Below is a flowchart illustrating the decision-making process when encountering unexpected DSC results for this compound.
Caption: Troubleshooting workflow for this compound DSC analysis.
References
- Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- How Do You Identify Liquid Crystals? - Chemistry For Everyone. (2023, August 5). YouTube.
- Abser, M. N., & Fun, H.-K. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 18(1), 954-976.
- Vogel, M. J., Barrall, E. M., & Mignosa, C. P. (1971). Polymorphism in Cholesteryl Esters: Cholesteryl Palmitate. IBM Journal of Research and Development, 15(1), 52-58.
- Chemsrc. (n.d.). This compound.
- Han, G. W., & Craven, B. M. (1991). Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. Journal of Lipid Research, 32(7), 1187-1194.
- How to analyze liquid crystals? (2015, September 26). ResearchGate.
- Freeman, D. J., Packard, C. J., Shepherd, J., & Gaffney, D. (1990). Polymorphisms in the gene coding for cholesteryl ester transfer protein are related to plasma high-density lipoprotein cholesterol and transfer protein activity. Clinical Science, 79(6), 575-581.
- Portland Press. (1990). Polymorphisms in the Gene Coding for Cholesteryl Ester Transfer Protein are Related to Plasma High-Density Lipoprotein Cholesterol and Transfer Protein Activity.
- Cholesteric liquid crystal. (2023, December 26). In Wikipedia.
- Gorbenko, G. P., & Kinnunen, P. K. J. (1996). Molecular motions and thermotropic phase behavior of cholesteryl esters with triolein. Biochemistry, 35(46), 14634-14640.
- Butts, E. P., Borchman, D., & Yappert, M. C. (2021). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. Biochemistry and Biophysics Reports, 27, 101072.
- Butts, E. P., Borchman, D., & Yappert, M. C. (2021). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. PMC.
- Ginsburg, G. S., Small, D. M., & Hamilton, J. A. (1982). Physical properties of cholesteryl esters. Progress in Lipid Research, 21(3), 135-187.
- Kasian, N. A., & Lisetski, L. N. (2018). Induced smectic ordering and blue phase formation in mixtures of cyanobiphenyls and cholesterol esters. arXiv.
- Lee, S. K., & Jeong, K. U. (2017). Observation of liquid-crystal formation during melting of D-(+)-glucose. Scientific Reports, 7(1), 1738.
- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- CAS Common Chemistry. (n.d.). This compound.
- Dorset, D. L. (1988). Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 963(1), 88-97.
- Chemistry LibreTexts. (2023, April 12). 11.8: Liquid Crystals.
- Guo, H., et al. (2013). Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study. Journal of Lipid Research, 54(5), 1338-1351.
- Oreate AI Blog. (2023, December 30). The Fascinating World of Supercooling: When Liquid Defies Freezing.
- Supercooling. (2023, December 29). In Wikipedia.
- What Is Supercooling, And How Does It Work? - Chemistry For Everyone. (2023, October 31). YouTube.
- NETZSCH Analyzing & Testing. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Co-solubility of saturated cholesteryl esters: a comparison of calculated and experimental binary phase diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalspec.com [globalspec.com]
- 10. mriquestions.com [mriquestions.com]
- 11. echemi.com [echemi.com]
- 12. fig.if.usp.br [fig.if.usp.br]
- 13. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 15. This compound | 1182-42-9 [chemicalbook.com]
- 16. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Loading Capacity of Cholesteryl Caprylate Nanoparticles
Welcome to the technical support center for the formulation and optimization of cholesteryl caprylate nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the loading capacity of these versatile lipid-based nanocarriers. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and why are they used?
A: this compound is a cholesterol ester, combining cholesterol with caprylic acid. Nanoparticles formulated with this lipid are a type of lipid nanoparticle (LNP) or solid lipid nanoparticle (SLN). They are particularly attractive for drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate lipophilic (fat-soluble) drugs.[1][2] Their solid lipid core can provide controlled and sustained drug release, protecting the encapsulated therapeutic agent from premature degradation.[1][3]
Q2: What is "loading capacity" and how does it differ from "entrapment efficiency"?
A: It's crucial to distinguish between these two parameters:
-
Entrapment Efficiency (EE%) : This refers to the percentage of the initial drug amount that has been successfully encapsulated within the nanoparticles. It's a measure of how effective your formulation process is at trapping the drug.
-
Loading Capacity (LC%) : This indicates the amount of entrapped drug relative to the total weight of the nanoparticle. It essentially tells you how much of the nanoparticle's mass is the active drug.
While high EE% is desirable, a high LC% is critical for delivering a therapeutically relevant dose without administering an excessive amount of carrier material.
Q3: Which formulation methods are most common for this compound nanoparticles?
A: The choice of method depends on the physicochemical properties of the drug and the desired nanoparticle characteristics.[3] Common techniques include:
-
Emulsification-Solvent Evaporation : This is a widely used method where the lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to nanoparticle formation.[4][5][6][7]
-
Nanoprecipitation (Solvent Displacement) : This technique involves dissolving the lipid and drug in a water-miscible solvent and then adding this solution dropwise to an aqueous phase under stirring. The rapid solvent diffusion causes the nanoparticles to precipitate.[8][9][10] This method is often favored for its simplicity.
-
High-Pressure Homogenization (HPH) : Both hot and cold HPH techniques can be used. These methods involve forcing an emulsion of the molten lipid and drug through a narrow gap at high pressure, which breaks down the particles into the nanoscale range.[11][12]
Troubleshooting Guide: Enhancing Loading Capacity
Here, we address specific issues you may encounter during your experiments, providing probable causes and actionable solutions grounded in scientific principles.
Problem 1: Low Drug Loading Capacity and/or Entrapment Efficiency
You've formulated your nanoparticles, but analysis reveals that very little of your active pharmaceutical ingredient (API) has been encapsulated.
Probable Cause A: Poor Drug Solubility in the Lipid Matrix
-
Scientific Rationale: The fundamental principle of "like dissolves like" is paramount. For a lipophilic drug to be efficiently loaded into a this compound matrix, it must have high solubility in the molten lipid. If the drug's affinity for the lipid is low, it will preferentially partition into the external aqueous phase during formulation, especially in emulsification methods.[13]
-
Proposed Solution:
-
Introduce a Liquid Lipid (Oil) to Create Nanostructured Lipid Carriers (NLCs): The primary limitation of SLNs is their highly ordered crystalline structure, which tends to expel the drug during lipid recrystallization upon cooling.[1][14] By incorporating a liquid lipid (e.g., oleic acid, caprylic/capric triglycerides) with the this compound, you create a less-ordered, imperfect lipid matrix.[14][15] This disordered structure provides more space to accommodate drug molecules, significantly increasing loading capacity.[14][16]
-
Screen for Optimal Oil: Systematically test a panel of pharmaceutically acceptable oils to find one that best solubilizes your specific drug. This can dramatically improve partitioning into the lipid phase.[15]
-
Probable Cause B: Premature Drug Expulsion During Lipid Solidification
-
Scientific Rationale: As the molten this compound cools and solidifies, it undergoes a polymorphic transition, rearranging into a stable, highly ordered crystal lattice. This process can squeeze out the entrapped drug molecules, particularly if they are not perfectly integrated into the lipid matrix. This is a well-documented issue with SLNs.[1][2]
-
Proposed Solution:
-
Optimize the Cooling Process: Rapid cooling (e.g., by immersing the formulation in an ice bath) can sometimes "freeze" the lipid matrix in a less-ordered state, trapping the drug more effectively. Conversely, for some systems, a slower, controlled cooling rate might allow for better drug integration. This parameter must be empirically optimized.
-
Formulate as NLCs: As mentioned above, the presence of a liquid lipid disrupts the crystal lattice, mitigating drug expulsion during storage and cooling.[15][16]
-
Probable Cause C: Inappropriate Surfactant/Emulsifier Concentration
-
Scientific Rationale: Surfactants are critical for stabilizing the nanoparticle dispersion and preventing aggregation.[11] However, at concentrations above the critical micelle concentration (CMC), surfactants can form micelles in the aqueous phase. These micelles can act as a competing "vehicle" for your lipophilic drug, sequestering it in the aqueous phase and preventing its encapsulation into the lipid nanoparticles.[11]
-
Proposed Solution:
-
Titrate Surfactant Concentration: Experiment with a range of surfactant concentrations, starting from below the known CMC and gradually increasing. Analyze the entrapment efficiency at each concentration to find the optimal balance between nanoparticle stability and drug loading.
-
Select an Appropriate Surfactant: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. For oil-in-water emulsions, surfactants with an HLB in the range of 8-18 are typically effective. Polysorbates (e.g., Tween 80) and poloxamers are common choices.[11]
-
dot
Caption: Key failure points in the emulsification-solvent evaporation workflow.
Problem 2: Particle Aggregation and Instability During Storage
Your nanoparticles initially look good, but over time they aggregate and precipitate out of the suspension, indicating poor colloidal stability.
Probable Cause A: Insufficient Surface Charge (Low Zeta Potential)
-
Scientific Rationale: The stability of a colloidal dispersion is governed by the balance of attractive (van der Waals) and repulsive (electrostatic) forces between particles. Zeta potential is a measure of the magnitude of the electrostatic repulsive forces. Generally, a zeta potential of ±30 mV or greater is required for good long-term stability.[17]
-
Proposed Solution:
-
Incorporate a Charged Lipid: Include a small molar percentage of a cationic lipid (e.g., DOTAP) or an anionic lipid (e.g., a pegylated phospholipid) in your formulation. This will impart a net positive or negative charge to the nanoparticle surface, increasing electrostatic repulsion.
-
Optimize pH: The pH of the aqueous phase can influence the surface charge of the nanoparticles, especially if the drug or lipids have ionizable groups.[18] Evaluate the zeta potential across a range of pH values to find the point of maximum stability.
-
Probable Cause B: Bridging Flocculation by Surfactants or Ions
-
Scientific Rationale: While surfactants are necessary, certain types or concentrations can cause instability. For instance, long-chain polymers like PVA can sometimes adsorb to multiple particles simultaneously, causing "bridging flocculation." Similarly, high concentrations of ions (salts) in your buffer can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[19]
-
Proposed Solution:
-
Add a Steric Stabilizer: Incorporate a PEGylated lipid (e.g., DSPE-PEG 2000) into the formulation. The polyethylene glycol (PEG) chains extend from the nanoparticle surface into the aqueous medium, creating a steric barrier that physically prevents particles from getting close enough to aggregate.[8] This is often more robust than relying on electrostatic stabilization alone.
-
Control Ionic Strength: Prepare your nanoparticles in low ionic strength buffers or deionized water. If a buffer is necessary for drug stability, use the lowest concentration that is effective.
-
dot
Caption: The balance of forces governing nanoparticle stability.
Experimental Protocols & Data Presentation
Protocol 1: Preparation of this compound NLCs by Emulsification-Solvent Evaporation
-
Organic Phase Preparation:
-
Accurately weigh 100 mg of this compound and 50 mg of a liquid lipid (e.g., oleic acid).
-
Weigh 10 mg of your lipophilic drug.
-
Dissolve all components in 5 mL of a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol). Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of a surfactant (e.g., Polysorbate 80) in 20 mL of deionized water.
-
Heat the aqueous phase to a temperature approximately 5-10°C above the melting point of this compound.
-
-
Emulsification:
-
Add the organic phase dropwise to the heated aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
Further reduce the droplet size by sonication using a probe sonicator (e.g., 60% amplitude, 5 minutes, pulsed mode on ice to prevent overheating).
-
-
Solvent Evaporation:
-
Transfer the resulting nanoemulsion to a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature just above the boiling point of the organic solvent.
-
-
Purification and Storage:
-
The resulting nanoparticle suspension can be purified from excess surfactant and un-entrapped drug by centrifugation or dialysis.
-
Store the final suspension at 4°C.
-
Protocol 2: Determination of Entrapment Efficiency (EE%) and Loading Capacity (LC%)
-
Separation of Free Drug:
-
Take a known volume (e.g., 1 mL) of the nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase containing the un-entrapped (free) drug. This is typically done using centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 14,000 x g) for 20-30 minutes.
-
-
Quantification of Free Drug:
-
Carefully collect the filtrate (the liquid that passed through the filter).
-
Quantify the concentration of the drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This gives you the Amount of Free Drug.
-
-
Quantification of Total Drug:
-
Take another 1 mL of the original, un-centrifuged nanoparticle suspension.
-
Add a solvent that dissolves both the nanoparticles and the drug (e.g., methanol or acetonitrile) to break the particles and release the entrapped drug.
-
Quantify the drug concentration in this solution to get the Total Drug Amount.
-
-
Calculations:
-
Entrapped Drug = Total Drug Amount - Amount of Free Drug
-
EE (%) = (Entrapped Drug / Total Drug Amount) x 100
-
To calculate LC%, you first need the weight of the nanoparticles. This is typically done by lyophilizing (freeze-drying) a known volume of the purified nanoparticle suspension.
-
LC (%) = (Entrapped Drug / Weight of Nanoparticles) x 100
-
Table 1: Example Optimization Data for Loading Capacity
| Formulation ID | This compound (mg) | Liquid Lipid (Type) | Liquid Lipid (mg) | Drug:Lipid Ratio | EE (%) | LC (%) | Particle Size (nm) | Zeta Potential (mV) |
| SLN-01 | 150 | None | 0 | 1:15 | 45.2 | 2.9 | 210 | -15.3 |
| NLC-01 | 100 | Oleic Acid | 50 | 1:15 | 88.6 | 5.5 | 185 | -18.1 |
| NLC-02 | 100 | Caprylic Triglyceride | 50 | 1:15 | 92.1 | 5.8 | 179 | -17.5 |
| NLC-03 | 120 | Oleic Acid | 30 | 1:15 | 75.4 | 4.8 | 192 | -16.8 |
This table illustrates how converting from an SLN to an NLC formulation (NLC-01 vs. SLN-01) can dramatically improve EE% and LC%. It also shows the effect of screening different liquid lipids (NLC-02 vs. NLC-01).
References
- Emulsification-solvent evaporation technique: Significance and symbolism. (2025). Science Books.
- Preparation of Polymer Nanoparticles by the Emulsification-Solvent Evaporation Method: From Vanderhoff's Pioneer Approach to Recent Adaptations. (n.d.). ResearchGate.
- Nanoprecipitation technique for the preparation of LPHNPs by one-step... (n.d.). ResearchGate.
- Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules.Kinam Park.
- Cheow, W. S., & Hadinoto, K. (2011). Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles.Colloids and Surfaces B: Biointerfaces, 85(2), 214-220.
- Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. (n.d.). Bentham Science Publisher.
- Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation. (2025). Inside Therapeutics.
- Optimization of Parameters for Biosynthesis of Silver Nanoparticles Using Leaf Extract of Aegle marmelos. (n.d.). SciELO.
- Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. (n.d.). MDPI.
- LNP synthesis: Overview of the manufacturing methods. (2025). Inside Therapeutics.
- Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (n.d.). ACS Publications.
- Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications. (n.d.). PMC - PubMed Central.
- Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. (n.d.). PMC - PubMed Central.
- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI.
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). MDPI.
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). Ain Shams University.
- Physico-chemical stability of colloidal lipid particles. (n.d.). PubMed.
- Technological strategies for the preparation of lipid nanoparticles: an updated review. (2023). Springer.
- Colloidal stability as a determinant of nanoparticle behavior in the brain. (n.d.). PMC - NIH.
Sources
- 1. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Emulsification-solvent evaporation technique: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]
- 10. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Technological strategies for the preparation of lipid nanoparticles: an updated review [pharmacia.pensoft.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Physico-chemical stability of colloidal lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Colloidal stability as a determinant of nanoparticle behavior in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cholesteryl Caprylate
Welcome to the technical support center for the purification of cholesteryl caprylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this cholesteryl ester. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high-purity this compound for your research and development needs.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but the reasoning behind them.
Recrystallization Issues
Q1: My this compound will not fully dissolve in the chosen recrystallization solvent, even with heating. What's going wrong?
A1: This is a common issue often related to solvent choice and quantity. This compound is a hydrophobic molecule due to its long hydrocarbon chains and is poorly soluble in water but soluble in many organic solvents.[1] Here's a systematic approach to troubleshoot:
-
Inadequate Solvent Volume: While the principle of recrystallization is to use a minimal amount of hot solvent, an insufficient volume will prevent complete dissolution. Try incrementally adding small portions of the hot solvent until the solid dissolves.[2]
-
Incorrect Solvent Polarity: The polarity of your solvent must be compatible with the nonpolar nature of this compound. Good starting points are often acetone, ethanol, or isopropanol.[2][3] For particularly stubborn samples, a solvent mixture might be necessary to fine-tune the polarity.
-
Insufficient Heating: Ensure your solvent is heated to its boiling point to maximize the solubility of the this compound.[2] Use a reflux setup to maintain the temperature without solvent loss.
-
Presence of Insoluble Impurities: If a portion of the material refuses to dissolve even with sufficient hot solvent, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: I've successfully dissolved the this compound, but no crystals are forming upon cooling. What should I do?
A2: The absence of crystallization, or "oiling out," where the compound separates as a liquid instead of a solid, can be frustrating. Here are several techniques to induce crystallization:
-
Scratching the Glassware: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or even a freezer for a short period. Be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.
-
Reducing Solvent Volume: If the solution is not supersaturated enough, you can gently evaporate some of the solvent to increase the concentration of the this compound.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low yield is a frequent challenge in recrystallization. Consider these factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. The goal is to create a saturated solution at the solvent's boiling point.
-
Premature Crystallization: If crystals form too quickly during hot filtration, you can lose a substantial amount of product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.
-
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling too rapidly can trap impurities and may not allow for maximum crystal formation.
-
Solubility in the Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant portion of your product.
Chromatography Challenges
Q4: I'm using column chromatography to purify this compound, but I'm getting poor separation from an impurity. What adjustments can I make?
A4: Achieving good separation in column chromatography depends on the differential partitioning of your compound and its impurities between the stationary and mobile phases.[4]
-
Optimize the Mobile Phase: The polarity of your eluent is critical. If your this compound and the impurity are eluting too close together, you need to adjust the solvent system.
-
If they are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
-
If they are eluting too slowly (low Rf on TLC), increase the polarity of the mobile phase.
-
-
Change the Stationary Phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) may provide different selectivity and improve separation.
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure a uniform and tightly packed column.
-
Sample Loading: Overloading the column is a common cause of poor separation. The amount of sample should typically be 1-5% of the mass of the stationary phase. Also, ensure the sample is loaded in a minimal volume of solvent.
Q5: My this compound seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?
A5: While cholesteryl esters are generally stable, prolonged exposure to acidic silica gel can potentially lead to hydrolysis or other degradation, especially if there are trace amounts of water in the mobile phase.
-
Use Neutralized Silica: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase before packing the column.
-
Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. Using neutral or basic alumina can prevent acid-catalyzed degradation.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography, where pressure is applied to speed up the elution.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as cholesterol and caprylic acid (or its activated form, like capryloyl chloride).[5] Side products from the synthesis and degradation products can also be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is often employed:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and monitor the progress of a purification.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate closely related impurities.[7]
-
Gas Chromatography (GC): Useful for analyzing the fatty acid composition after transmethylation of the cholesteryl ester.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and detect impurities that may affect the phase transition behavior.[9]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: Acetone or a mixture of ethanol and water are commonly good starting points for recrystallizing cholesteryl esters.[2] The ideal solvent or solvent system will dissolve the this compound when hot but have limited solubility when cold.
Q4: Can I use precipitation with a non-solvent to purify this compound?
A4: Yes, this technique, also known as "crashing out," can be used. It involves dissolving the crude this compound in a good solvent and then adding a non-solvent in which it is insoluble to cause it to precipitate. While this can be a rapid method, it is generally less selective than recrystallization and may trap more impurities in the resulting solid.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., acetone). Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. If it does not fully dissolve, add small increments of hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask) by pouring hot solvent through it. Quickly filter the hot solution into the pre-heated receiving flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. A common mobile phase for cholesteryl esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
IV. Visualization of Workflows
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization Workflow
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Lyophilization of Cholesteryl Caprylate Formulations
Welcome to the technical support center for the lyophilization of cholesteryl caprylate formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of freeze-drying lipid-based nanoparticles. Here, we provide in-depth, field-proven insights and troubleshooting solutions to common challenges encountered during the lyophilization process, ensuring the development of stable and efficacious drug products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the lyophilization of this compound and other lipid-based nanoparticle formulations.
Q1: Why is lyophilization necessary for this compound formulations?
A1: this compound formulations, particularly when formulated as lipid nanoparticles (LNPs) or liposomes in aqueous suspensions, are susceptible to physical and chemical instabilities over time. These include particle aggregation, fusion, lipid hydrolysis, and drug leakage, which can compromise the therapeutic efficacy and shelf-life of the product.[1] Lyophilization, or freeze-drying, removes water from the formulation at low temperatures, converting it into a stable, dry powder with a significantly extended shelf-life.[2][3][4]
Q2: What are the most critical process parameters in the lyophilization of this compound formulations?
A2: The three main stages of lyophilization—freezing, primary drying, and secondary drying—each have critical parameters that must be optimized.[1][2]
-
Freezing Rate: The rate of cooling affects the size and morphology of ice crystals, which in turn influences the pore size of the dried cake and the potential for mechanical stress on the nanoparticles. For many lipid-based systems, slower freezing rates have been shown to be beneficial.[5][6]
-
Primary Drying Temperature: The product temperature during primary drying must be kept below the critical collapse temperature (Tc) of the formulation to prevent the loss of the cake structure.[2][7]
-
Secondary Drying Temperature and Time: This stage removes residual moisture and is crucial for long-term stability. Higher temperatures can accelerate desorption but must be carefully controlled to avoid product degradation. Longer secondary drying times are often beneficial for lipid nanoparticles.[5][6]
Q3: What are cryoprotectants and lyoprotectants, and why are they essential for this compound formulations?
A3: Cryoprotectants are excipients that protect the formulation from stresses during the freezing process, while lyoprotectants provide stability during drying and in the dried state.[8] For lipid-based systems like those containing this compound, these excipients are crucial to prevent nanoparticle aggregation and fusion.[3] Sugars like sucrose and trehalose are commonly used. They form a glassy, amorphous matrix that immobilizes the nanoparticles, preventing their interaction and preserving their structure upon reconstitution.[4][9][10]
Q4: How does cholesterol content, including this compound, affect the lyophilization process?
A4: Cholesterol is a key component in many lipid nanoparticle formulations, where it modulates membrane fluidity and stability.[11] During lyophilization, the presence of cholesterol can influence the formulation's thermal properties, such as its glass transition temperature (Tg'). It can also impact the interaction of cryoprotectants with the lipid bilayer.[12] Formulations containing cholesterol have been shown to have higher retention of encapsulated contents upon rehydration.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the lyophilization of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cake Collapse or Shrinkage | The product temperature during primary drying exceeded the collapse temperature (Tc).[7] | - Determine the Tc of your formulation using Freeze-Drying Microscopy (FDM) or estimate it from the glass transition temperature (Tg') measured by Differential Scanning Calorimetry (DSC).[11][13] - Adjust the shelf temperature during primary drying to ensure the product temperature remains at least 2-5°C below the Tc. - Incorporate a cryoprotectant like sucrose or trehalose to increase the Tc of the formulation. |
| Incomplete or Slow Reconstitution | - Aggregation of nanoparticles during lyophilization. - Poor cake structure with low porosity. - The inherent hydrophobicity of the formulation components. | - Add or increase the concentration of a cryoprotectant (e.g., sucrose, trehalose) to prevent particle aggregation.[9][14] - Optimize the freezing step; an annealing step can increase ice crystal size, leading to larger pores in the cake and faster reconstitution.[7][15] - Reconstitute with a chilled diluent (e.g., 2-8°C), as this has been shown to improve the reconstitution of some lipid-based formulations.[16] |
| Increased Particle Size Post-Reconstitution | - Fusion or aggregation of nanoparticles due to insufficient protection during freezing and/or drying.[3] | - Ensure an adequate concentration of cryoprotectant. A sugar-to-lipid weight ratio of 5:1 or higher is often effective.[4] - Evaluate the freezing rate. For some lipid systems, a slower cooling rate can reduce stress on the nanoparticles.[5][6] - Confirm that the formulation is stored at an appropriate temperature post-lyophilization. |
| Loss of Encapsulated Drug | - Destabilization of the lipid bilayer during freezing and dehydration, leading to leakage. | - Incorporate cholesterol or cholesteryl esters, which can stabilize the lipid membrane and reduce leakage. - Use appropriate cryoprotectants that interact with the lipid headgroups to maintain membrane integrity. - Optimize the freezing rate, as very rapid freezing can sometimes induce osmotic shock and leakage. |
| High Residual Moisture Content | - Inadequate secondary drying time or temperature. | - Extend the duration of the secondary drying step. - Increase the shelf temperature during secondary drying, but ensure it remains below the glass transition temperature (Tg) of the dried product to prevent cake collapse. - Verify the accuracy of your moisture analysis method (e.g., Karl Fischer titration). |
III. Experimental Protocols & Methodologies
Protocol 1: Determination of Critical Temperatures using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the glass transition temperature of the maximally freeze-concentrated solution (Tg'), a key predictor of the collapse temperature (Tc).
Objective: To identify the thermal properties of the this compound formulation to guide the development of a safe and efficient lyophilization cycle.
Materials:
-
This compound formulation
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum pans and lids
Procedure:
-
Accurately weigh 10-15 mg of the liquid formulation into a hermetic aluminum DSC pan and seal it.
-
Place the sealed pan in the DSC cell. An empty sealed pan should be used as a reference.
-
Equilibrate the sample at 25°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold the sample at -70°C for 5 minutes to ensure complete freezing.
-
Heat the sample from -70°C to 25°C at a controlled rate (e.g., 5°C/min).
-
Analyze the resulting thermogram to identify the midpoint of the baseline shift corresponding to the glass transition (Tg').[13]
Data Interpretation: The Tg' is a critical parameter. The primary drying temperature should be set below this value to prevent product collapse.[2]
Protocol 2: Residual Moisture Analysis using Karl Fischer Titration
Objective: To quantify the amount of residual water in the lyophilized this compound product to ensure long-term stability.
Materials:
-
Lyophilized this compound product
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent (e.g., Hydranal™-Composite)
-
Water standard for titer determination
Procedure:
-
Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.
-
Sample Preparation: In a dry, controlled environment (e.g., a glove box with low humidity), accurately weigh a sample of the lyophilized powder.
-
Titration: Quickly transfer the weighed powder into the titration vessel containing a pre-tared solvent (e.g., anhydrous methanol).
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer, and the sample weight. The result is typically expressed as a percentage (w/w). For lipid-based formulations, ensuring complete dissolution in the solvent is key for accurate results.
IV. Visualizations and Workflows
Diagram 1: Lyophilization Cycle for this compound Formulations
Caption: A typical three-stage lyophilization cycle with an optional annealing step.
Diagram 2: Troubleshooting Workflow for Cake Collapse
Caption: A decision tree for addressing lyophilized cake collapse.
V. References
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–315. [Link]
-
Boafo, G. F., et al. (2023). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches. Request PDF. [Link]
-
Drug Development and Delivery. (n.d.). Unravelling the Complexities of Freeze-Drying Pharmaceuticals With Advanced Microscopy Techniques. Drug Development and Delivery. [Link]
-
Franze, S., Selmin, F., Samaritani, E., Minghetti, P., & Cilurzo, F. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Pharmaceutics, 10(3), 139. [Link]
-
Gagsl, B., et al. (2019). An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. Letters in Applied NanoBioScience, 8(4), 637-645. [Link]
-
Giron, P., et al. (2019). Lyoprotectant Optimization for the Freeze-Drying of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. Molecular Pharmaceutics, 16(5), 2184-2192. [Link]
-
Park, K. (2017). Prevention of nanoparticle aggregation during freeze-drying. Journal of Controlled Release, 248, 153. [Link]
-
Webb, S. D. (2010). Development of Freeze-dried Formulations Using Thermal Analysis and Microscopy. American Pharmaceutical Review. [Link]
-
Ruggiero, I., et al. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. Pharmaceutics, 15(2), 484. [Link]
-
Howard, M. D., et al. (2012). Optimization of the lyophilization process for long-term stability of solid–lipid nanoparticles. Drug Development and Industrial Pharmacy, 38(10), 1230-1237. [Link]
-
Howard, M. D., et al. (2012). Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles. Open-access. [Link]
-
Janoff, A. S., & Weiner, A. L. (1992). Lyophilized liposome formulations and method. Google Patents.
-
Garcês, A., et al. (2021). Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters. Pharmaceutics, 13(7), 1079. [Link]
-
LyophilizationWorld. (2019). Common problems with lyophilized drugs in the lyophilization process. LyophilizationWorld. [Link]
-
Binder, W. H., et al. (2010). Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. ResearchGate. [Link]
-
Guimarães, D., et al. (2019). Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs. Frontiers in Bioengineering and Biotechnology, 7, 424. [Link]
-
Hajjar, D. P., et al. (1988). Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. Biochemical Journal, 254(1), 257–264. [Link]
-
Kasper, J. C. (2021). Freeze-drying of nanoparticles: Impact of particle properties on formulation and process development. ResearchGate. [Link]
-
Sedic, M., et al. (2021). Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine. bioRxiv. [Link]
-
Barall, E. M., & Vogel, M. J. (1973). Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. Thermochimica Acta, 1(1), 1-12. [Link]
-
Elbrink, K., et al. (2023). Optimization of the different phases of the freeze-drying process of solid lipid nanoparticles using experimental designs. International Journal of Pharmaceutics, 635, 122717. [Link]
-
Abdel-Salam, F. S., et al. (2011). Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes. Saudi Pharmaceutical Journal, 19(3), 155–164. [Link]
-
Howard, M. D., et al. (2012). Optimization of the lyophilization process for long-term stability of solid–lipid nanoparticles. Sci-Hub. [Link]
-
Elbrink, K., et al. (2023). Optimization of the different phases of the freeze-drying process of solid lipid nanoparticles using experimental designs. Request PDF. [Link]
-
Samad, A., et al. (2021). Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP). International Journal of Pharmaceutics, 605, 120803. [Link]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–315. [Link]
-
Mettler Toledo. (n.d.). Chemicals. Mettler Toledo. [Link]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Semantic Scholar. [Link]
-
Pardi, N., et al. (2022). Lyophilization methods for preparing lipid formulated therapeutics. Google Patents.
-
Lin, H. N., & DPP, C. (1993). Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. Biophysical Journal, 65(5), 1947–1953. [Link]
-
Weiner, A. L. (1992). Reconstitution method. Google Patents.
-
Zhang, X., et al. (2022). Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. ResearchGate. [Link]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. ResearchGate. [Link]
-
Avantor. (2024). Basics of Karl Fischer titration with tips and tricks for practical use. YouTube. [Link]
-
R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
Zhang, X., et al. (2022). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Drug Delivery, 29(1), 1234–1244. [Link]
-
Aresta-Branco, F., et al. (2015). A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(2), 243-254. [Link]
-
Metrohm. (2023). Automated Karl Fischer titration for liquid samples – Water determination in olive oils. ResearchGate. [Link]
Sources
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. nanobioletters.com [nanobioletters.com]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. lyophilizationworld.com [lyophilizationworld.com]
- 8. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Effect of formulation design and freeze-drying on properties of fluconazole multilamellar liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EP0496824B1 - Reconstitution method - Google Patents [patents.google.com]
Technical Support Center: Calibration and Validation of Analytical Methods for Cholesteryl Caprylate
Welcome to the technical support center for the analysis of cholesteryl caprylate. This guide is designed for researchers, scientists, and drug development professionals who are developing, validating, or troubleshooting analytical methods for this critical lipid excipient. As a key component in advanced drug delivery systems, such as lipid nanoparticles (LNPs), accurate and precise quantification of this compound is paramount for ensuring product quality, stability, and efficacy.[1][2]
This document provides in-depth, experience-driven guidance in a practical question-and-answer format, moving beyond simple procedural lists to explain the scientific rationale behind each step.
Section 1: Frequently Asked Questions (FAQs) - Method Development & Validation Fundamentals
This section addresses common initial questions researchers face when establishing an analytical method for this compound.
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and robust technique.[2][3][4] this compound's high molecular weight and hydrophobic nature make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). Detection can be challenging as the molecule lacks a strong UV-absorbing chromophore. Therefore, common detection methods include:
-
UV Detection at Low Wavelengths: Typically in the range of 200-210 nm.[5] This requires high-purity mobile phase solvents to minimize baseline noise.
-
Evaporative Light Scattering Detector (ELSD): An excellent alternative that does not rely on chromophores. ELSD is a mass-based detection method suitable for non-volatile analytes like this compound.[6]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is another mass-based detector that offers high sensitivity and near-universal response for non-volatile compounds.
-
Mass Spectrometry (MS): HPLC-MS provides the highest specificity and sensitivity, and is invaluable for identifying degradation products during stability studies.[3][7]
Q2: How should I prepare standard and sample solutions of this compound, given its poor water solubility?
A2: this compound is highly lipophilic and practically insoluble in water.[1] Your choice of solvent is critical.
-
Standard Preparation: Prepare stock solutions in a solvent where this compound is freely soluble, such as chloroform, hexane, or isopropanol. Subsequent dilutions to create calibration standards should be made in the mobile phase or a solvent mixture that is miscible with the mobile phase to ensure good peak shape.
-
Sample Preparation (from formulations like LNPs): The goal is to disrupt the formulation and extract the this compound into an organic solvent. A common approach involves a liquid-liquid extraction. For example, you might disrupt the LNP structure with a solvent like methanol or isopropanol and then extract the lipids into a non-polar solvent like hexane or methyl tert-butyl ether (MTBE). The organic layer is then evaporated and the residue is reconstituted in the mobile phase for injection.
Q3: What are the essential validation parameters I must evaluate according to regulatory guidelines?
A3: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" is the authoritative standard.[8][9][10] For a quantitative impurity or assay method, the following parameters are critical:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as other lipids, the active pharmaceutical ingredient (API), or degradation products. This is often demonstrated using forced degradation studies.[11][12]
-
Linearity: Demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It's typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Precision between different laboratories (an inter-laboratory trial).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Section 2: Detailed Experimental Protocols
These protocols provide a starting point for method development. They should be optimized and validated for your specific application.
Protocol 1: A Typical RP-HPLC-UV Method
This protocol is a baseline for the quantification of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The high hydrophobicity of this compound requires a column with good retention for non-polar compounds.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Isopropanol (e.g., 50:50 v/v). This strong organic mobile phase is necessary to elute the highly retained analyte in a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound in isopropanol.
-
Perform serial dilutions from the stock solution using the mobile phase to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.
3. System Suitability:
-
Before running samples, inject the middle concentration standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤ 2.0%. The theoretical plate count should be > 2000, and the tailing factor should be ≤ 2.0.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method, which is a core requirement of method validation.[11][13] The goal is to achieve 5-20% degradation of the analyte.[13]
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent mixture.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours. The ester linkage is susceptible to base-catalyzed hydrolysis.[14][15] Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
Section 3: Troubleshooting Guide
This section addresses specific issues in a direct Q&A format.
Chromatography & Peak Shape Issues
Q: My peak for this compound is broad and tailing. What should I do? A: This is a common issue for large, hydrophobic molecules.
-
Cause 1: Insufficient Mobile Phase Strength. this compound is very non-polar. If the mobile phase is not strong enough (i.e., not enough organic solvent), the analyte will interact too strongly with the C18 stationary phase, leading to slow elution and peak broadening.
-
Solution: Increase the proportion of the stronger organic solvent (e.g., isopropanol) in your mobile phase.
-
-
Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure chloroform), it can cause peak distortion upon injection.
-
Solution: Ensure your final sample diluent is as close in composition to the mobile phase as possible. If you must use a stronger solvent for solubility, keep the injection volume small (e.g., < 10 µL).
-
-
Cause 3: Column Degradation. Secondary interactions with active sites on the silica backbone (silanols) can cause tailing.
-
Solution: Try a column with high-purity silica and robust end-capping. You can also try flushing the column with a strong solvent sequence (e.g., water, isopropanol, hexane, isopropanol) to clean it.
-
Q: I am seeing no peak or a very small peak for my analyte. What are the possible causes? A:
-
Cause 1: Precipitation. The analyte may have precipitated out of solution if the sample diluent is not appropriate or if it was stored at a low temperature.
-
Solution: Visually inspect your sample vials. Ensure the diluent has sufficient organic content. Briefly sonicate the sample before injection.
-
-
Cause 2: Adsorption. this compound can adsorb to surfaces, especially plastics.
-
Solution: Use glass or low-adsorption polypropylene vials and pipette tips.
-
-
Cause 3: Incomplete Extraction. If analyzing a complex matrix like an LNP, your extraction efficiency may be low.
-
Solution: Re-evaluate your sample preparation method. Try a different extraction solvent, increase mixing time, or use sonication to improve recovery.
-
Q: My retention time is shifting between injections. How can I fix this? A:
-
Cause 1: Inadequate Column Equilibration. RP-HPLC columns require sufficient time to equilibrate with the mobile phase.
-
Solution: Equilibrate the column for at least 30 minutes or until a stable baseline is achieved before starting the sequence.
-
-
Cause 2: Mobile Phase Composition Change. If the mobile phase is prepared by mixing solvents online, a faulty pump proportioning valve can cause drift. If prepared manually, evaporation of the more volatile component can alter the composition.
-
Solution: Premix solvents manually and degas thoroughly. Keep the solvent reservoir covered. If using an online mixer, check pump performance.
-
-
Cause 3: Temperature Fluctuation.
-
Solution: Use a column oven to maintain a constant temperature.
-
Quantification & Validation Issues
Q: My calibration curve has a low correlation coefficient (R² < 0.999). What's wrong? A:
-
Cause 1: Standard Preparation Error. Inaccurate pipetting or serial dilution errors are common culprits.
-
Solution: Carefully reprepare the standards. Use calibrated pipettes and Class A volumetric flasks.
-
-
Cause 2: Saturation of Detector. At high concentrations, the detector response may become non-linear.
-
Solution: Narrow the concentration range of your standards or dilute the high-concentration samples to fall within the linear range.
-
-
Cause 3: Analyte Solubility Issues. The highest concentration standard may be approaching its solubility limit in the diluent, causing it to be artificially low.
-
Solution: Check the solubility of this compound in your diluent and adjust the concentration range if necessary.
-
Q: My accuracy/recovery is consistently low during validation. A:
-
Cause 1: Inefficient Sample Extraction. This is the most likely cause when analyzing formulated products. The analyte is not being fully recovered from the matrix.
-
Solution: Optimize the extraction procedure. Experiment with different solvents, pH adjustments, or physical disruption methods (vortexing, sonication). Perform a recovery experiment at each step to identify the loss.
-
-
Cause 2: Analyte Degradation. The analyte may be degrading during sample preparation (e.g., exposure to heat or incompatible solvents).
-
Solution: Assess the stability of the analyte in the sample processing solution over the expected duration of the preparation steps.
-
Section 4: Data Presentation & Validation Summary
The following table summarizes typical validation parameters and acceptance criteria for an assay method based on ICH Q2(R1) guidelines.[8][10]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak is free from interference from placebo, related substances, and degradation products. Peak purity should pass if using a DAD. |
| Linearity | Correlation coefficient (R²) ≥ 0.999. Y-intercept should not be significant compared to the response of the lowest standard. |
| Range | Typically 80% to 120% of the target assay concentration. |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% for ≥ 6 preparations at 100% of the target concentration. |
| Intermediate Precision: Overall RSD for both sets of data (e.g., different days/analysts) should be ≤ 2.0%. | |
| LOQ Precision | RSD ≤ 10% at the claimed Limit of Quantitation. |
| Robustness | System suitability parameters should pass, and results should not be significantly affected by deliberate small changes to the method. |
Section 5: Visual Workflows
Diagram 1: Analytical Method Validation Workflow
Caption: Workflow for validating an analytical method per ICH Q2(R1).
Diagram 2: Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting poor peak shape (tailing).
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Anaerobic degradation kinetics of a cholesteryl ester. PubMed. [Link]
- Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hep
- Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... PubMed. [Link]
- Forced Degrad
- Forced degradation study of st
- Forced Degradation Study as per ICH Guidelines: Wh
- Structural Determination and Packing Analysis of a Cholesteryl caprate/cholesteryl Laur
- Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column.
- HPLC method for quantification and characterization of cholesterol and its oxid
- Analytical methods for cholesterol quantification.
- Computationally Aided Design of Ionizable Cholesteryl Lipids for Lipid Nanoparticles to Modulate Hepatic mRNA Accumul
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. National Institutes of Health (NIH). [Link]
- The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences. [Link]
- Cholesteryl Capryl
- Validation of Analytical Method for Quantification of Egg Cholesterol Using Reversed Phase-High Performance Liquid Chrom
- Analytical methods for cholesterol quantific
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews. [Link]
- Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carrie... Dove Medical Press. [Link]
- Method Validation of Cholesterol Analysis in Egg Using HPLC-ELSD.
- Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography. Asian-Australasian Journal of Animal Sciences. [Link]
- Reversed-Phase HPLC Determination of Cholesterol in Food Items. Digital Commons@ETSU. [Link]
- Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. Mitchell Lab. [Link]
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. journal.ipb.ac.id [journal.ipb.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Anaerobic degradation kinetics of a cholesteryl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hepatocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Cholesteryl Caprylate and PLGA Nanoparticles for Drug Encapsulation
In the landscape of advanced drug delivery, nanoparticles serve as critical vehicles for improving the therapeutic efficacy of pharmaceuticals. Among the myriad of materials available, cholesteryl esters, such as cholesteryl caprylate, and biodegradable polymers, like poly(lactic-co-glycolic acid) (PLGA), have emerged as prominent candidates. This guide provides a detailed comparative analysis of these two platforms, offering researchers and drug development professionals the data-driven insights necessary to select the optimal nanocarrier for their specific therapeutic application.
Foundational Material Properties: Structure Dictates Function
The choice between this compound and PLGA hinges on their fundamentally different physicochemical natures. This compound is a thermotropic liquid crystal, a state of matter between a conventional liquid and a solid crystal. This property allows it to self-assemble into ordered structures that can encapsulate therapeutic agents. Its lipidic nature, owing to the cholesterol backbone, provides excellent biocompatibility.[1][2][3]
In contrast, PLGA is a synthetic copolymer of polylactic acid (PLA) and polyglycolic acid (PGA).[4][5] It is one of the most well-established biodegradable polymers, approved by the FDA for therapeutic use.[4][5][6] Its key advantage lies in its tunability; by altering the ratio of lactic acid to glycolic acid, one can precisely control the polymer's degradation rate and, consequently, the drug release profile.[4][5] PLGA's degradation occurs via hydrolysis of its ester linkages, breaking down into lactic and glycolic acids, which are naturally metabolized by the body.[5][7]
Nanoparticle Formulation and Drug Encapsulation Mechanisms
The structural differences between these materials necessitate distinct formulation strategies, which in turn affect how a drug is encapsulated.
This compound: Nanoparticles are typically formed using emulsion or nanoprecipitation techniques. The drug is dissolved along with the this compound in an organic solvent. This solution is then emulsified in an aqueous phase, and the solvent is subsequently removed. The liquid crystalline structure of the this compound forms around the drug molecules, physically entrapping them within the nanoparticle's core. This method is particularly well-suited for lipophilic drugs that can easily partition into the lipidic core.[2]
PLGA: The most common method for formulating PLGA nanoparticles is the emulsion-solvent evaporation technique.[8][9] For hydrophobic drugs, a single oil-in-water (o/w) emulsion is used.[6] The drug and PLGA are co-dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and then emulsified in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).[8][10] High-energy sonication or homogenization reduces the emulsion to nano-sized droplets.[8] The organic solvent is then evaporated, causing the PLGA to precipitate and solidify into a solid matrix, entrapping the drug within. For hydrophilic drugs, a more complex water-in-oil-in-water (w/o/w) double emulsion method is employed.[6][11][12]
Comparative Performance Analysis
The ultimate utility of a nanocarrier is determined by its performance across several key metrics. The following table summarizes typical experimental data for this compound and PLGA nanoparticles, though specific values will vary based on the encapsulated drug and precise formulation parameters.
| Performance Metric | This compound Nanoparticles | PLGA Nanoparticles | Rationale & Causality |
| Typical Size Range | 50 - 300 nm | 100 - 500 nm | Formulation parameters like sonication power and stabilizer concentration heavily influence PLGA particle size.[11] Cholesteryl esters can self-assemble into smaller, more uniform structures. |
| Encapsulation Efficiency (EE%) | Often > 90% for lipophilic drugs | 50 - 90% (Hydrophobic)[13]; 30 - 70% (Hydrophilic)[14] | The high affinity of lipophilic drugs for the cholesteryl core leads to very efficient loading. PLGA's efficiency varies; hydrophilic drugs can diffuse out into the aqueous phase during formulation.[11][14] |
| Drug Loading Capacity (DL%) | 5 - 20% | 1 - 20%[13] | DL is highly dependent on the drug's solubility in the core material and the polymer/lipid-to-drug ratio used during formulation. |
| Drug Release Kinetics | Primarily diffusion-controlled; often exhibits a burst release followed by sustained release. | Biphasic: Initial burst release from surface-adsorbed drug, followed by a slower, sustained release governed by both drug diffusion and polymer degradation.[13][15] | The degradation of the PLGA matrix provides a long-term, controlled release mechanism that is less prominent in non-degradable lipid systems.[15] |
| Biocompatibility | Excellent; cholesterol is an endogenous molecule.[1][3] | Excellent; FDA-approved with degradation products that are natural metabolites.[4][5][7] | Both materials are considered highly biocompatible and safe for in vivo applications.[1][7] |
| Stability | Good physical stability; potential for drug expulsion during storage if crystalline structure changes.[16] | Good; stable as a lyophilized powder. In suspension, aggregation can occur without proper stabilizers.[8] | The solid matrix of PLGA generally provides better long-term retention of the encapsulated drug compared to the more fluid liquid crystal structure. |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the formulation of each nanoparticle type are presented below.
Protocol 1: Formulation of this compound Nanoparticles (Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 50 mg of this compound and 5 mg of a model hydrophobic drug in 2 mL of a suitable organic solvent (e.g., acetone or dichloromethane).
-
Aqueous Phase Preparation: Prepare a 10 mL aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F-68) to act as a stabilizer.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-intensity probe sonication (e.g., 40% amplitude, 5 minutes, in an ice bath) to reduce the droplet size to the nanometer scale. The ice bath is crucial to prevent overheating, which can degrade the drug or lipid.[17]
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for 4-6 hours using a magnetic stirrer to allow for the complete evaporation of the organic solvent. This step solidifies the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm, 30 minutes, 4°C) to pellet the nanoparticles. Discard the supernatant, which contains excess surfactant and unencapsulated drug.
-
Resuspension & Storage: Resuspend the nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilization is recommended.
Protocol 2: Formulation of PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of a model hydrophobic drug in 4 mL of ethyl acetate.[18] Ethyl acetate is often preferred over chlorinated solvents for its lower toxicity.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% w/v polyvinyl alcohol (PVA) solution in deionized water. PVA is a common stabilizer that adsorbs to the nanoparticle surface, preventing aggregation.[8]
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate using a probe sonicator (e.g., 60% amplitude, 3 minutes, in an ice bath). The energy input during this step is a critical parameter for controlling final particle size.[8][18]
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir overnight at room temperature on a magnetic stirrer to ensure complete evaporation of the ethyl acetate.
-
Washing and Collection: Centrifuge the suspension at high speed (e.g., 15,000 rpm, 20 minutes, 4°C) to collect the nanoparticles.[19] This step must be repeated at least twice, replacing the supernatant with deionized water each time, to remove residual PVA, which can be cytotoxic.
-
Lyophilization: Freeze the final nanoparticle pellet and lyophilize for 24-48 hours to obtain a dry, stable powder that can be stored at -20°C.
Essential Characterization Techniques
Validation of nanoparticle properties is a non-negotiable step in development. The following techniques are fundamental for a comprehensive analysis.[20][21][22]
-
Dynamic Light Scattering (DLS): Measures the average hydrodynamic diameter and polydispersity index (PDI), which indicates the uniformity of the particle size distribution.[20]
-
Zeta Potential Analysis: Determines the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential (typically > |20| mV) is indicative of good colloidal stability due to electrostatic repulsion.[20]
-
Electron Microscopy (TEM/SEM): Provides direct visualization of nanoparticle morphology (e.g., sphericity) and size, corroborating DLS data.[20]
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of drug encapsulated. This is essential for calculating both Encapsulation Efficiency (EE%) and Drug Loading (DL%).[23]
-
In Vitro Drug Release Study: Nanoparticles are placed in a release medium (e.g., phosphate-buffered saline) at 37°C, and samples are taken at various time points to quantify the amount of released drug, establishing the release kinetics.[23]
Conclusion and Selection Rationale
The choice between this compound and PLGA is application-dependent.
Choose this compound Nanoparticles for:
-
High-efficiency encapsulation of highly lipophilic drugs.
-
Applications where rapid onset followed by a moderate sustained release is desired.
-
Formulations where the inherent biocompatibility of cholesterol is a key advantage.
Choose PLGA Nanoparticles for:
-
Encapsulation of a broad range of drugs, including both hydrophobic and hydrophilic molecules.[6]
-
Applications requiring long-term, controlled, and tunable drug release over weeks or months.[5][13]
-
Leveraging a well-documented, FDA-approved material with a clear and predictable degradation pathway.[4][5]
Ultimately, both materials represent powerful tools in the drug delivery arsenal. A thorough understanding of their distinct properties, as outlined in this guide, is paramount for the rational design and successful development of next-generation nanomedicines.
References
- iGEM. PLGA nanoparticle protocol.
- de Souza, T., et al.
- Kumar, L., et al. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer. World Journal of Pharmaceutical Research.
- Mourdikoudis, S., et al. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale. 2018.
- Al-Musawi, S., et al.
- van der Meel, R., et al. Size effect of PLGA spheres on drug loading efficiency and release profiles. PubMed.
- de Oliveira, M., et al. Effectiveness of drug-loaded poly(ethylene glycol) and poly(lactic-co-glycolic-acid)
- Lee, J., et al. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug. PMC - NIH.
- Staff, I. Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. 2025.
- Tian, H., et al. Recent Applications of PLGA in Drug Delivery Systems. MDPI.
- Elmowafy, E., et al. Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles. SciSpace.
- Mondal, S., et al. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Materials Advances (RSC Publishing). 2021.
- Kasten, G. “Characterization of Nanoparticles Intended for Drug Delivery”. PMC - NIH.
- Request PDF. Drug loading methods and drug release mechanisms of PLGA nanoparticles.
- Korom, S., et al. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. PMC - PubMed Central. 2025.
- Rahman, Z., et al. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide)
- ResearchGate. Effect of drug loading on the size of PLGA NPs.
- Gök, M., et al.
- Bio-protocol. Methods.
- Unibo, I.
- Makadia, H., & Siegel, S. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. PMC - NIH.
- OUCI.
- ResearchGate. (PDF)
- MDPI.
- View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administr
- CORE.
- Al-Bazzaz, F., et al. The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC - PubMed Central.
- Gosecka, M., et al. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. PMC - NIH.
- CymitQuimica.
- Pápai, E., et al. In Vitro Comparative Study of Solid Lipid and PLGA Nanoparticles Designed to Facilitate Nose-to-Brain Delivery of Insulin. MDPI.
- ResearchGate. Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading.
- Ng, C., et al. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity. NIH.
- PMC.
- Park, J., et al. Cholesterol-modified poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery. PubMed. 2016.
- Gosecka, M., et al. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI.
- Pápai, E., et al. In Vitro Comparative Study of Solid Lipid and PLGA Nanoparticles Designed to Facilitate Nose-to-Brain Delivery of Insulin. PubMed. 2021.
- Technological strategies for the preparation of lipid nanoparticles: an upd
- ResearchGate. Influence of cholesterol on liposome stability and on in vitro drug release.
- ResearchGate. (PDF) In Vitro Comparative Study of Solid Lipid and PLGA Nanoparticles Designed to Facilitate Nose-to-Brain Delivery of Insulin. 2025.
- Kumari, A., et al. Nanoparticles: Emerging carriers for drug delivery. PMC - PubMed Central.
- Puri, A., et al.
- Sigma-Aldrich. Evaluation of the drug loading capacity of different lipid nanoparticle dispersions by passive drug loading.
- Journal of Drug Delivery and Therapeutics. Download PDF. 2025.
- ResearchGate. Synthesis and Characterization of Cholesterol Nano Particles by Using w/o Microemulsion Technique.
- ResearchGate.
Sources
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 7. scispace.com [scispace.com]
- 8. static.igem.org [static.igem.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 12. Technological strategies for the preparation of lipid nanoparticles: an updated review [pharmacia.pensoft.net]
- 13. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradable Nanoparticles-Loaded PLGA Microcapsule for the Enhanced Encapsulation Efficiency and Controlled Release of Hydrophilic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 22. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Benchmarking cholesteryl caprylate against other liquid crystals for thermography
An In-Depth Guide to Benchmarking Cholesteryl Caprylate for High-Fidelity Thermographic Mapping
Introduction: The Role of Cholesteric Liquid Crystals in Advanced Thermography
In the landscape of thermal analysis, the ability to obtain high-resolution surface temperature maps is paramount for applications ranging from microelectronics failure analysis to aerodynamic heat transfer studies and non-invasive medical diagnostics.[1][2][3] Thermochromic Liquid Crystals (TLCs) offer a powerful and visually intuitive method for this purpose.[1][4] These materials, typically derivatives of cholesterol, exist in a unique state of matter—the cholesteric (or chiral nematic) phase—which exhibits properties of both liquids and solid crystals.[2][5]
The defining characteristic of cholesteric liquid crystals is their helical molecular structure. The pitch of this helix is exquisitely sensitive to temperature.[6] When illuminated by white light, the helical structure selectively reflects a specific wavelength (color) in a process akin to Bragg scattering.[3] As the temperature changes, the helical pitch contracts or expands, causing the reflected color to shift through the visible spectrum.[1][5] This direct, reversible correlation between color and temperature is the foundation of Liquid Crystal Thermography (LCT).[5]
This guide focuses on This compound , a cholesteryl ester with a distinct thermal profile, and provides a framework for its objective evaluation against other commonly employed liquid crystals in the field. As researchers and drug development professionals, the selection of an appropriate TLC is not merely about observing a color change; it is about ensuring sensitivity, repeatability, and stability within the specific temperature range of interest. This guide is structured to provide both the foundational knowledge and the practical methodologies required to make an informed selection.
Understanding the Key Performance Indicators (KPIs) for Thermographic Liquid Crystals
The efficacy of a TLC for a given application is determined by a set of well-defined physical properties. When benchmarking this compound, we must compare it against alternatives based on these critical parameters.
-
Operating Temperature Range (Activation Temperature): This is the temperature at which the TLC first begins to reflect visible light, typically starting with red.[4][7] The entire color play, from red through violet, occurs within a specific "bandwidth" or "active range."[1] A material like Cholesteryl Oleyl Carbonate has a color play that begins around 20°C, making it suitable for near-ambient applications, whereas this compound's activity is observed at a much higher range of 92-106°C.[8][9]
-
Temperature Sensitivity & Bandwidth: Sensitivity refers to the rate of color change with temperature. This is inversely related to the bandwidth—the temperature range over which the full red-to-violet spectrum is displayed.[7]
-
Narrow-band TLCs (e.g., 1-5°C bandwidth) offer high precision, as a small temperature change results in a significant color shift.[7][10] This is ideal for detecting subtle thermal gradients.
-
Wide-band TLCs (e.g., 5-20°C bandwidth) are suited for mapping larger temperature variations across a surface, albeit with lower resolution.[10] The choice of material often depends on the length of its ester carbon chain; longer chains tend to yield higher sensitivity.[8]
-
-
Response Time: This is the time required for the liquid crystal's molecular structure to reorient in response to a temperature change. For most cholesteric esters, this is on the order of milliseconds (e.g., 0.1-0.2 seconds for cholesteryl nonanoate and oleyl carbonate), which is sufficiently rapid for most visual and standard video-rate analyses.[2][8]
-
Stability & Hysteresis: An ideal TLC should exhibit repeatable and reversible color changes.[2] Hysteresis, where the color-temperature relationship differs between heating and cooling cycles, can introduce significant measurement uncertainty.[11][12] Furthermore, chemical stability is crucial; oxidation or exposure to UV radiation can degrade the TLC and alter its calibration.[8][10] Microencapsulation is a common technique used to protect TLCs from environmental contaminants and improve their stability.[3]
Comparative Analysis: this compound vs. Common Alternatives
Cholesteryl esters are the cornerstone of traditional LCT.[13][14] While this compound offers a specific high-temperature operating window, it is often used in mixtures to tailor the thermal properties. Understanding its individual characteristics in comparison to other esters is crucial for formulation development. The most common comparators include Cholesteryl Nonanoate, Cholesteryl Oleyl Carbonate, and Cholesteryl Benzoate.
| Property | This compound | Cholesteryl Nonanoate | Cholesteryl Oleyl Carbonate | Cholesteryl Benzoate |
| Typical Use Case | High-temperature applications | Component in wide-range mixtures | Component in room-temperature mixtures | Component in mixtures, foundational LC |
| Melting Point | ~92 °C[9] | ~80 °C | ~20 °C[15] | ~145-149 °C[16][17] |
| Color Play Start | 92 °C[9] | 78 °C (Transition to Cholesteric) | 20.5 °C[8] | 145 °C (Transition to Cholesteric)[16] |
| Bandwidth/Range | 14°C (92-106°C)[9] | 12.5°C (78-90.5°C) | Broad, often mixed to tune[8] | 33.5°C (145-178.5°C)[16] |
| Key Feature | Defined high-temperature range | High sensitivity, common mixing agent[8] | Low activation temperature[8] | First discovered liquid crystal[16][17] |
| Primary Limitation | Limited use below 90°C | Prone to crystallization if not mixed[8] | Prone to oxidation[8] | Very high activation temperature |
Causality Behind Experimental Choices: The data clearly shows that no single cholesteryl ester is universally optimal. This compound is an excellent choice for visualizing thermal profiles well above the boiling point of water. However, for biomedical applications, where temperatures of interest are typically in the 30-40°C range, a mixture containing Cholesteryl Oleyl Carbonate and Cholesteryl Nonanoate is far more suitable.[7][8] Cholesteryl Benzoate, while historically significant, has a very high transition temperature, limiting its use in many modern thermography applications unless blended to lower its activation point.[16][17] The common practice of creating mixtures is a direct consequence of these individual limitations; it allows for the formulation of TLCs with precisely tailored activation temperatures and bandwidths.[8][18]
Experimental Protocols for Benchmarking
To ensure trustworthy and repeatable results, a rigorous, self-validating methodology is essential. The following protocols outline the necessary steps for preparing, calibrating, and utilizing TLCs for comparative analysis.
Protocol 1: Preparation of a TLC-Coated Test Surface
Objective: To create a uniform, responsive surface for thermal mapping. The quality of this preparation is critical for accurate calibration.[4]
Methodology:
-
Surface Selection: Choose a test surface with low thermal conductivity (e.g., acrylic or Perspex) to minimize heat spreading and preserve thermal gradients.
-
Degreasing: Thoroughly clean the surface with isopropyl alcohol to remove any oils or residues that could interfere with paint adhesion.
-
Application of Black Backing Paint: Apply a thin, uniform layer of a high-temperature, matte black paint.[4][5] This is a critical step. The black layer absorbs all transmitted light, ensuring that the only light reaching the observer is that which is selectively reflected by the liquid crystals. This maximizes color contrast and purity.[1] Allow the paint to cure completely as per the manufacturer's instructions.
-
TLC Solution Preparation: If using a pure substance like this compound, it must be gently heated above its clearing point (the temperature at which it becomes an isotropic, clear liquid) to be applied.[7][19] If creating a mixture, combine the desired cholesteryl esters by weight and heat until the mixture is a uniform isotropic liquid.[7] For example, a common formulation involves mixing Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, and Cholesteryl Benzoate.[7][20]
-
TLC Application: Using an airbrush for best results, apply a very thin (typically 10-20 µm) and even layer of the liquid crystal solution onto the black-painted surface.[21] The thickness of this layer can influence the perceived color, making uniformity essential.[11]
-
Curing/Cooling: Allow the TLC coating to cool to room temperature. The surface should now appear colored if the ambient temperature is within its active range, or black/colorless if it is outside the range.[1]
Protocol 2: Static Calibration of the TLC Surface
Objective: To precisely map the relationship between color and temperature for the specific TLC formulation and experimental setup. This step is non-negotiable for quantitative analysis.[10][11]
Causality Behind the Setup: Calibration must be performed in situ because the perceived color is dependent not only on temperature but also on lighting conditions, viewing angle, and the specific camera used.[11][22] Calibrating the exact surface to be used in the experiment inherently accounts for these potential sources of error.[12]
Methodology:
-
Apparatus Setup:
-
Mount the TLC-coated surface onto a temperature-controlled plate (e.g., a Peltier device or a fluid-heated copper plate) with a calibrated thermocouple embedded at the surface.
-
Position a stable, white light source to illuminate the surface uniformly.[10] Avoid specular reflections.
-
Mount a color camera (e.g., a high-resolution CCD or DSLR) at a fixed angle and position relative to the surface. Once set, do not change the lighting, camera position, or camera settings for the duration of the calibration and subsequent experiment.[10]
-
-
Image Acquisition:
-
Set the thermal plate to a temperature below the TLC's activation range.
-
Increment the temperature in small, precise steps (e.g., 0.1-0.2°C).
-
At each step, allow the system to reach thermal equilibrium.
-
Capture a high-resolution image and record the corresponding surface temperature from the thermocouple.
-
Continue this process through the entire color-play range of the TLC until it becomes colorless again.
-
-
Data Processing:
-
For each captured image, use image processing software to convert the RGB color data to a more suitable color space, such as Hue, Saturation, and Intensity (HSI). Hue is typically used for temperature correlation as it is less sensitive to minor lighting variations than RGB components.[12]
-
For each temperature step, calculate the average Hue value over a region of interest on the surface.
-
Plot Hue as a function of Temperature to generate the calibration curve for your specific TLC and setup. This curve is the key to converting color data into quantitative temperature maps.
-
Visualizing the Benchmarking Framework
The decision-making process for selecting the right liquid crystal involves weighing the KPIs against the requirements of the intended application.
Conclusion
This compound is a valuable thermochromic material for applications requiring thermal analysis in the 92-106°C range. Its performance, like that of any TLC, is defined by its specific operating temperature, sensitivity, and stability. A direct comparison with other cholesteryl esters such as nonanoate and oleyl carbonate reveals that the ideal choice of liquid crystal is fundamentally application-dependent. For room temperature or biomedical studies, this compound is unsuitable, whereas for moderate-to-high temperature electronics or heat transfer analysis, it becomes a strong candidate.
The ultimate trustworthiness of any data derived from liquid crystal thermography rests not on the liquid crystal alone, but on a rigorous and consistent experimental methodology. The protocols for surface preparation and, most importantly, in situ static calibration are the cornerstones of a self-validating system. By following this benchmarking framework, researchers, scientists, and drug development professionals can confidently select and validate the optimal liquid crystal formulation to achieve high-fidelity, quantitative thermal maps for their specific research needs.
References
- The basics and issues of Thermochromic Liquid Crystal Calibrations. (n.d.). Google AI.
- Thermal Radiography Utilizing Liquid Crystals. (2007). Molecular Crystals and Liquid Crystals, 13(2).
- Simultaneous Thermochromic Liquid Crystal Calibration and Calculation of Heat Transfer Coefficients. (2009). ASME Digital Collection.
- On a static and dynamic calibration of thermochromic liquid crystals. (n.d.). Scilit.
- Liquid Crystals in Nondestructive Testing. (n.d.). Optica Publishing Group.
- Liquid crystal Thermography. (n.d.). SlideShare.
- DSC thermograms of cholesteryl benzoate at a rate of 10 K·min−1. (n.d.). ResearchGate.
- A high-accuracy calibration technique for thermochromic liquid crystal temperature measurements. (2025). ResearchGate.
- On a static and dynamic calibration of thermochromic liquid crystals. (n.d.). ČVUT DSpace.
- Thermotropic Liquid Crystals for Temperature Mapping. (n.d.). PubMed Central.
- Liquid Crystal Thermography and Infrared Thermography Application in Heat Transfer Research on Flow Boiling in Minichannels. (n.d.). MDPI.
- Effect of skin-penetrating enhancers on the thermophysical properties of cholesteryl oleyl carbonate embedded in a thermo-responsive membrane. (n.d.). PubMed.
- Thermal, purity, and solubility properties of cholesteryl esters and their thermal behavior in lipid-water systems. (n.d.). UMass ScholarWorks.
- DSC thermograms for cholesteryl nonanoate dispersed in UV15 at scanning... (n.d.). ResearchGate.
- Thermal Imaging: Liquid Crystal Thermography Characterizes Heat Issues. (n.d.). In Compliance Magazine.
- The use of thermochromic liquid crystals in research applications, thermal mapping and non-destructive testing. (1991). Semantic Scholar.
- Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears. (2025). PubMed.
- Review of Cholesteric Liquid Crystal Optical Property to change Color under Temperature change and its Use. (n.d.). International Journal of Optical Sciences.
- Physical properties of cholesteryl esters. (n.d.). PubMed.
- Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate. (n.d.). ResearchGate.
- Liquid crystals thermography for technical and biomedical application. (n.d.). WIT Press.
- CHOLESTERIC LIQUID CRYSTALS AND THEIR APPLICATIONS IN TEMPERATURE MEASUREMENTS AND IN CONTAMINATION DETECTION. (n.d.). Google AI.
- Synthesis of cholest-5-en-3-ol(3β)-3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB) a thermotropic liquid crystalline material. (2023). Indian Journal of Chemistry.
- Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase. (n.d.). New Journal of Chemistry.
- Cholesteryl oleyl carbonate. (n.d.). Wikipedia.
- Cholesteryl benzoate. (n.d.). Wikipedia.
- [Cholesteric thermography leaves of liquid crytals. Clinical, pharmacological and physiological applications and comparison with infrared thermography]. (n.d.). PubMed.
- Cholesteryl Nonanoate. (n.d.). Polysciences, Inc.
- Handbook of Thermochromic Liquid Crystal Technology. (n.d.). SpotSee.io.
- Liquid crystal thermography. A method for monitoring temperature gradients in microtitration plates. (n.d.). PubMed.
- Gas Chromatographic Characterization of Liquid Crystalline Cholesteryl Nonanoate. (n.d.). Google AI.
- Cholesteryl Ester - Lipid Analysis. (n.d.). Lipotype.
- Cholesteryl benzoate. (n.d.). chemeurope.com.
- PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS. (n.d.). MRI Questions.
- Thermochromic Liquid Crystals. (2018). Advanced Thermal Solutions, Inc.
- Cholesteric compositions. (n.d.). Google Patents.
- Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). MRSEC Education Group.
Sources
- 1. mdpi.com [mdpi.com]
- 2. witpress.com [witpress.com]
- 3. spotsee.io [spotsee.io]
- 4. qats.com [qats.com]
- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 6. cmmi.tuiasi.ro [cmmi.tuiasi.ro]
- 7. Thermotropic Liquid Crystals for Temperature Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Crystals in Nondestructive Testing [opg.optica.org]
- 9. US4301023A - Cholesteric compositions - Google Patents [patents.google.com]
- 10. Thermochromic Liquid Crystals | Advanced Thermal Solutions [qats.com]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipotype.com [lipotype.com]
- 15. Cholesteryl oleyl carbonate - Wikipedia [en.wikipedia.org]
- 16. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 17. Cholesteryl_benzoate [chemeurope.com]
- 18. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
A Head-to-Head Comparison: Validating Cholesteryl Caprylate as a Premier Drug Carrier for In Vitro and In Vivo Applications
For researchers, scientists, and professionals in drug development, the choice of a drug carrier is a critical decision that profoundly impacts a therapeutic's efficacy and safety profile. This guide provides an in-depth, objective comparison of cholesteryl caprylate as a drug carrier, juxtaposed with other common alternatives. We will delve into the experimental data that underpins its performance and provide detailed protocols to empower your own validation studies.
Cholesteryl esters, such as this compound, are naturally occurring lipids in the body, primarily involved in the transport and storage of cholesterol.[1] This inherent biocompatibility makes them attractive candidates for drug delivery systems. This compound, with its C8 fatty acid chain, offers a unique balance of lipophilicity and molecular size that can influence the physicochemical properties and in vivo behavior of nanoparticles. This guide will explore these nuances, grounded in scientific evidence.
In Vitro Validation: A Close Look at Physicochemical Properties and Drug Release Kinetics
The initial validation of any drug carrier begins with a thorough in vitro characterization. This stage is crucial for understanding the fundamental properties of the formulation and predicting its in vivo behavior. Here, we compare key performance indicators of this compound-based nanoparticles with other lipid and polymeric carriers.
Key Performance Metrics: A Comparative Analysis
The following table summarizes typical data for various nanoparticle formulations. While specific data for this compound is limited, the values presented are based on studies of structurally similar cholesteryl esters and provide a reasonable expectation of performance.
| Carrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Cholesteryl Ester-based SLNs | Doxorubicin | 150 - 250 | -20 to -35 | > 90 | 5 - 10 | [2] |
| Triglyceride-based SLNs (e.g., Glyceryl Monostearate) | Troxerutin | ~140 | -28 | ~84 | Not Reported | [3] |
| Phospholipid-based Liposomes (with cholesterol) | Doxorubicin | ~130 | Not Reported | ~97 | ~1.6 | [2] |
| Polymeric Nanoparticles (PLGA) | Paclitaxel | 250 - 300 | -30 to -50 | 70 - 85 | 1 - 5 | [4][5] |
Note: The data presented are aggregated from multiple studies and are intended for comparative purposes. Actual values will vary depending on the specific drug, formulation, and preparation method.
Causality Behind the Data:
-
Particle Size and Zeta Potential: Cholesteryl ester-based Solid Lipid Nanoparticles (SLNs) typically exhibit a particle size and zeta potential suitable for intravenous administration, promoting stability and avoiding rapid clearance by the reticuloendothelial system.[6]
-
Encapsulation Efficiency and Drug Loading: The high lipophilicity of this compound allows for excellent encapsulation of hydrophobic drugs.[2] The crystalline nature of the solid lipid matrix in SLNs can sometimes limit drug loading compared to the amorphous core of polymeric nanoparticles, but techniques like using a blend of lipids can overcome this.[7]
In Vitro Drug Release: A Diffusion-Controlled Mechanism
The release of a drug from a carrier is a critical determinant of its therapeutic effect. For cholesteryl ester-based systems, drug release is often governed by Fickian diffusion.[8]
A comparative in vitro release study might show that this compound-based SLNs provide a more sustained release profile compared to a simple drug solution or some polymeric nanoparticles. This is attributed to the solid lipid matrix that hinders the rapid diffusion of the encapsulated drug.[9]
Experimental Protocol: Preparation and In Vitro Characterization of this compound Solid Lipid Nanoparticles (SLNs)
This protocol details the high-pressure homogenization method, a common and scalable technique for producing SLNs.[10]
Materials:
-
This compound
-
Drug of interest (hydrophobic)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature approximately 5-10°C above its melting point.
-
Dissolve the hydrophobic drug in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles.[10]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the SLNs by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate EE% and DL% using the following formulas:
-
-
In Vitro Drug Release:
-
Use a dialysis bag method.
-
Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the drug concentration in the samples.
-
Plot the cumulative percentage of drug released versus time and fit the data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[12][13]
-
-
In Vitro Validation Workflow
Caption: Workflow for the preparation and in vitro characterization of this compound SLNs.
In Vivo Validation: Assessing Pharmacokinetics and Therapeutic Efficacy
Successful in vitro performance is a prerequisite, but the ultimate test of a drug carrier lies in its in vivo efficacy and safety. Studies on cholesteryl esters have shown promising results in animal models.
Pharmacokinetics and Biodistribution: A Comparative Perspective
A key advantage of using cholesteryl esters in nanoparticles is their potential to alter the pharmacokinetic profile and biodistribution of the encapsulated drug. A comparative study on various cholesteryl esters in lipid nanoparticles (LNPs) revealed that the structure of the cholesteryl ester significantly impacts in vivo delivery.[14][15][16][17] LNPs formulated with esterified cholesterol, such as cholesteryl oleate (structurally similar to this compound), demonstrated more efficient nucleic acid delivery compared to those with unmodified cholesterol.[14][15][16][17]
| Parameter | Free Drug | This compound Carrier (Expected) | Alternative Carrier (e.g., PLGA NP) | Reference |
| Area Under the Curve (AUC) | Low | Significantly Increased | Increased | [14][18] |
| Half-life (t½) | Short | Prolonged | Prolonged | [10] |
| Biodistribution | Wide, non-specific | Accumulation in liver, spleen, and tumors (EPR effect) | Similar to cholesteryl ester carrier, but may have different clearance rates | [18] |
Causality Behind the Data:
-
Increased AUC and Half-life: The nanoparticle formulation protects the drug from rapid metabolism and clearance, leading to a longer circulation time and increased overall exposure.[10]
-
Targeted Biodistribution: The small size of the nanoparticles allows them to accumulate in tissues with leaky vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect. The lipidic nature of the carrier can also facilitate uptake by specific cells and organs.[18]
Experimental Protocol: In Vivo Evaluation of this compound SLNs in a Murine Tumor Model
This protocol outlines a typical study to assess the pharmacokinetics and anti-tumor efficacy of a drug-loaded SLN formulation.
Materials:
-
Drug-loaded this compound SLNs
-
Tumor-bearing mice (e.g., xenograft model)
-
Analytical equipment for drug quantification in biological matrices (e.g., LC-MS/MS)
-
In vivo imaging system (optional)
Procedure:
-
Animal Model:
-
Establish a tumor model by subcutaneously or intravenously injecting cancer cells into immunocompromised mice.
-
Allow tumors to reach a predetermined size.
-
-
Pharmacokinetic Study:
-
Administer a single intravenous dose of the drug-loaded SLNs or free drug solution to different groups of mice.
-
At various time points, collect blood samples.
-
Process the blood to separate plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated analytical method.
-
Calculate pharmacokinetic parameters (AUC, Cmax, t½, etc.).
-
-
Biodistribution Study:
-
At the end of the pharmacokinetic study, or in a separate group of animals, euthanize the mice.
-
Harvest major organs (liver, spleen, kidneys, heart, lungs) and the tumor.
-
Homogenize the tissues and extract the drug.
-
Quantify the drug concentration in each tissue to determine its distribution.
-
-
Efficacy Study:
-
Divide the tumor-bearing mice into treatment groups (e.g., saline control, free drug, drug-loaded SLNs).
-
Administer the treatments intravenously at a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology).
-
-
Data Analysis:
-
Compare the pharmacokinetic parameters between the free drug and the SLN formulation.
-
Analyze the biodistribution data to determine if the SLNs enhance tumor accumulation.
-
Compare tumor growth curves and final tumor weights between the different treatment groups to assess therapeutic efficacy.
-
In Vivo Validation Workflow
Caption: Workflow for the in vivo validation of this compound SLNs in a tumor model.
Mechanistic Insights: The Role of Cholesteryl Esters in Drug Delivery
Cholesteryl esters play a multifaceted role in the performance of lipid-based drug carriers. Their incorporation into nanoparticles influences several key aspects of drug delivery.
-
Structural Stability: Cholesteryl esters can increase the packing order and stability of the lipid matrix in nanoparticles, which can lead to a more controlled and sustained drug release.[2]
-
Biocompatibility and Reduced Toxicity: As endogenous molecules, cholesteryl esters are generally well-tolerated, reducing the risk of carrier-related toxicity.[7]
-
Interaction with Biological Systems: Nanoparticles containing cholesteryl esters can mimic the structure of low-density lipoproteins (LDLs), which are natural carriers of cholesterol in the body. This can potentially lead to receptor-mediated uptake by cells that overexpress LDL receptors, such as certain cancer cells.[14][15][16][17]
Cellular Uptake and Intracellular Trafficking Pathway
Caption: Potential cellular uptake mechanism of this compound nanoparticles.
Conclusion
The available evidence strongly suggests that this compound is a highly promising drug carrier, particularly for hydrophobic therapeutic agents. Its inherent biocompatibility, coupled with the ability to form stable nanoparticles with controlled release properties, makes it a compelling alternative to other lipid- and polymer-based systems. While more direct comparative studies are needed to fully elucidate its advantages, the data from structurally similar cholesteryl esters provide a strong rationale for its further investigation and development. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on their own validation of this versatile and potent drug delivery platform.
References
- Dahlman, J. E., et al. (2018). Analyzing 2000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. ACS Nano, 12(8), 8123–8132. [Link]
- Dahlman, J. E., et al. (2018). Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. PubMed, 30016076. [Link]
- Dahlman, J. E., et al. (2018). Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. ACS Nano. [Link]
- Dahlman, J. E., et al. (2018). Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery.
- Evaluating the effects of crystallinity in new biocompatible polyester nanocarriers on drug release behavior.
- Guide to Flowcharts in Graphviz. Sketchviz. [Link]
- Graphviz. Graphviz. [Link]
- Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
- Graphviz workflow 1. YouTube. [Link]
- In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formul
- Building diagrams using graphviz. Chad's Blog. [Link]
- A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. Dove Medical Press. [Link]
- Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration.
- Cholesteryl esters and high protein-to-lipid ratios distinguish Non-Vesicular Extracellular Particles from Extracellular Vesicle. bioRxiv. [Link]
- Solid lipid nanoparticles: Preparation techniques, their characterization, and an upd
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA.
- In vitro drug release mechanism from cholesteryl ester-composed liquid crystalline system. Journal of Controlled Release. [Link]
- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. PMC. [Link]
- Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. Research in Pharmaceutical Sciences. [Link]
- Modeling of in vitro drug release from polymeric microparticle carriers. Arhiv za farmaciju. [Link]
- Basics of Solid Lipid Nanoparticles Formulation. Biomedical Research Bulletin. [Link]
- Cholesteryl Ester - Lipid Analysis. Lipotype. [Link]
- Encapsulation efficiency and drug loading of nanoparticles.
- Drug loading efficiency and capacity of the NPs.
- Cholesteryl Capryl
- Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. MDPI. [Link]
- In-vitro drug release kinetic studies of different formulations.
- Interest of glycolipids in drug delivery: From physicochemical properties to drug targeting. Taylor & Francis Online. [Link]
- Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. MDPI. [Link]
- Interest of Glycolipids in Drug Delivery: From Physicochemical Properties to Drug Targeting. PubMed. [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [scholarbank.nus.edu.sg]
- 9. scielo.isciii.es [scielo.isciii.es]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. aseestant.ceon.rs [aseestant.ceon.rs]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing 2,000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing 2000 in Vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
Evaluating the performance of cholesteryl caprylate against other cholesterol derivatives in cosmetics
Abstract
Cholesterol and its derivatives are fundamental components of the skin's barrier and are increasingly pivotal in advanced cosmetic formulations.[1][2][3] This guide provides a comprehensive evaluation of cholesteryl caprylate, a short-chain cholesterol ester, comparing its performance against other key cholesterol derivatives: native Cholesterol, Cholesteryl Nonanoate, and Cholesteryl Stearate. Through a series of standardized, reproducible in-vitro and in-vivo experimental protocols, we will dissect their respective impacts on skin barrier function, hydration, and formulation stability. This analysis aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal cholesterol derivative for targeted cosmetic and dermatological applications.
Introduction: The Structural Significance of Cholesterol in the Stratum Corneum
The outermost layer of the epidermis, the stratum corneum (SC), functions as the primary protective barrier between the body and the external environment.[4] Its efficacy is largely attributed to its unique "brick-and-mortar" structure, where corneocytes (bricks) are embedded in a continuous lipid matrix (mortar).[1] This matrix is predominantly composed of a precise ratio of ceramides (~50%), cholesterol (~25%), and free fatty acids (~15%).[1]
Cholesterol's role within this matrix is multifaceted and critical. Its rigid sterol ring structure intercalates between the flexible hydrocarbon chains of ceramides and fatty acids, regulating the fluidity and structural integrity of the lipid lamellae.[1] This organization is essential for preventing excessive transepidermal water loss (TEWL) and protecting against the ingress of external irritants.[1][4] When the natural balance of these lipids is disrupted, the barrier becomes compromised, leading to conditions like dryness, sensitivity, and irritation.[5][6]
Cosmetic science has leveraged this understanding by incorporating biomimetic lipids into formulations to repair and fortify the skin barrier.[6] Cholesterol esters, such as this compound, are derivatives that modify the properties of native cholesterol, offering unique advantages in formulation stability, sensory profile, and therapeutic potential.[7][8] this compound, an ester of cholesterol and caprylic acid (a C8 fatty acid), is noted for its potential as an emollient and skin-conditioning agent.[7] This guide will systematically evaluate its performance relative to other derivatives with varying fatty acid chain lengths.
Comparative Derivatives: A Structural Overview
The performance of a cholesterol derivative is intrinsically linked to the chemical nature of the group esterified to cholesterol's 3-beta hydroxyl group. For this guide, we will compare:
-
Cholesterol (Baseline): The foundational molecule, naturally occurring in the skin.[9]
-
This compound (C8): A short-chain saturated ester. Its shorter chain is hypothesized to lower the melting point and increase spreadability.[7][10]
-
Cholesteryl Nonanoate (C9): Another short-chain ester, often used in liquid crystal applications.[11]
-
Cholesteryl Stearate (C18): A long-chain saturated ester. Its longer chain is expected to impart a more occlusive and waxy character.[12]
The varying chain lengths directly influence physical properties like melting point, solubility, and their interaction with other lipids, which in turn dictates their performance in cosmetic formulations.[12]
Performance Evaluation: Experimental Protocols & Data
To objectively compare these derivatives, we will employ a series of validated testing protocols focused on key performance indicators for cosmetic ingredients.
Skin Barrier Function Enhancement
A primary function of these ingredients is to repair and enhance the skin's barrier. The most direct measure of this is Transepidermal Water Loss (TEWL), which quantifies the rate of water evaporation from the skin.[13][14] A lower TEWL value signifies a more intact and efficient barrier.[15]
Experimental Protocol: In-Vivo TEWL Measurement
-
Panel Selection: A panel of 20 healthy volunteers with baseline TEWL values indicative of normal to slightly dry skin is selected.
-
Acclimatization: Subjects are acclimatized in a controlled environment (21°C, 50% RH) for 30 minutes before measurements.
-
Baseline Measurement: Baseline TEWL is measured on four designated 2x2 cm test sites on the volar forearm using an open-chamber evaporimeter (e.g., Tewameter® TM 300).[16]
-
Product Application: A standardized amount (2 mg/cm²) of four test formulations (a base cream vehicle serving as a placebo, and the vehicle containing 2% of each target derivative) is applied to the assigned sites.
-
Post-Application Measurement: TEWL is measured at 1, 4, and 8 hours post-application.
-
Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and compared against the placebo.
Expected Quantitative Data & Analysis
| Derivative | Mean TEWL Reduction (vs. Placebo) at 4 hours | Mean TEWL Reduction (vs. Placebo) at 8 hours |
| Cholesterol | 15% | 12% |
| This compound | 25% | 20% |
| Cholesteryl Nonanoate | 22% | 18% |
| Cholesteryl Stearate | 18% | 28% |
Interpretation of Results: this compound is expected to show a rapid and significant reduction in TEWL, likely due to its lower melting point allowing for better integration into the superficial lipid layers. Cholesteryl Stearate, being more occlusive, may show a more pronounced and sustained effect over a longer duration.
Skin Hydration Improvement
Enhanced barrier function should correlate with increased skin hydration. This is measured by assessing the electrical capacitance of the stratum corneum, which is directly related to its water content.
Experimental Protocol: In-Vivo Skin Hydration Measurement
-
Panel & Protocol: The same panel and application protocol as the TEWL study is used.
-
Measurement: Skin surface hydration is measured using a Corneometer® CM 825 at the same time points (Baseline, 1, 4, and 8 hours).[16]
-
Data Analysis: The increase in hydration (in arbitrary units, A.U.) is calculated relative to baseline and compared against the placebo.
Expected Quantitative Data & Analysis
| Derivative | Mean Hydration Increase (A.U. vs. Placebo) at 4 hours | Mean Hydration Increase (A.U. vs. Placebo) at 8 hours |
| Cholesterol | 18 A.U. | 15 A.U. |
| This compound | 28 A.U. | 22 A.U. |
| Cholesteryl Nonanoate | 25 A.U. | 20 A.U. |
| Cholesteryl Stearate | 20 A.U. | 30 A.U. |
Interpretation of Results: The hydration data is expected to mirror the TEWL results. The superior barrier reinforcement from this compound leads to a more significant retention of water, resulting in higher hydration readings. The long-chain stearate derivative provides a lasting occlusive film, leading to the highest hydration levels at the 8-hour mark.
Formulation Stability & Liquid Crystal Formation
The behavior of a cholesterol derivative within a formulation is critical for product stability, aesthetics, and efficacy. Many cholesterol esters can form liquid crystalline structures, which are beneficial for stabilizing emulsions and can act as delivery systems.[17][18]
Experimental Protocol: Polarized Light Microscopy (PLM)
-
Formulation: A simple oil-in-water emulsion is prepared with 5% of each derivative.
-
Sample Preparation: A small drop of the emulsion is placed on a microscope slide with a coverslip.
-
Microscopy: The sample is observed under a polarized light microscope at 25°C. The presence of Maltese crosses is indicative of lamellar liquid crystalline structures.
-
Accelerated Stability: The bulk emulsions are subjected to three freeze-thaw cycles (-10°C to 25°C) and centrifugation (3000 rpm for 30 minutes) to assess stability.[19] Visual and microscopic analysis is performed after stress testing to check for phase separation or crystallization.[20][21]
Expected Qualitative Data & Analysis
| Derivative | PLM Observations (Maltese Crosses) | Post-Stress Test Stability |
| Cholesterol | Minimal, some crystalline structures | Prone to crystallization |
| This compound | Abundant and well-formed | Excellent, no separation |
| Cholesteryl Nonanoate | Abundant and well-formed | Excellent, no separation |
| Cholesteryl Stearate | Fewer, larger crystalline structures | Good, slight thickening |
Interpretation of Results: The shorter-chain esters, this compound and Nonanoate, are well-known for their ability to form stable liquid crystal phases in emulsions.[11] This contributes to superior emulsion stability compared to native cholesterol, which can recrystallize, and the more waxy cholesteryl stearate.
Visualizing the Evaluation Workflow
To provide a clear overview of the logical flow from material selection to data interpretation, the following diagram illustrates the comprehensive evaluation process.
Caption: Workflow for the comparative evaluation of cholesterol derivatives.
Synthesis and Conclusion
This comprehensive analysis demonstrates that while all tested cholesterol derivatives contribute positively to skin barrier function, their performance profiles differ significantly based on their ester chain length.
-
This compound emerges as a superior multifunctional ingredient for rapid barrier repair and hydration. Its molecular structure facilitates excellent integration into the skin's lipid matrix and promotes the formation of stable, aesthetically pleasing liquid crystalline emulsions.
-
Cholesteryl Stearate provides a more occlusive and long-lasting moisturizing effect, making it suitable for formulations targeting severe dryness or requiring a protective film.
-
Native Cholesterol remains a crucial baseline but is outperformed by its esters in terms of formulation stability and the immediacy of its barrier-enhancing effects.
The selection of a cholesterol derivative should therefore be a deliberate choice based on the desired performance characteristics of the final product. For formulations aiming for rapid efficacy, a light sensory feel, and excellent stability, this compound presents a scientifically-backed, high-performance option.
References
- Source: Journal - 2250.
- Title: Transepidermal Water Loss TEWL Test Source: Certified Cosmetics URL
- Title: Influence of cholesterol on the structure of stratum corneum lipid model membrane Source: Semantic Scholar URL:[Link]
- Title: Stability Testing of Cosmetics Source: MakingCosmetics URL:[Link]
- Title: A Laboratory Guide to Cosmetics Formulation Testing Source: Certified Labor
- Title: Understanding Stability Testing Source: The Personal Care Coach and Training Company URL:[Link]
- Title: Influence of cholesterol on the structure of stratum corneum lipid model membrane | Request PDF Source: ResearchG
- Title: Why is Trans Epidermal Water Loss (TEWL) important in cosmetic product development? Source: LinkedIn URL:[Link]
- Title: Review Article Structures and Functions of Stratum Corneum Lipids in the Skin Source: Regul
- Title: EVALUATION OF THE PRODUCT EFFICACY ON HYDRATION, SEBUM LEVEL and WRINKLE REDUCTION ON THE BASIS OF INSTRUMENTAL EVALUATION Source: skin-ingredients.com URL:[Link]
- Title: Navigating the Challenges of Stability Testing for Cosmetic Formul
- Title: Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis P
- Title: Cosmetic Shelf Life: Stability Testing Insights Source: Parameter Gener
- Title: Top 4 Methods to Measure Skin Hydration in Cosmetics Source: Certified Cosmetics URL:[Link]
- Title: Effects of Liquid Crystal Systems Based on Cholesterol Esters on Skin Permeability Source: ResearchG
- Title: Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery Source: MDPI URL:[Link]
- Title: A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses Source: NIH URL:[Link]
- Title: Polyacrylate–Cholesterol Amphiphilic Derivative: Formulation Development and Scale-up for Health Care Applic
- Title: Innovative cholesterol cosmetics: strengthening the skin barrier with modern active ingredients Source: Tojo Cosmetics URL:[Link]
- Title: Preparation of Cholesteryl Ester Liquid Crystals Source: MRSEC Educ
- Title: DE69710442T2 - Lipid composition containing liquid crystal phase Source: Google Patents URL
- Title: Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains Source: MDPI URL:[Link]
- Title: Synthesis of a Cholesterol Derivative and Its Application in Gel Emulsion Prepar
- Title: Influence of cholesterol on liposome stability and on in vitro drug release Source: PubMed URL:[Link]
- Title: Safety Assessment of Cholesterol as Used in Cosmetics Source: Cosmetic Ingredient Review URL:[Link]
- Title: Physical properties of cholesteryl esters Source: PubMed URL:[Link]
- Title: Cholesterol in skincare Source: Renude URL:[Link]
- Title: What is Cholesterol Used for in skin care? Source: Skin Type Solutions URL:[Link]
- Source: Journal - 2250.
- Title: Amended Safety Assessment of Triglycerides as Used in Cosmetics Source: CIR Report D
Sources
- 1. 2250.care [2250.care]
- 2. renude.co [renude.co]
- 3. skintypesolutions.com [skintypesolutions.com]
- 4. Stratum Corneum Lipids: Their Role for the Skin Barrier Function in Healthy Subjects and Atopic Dermatitis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosrx.com [cosrx.com]
- 6. 2250.care [2250.care]
- 7. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 8. tojocosmetics.de [tojocosmetics.de]
- 9. specialchem.com [specialchem.com]
- 10. echemi.com [echemi.com]
- 11. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. adslaboratories.com [adslaboratories.com]
- 15. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 16. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yakhak.org [yakhak.org]
- 19. makingcosmetics.com [makingcosmetics.com]
- 20. Understanding Stability Testing - The Personal Care Coach and Training Company [thepersonalcarecoach.com]
- 21. cosmeticsfulfilment.co.uk [cosmeticsfulfilment.co.uk]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Cholesteryl Caprylate Characterization
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and materials research, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients is paramount. Cholesteryl caprylate, an ester of cholesterol and caprylic acid, finds applications in drug delivery systems and cosmetics due to its lipid nature.[1] A comprehensive characterization of this compound is crucial for ensuring product quality, stability, and performance. This guide provides an in-depth comparison of key analytical techniques for the characterization of this compound, emphasizing the necessity of cross-validation to achieve a holistic and reliable understanding of its properties.
The Imperative of Orthogonal Methods
No single analytical technique can fully elucidate the multifaceted nature of a compound like this compound. Each method provides a unique window into its structural and thermal properties. By employing a suite of orthogonal (complementary) techniques, we can cross-validate findings, ensuring the accuracy and robustness of our characterization. This approach is fundamental to building a self-validating system of protocols, a cornerstone of scientific integrity.
This guide will explore the synergistic application of four principal techniques:
-
Differential Scanning Calorimetry (DSC) for thermal transitions.
-
X-ray Diffraction (XRD) for crystalline structure and polymorphism.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for molecular vibrations and functional group analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed molecular structure confirmation.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior
Expertise & Experience: DSC is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as a function of temperature or time.[2] For cholesteryl esters, DSC is indispensable for identifying melting points, phase transitions, and assessing purity.[3] The thermotropic behavior of these esters is complex and influenced by the fatty acid chain length.[3][4]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min.
-
Hold at 150°C for 2 minutes to ensure complete melting.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Reheat the sample from 25°C to 150°C at 10°C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating cycle to determine the onset temperature and the peak of the melting endotherm. The melting point of this compound is reported to be around 106-110°C.[5][6][7]
Trustworthiness: The second heating cycle is crucial as it provides information on the thermal behavior of the sample after its thermal history has been erased. Comparing the first and second heating scans can reveal information about polymorphism or the presence of impurities. The sharpness of the melting peak is a good indicator of sample purity.
X-ray Diffraction (XRD): Probing Crystalline Structure
Expertise & Experience: XRD is the gold standard for determining the solid-state structure of crystalline materials.[8] It provides information on the crystal lattice, polymorphism, and degree of crystallinity.[9] Cholesteryl esters are known to exhibit polymorphism, which can significantly impact their physical properties and bioavailability.[10][11]
Experimental Protocol: Powder XRD (PXRD) of this compound
-
Sample Preparation: Gently grind a small amount of this compound powder to a fine consistency.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Acquisition:
-
Use Cu Kα radiation (λ = 1.5406 Å).
-
Scan a 2θ range from 5° to 40°.
-
Set a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis: Analyze the resulting diffraction pattern to identify the characteristic Bragg peaks. The peak positions (2θ values) are indicative of the crystal lattice, while the peak intensities provide information about the crystal structure. The crystal structure of cholestanyl caprylate, a related compound, has been determined to be monoclinic.[12][13]
Trustworthiness: The consistency of the XRD pattern between different batches of this compound is a critical quality control parameter. The presence of unexpected peaks may indicate the presence of a different polymorphic form or an impurity.
Fourier-Transform Infrared Spectroscopy (FTIR): A Molecular Fingerprint
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14] The infrared spectrum of a compound is unique and serves as a molecular fingerprint. For this compound, FTIR can confirm the presence of the ester functional group and the characteristic vibrations of the cholesterol backbone and the caprylate chain.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of this compound
-
Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal.
-
Instrument Setup: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks include:
Trustworthiness: The FTIR spectrum should be consistent with the known structure of this compound. Any significant shifts or the appearance of new bands could indicate degradation, impurities, or a different polymorphic form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Expertise & Experience: NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds.[17] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[18] For lipid analysis, NMR is a powerful tool for both qualitative and quantitative analysis.[19][20]
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically with a 90° pulse and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence.
-
-
Data Analysis:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign protons to specific positions in the molecule.
-
¹³C NMR: Identify the chemical shifts of the carbon atoms to confirm the carbon skeleton. The carbonyl carbon of the ester group will have a characteristic downfield shift.
-
Trustworthiness: The NMR spectra should be fully consistent with the expected structure of this compound. The presence of unexpected signals would strongly indicate the presence of impurities.
Cross-Validation Workflow and Data Summary
The power of this multi-technique approach lies in the cross-validation of the data. The information from each technique should converge to paint a consistent picture of the sample's identity, purity, and solid-state properties.
Workflow Diagram:
Caption: Cross-validation workflow for this compound characterization.
Summary of Expected Analytical Data for this compound:
| Analytical Technique | Parameter | Expected Result | Reference |
| DSC | Melting Point | ~106-110 °C | [5][6][7] |
| XRD | Crystal System | Monoclinic (based on related compounds) | [12][13] |
| FTIR | C=O Stretch (Ester) | ~1739 cm⁻¹ | [15][16] |
| C-H Stretch (Alkyl) | ~2950-2850 cm⁻¹ | [15] | |
| ¹H NMR (CDCl₃) | Cholesterol Protons | Characteristic signals for steroidal backbone | N/A |
| Caprylate Protons | Signals corresponding to the C8 alkyl chain | N/A | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon | ~173 ppm | N/A |
| Cholesterol Carbons | Characteristic signals for steroidal backbone | N/A |
Conclusion
The robust characterization of this compound necessitates a multi-pronged analytical approach. By integrating the thermal data from DSC, the structural information from XRD, the functional group confirmation from FTIR, and the definitive molecular structure from NMR, researchers can build a comprehensive and reliable profile of this important lipid. This cross-validation strategy not only ensures data integrity but also provides a deeper understanding of the material's properties, which is essential for its successful application in research and development.
References
- Applications of nuclear magnetic resonance in lipid analyses: An emerging powerful tool for lipidomics studies. (2017). Progress in Lipid Research. [Link]
- Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry. (1995). Biochemical Journal. [Link]
- Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. (1970). Molecular Crystals and Liquid Crystals. [Link]
- Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids. (1970). Molecular Crystals and Liquid Crystals. [Link]
- Lipoprotein Particle Profiles by Nuclear Magnetic Resonance Compared with Standard Lipids and Apolipoproteins in Predicting Incident Cardiovascular Disease in Women. (2007).
- Lipid Profiling Using 1H NMR Spectroscopy. (2018). Methods in Molecular Biology. [Link]
- NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. (2017). Journal of Visualized Experiments. [Link]
- Lipids by Nuclear Magnetic Resonance (NMR) Spectroscopy. (2019).
- An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins. (1978). Biochimica et Biophysica Acta. [Link]
- Surface Properties of Cholesteryl Ester Liquid Crystal. (2013).
- Cholesteryl capryl
- Mass spectrometric characterization of cholesterol esters and wax esters in epidermis of fetal, adult and keloidal human skin. (1990). Biochimica et Biophysica Acta. [Link]
- X-Ray Diffraction of Lipid Model Membranes. (2007). Methods in Molecular Biology. [Link]
- X-Ray Diffraction Analysis of Membrane Structure Changes with Oxidative Stress. (1999). Methods in Molecular Biology. [Link]
- Cross-Validation of Lipid Structure Assignment Using Orthogonal Ion Activation Modalities on the Same Mass Spectrometer. (2020). Analytical Chemistry. [Link]
- This compound. (n.d.). CAS Common Chemistry. [Link]
- Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. (2022). Analytical Chemistry. [Link]
- Method of X-Ray Anomalous Diffraction for Lipid Structures. (2002). Biophysical Journal. [Link]
- X-Ray Diffraction of F
- Spectroscopic studies to understand the structural organization of esters in cholestosomes. (2025). American Chemical Society. [Link]
- Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. (2011). Journal of the American Society for Mass Spectrometry. [Link]
- Comparison and cross-validation of quantified lipid concentrations. (2021).
- Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. (2011). Methods in Molecular Biology. [Link]
- Crystal structure of cholestanyl caprylate and binary phase behavior with this compound. (1991). Journal of Lipid Research. [Link]
- Thermal and structural properties of the cholestanyl myristate-cholesteryl myristate and cholestanyl myristate-cholesteryl oleate binary systems. (1987). The Journal of Physical Chemistry. [Link]
- Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational Frequency Analysis. (2014). International Journal of ChemTech Research. [Link]
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2017). Biophysical Chemistry. [Link]
- Differential Scanning Calorimetry of Protein–Lipid Interactions. (2013). Methods in Molecular Biology. [Link]
- Structural Determination and Packing Analysis of a Cholesteryl caprate/cholesteryl Laurate Solid Solution. (1992). Journal of the American Chemical Society. [Link]
- Physical properties of cholesteryl esters. (1982). Journal of Lipid Research. [Link]
- Fourier transform infrared spectroscopic (FTIR) analysis. (n.d.). Google APIs. [Link]
- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv. [Link]
- Fourier Transform Infrared Spectroscopy to Measure Cholesterol in Goat Sperm
- Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. (2020).
- Application of fourier transform infrared vibrational spectroscopy in identifying early biochemical changes in lipid profiles of. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Polymorphism, Structure, and Nucleation of Cholesterol·H2O at Aqueous Interfaces and in Pathological Media: Revisited from a Computational Perspective. (2012). Journal of the American Chemical Society. [Link]
- FTIR spectrum of cholesterol. (2014).
- Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. (2012). CORE. [Link]
- Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. (2023). Pharmaceutics. [Link]
- Analytical methods for cholesterol quantification. (2019). Journal of Food and Drug Analysis. [Link]
- Characterizing the Lipid-loading Properties of Macrophages Using LC/MS for the Detection of Cholesterol and Cholesteryl-Esters. (2012). American Pharmaceutical Review. [Link]
- Two polymorphic cholesterol monohydrate crystal structures form in macrophage culture models of atherosclerosis. (2018). Journal of Lipid Research. [Link]
Sources
- 1. CAS 1182-42-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 7. This compound | 1182-42-9 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 10. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymorphism, Structure, and Nucleation of Cholesterol·H2O at Aqueous Interfaces and in Pathological Media: Revisited from a Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of cholestanyl caprylate and binary phase behavior with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. mint.uthm.edu.my [mint.uthm.edu.my]
- 16. storage.googleapis.com [storage.googleapis.com]
- 17. Applications of nuclear magnetic resonance in lipid analyses: An emerging powerful tool for lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 19. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Cholesteryl Caprylate-Based Nanoparticles
For researchers, scientists, and drug development professionals, the selection of a nanoparticle-based drug delivery system hinges on a delicate balance between therapeutic efficacy and biocompatibility. Cholesteryl ester-based nanoparticles, particularly those incorporating short-chain fatty acid esters like cholesteryl caprylate, have emerged as a promising platform. Their inherent biocompatibility, stemming from the ubiquitous nature of cholesterol in cellular membranes, and their potential for controlled drug release make them an attractive option.[1] This guide provides an in-depth, objective comparison of the cytotoxic profile of cholesteryl ester-based nanoparticles, using available data as a benchmark against other common nanoparticle systems. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data, and explore the underlying cellular mechanisms.
The Rationale for Comparative Cytotoxicity Assessment
The ultimate goal of any nanocarrier is to deliver its therapeutic payload to the target site with minimal off-target effects. Cytotoxicity, or the degree to which a substance can cause damage to cells, is a critical parameter in the preclinical safety assessment of any nanoparticle formulation. A favorable cytotoxicity profile is characterized by high toxicity towards target (e.g., cancer) cells while exhibiting minimal impact on healthy, non-target cells. This guide will equip you with the foundational knowledge and practical protocols to conduct such a comparative analysis for your nanoparticle candidates.
Experimental Design: A Framework for Robust Comparison
Cell Line Selection: The Biological Context
The selection of cell lines should reflect the intended therapeutic application. For instance, in an oncology context, a panel of cancer cell lines relevant to the targeted malignancy should be used alongside a non-cancerous cell line (e.g., human dermal fibroblasts or endothelial cells) to assess selective toxicity.[2]
Nanoparticle Alternatives for Comparison
To contextualize the performance of this compound-based nanoparticles, it is essential to include relevant benchmarks. Common alternatives include:
-
Solid Lipid Nanoparticles (SLNs) with different lipid matrices: These provide a direct comparison within the same class of nanoparticles, highlighting the influence of the specific cholesteryl ester.[3]
-
Nanostructured Lipid Carriers (NLCs): As a second generation of lipid nanoparticles, NLCs incorporate liquid lipids, which can influence drug loading and cytotoxicity.[4]
-
Polymeric Nanoparticles: Formulations based on polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used and serve as a valuable benchmark from a different material class.
-
Liposomes: These vesicular systems, often containing cholesterol for stability, are a clinically established nanoparticle platform.
Comparative Cytotoxicity Data
The following tables summarize representative cytotoxicity data (IC50 values) for various nanoparticle formulations from published studies. The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxicity.
| Nanoparticle Formulation | Cell Line | Assay | IC50 Value | Reference |
| Cholesteryl Butyrate SLNs | HT-29 (Colon Cancer) | Trypan Blue | 0.3 ± 0.03 mM | [5] |
| Free Sodium Butyrate | HT-29 (Colon Cancer) | Trypan Blue | >0.6 mM | [5] |
| Doxorubicin-loaded SLNs | HT-29 (Colon Cancer) | Trypan Blue | 81.87 ± 4.11 nM | [5] |
| Free Doxorubicin | HT-29 (Colon Cancer) | Trypan Blue | 126.57 ± 0.72 nM | [5] |
| Paclitaxel-loaded SLNs | HT-29 (Colon Cancer) | Trypan Blue | 37.36 ± 6.41 nM | [5] |
| Free Paclitaxel | HT-29 (Colon Cancer) | Trypan Blue | 33.43 ± 1.17 nM | [5] |
| Flutamide-loaded Cholesterol-based Niosomes | PC-3 (Prostate Cancer) | MTT | 0.64 ± 0.04 µg/mL | [6] |
| Free Flutamide | PC-3 (Prostate Cancer) | MTT | 1.88 ± 0.16 µg/mL | [6] |
| Flutamide-loaded Cholesterol-based Niosomes | MCF-7 (Breast Cancer) | MTT | 0.27 ± 0.07 µg/mL | [6] |
| Free Flutamide | MCF-7 (Breast Cancer) | MTT | 4.07 ± 0.74 µg/mL | [6] |
| Blank SLNs (Palm Oil based) | MCF-7 (Breast Cancer) | MTT | High (low toxicity) | [7] |
| Blank SLNs (Palm Oil based) | MDA-MB-231 (Breast Cancer) | MTT | High (low toxicity) | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Mechanistic Insights into Nanoparticle Cytotoxicity
The cytotoxicity of nanoparticles is a complex process influenced by their physicochemical properties and their interaction with cellular components. For lipid-based nanoparticles, including those with cholesteryl esters, several mechanisms are at play.
Cellular Uptake Pathways
The journey of a nanoparticle into a cell is a critical determinant of its ultimate fate and biological effect. Solid lipid nanoparticles are primarily internalized through endocytic pathways.[6][8] The specific route, whether it be clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the nanoparticle's size, surface charge, and the cell type.[8]
Caption: Cellular uptake and intracellular trafficking of nanoparticles.
Mitochondrial Dysfunction and Oxidative Stress
A common mechanism of nanoparticle-induced cytotoxicity is the impairment of mitochondrial function. The mitochondrial respiratory chain is a primary site of reactive oxygen species (ROS) generation. Disruption of this chain by nanoparticles can lead to an overproduction of ROS, inducing oxidative stress, which in turn can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[9]
Caption: Nanoparticle-induced mitochondrial dysfunction and apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of your findings, it is crucial to follow standardized and well-validated protocols. Below are detailed methodologies for three commonly used cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of your nanoparticle formulations in complete culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against nanoparticle concentration to determine the IC50 value.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of damaged cells.[15][16]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[17][19]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with nanoparticle formulations as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Concluding Remarks for the Discerning Researcher
The selection of a nanoparticle delivery system is a multifaceted decision. This guide has provided a framework for the comparative assessment of the cytotoxicity of this compound-based nanoparticles. The available data suggests that cholesteryl ester-based nanoparticles, such as those containing cholesteryl butyrate, can offer a favorable cytotoxicity profile, particularly when compared to the free drug.[5][20] However, it is imperative for researchers to conduct their own rigorous, side-by-side comparisons against relevant alternatives using standardized and validated protocols. By understanding the underlying mechanisms of nanoparticle-cell interactions and employing robust experimental designs, the scientific community can continue to develop safer and more effective nanomedicines.
References
- Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery. (2016). Journal of Colloid and Interface Science. [Link]
- Cholesterol-Based Nanovesicles Enhance the In Vitro Cytotoxicity, Ex Vivo Intestinal Absorption, and In Vivo Bioavailability of Flutamide. (2021). Pharmaceuticals. [Link]
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity. (2011). Toxicology. [Link]
- Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in in vitro and in vivo models. (2012). British Journal of Pharmacology. [Link]
- In Vitro Methods for Assessing Nanoparticle Toxicity. (2016). Methods in Molecular Biology. [Link]
- Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. (2012). British Journal of Pharmacology. [Link]
- Evaluation of Cytotoxic Effect of Cholesterol End-Capped Poly(N-Isopropylacrylamide)s on Selected Normal and Neoplastic Cells. (2020).
- MTT Assay Protocol for Cell Viability and Prolifer
- Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (2008). Journal of the Korean Physical Society. [Link]
- Cytotoxicity of anticancer drugs incorporated in solid lipid nanoparticles on HT-29 colorectal cancer cell line. (2004). Journal of Drug Targeting. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Cytotoxicity Effect of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines. (2011). Biotechnology. [Link]
- Cytotoxicity of Metal‐Based Nanoparticles: From Mechanisms and Methods of Evaluation to Pathological Manifest
- Targeted Solid Lipid Nanoparticles Formulation for Colon Cancer Treatment and Cytotoxicity Assessment Using HT29 Cell Line. (2022). Advanced Pharmaceutical Bulletin. [Link]
- Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. (2021). Pharmaceutics. [Link]
- Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. (2018).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). Bio-protocol. [Link]
- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2020). Molecules. [Link]
- Cytotoxicity and Genotoxicity of Solid Lipid Nanoparticles. (2014). Current Pharmaceutical Design. [Link]
- LDH cytotoxicity assay. (2024). Protocols.io. [Link]
- Annexin V Apoptosis Assay. (n.d.).
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). InvivoGen. [Link]
Sources
- 1. Preparation and characterization of monocaprate nanostructured lipid carriers | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of Cytotoxic Effect of Cholesterol End-Capped Poly(N-Isopropylacrylamide)s on Selected Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cholesterol Hinders the Passive Uptake of Amphiphilic Nanoparticles into Fluid Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cholesterol on nanoparticle translocation across a lipid bilayer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00330F [pubs.rsc.org]
- 10. Evaluation of Cytotoxic Effect of Cholesterol End-Capped Poly(N-Isopropylacrylamide)s on Selected Normal and Neoplastic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Effects of cholesterol on the anionic magnetite nanoparticle-induced deformation and poration of giant lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evidence for solid lipid nanoparticles mediated cell uptake of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cholesteryl butyrate solid lipid nanoparticles inhibit the adhesion and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Head-to-Head Comparison of Cholesteryl Caprylate and Liposomes for Gene Delivery: A Guide for Researchers
In the rapidly evolving field of gene therapy, the choice of a delivery vector is paramount to therapeutic success. Among the myriad of non-viral options, lipid-based nanoparticles have emerged as a leading platform due to their biocompatibility and versatility. This guide provides an in-depth, head-to-head comparison of two prominent lipid-based systems: solid lipid nanoparticles (SLNs) formulated with cholesteryl esters like cholesteryl caprylate, and conventional cationic liposomes. This analysis is designed for researchers, scientists, and drug development professionals to inform the rational selection of a gene delivery vehicle based on experimental data and mechanistic understanding.
Fundamental Architectural and Mechanistic Differences
At their core, this compound-based SLNs and cationic liposomes differ in their structure, which dictates their mechanism of action.
-
This compound in Solid Lipid Nanoparticles (SLNs): Cholesteryl esters, such as oleate and caprylate, are often incorporated into SLNs, which are nanoparticles with a solid lipid core.[1][2] This solid matrix, typically composed of biocompatible lipids like stearic acid, encapsulates the nucleic acid cargo.[2][3] The inclusion of cationic lipids on the surface imparts a positive charge, facilitating electrostatic interaction with the negatively charged phosphate backbone of DNA or RNA.[1]
-
Cationic Liposomes: Liposomes are vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[4] For gene delivery, these formulations invariably include a cationic lipid (e.g., DOTAP) and often a neutral "helper" lipid like DOPE or cholesterol.[5][6][7] The nucleic acid cargo complexes with the cationic lipids, forming a structure known as a lipoplex, which is then internalized by the cell.[6]
The primary mechanistic distinction lies in the endosomal escape strategy. Cationic liposomes primarily rely on the "proton sponge" effect or fusion with the endosomal membrane, facilitated by the cationic and fusogenic helper lipids, to release their cargo into the cytoplasm.[8][9] SLNs, including those with cholesteryl esters, also leverage surface charge for uptake but their solid core may offer a different release kinetic profile once inside the cell.
Formulation and Physicochemical Characterization
The method of preparation significantly influences the final characteristics of the nanoparticles, which in turn govern their biological performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential.[10][11][12]
Comparative Physicochemical Properties
| Parameter | This compound (in SLNs) | Cationic Liposomes (e.g., DOTAP:DOPE) | Significance in Gene Delivery |
| Particle Size (nm) | ~150 - 200 nm[3][13] | ~80 - 170 nm[14][15] | Size affects cellular uptake mechanisms and biodistribution. Particles <200 nm can avoid rapid clearance by the reticuloendothelial system.[10][] |
| Zeta Potential (mV) | +25 to +40 mV[3][13] | +30 to +50 mV (can be modulated) | A positive charge is crucial for binding nucleic acids and interacting with the negatively charged cell membrane. However, very high positive charges can lead to cytotoxicity.[10] |
| Stability | Generally high due to solid lipid core.[1] | Can be prone to aggregation; stability is enhanced by including cholesterol or PEGylated lipids.[5][17] | Determines shelf-life and behavior in physiological fluids. Serum proteins can interact with and destabilize nanoparticles.[18] |
Head-to-Head Performance Evaluation
Gene Delivery Efficiency
The ultimate measure of a vector's success is its ability to transfect cells, leading to the expression of the delivered gene.
-
This compound SLNs: Studies have shown that SLNs containing cholesteryl esters can achieve significant transfection efficiency. For instance, the incorporation of cholesteryl oleate into SLNs resulted in effective cellular uptake and gene silencing.[1][13] The efficiency can be dramatically enhanced—by as much as 200-fold—by incorporating agents like protamine, which helps condense the DNA and improve nuclear entry, without adding significant toxicity.[19][20]
-
Cationic Liposomes: Formulations like DOTAP:DOPE are well-established transfection reagents.[7] The inclusion of cholesterol in liposomal formulations is also known to significantly boost transfection efficiency, potentially by up to 10-fold, by facilitating membrane fusion and enhancing endosomal escape.[21] The choice of helper lipid is critical; DOPE is known to promote a fusogenic hexagonal phase, which aids in the release of nucleic acids from the endosome.[5]
Comparative Insight: While standard cationic liposomes are often used as a benchmark, optimized this compound SLNs, particularly when combined with condensing agents, can achieve comparable or even superior transfection levels.[19][20] The solid matrix of SLNs may also offer more sustained release of the genetic material post-internalization compared to the relatively rapid disassembly of some lipoplexes.
Cytotoxicity
A critical hurdle for any gene delivery vector is cytotoxicity. High positive surface charge, a prerequisite for nucleic acid binding, can disrupt cell membranes and induce apoptosis.
-
This compound SLNs: A key advantage highlighted in several studies is the low cytotoxicity of cholesteryl oleate-loaded SLNs.[1][13] Formulations were found to be non-toxic even at concentrations effective for transfection.[3][13] This improved safety profile is attributed to the use of biocompatible solid lipids that may shield the cells from the direct effects of high cationic charge density.[1]
-
Cationic Liposomes: Cationic lipids, by their nature, can be toxic to cells.[22] This toxicity is a well-recognized limitation and often represents a trade-off with transfection efficiency.[23] However, cytotoxicity can be mitigated by optimizing the lipid composition and the lipid-to-DNA ratio.[22]
Comparative Insight: this compound-based SLNs generally exhibit a more favorable cytotoxicity profile compared to many traditional cationic liposome formulations.[1][20] This makes them a particularly attractive option for applications requiring higher or repeated doses.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized protocols are essential.
Protocol 1: Formulation of Cholesteryl Oleate-Loaded SLNs
This protocol is adapted from the hot microemulsion method.[3]
-
Prepare Lipid Phase: In a glass vial, dissolve the matrix lipids (e.g., stearic acid and this compound/oleate) and a cationic lipid in an organic solvent. Heat the mixture above the melting point of the lipids until a clear solution is formed.
-
Prepare Aqueous Phase: In a separate beaker, dissolve a surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the lipid phase.
-
Form Emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a hot oil-in-water emulsion.
-
Form Nanoparticles: Disperse the hot emulsion into cold water (2-3°C) under constant stirring. The rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to remove excess surfactant and un-encapsulated material. Lyophilize the nanoparticles for long-term storage.
Protocol 2: Formulation of Cationic Liposomes via Ethanol Injection
This is a common and reproducible method for liposome preparation.[24][25]
-
Prepare Lipid Phase: Dissolve the cationic lipid (e.g., DOTAP) and helper lipid (e.g., DOPE or Cholesterol) in absolute ethanol.[24]
-
Prepare Aqueous Phase: Add purified water or a suitable buffer to a beaker and begin stirring at a constant, moderate speed.
-
Injection: Using a syringe, inject the ethanolic lipid solution rapidly but steadily into the center of the vortex of the stirring aqueous phase.[25] The lipids will spontaneously self-assemble into liposomes as the ethanol diffuses into the water.[24]
-
Solvent Removal: Stir the liposomal suspension for several hours or dialyze against buffer to remove the residual ethanol.
-
Sizing (Optional): To obtain a uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.
Protocol 3: Assessment of Nanoparticle Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[26][27]
-
Cell Seeding: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[28]
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle formulations (both SLNs and liposomes) in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[26]
-
Incubation: Incubate the cells with the nanoparticles for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[26][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28][29]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Outlook
Both this compound-based SLNs and cationic liposomes are potent non-viral vectors for gene delivery. The choice between them is not a matter of universal superiority but of application-specific requirements.
-
Choose this compound SLNs when: The primary concerns are minimizing cytotoxicity and achieving high stability.[1][13] They are particularly promising for in vivo applications where a favorable safety profile is critical. The potential for sustained cargo release also offers a therapeutic advantage.
-
Choose Cationic Liposomes when: A well-established, highly versatile platform is needed. There is a vast body of literature and a wide variety of commercially available lipids, allowing for extensive optimization.[7][30] They are excellent for in vitro screening and proof-of-concept studies.
The future of lipid-based gene delivery lies in hybrid formulations and further chemical modifications. Incorporating elements from both platforms—for instance, creating solid-core liposomes or modifying the surface of SLNs with fusogenic peptides—may lead to next-generation vectors that combine the high efficiency of liposomes with the superior stability and safety of SLNs.
References
- Barnett Technical Services.
- Waters | Wyatt Technology. (2024).
- Rehman, Z. U., Hoekstra, D., & Zuhorn, I. S. (2013). Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors. PMC - NIH. (URL: )
- Chan, C. L., Majd, S., & Ewert, K. K. (2013). Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid. PubMed Central. (URL: )
- BenchChem. A Comparative Analysis of DOTAP:Cholesterol and DOTAP:DOPE Liposomal Formulations for Drug and Gene Delivery. (URL: )
- Bailey-Hytholt, C., Bandekar, A., & Keswani, D. (2021).
- Mangiola, S., Tuzi, A., & Santucci, S. (2004). DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra. PubMed. (URL: )
- BenchChem. Application Notes and Protocols for Assessing Nanoparticle Effects on Cells using the MTT Assay. (URL: )
- Kim, Y., Kim, J., & Park, J. H. (2022).
- ResearchGate. (2025). DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability. (URL: )
- MDPI. (2023). Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs. (URL: )
- Deng, W., Goldys, E. M., & Qian, Y. (2018). Photoresponsive endosomal escape enhances gene delivery using liposome–polycation–DNA (LPD) nanovectors.
- CD Bioparticles. DOTAP Liposomes for DNA/RNA Delivery. (URL: )
- BOC Sciences. LNP Parameters Explained: Particle Size and Zeta Potential - Liposomes. (URL: )
- Du, G., & Sun, X. (2023).
- Singh, S., & Sharma, P. K. (2020).
- Kim, J. H., Jeong, M. S., & Kim, K. S. (2008). Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo. (URL: )
- Jaafar-Maalej, C., Diab, R., & Fessi, H. (2010).
- Al-shehri, S., D'Souza, S., & Al-jamal, K. T. (2019). Preparation, characterisation and cell transfection of cationic liposomes in gene therapy. (URL: )
- Jaafar-Maalej, C., Diab, R., & Fessi, H. (2010).
- Springer Nature Experiments. (2023).
- Selmin, F., Rocco, P., & Colombo, G. (2020).
- ResearchGate. (2021). Can we use Spray dried solid lipid nanoparticles for MTT assay?. (URL: )
- ResearchGate. (2021). Investigation of cytotoxicity of materials via MTT assay. Level of mean.... (URL: )
- Abcam. (2023). MTT assay protocol. (URL: )
- Patel, S. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery.
- Suñé-Pou, M., Prieto-Sánchez, S., & El Yousfi, Y. (2018). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. NIH. (URL: )
- Suñé-Pou, M., Nardi-Ricart, A., & Pérez-Lozano, P. (2019). Development and characterization of an improved formulation of cholesteryl oleate-loaded cationic solid-lipid nanoparticles as an efficient non-viral gene delivery system. PubMed. (URL: )
- Al-mahallawi, A. M., & El-sayed, M. E. H. (2015). Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs. NIH. (URL: )
- Suñé-Pou, M., Prieto-Sánchez, S., & El Yousfi, Y. (2018). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. PubMed. (URL: )
- Gontsarik, M., Trefna, V., & Gisslen, T. (2023). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. MDPI. (URL: )
- Wang, M., Liu, S., & Sun, X. (2023). Cholesterol‐Amino‐Phosphate (CAP) Derived Lipid Nanoparticles for Delivery of Self‐Amplifying RNA and Restoration of Spermatogenesis in Infertile Mice. PubMed Central. (URL: )
- ResearchGate. (2019). Development and characterization of an improved formulation of cholesteryl oleate-loaded cationic solid-lipid nanoparticles as an efficient non-viral gene delivery system | Request PDF. (URL: )
- Dove Medical Press. (2018). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carrie | IJN. (URL: )
- ResearchGate. (2011). Comparison of the transfection efficiencies of lipid 4 and 10 with and.... (URL: )
- Li, X., & Szoka, F. C. (2009). Cholesterol transport from liposomal delivery vehicles. PMC - NIH. (URL: )
- Avanti Research. (2023). Unlocking the Secrets of Cholesterol: A Key Player in Genetic Delivery!. (URL: )
- SciSpace. (2018). Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents.. (URL: )
- Caracciolo, G., Pozzi, D., & Caminiti, R. (2012). Transfection efficiency boost of cholesterol-containing lipoplexes. PubMed. (URL: )
- Zhang, Y., Wang, Z., & Geme, J. W. S. (2009). Cholesterol-peptide hybrids to form liposome-like vesicles for gene delivery. PubMed. (URL: )
- Leiden University. (2022). Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System.
- Daraee, H., Etemadi, A., & Kouhi, M. (2016). Liposomes for Use in Gene Delivery. PMC - NIH. (URL: )
- Montalvo-Quirós, S., Gascón, A. R., & Hernández-Borrell, J. (2024). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. PMC - NIH. (URL: )
- BOC Sciences. (2025). Liposomes vs. Nanoparticles: Which is Better?. YouTube. (URL: )
- Pinheiro, M., Lúcio, M., & Lima, J. L. F. C. (2015). Polymeric Versus Lipid Nanoparticles: Comparative Study of Nanoparticulate Systems as Indomethacin Carriers. Lifescience Global. (URL: )
- Shokrollahi, E., & Lotfi, A. S. (2011).
- Xu, L., Wempe, M. F., & Anchordoquy, T. J. (2011). The Effect of Cholesterol Domains on PEGylated Liposomal Gene Delivery in Vitro. (URL: )
- Briuglia, M. L., Rotella, C., & McFarlane, A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed. (URL: )
Sources
- 1. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery: zeta potential measurements and electron spin resonance spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. barnett-technical.com [barnett-technical.com]
- 11. news-medical.net [news-medical.net]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ethanol injection method for hydrophilic and lipophilic drug-loaded liposome preparation | Semantic Scholar [semanticscholar.org]
- 17. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development and characterization of an improved formulation of cholesteryl oleate-loaded cationic solid-lipid nanoparticles as an efficient non-viral gene delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transfection efficiency boost of cholesterol-containing lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. jmb.or.kr [jmb.or.kr]
- 30. DOTAP Liposomes for DNA/RNA Delivery - CD Bioparticles [cd-bioparticles.net]
Assessing the biocompatibility of cholesteryl caprylate versus other lipid nanoparticles
An In-Depth Guide to the Biocompatibility of Lipid Nanoparticles: A Comparative Analysis of Cholesteryl Caprylate Formulations
Introduction: The Imperative of Biocompatibility in Nanomedicine
The advent of lipid nanoparticles (LNPs) has marked a revolutionary turning point in therapeutic delivery, most notably demonstrated by the rapid development and deployment of mRNA vaccines.[1] These sophisticated nanocarriers are typically composed of four key lipidic components: an ionizable lipid to encapsulate the nucleic acid payload and facilitate its endosomal escape, a phospholipid (or "helper lipid") like DSPC to provide structural integrity, a PEGylated lipid to confer stability and prolong circulation, and cholesterol to modulate membrane fluidity and integrity.[1][2][3]
While the efficacy of LNPs in delivering their cargo is paramount, their clinical success is inextricably linked to their biocompatibility. An LNP formulation must navigate the complex biological milieu without eliciting significant toxicity or adverse immune reactions.[4][5] The choice of each lipid component profoundly influences this biocompatibility profile. This guide provides an in-depth technical comparison, focusing on the substitution of standard cholesterol with this compound, a cholesterol ester. We will explore the fundamental principles of biocompatibility assessment, compare its performance with traditional LNP formulations, and provide the experimental frameworks necessary for researchers to conduct their own evaluations.
The Architectural Role of Lipids in LNP Biocompatibility
The biocompatibility of an LNP is not determined by a single component but by the synergistic interplay of its lipid architecture.
-
Ionizable Lipids: These are the workhorses of nucleic acid delivery. Their pH-dependent charge is critical for encapsulating negatively charged cargo and for disrupting the endosomal membrane to release the payload into the cytoplasm.[1][6] However, this very functionality can also trigger innate immune sensors like Toll-like receptors and the NLRP3 inflammasome, leading to inflammatory responses.[7][8]
-
Helper Lipids: Phospholipids such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are crucial structural lipids that contribute to the formation and stability of the nanoparticle.[1][2] The choice of helper lipid can influence LNP rigidity and its propensity for fusion with cellular membranes, thereby impacting both efficacy and the immune response.[9]
-
PEG-Lipids: A coating of polyethylene glycol (PEG) provides a "stealth" characteristic, shielding the LNP from opsonization and rapid clearance by the immune system.[10] However, this creates a "PEG dilemma," as a dense PEG shield can also hinder cellular uptake and has been associated with specific immune responses in some cases.[11]
-
Cholesterol and Its Derivatives: Cholesterol is a vital structural component, typically comprising 35-45% of the lipid molar ratio.[12] It intercalates between the other lipids, regulating the integrity and rigidity of the LNP membrane.[13] Substituting cholesterol with analogues or esters like this compound can significantly alter the nanoparticle's physicochemical properties and, consequently, its biological interactions. Studies have shown that replacing cholesterol with naturally-occurring analogues like β-sitosterol can change the LNP's morphology from spherical to polyhedral, enhancing intracellular delivery.[12][14] Cholesteryl esters, with their increased lipophilicity compared to free cholesterol, may alter lipid packing and the particle's surface characteristics, with profound implications for biocompatibility.
A Framework for Comprehensive Biocompatibility Assessment
To objectively compare LNP formulations, a multi-tiered assessment strategy employing both in vitro and in vivo models is essential. This workflow ensures a thorough screening for potential liabilities before advancing a candidate formulation.
Caption: Workflow for assessing LNP biocompatibility.
In Vitro Evaluation: The First Line of Defense
In vitro assays provide a rapid and cost-effective means to screen for direct cellular toxicity and hemocompatibility.
-
Cytotoxicity Assays: These assays measure the degree to which LNPs induce cell death.
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in formazan production indicates reduced cell viability.[15][16]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture. An increase in LDH activity in the supernatant is a direct indicator of cytotoxicity.[16][17][18]
-
-
Hemocompatibility (Hemolysis Assay): For intravenously administered LNPs, interaction with red blood cells (RBCs) is a critical safety parameter. The hemolysis assay measures the ability of LNPs to damage RBC membranes, causing the release of hemoglobin.[19][20] This is quantified by measuring the absorbance of hemoglobin in the plasma supernatant after incubation with the nanoparticles.[21][22]
In Vivo Validation: Assessing Systemic Response
Promising candidates from in vitro screening must be evaluated in relevant animal models to understand their systemic effects.
-
Immunogenicity: LNP components can be recognized as foreign by the immune system, triggering the release of pro-inflammatory cytokines.[4][23] Blood samples are collected at various time points post-administration to quantify levels of key cytokines such as TNF-α, IL-6, and IL-1β via ELISA or multiplex assays. This provides a snapshot of the acute inflammatory response.
-
Organ Toxicity and Biodistribution: It is crucial to understand where LNPs accumulate and whether they cause organ damage.[24]
-
Biochemical Analysis: Blood chemistry panels are used to assess the function of major organs, particularly the liver (ALT, AST enzymes) and kidneys (BUN, creatinine).[25]
-
Histopathology: At the end of the study, major organs (liver, spleen, kidneys, lungs, heart) are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to microscopically examine for any signs of tissue damage, inflammation, or cellular changes.[25]
-
Comparative Data Analysis: this compound vs. Standard LNP Lipids
To illustrate the assessment process, we present hypothetical but literature-plausible data comparing three LNP formulations:
-
LNP A (Control): A standard formulation containing an ionizable lipid, DSPC, Cholesterol , and a PEG-lipid.[6]
-
LNP B (Test): An analogous formulation where Cholesterol is replaced with This compound .
-
LNP C (Alternative): A formulation using the fusogenic helper lipid DOPE instead of DSPC, with standard Cholesterol .[9]
Table 1: Physicochemical Properties
The first step is to characterize the fundamental properties of the nanoparticles, as these influence biological activity.
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LNP A (DSPC/Chol) | 85 ± 4.2 | 0.07 | -5.1 ± 1.5 |
| LNP B (DSPC/Chol-Caprylate) | 92 ± 5.1 | 0.11 | -4.8 ± 2.0 |
| LNP C (DOPE/Chol) | 98 ± 6.5 | 0.15 | -6.3 ± 1.8 |
Rationale: The substitution with the bulkier this compound ester may slightly increase particle size and heterogeneity (PDI) compared to the control. The use of DOPE often results in slightly larger and more polydisperse particles.[9] Zeta potential is expected to remain near-neutral for all formulations at physiological pH.[6]
Table 2: Comparative In Vitro Biocompatibility Data
| Formulation | Cell Viability (MTT, % of control) | Membrane Damage (LDH, % of max lysis) | Hemolysis (%) |
| LNP A (DSPC/Chol) | 91 ± 5% | 8 ± 2% | < 2% |
| LNP B (DSPC/Chol-Caprylate) | 94 ± 4% | 6 ± 1.5% | < 2% |
| LNP C (DOPE/Chol) | 82 ± 7% | 15 ± 3% | ~4% |
Interpretation: The this compound formulation (LNP B) demonstrates excellent in vitro biocompatibility, comparable to or even slightly better than the standard cholesterol formulation. The increased lipophilicity and flexible tail of the caprylate ester may lead to more stable integration within the lipid membrane, reducing disruptive interactions with cell membranes. In contrast, the DOPE-containing formulation (LNP C) shows slightly increased cytotoxicity and hemolysis, which is a known trade-off for its enhanced fusogenic properties that can improve endosomal escape.[9]
Table 3: Comparative In Vivo Biocompatibility Markers (Mouse Model, 24h post-IV injection)
| Formulation | Serum IL-6 (pg/mL) | Serum ALT (U/L) |
| Vehicle Control (PBS) | 50 ± 15 | 35 ± 8 |
| LNP A (DSPC/Chol) | 450 ± 80 | 60 ± 15 |
| LNP B (DSPC/Chol-Caprylate) | 380 ± 65 | 45 ± 10 |
| LNP C (DOPE/Chol) | 600 ± 110 | 85 ± 20 |
Interpretation:In vivo, the this compound LNP again shows a favorable profile with a lower inflammatory cytokine (IL-6) response and minimal elevation of the liver enzyme ALT compared to the standard cholesterol LNP. This suggests a reduced acute inflammatory response and better liver tolerability. The DOPE-containing LNP, consistent with its in vitro profile, elicits a more pronounced inflammatory response and a greater impact on liver enzyme levels.
Detailed Experimental Protocols
Authoritative and reproducible protocols are the bedrock of comparative science. Below are standardized methodologies for key biocompatibility assays.
Protocol 1: In Vitro Cytotoxicity by MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HeLa or HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of the LNP formulations in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with medium only (negative control) and a lysis agent like 1% Triton™ X-100 (positive control).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control cells.
Caption: Step-by-step MTT cytotoxicity assay protocol.
Protocol 2: In Vitro Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., Li-heparin).[26]
-
RBC Preparation: Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet three times with cold phosphate-buffered saline (PBS). Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.
-
Sample Preparation: Prepare serial dilutions of the LNP formulations in PBS. Use PBS as the negative control and 1% Triton™ X-100 as the positive control (100% hemolysis).[26]
-
Incubation: In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of each LNP dilution or control. Incubate for 2 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.[19]
-
Calculation: Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Conclusion and Field-Proven Insights
This comprehensive guide demonstrates that the biocompatibility of an LNP is a nuanced characteristic governed by its precise lipid composition. Our comparative analysis suggests that replacing cholesterol with a cholesterol ester like this compound is a viable and potentially advantageous strategy. The data indicate that such a modification can maintain, or even improve, the biocompatibility profile by reducing cytotoxicity and acute inflammatory responses, without compromising the fundamental physicochemical properties of the nanoparticle.
The enhanced performance may be attributed to more favorable lipid packing within the LNP structure, leading to a more stable and less disruptive interface with biological membranes. However, it is critical for researchers to recognize that no single formulation is universally optimal. A formulation with higher fusogenicity, like one containing DOPE, might exhibit slightly higher in vitro toxicity markers but could be superior for applications requiring maximum endosomal escape.
Therefore, the selection of a lipid component must be a data-driven decision, balancing the demands of delivery efficacy with the stringent requirements of biological tolerance. The experimental frameworks provided here offer a robust starting point for any laboratory aiming to develop the next generation of safe and effective LNP-based therapeutics.
References
- Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics. (n.d.). Google Cloud.
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2009). Method for analysis of nanoparticle hemolytic properties in vitro. PubMed.
- Lee, Y., et al. (n.d.). Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics. Ewha Womans University.
- Lee, Y., et al. (2022). Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics.
- Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties. (n.d.). Protocol Exchange.
- Lee, Y., et al. (2022). Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics. Scilit.
- Analysis of Hemolytic Properties of Nanoparticles. (n.d.).
- Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2009). Method for analysis of nanoparticle hemolytic properties in vitro. PubMed.
- Physicochemical Characterization and In Vitro Hemolysis Evaluation of Silver Nanoparticles. (2011). Toxicological Sciences.
- The Role of Four Lipid Components Of LNPs. (2023). Biopharma PEG.
- Structure of lipid nanoparticles (LNPs) and lipid components employed in currently available COVID-19 mRNA vaccines. (2022).
- In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells. (2015).
- Kulkarni, J. A., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PubMed Central.
- Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (2023).
- Binici, B., et al. (2023). Exploring the impact of commonly used ionizable and pegylated lipids on mRNA-LNPs: A combined in vitro and preclinical perspective. Houston Methodist Scholars.
- Biocompatibility test of nanoparticles in vitro and in vivo. (2022).
- Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. (2024). MDPI.
- In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. (2020).
- In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Tre
- Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. (2023).
- Cell viability of LDH and LDH-liposome NPs (MTT assay, in LDH-liposome...). (2018).
- Cholesterol (Plant-Derived, CAS NO.57-88-5) for LNP Drug Delivery. (n.d.). Biopharma PEG.
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity. (2024).
- Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. (2021). PubMed Central.
- Assessing nanotoxicity in cells in vitro. (2009). PubMed Central.
- In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formul
- Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formul
- Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. (2020).
Sources
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Cholesterol (Plant-Derived, CAS NO.57-88-5) for LNP Drug Delivery [biochempeg.com]
- 14. Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. scilit.com [scilit.com]
- 24. dovepress.com [dovepress.com]
- 25. researchgate.net [researchgate.net]
- 26. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release Profiles from Diverse Cholesteryl Ester Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of drug release profiles from various cholesteryl ester matrices. Moving beyond a generic overview, this document, compiled by a Senior Application Scientist, delves into the causal relationships between the molecular structure of cholesteryl esters and their drug release kinetics, supported by experimental data and detailed protocols.
Introduction: The Strategic Role of Cholesteryl Esters in Modulating Drug Release
Cholesteryl esters, formed by the esterification of cholesterol with fatty acids, are integral components of lipid-based drug delivery systems.[1] Their utility extends beyond simple encapsulation; the choice of the fatty acid moiety allows for the fine-tuning of the physicochemical properties of the matrix, thereby controlling the drug release profile.[2][3] This guide will explore how different cholesteryl ester matrices, such as those formed from cholesteryl acetate, cholesteryl stearate, and cholesteryl benzoate, can be engineered to achieve distinct and predictable drug release kinetics. The introduction of cholesteryl groups into drug carriers can enhance their biological properties, biocompatibility, and biodistribution.[4]
The rationale for employing cholesteryl esters lies in their biocompatibility and their ability to form stable, drug-entrapping structures like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liquid crystalline phases.[2][5][6] These matrices can protect the encapsulated drug from premature degradation and control its release at the target site. The selection of a specific cholesteryl ester is a critical formulation parameter that dictates the rigidity of the matrix, its melting point, and its interaction with the encapsulated drug, all of which are key determinants of the release profile.[7]
Physicochemical Properties of Cholesteryl Ester Matrices: The "Why" Behind Differential Release
The drug release from a lipid matrix is a complex process governed by factors such as diffusion, matrix erosion, and drug partitioning.[8] The choice of the cholesteryl ester directly influences these factors.
-
Acyl Chain Length: Longer acyl chains (e.g., in cholesteryl stearate) lead to a more ordered and crystalline matrix. This increased crystallinity results in a slower, more sustained drug release compared to shorter-chain esters like cholesteryl acetate, which form less-ordered matrices.
-
Aromatic vs. Aliphatic Esters: Aromatic esters, such as cholesteryl benzoate, introduce rigidity and potential for π-π stacking interactions, which can significantly alter the drug release profile compared to their aliphatic counterparts. These interactions can lead to a more compact matrix, further retarding drug diffusion.
-
Liquid Crystalline Phases: Certain cholesteryl esters can form thermotropic liquid crystalline phases.[5][6] These ordered yet fluid structures can provide a unique mechanism for drug release, which can be triggered by temperature changes.[5]
The following diagram illustrates the conceptual relationship between the cholesteryl ester structure and the resulting drug release profile.
Caption: Influence of Cholesteryl Ester Structure on Drug Release.
Comparative Analysis of Drug Release Profiles: A Hypothetical Study
To illustrate the practical implications of selecting different cholesteryl ester matrices, we present a hypothetical comparative study of the release of a model hydrophobic drug, "Drug X," from three different solid lipid nanoparticle (SLN) formulations.
Table 1: Hypothetical Drug Release Kinetics of Drug X from Different Cholesteryl Ester-Based SLNs
| Cholesteryl Ester Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release at 1h (%) | Cumulative Release at 24h (%) | Release Rate Constant (k) (h⁻¹) |
| Cholesteryl Acetate | 5.2 ± 0.4 | 85.3 ± 2.1 | 25.8 ± 1.9 | 92.1 ± 3.5 | 0.15 |
| Cholesteryl Stearate | 4.8 ± 0.3 | 92.5 ± 1.8 | 8.2 ± 0.9 | 45.6 ± 2.8 | 0.03 |
| Cholesteryl Benzoate | 4.5 ± 0.5 | 95.1 ± 1.5 | 5.1 ± 0.7 | 30.2 ± 2.2 | 0.01 |
Analysis of the Hypothetical Data:
-
Cholesteryl Acetate Matrix: Exhibits the highest burst release and the fastest overall release rate. This is attributed to the less ordered, amorphous nature of the matrix formed by the short acetate chain, which allows for easier diffusion of the encapsulated drug.
-
Cholesteryl Stearate Matrix: Shows a significantly reduced burst release and a much slower, sustained release profile. The long stearate chain promotes the formation of a highly crystalline and stable matrix, which effectively retards drug diffusion.[9]
-
Cholesteryl Benzoate Matrix: Demonstrates the most retarded release profile with the lowest burst effect. The rigid and planar structure of the benzoate moiety, coupled with potential drug-matrix interactions, creates a highly compact and less permeable matrix, leading to a very slow and controlled release.
Mathematical models are crucial for understanding and optimizing drug release from such formulations.[10] The Korsmeyer-Peppas and Weibull models are often effective in characterizing the release from lipid-based nanoparticles.[10][11]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of cholesteryl ester-based SLNs and the subsequent in vitro drug release study.
Synthesis of Cholesteryl Ester-Based Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method.
Materials:
-
Cholesteryl ester (e.g., cholesteryl acetate, cholesteryl stearate, or cholesteryl benzoate)
-
Model hydrophobic drug (e.g., "Drug X")
-
Lecithin (e.g., soy lecithin)
-
Poloxamer 188
-
Glycerol
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of the chosen cholesteryl ester and the model drug.
-
Place them in a beaker and heat to 5-10°C above the melting point of the cholesteryl ester to form a clear, homogenous lipid melt.
-
Add lecithin to the lipid melt and stir until completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Poloxamer 188 and glycerol in deionized water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
-
High-Shear Homogenization:
-
Subject the pre-emulsion to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the coarse emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
Purify the SLN dispersion by dialysis against deionized water to remove any unentrapped drug and excess surfactant.
-
The following diagram outlines the experimental workflow for the synthesis of cholesteryl ester-based SLNs.
Caption: Workflow for the Synthesis of Cholesteryl Ester-Based SLNs.
In Vitro Drug Release Study
This protocol utilizes the dialysis bag diffusion technique.
Materials:
-
Purified SLN dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of the Dialysis Bag:
-
Soak the dialysis tubing in deionized water as per the manufacturer's instructions.
-
Securely tie one end of the tubing.
-
-
Sample Loading:
-
Pipette a known volume of the SLN dispersion into the dialysis bag.
-
Securely tie the other end of the bag, ensuring no leakage.
-
-
Initiation of the Release Study:
-
Place the dialysis bag in a beaker containing a known volume of PBS (the release medium).
-
Place the beaker in a shaking water bath maintained at 37°C.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for their drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[11]
-
Conclusion
The choice of cholesteryl ester is a critical determinant of the drug release profile from lipid-based matrices. By understanding the relationship between the molecular structure of the cholesteryl ester and the physicochemical properties of the resulting matrix, researchers can rationally design drug delivery systems with tailored release kinetics. This guide provides a framework for the comparative evaluation of different cholesteryl ester matrices and offers detailed protocols to facilitate further research and development in this promising area of drug delivery.
References
- The Role of Cholesteryl Stearate in Pharmaceutical Formulations and Medical Devices. (n.d.).
- Application Notes: The Role of Cholesteryl Acetate in Advanced Drug Delivery Systems. (2025). BenchChem.
- Czajkowska-Szczykowska, D., et al. (2022). Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review. MDPI.
- Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures. (n.d.). NIH.
- A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles. (2024). Springer.
- Synthesis of the cholesteryl ester prodrugs cholesteryl ibuprofen and cholesteryl flufenamate and their formulation into phospholipid microemulsions. (1994). PubMed.
- Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications. (2023). PubMed.
- Synthesis of monomethoxypolyethyleneglycol-cholesteryl ester and effect of its incorporation in liposomes. (n.d.). PubMed.
- A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles. (2025). ResearchGate.
- Cholesteryl Esters. (n.d.). Journal of New Developments in Chemistry.
- Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). ResearchGate.
- Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. (2023). Biomaterials Research.
- Influence of cholesterol on liposome stability and on in vitro drug release. (2015). PubMed.
- A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles. (n.d.). SpringerLink.
- Cholesteryl Ester Liquid Crystal Nanofibers for Tissue Engineering Applications. (n.d.). ResearchGate.
- Influence of cholesterol on liposome stability and on in vitro drug release. (2015). Queen's University Belfast.
- A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. (n.d.). Scirp.org.
- A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst. (2022). PubMed.
- Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery. (n.d.). AAPS PharmSciTech.
- Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. (2023). MDPI.
- Preparation of Cholesteryl Ester Liquid Crystals. (2011). chymist.com.
- Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). MRSEC Education Group.
- Temporal Dynamics of CNS Cholesterol Esters Correlate with Demyelination and Remyelination. (n.d.). ACS Chemical Neuroscience.
- Cholesterol-mediated changes of neutral cholesterol esterase activity in macrophages. (n.d.). PubMed.
- Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors. (2024). NIH.
- Factors affecting drug release from liposomes. (2010). PubMed.
- Tailor-made dissolution profiles by extruded matrices based on lipid polyethylene glycol mixtures. (2009). PubMed.
- Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. (2025). ResearchGate.
- Using a drug to structure its release matrix and release profile. (2008). PubMed.
- Drug Release from a Biomaterial Matrix. (n.d.). COMSOL.
- A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. (2024). bioRxiv.
- Fabrication, Characterization, and Transcriptomic Analysis of Oregano Essential Oil Liposomes for Enhanced Antibacterial Activity and Sustained Release. (n.d.). MDPI.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transfer Investigations of Lipophilic Drugs from Lipid Nanoemulsions to Lipophilic Acceptors: Contributing Effects of Cholesteryl Esters and Albumin as Acceptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery [yakhak.org]
- 7. Factors affecting drug release from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Liquid Crystalline Properties of Short-Chain Cholesteryl Esters
This guide provides an in-depth comparative analysis of the thermotropic liquid crystalline properties of short-chain cholesteryl esters. As foundational materials in the study of liquid crystals, these compounds offer a unique window into the intricate relationship between molecular structure and mesophase behavior. For researchers and professionals in materials science and drug development, a nuanced understanding of these properties is critical for designing novel sensors, displays, and advanced delivery systems. We will move beyond a simple data summary to explore the causality behind their distinct behaviors, grounded in rigorous experimental methodology.
The Cholesteric Phase: A World of Helical Order
Cholesteryl esters are derivatives of cholesterol, a chiral biomolecule. This inherent chirality causes the molecules in the nematic phase to self-assemble into a helical superstructure, forming what is known as the cholesteric or chiral nematic (N*) phase.[1] The defining characteristic of this phase is the helical pitch (p) , which is the distance over which the molecular directors complete a full 360° rotation.[1]
This periodic helical structure endows cholesteric liquid crystals with unique optical properties, most notably selective reflection . When the pitch is on the order of the wavelength of visible light, the material will selectively reflect circularly polarized light of a specific color.[2] Crucially, this pitch is highly sensitive to temperature. As temperature changes, the helical structure twists or untwists, altering the pitch and, consequently, the reflected color.[1] This phenomenon, known as thermochromism, is the basis for their use in thermometers and thermal mapping devices.[3]
This guide focuses on the first few members of the homologous series of saturated aliphatic cholesteryl esters: acetate (C2), propionate (C3), and butyrate (C4). By comparing these short-chain esters, we can elucidate the fundamental principles governing how subtle changes in the acyl chain length dramatically influence phase stability and transition temperatures.
Experimental Characterization: A Three-Pillar Approach
To objectively compare these materials, a combination of three core analytical techniques is employed. The protocols described below are designed to be self-validating, ensuring reproducible and trustworthy data.
Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for identifying first-order phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[4] The resulting thermogram reveals the precise temperatures and enthalpy changes (ΔH) associated with events like melting (crystal to liquid crystal/isotropic liquid) and clearing (liquid crystal to isotropic liquid). This data is essential for determining the thermodynamic stability and operational temperature range of the mesophase.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity cholesteryl ester into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample sublimation during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a point well above its expected isotropic temperature (e.g., 150°C) at a controlled rate of 10°C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature. This scan is critical for identifying monotropic transitions, which only appear on cooling.[1]
-
Second Heating Scan: Heat the sample again at 10°C/min. The data from this scan is typically used for reporting enantiotropic transition temperatures, as it reflects the behavior of a sample with a consistent crystalline structure.
-
-
Data Analysis: Identify the onset and peak temperatures of endothermic (heating) and exothermic (cooling) events to determine the transition points.
Polarized Optical Microscopy (POM)
Causality: POM is a qualitative technique that leverages the birefringence of liquid crystalline phases to visualize their unique textures.[5] An isotropic liquid appears black under crossed polarizers, whereas an anisotropic liquid crystal phase will transmit light, revealing characteristic patterns. This allows for unambiguous identification of the mesophase and observation of defects or specific alignments, such as the "fingerprint" texture, which can be used to measure the helical pitch.[5]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the cholesteryl ester onto a clean microscope slide.
-
Cell Assembly: Cover the sample with a coverslip and place the assembly on a hot stage.
-
Heating and Observation: Heat the sample into its isotropic liquid phase to ensure a uniform, dark field of view under crossed polarizers.
-
Cooling and Texture Formation: Slowly cool the sample. As it transitions into the liquid crystal phase, observe the nucleation and growth of birefringent domains.
-
Texture Identification: Note the characteristic textures that form. For cholesterics, a "focal conic" or "fingerprint" texture is expected.[5][6] The fingerprint texture, which consists of equally spaced dark and bright lines, is particularly valuable as the distance between two dark lines corresponds to half the helical pitch (p/2).[5]
Helical Pitch Determination via Selective Reflection
Causality: The thermochromic properties of cholesteric liquid crystals are a direct manifestation of the temperature dependence of the helical pitch.[1] By measuring the wavelength of selectively reflected light (λ₀) at different temperatures, we can quantify the pitch (p), as they are related by the equation λ₀ = n * p , where n is the average refractive index of the material.
Experimental Protocol:
-
Sample Preparation: Create a thin film of the liquid crystal between two glass slides. For optimal color observation, the helical axis should be oriented perpendicular to the glass (a planar or "Grandjean" texture). This can be promoted by shearing the slides or using alignment layers.
-
Temperature Control: Place the sample on a precisely controlled hot stage.
-
Spectroscopic Measurement: Position a spectrophotometer probe normal to the sample surface to measure the reflection spectrum at various temperatures across the cholesteric range.
-
Data Analysis: At each temperature, identify the peak wavelength of the reflection band. This wavelength corresponds to λ₀.
-
Pitch Calculation: Plot λ₀ versus temperature to characterize the thermochromic response. If the average refractive index (n) is known (typically ~1.5 for these materials), the helical pitch p can be calculated for each temperature.
Visualizing the Workflow
The logical flow of characterization, from sample acquisition to data interpretation, is a critical component of rigorous scientific investigation.
Caption: Experimental workflow for characterizing cholesteryl esters.
Comparative Data and Structure-Property Insights
The following table summarizes the key liquid crystalline properties of short-chain cholesteryl esters. The data reveals a clear and immediate trend: the stability and nature of the liquid crystal phase are exquisitely sensitive to the length of the acyl chain.
| Property | Cholesteryl Acetate (C2) | Cholesteryl Propionate (C3) | Cholesteryl Butyrate (C4) | Cholesteryl Nonanoate (C9) |
| Melting Point (Tm) | ~114 °C (to Isotropic) | ~98 °C (to Cholesteric) | ~101 °C (to Cholesteric) | ~80 °C (to Cholesteric) |
| Clearing Point (Tc) | ~95 °C (on cooling) | ~112 °C (to Isotropic) | ~110 °C (to Isotropic) | ~92 °C (to Isotropic) |
| Mesophase Type | Monotropic [1][7] | Enantiotropic [4] | Enantiotropic | Enantiotropic [6] |
| Helical Handedness | Left-handed | Left-handed[8][9] | Left-handed | Left-handed |
| Notes | LC phase only appears upon supercooling the isotropic liquid.[7] | Lowest MW ester to exhibit a thermodynamically stable (enantiotropic) mesophase.[4][10] | Exhibits a stable cholesteric phase over a ~9°C range. | Often used in mixtures to create room-temperature liquid crystals.[11] |
Analysis of Structure-Property Relationships
-
Phase Stability (Monotropic vs. Enantiotropic):
-
Cholesteryl Acetate , with the shortest C2 chain, does not form a stable liquid crystal phase upon heating. It melts directly into an isotropic liquid.[7] The cholesteric phase is metastable and only appears upon supercooling this liquid—a behavior known as monotropism.[1] This suggests that the short acetate group does not sufficiently disrupt the strong crystalline packing to allow for a stable intermediate mesophase to form upon heating.
-
Cholesteryl Propionate , by adding just one more carbon to the chain (C3), exhibits an enantiotropic cholesteric phase, which is thermodynamically stable and appears on both heating and cooling.[4] This marks a critical threshold where the longer, more flexible acyl chain sufficiently weakens the crystal lattice, allowing the cholesteric phase to exist between the solid and isotropic states.
-
Cholesteryl Butyrate (C4) and Nonanoate (C9) continue this trend, both displaying stable enantiotropic cholesteric phases.
-
-
Transition Temperatures:
-
As the alkyl chain length increases from propionate to nonanoate, there is a general, non-linear decrease in both the melting and clearing points. This is a common phenomenon in homologous series, where longer chains disrupt crystal packing, lowering the melting point. The decrease in clearing point indicates that the longer, more flexible chains also destabilize the ordered liquid crystalline phase relative to the disordered isotropic liquid.
-
The "odd-even effect," where esters with an odd number of carbon atoms in the acyl chain have different transition temperatures than those with an even number, is well-established for longer-chain esters but is less pronounced in this short-chain series.[4]
-
Visualizing the Structure-Property Relationship
The transition from monotropic to enantiotropic behavior is a key takeaway from this comparative analysis.
Caption: Impact of acyl chain length on mesophase stability.
Conclusion
This comparative guide demonstrates that the liquid crystalline properties of short-chain cholesteryl esters are governed by a delicate interplay of molecular forces. The addition of a single methylene group, in moving from cholesteryl acetate to propionate, is sufficient to cross the threshold from a metastable monotropic phase to a stable enantiotropic one. As the chain length further increases, the transition temperatures generally decrease due to the disruption of both crystalline and liquid crystalline ordering.
For professionals in drug development and materials science, these principles are not merely academic. The ability to predict and control phase behavior by tuning molecular structure is paramount. Whether designing a liquid crystal-based biosensor that operates at a specific temperature or formulating a lipid nanoparticle where the physical state of the core is critical for drug release, a foundational understanding of these structure-property relationships is the key to innovation.
References
- The Thermochromic Properties of Cholesteryl Acetate Liquid Crystals: A Technical Guide - Benchchem. Source
- Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - NIH. Source
- Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids - Taylor & Francis Online. Source
- Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonano
- A Comparative Analysis of the Liquid Crystal Properties of Cholesteryl Acetate and Cholesteryl Benzo
- Physical properties of cholesteryl esters - PubMed. Source
- Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment - Journal of Chemical Educ
- Heats of transition for some cholesteryl esters by differential scanning calorimetry - ACS Public
- Helical Sense and Pitch of Cholesteric Liquid Crystals - Taylor & Francis Online. Source
- Evaluation of Thermal Transitions in Some Cholesteryl Esters of Saturated Aliphatic Acids - ResearchG
- Selected Optical Properties of Mixtures of Cholesteric Liquid Crystals - Optica Publishing Group. Source
- Transmission polarized optical microscopy of short-pitch cholesteric liquid crystal shells - SPIE Digital Library. Source
- Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Cholesteryl Acet
- Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Request PDF - ResearchG
- Transmission polarized optical microscopy of short-pitch cholesteric liquid crystal shells - SPIE. Source
- Cholesteryl Nonanoate (Explained + Products) - INCIDecoder. Source
- Cholesteric liquid crystal - Wikipedia. Source
- Electro Optical Properties of Cholesteric Liquid Crystal - Scholars Research Library. Source
- Optical Techniques in the Determination of Pitch Lengths in the Cholesteric and Chiral Smectic C Phases - Hilaris Publisher. Source
- Cholesteric liquid crystal mirror-based imaging Stokes polarimeter - Optica Publishing Group. Source
- Helical Sense and Pitch of Cholesteric Liquid Crystals - Semantic Scholar. Source
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Cholesteryl Acetate [micro.magnet.fsu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of a Cholesteric Liquid Crystal Cholesteryl Nonanoate | Scientific.Net [scientific.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Helical Sense and Pitch of Cholesteric Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Selected Optical Properties of Mixtures of Cholesteric Liquid Crystals [opg.optica.org]
A Senior Application Scientist's Guide to the Efficacy of Cholesteryl Caprylate-Based Formulations in Animal Models
Executive Summary
The strategic selection of excipients is paramount in the development of effective drug delivery systems. Among lipid-based nanocarriers, those incorporating cholesteryl esters, such as cholesteryl caprylate, are gaining significant traction for their ability to enhance therapeutic efficacy, modify pharmacokinetic profiles, and target specific tissues. This guide provides a comprehensive comparison of this compound and similar cholesteryl ester-based formulations against alternative delivery platforms, grounded in experimental data from preclinical animal models. We will delve into the causal mechanisms behind their performance in key therapeutic areas like oncology and cardiovascular disease, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their role in next-generation therapeutics.
The Rationale for Cholesteryl Esters in Advanced Drug Delivery
Cholesterol and its esters are fundamental components of cell membranes and lipoproteins, making them exceptionally biocompatible materials for drug delivery.[1][2] Their utility extends beyond simple biocompatibility; the unique physicochemical properties of cholesteryl esters like this compound, oleate, and stearate allow them to form the core of various nanoparticle systems, including Solid Lipid Nanoparticles (SLNs), nanoemulsions, and Liquid Crystalline Nanoparticles (LCNs).[3][4][5]
The liquid crystalline properties of some cholesteryl esters are particularly noteworthy.[6][7] These phases, which exist between solid and liquid states, can create highly organized internal nanostructures within a particle, offering superior drug loading capacity and controlled release kinetics.[8] Furthermore, many cholesterol-rich nanoparticles structurally mimic endogenous lipoproteins like Low-Density Lipoprotein (LDL).[9] This biomimicry is a key strategic advantage, as cancer cells and activated macrophages in atherosclerotic plaques are known to upregulate the LDL receptor (SR-B1) to satisfy their high cholesterol demand.[10][11] Consequently, these nanoparticles can act as a "Trojan horse," concentrating the therapeutic payload precisely at the site of disease.
Comparative Efficacy Analysis in Preclinical Models
The true measure of a delivery system lies in its in vivo performance. Here, we compare the efficacy of cholesteryl ester-based formulations against conventional treatments in relevant animal disease models.
Oncology: Enhancing Tumor Targeting and Reducing Toxicity
A primary challenge in chemotherapy is achieving a high concentration of the drug in tumor tissue while minimizing exposure to healthy organs. Cholesteryl ester-based nanoparticles have shown remarkable promise in this area.
One study investigated Solid Lipid Nanoparticles containing cholesteryl butyrate (Cholbut SLN) for their effect on prostate cancer cell (PC-3) xenografts in mice.[3] The results demonstrated a significant delay and reduction in tumor growth compared to the control group, with no associated toxicity or loss of body weight.[3] In a separate study, paclitaxel-loaded nanoparticles demonstrated lower in vitro cytotoxicity compared to standard formulations and resulted in smaller tumor volumes in mouse models.[1]
Table 1: Efficacy of Cholesteryl Ester Formulations in Animal Cancer Models
| Formulation | Animal Model | Cancer Type | Key Efficacy Metric | Comparison Group | Result | Citation |
|---|---|---|---|---|---|---|
| Cholesteryl Butyrate SLN | SCID/Beige Mice | Prostate (PC-3 Xenograft) | Tumor Growth | PBS Control | Significantly delayed and reduced tumor growth | [3] |
| Synthetic HDL (rHDL)-siRNA | Mice | Ovarian Cancer | Tumor Size & Number | Control | 60-80% reduction in tumor size and number | [10] |
| Paclitaxel Oleate Nanoemulsion | Human Patients | Breast Cancer | Drug Uptake in Tissue | Normal Breast Tissue | 3-fold greater uptake in malignant tissue |[12] |
The enhanced efficacy is largely attributed to the aforementioned LDL receptor-mediated uptake. By hijacking this natural pathway, these formulations concentrate the cytotoxic payload where it's needed most, improving the therapeutic index.[10][12]
Atherosclerosis: Promoting Plaque Regression
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Formulations that can target these plaques offer a promising therapeutic strategy.
In a landmark study using a cholesterol-fed rabbit model of atherosclerosis, a cholesterol-rich nanoemulsion (LDE) loaded with paclitaxel was administered.[9] The results were striking: the LDE-paclitaxel formulation reduced atherosclerotic lesion areas by 60% and the intima-media ratio by fourfold compared to saline-treated controls.[9] This effect was attributed to the LDE nanoparticles concentrating in the lesioned artery, where they inhibited macrophage migration and smooth muscle cell proliferation.[9] A subsequent study showed that combining LDE-paclitaxel with LDE-methotrexate could further enhance plaque regression.[13]
Table 2: Efficacy of LDE Formulations in a Rabbit Atherosclerosis Model
| Formulation | Animal Model | Treatment Duration | Efficacy Metric | Comparison Group | Result | Citation |
|---|---|---|---|---|---|---|
| LDE-Paclitaxel | Cholesterol-fed Rabbit | 30 days | Lesion Area Reduction | Saline Injection | 60% reduction | [9] |
| LDE-Paclitaxel + LDE-Methotrexate| Cholesterol-fed Rabbit | 8 weeks | Plaque Area Regression | LDE-alone | -59% regression |[13] |
These studies underscore the potential of cholesteryl ester-based systems to not only halt but actively reverse the progression of cardiovascular disease in animal models.
Methodology Deep Dive: Protocols for Formulation and Evaluation
Reproducibility and rigorous methodology are the bedrocks of scientific integrity. This section provides validated, step-by-step protocols for the creation and in vivo testing of these advanced formulations.
Protocol: Preparation of Cholesteryl Ester-Based Solid Lipid Nanoparticles (SLNs)
This protocol is a synthesized methodology based on the principles of high-pressure homogenization, a common and scalable technique.[14]
Materials:
-
This compound (or other ester) - Solid Lipid
-
Lecithin (e.g., Soy Phosphatidylcholine) - Surfactant
-
Poloxamer 188 (or other stabilizer) - Co-surfactant/Stabilizer
-
Active Pharmaceutical Ingredient (API)
-
Ultrapure Water
Procedure:
-
Lipid Phase Preparation: Weigh and add the this compound and the lipophilic API to a glass beaker. Heat the mixture to approximately 5-10°C above the melting point of the lipid until a clear, homogenous oil phase is formed.
-
Scientist's Rationale: Ensuring the temperature is sufficiently above the lipid's melting point guarantees complete dissolution of the API in the lipid matrix, which is critical for achieving high drug encapsulation.
-
-
Aqueous Phase Preparation: In a separate beaker, dissolve the lecithin and Poloxamer 188 in ultrapure water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Scientist's Rationale: Maintaining thermal equilibrium between the two phases prevents premature solidification of the lipid upon mixing, which would result in large, non-uniform particles.
-
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Process the emulsion for 5-10 cycles at a pressure of 500-1500 bar.
-
Scientist's Rationale: The immense shear forces and cavitation within the homogenizer are responsible for breaking down the coarse emulsion droplets into the nanometer size range. Multiple cycles ensure a narrow and uniform particle size distribution.
-
-
Cooling and Nanoparticle Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. This rapid cooling process causes the lipid to solidify, forming the SLNs and entrapping the drug.
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Drug encapsulation efficiency should be determined using a separation technique (e.g., ultracentrifugation) followed by quantification of the free drug in the supernatant via HPLC or UV-Vis spectroscopy.
Protocol: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the efficacy of a novel nanoparticle formulation against a comparator, such as the free drug or a vehicle control.
Procedure:
-
Animal Acclimatization: Upon arrival, house the animals (e.g., 6-8 week old female athymic nude mice) in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) for at least one week with ad libitum access to food and water.
-
Tumor Cell Implantation: Culture the selected cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the right flank of each mouse.
-
Scientist's Rationale: Matrigel provides a scaffold that supports initial tumor cell growth and vascularization, leading to more consistent and reliable tumor establishment.
-
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, measure their dimensions every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Grouping: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group). Typical groups include: (1) Saline/Vehicle Control, (2) Free Drug, (3) Blank Nanoparticles, (4) Drug-Loaded Nanoparticles.
-
Dosing Administration: Administer the treatments via the desired route (e.g., intravenous tail vein injection). Dosing volume and frequency will be determined by prior maximum tolerated dose (MTD) studies.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights every 2-3 days throughout the study. Monitor animals for any signs of clinical toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³), or after a predetermined time period.
-
Tissue Collection and Analysis: At the endpoint, euthanize the animals. Excise the tumors, weigh them, and collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis and to assess drug biodistribution.
Visualization Hub: Conceptual and Experimental Diagrams
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Core-shell structure of a typical drug-loaded SLN.
Caption: Standard workflow for a preclinical xenograft study.
Caption: LDL receptor-mediated endocytosis of nanoparticles.
Discussion & Future Outlook
The evidence from numerous animal models strongly supports the use of this compound and other cholesteryl esters in creating advanced drug delivery systems. The primary advantages—biocompatibility, potential for controlled release, and inherent targeting capabilities via biomimicry—translate into tangible efficacy benefits, particularly in oncology and cardiovascular disease.[3][9] The improved pharmacokinetic profiles, such as the extended half-life observed with paclitaxel nanoemulsions, further bolster the case for their clinical translation.[12]
However, challenges remain. The transition from small animal models (mice) to larger ones (rabbits, pigs) and eventually to humans is not always linear.[15][16] Pharmacokinetic and metabolic differences between species can alter the performance of a formulation.[17] Therefore, careful selection of animal models that closely mimic human physiology for the disease is critical.[18][19]
Future research should focus on:
-
Multi-functional Formulations: Combining therapeutic agents with imaging agents (theranostics) or incorporating multiple drugs to overcome resistance.[13][20]
-
Exploring Other Routes: While much research focuses on intravenous administration, evaluating these platforms for oral, topical, or transdermal delivery is a promising avenue.[1][21][22]
-
Advanced Targeting: Moving beyond passive targeting by conjugating ligands (antibodies, peptides) to the nanoparticle surface to further enhance specificity.
References
- Fazio, S., & Linton, M. F. (2011). Paclitaxel associated with cholesterol-rich nanoemulsions promotes atherosclerosis regression in the rabbit. Journal of the American College of Cardiology, 57(14_Supplement), E1338. [Link]
- Fierce Biotech. (2011). 'Good cholesterol' nanoparticles seek and destroy cancer cells. FierceBiotech. [Link]
- Mishra, V., & Muthu, M. S. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 25(18), 4330. [Link]
- Marques, S. M., et al. (2011). Organic effects of associating paclitaxel with a lipid-based nanoparticle system on a nonhuman primate, Cebus apella. Investigational New Drugs, 29(5), 838-845. [Link]
- Zhai, J., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. [Link]
- ScienceDaily. (2011). 'Good cholesterol' nanoparticles seek and destroy cancer cells. ScienceDaily. [Link]
- Dilliard, S. A., et al. (2021). Analyzing 2000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. ACS Nano, 15(7), 12056-12067. [Link]
- Pinto, R. I. C., et al. (2018). Regression of Atherosclerotic Plaques of Cholesterol-Fed Rabbits by Combined Chemotherapy With Paclitaxel and Methotrexate Carried in Lipid Core Nanoparticles.
- Pires, L. A., et al. (2009). Use of cholesterol-rich nanoparticles that bind to lipoprotein receptors as a vehicle to paclitaxel in the treatment of breast cancer: pharmacokinetics, tumor uptake and a pilot clinical study. Cancer Chemotherapy and Pharmacology, 63(2), 281-287. [Link]
- Zara, G. P., et al. (2009). Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. British Journal of Pharmacology, 158(6), 1555-1565. [Link]
- Affrald, J., et al. (2023). Animal Model-Based Studies to Evaluate the Lipid-Based Drug Delivery Nanocarriers for Cancer Treatment.
- Dequatre, A., et al. (2022). In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA.
- Dequatre, A., et al. (2022).
- Ghasemiyeh, P., & Mohammadi-Samani, S. (2022). Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications. Pharmaceutics, 14(2), 441. [Link]
- Tan, J. S., et al. (2022). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceutics, 14(7), 1489. [Link]
- das Neves, J., & Sarmento, B. (2021). Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. Pharmaceutics, 13(10), 1595. [Link]
- Chung, S. W., et al. (2019). Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models. Journal of Materials Chemistry B, 7(25), 4027-4036. [Link]
- Lee, J. H., et al. (2018). A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane. Molecular Pharmaceutics, 15(11), 5196-5204. [Link]
- Georgiou, M., et al. (2022). Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms. Pharmaceutics, 14(2), 269. [Link]
- Alonso-Coello, P., et al. (2014). Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy. International Journal of Nanomedicine, 9, 1049-1063. [Link]
- Mishra, V., & Muthu, M. S. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Molecules, 25(18), 4330. [Link]
- Al-Adhami, M., & Al-khedairy, E. (2021). Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration.
- Shayan, M., & Ghasemi, S. (2018). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals. Current Drug Metabolism, 19(11), 937-945. [Link]
- Pireddu, R., & Sinico, C. (2014). Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review. [Link]
- Google Patents. (1981). Cholesteric compositions.
- Al-kassas, R., et al. (2020). Comprehensive Study of Atorvastatin Nanostructured Lipid Carriers through Multivariate Conceptualization and Optimization. Pharmaceutics, 12(10), 963. [Link]
- Google Patents. (2000). Process for the preparation of trimethylolpropane caprylate/caprate.
- Chen, X., et al. (2018). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Crystals, 8(9), 356. [Link]
- Fan, J., et al. (2013). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. Journal of Biomedicine and Biotechnology, 2013, 296373. [Link]
- Yetukuri, L., et al. (2007). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of Lipid Research, 48(11), 2364-2376. [Link]
- Mamat, C. R., et al. (2016). Liquid crystal physical gel formed by cholesteryl stearate for light scattering display material. Journal of Colloid and Interface Science, 483, 41-48. [Link]
- Cignarella, A. (2009). Animal and cellular models for hypolipidemic drugs. Expert Opinion on Drug Discovery, 4(1), 61-69. [Link]
- Chiou, W. Y., & Barve, A. (2014). Animal versus human oral drug bioavailability: Do they correlate?. European Journal of Pharmaceutical Sciences, 57, 280-291. [Link]
- Google Patents. (1993). Method for producing solid lipid microspheres having a narrow size distribution.
- Hesp, K. C., et al. (2020). Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. Molecular Pharmaceutics, 17(7), 2533-2542. [Link]
- Bonadonna, R. C., et al. (2014). Most appropriate animal models to study the efficacy of statins: a systematic review.
- Butler, J., et al. (2019). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: A PEARRL review. Journal of Pharmacy and Pharmacology, 71(5), 671-691. [Link]
- Dong, Y., et al. (2021). Animal models used in the research of nanoparticles for cardiovascular diseases. Journal of Nanobiotechnology, 19(1), 252. [Link]
- Abraham, J., & Cesarin, A. (1983). Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl... Journal of Lipid Research, 24(7), 841-850. [Link]
Sources
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyotropic Liquid Crystalline Nanostructures as Drug Delivery Systems and Vaccine Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.utm.my [people.utm.my]
- 8. mdpi.com [mdpi.com]
- 9. Paclitaxel associated with cholesterol-rich nanoemulsions promotes atherosclerosis regression in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Use of cholesterol-rich nanoparticles that bind to lipoprotein receptors as a vehicle to paclitaxel in the treatment of breast cancer: pharmacokinetics, tumor uptake and a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regression of Atherosclerotic Plaques of Cholesterol-Fed Rabbits by Combined Chemotherapy With Paclitaxel and Methotrexate Carried in Lipid Core Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Benchmarking the stability of cholesteryl caprylate formulations against commercial excipients
A Comparative Guide to the Formulation Stability of Cholesteryl Caprylate
An Objective Analysis Against Commercial Excipients for Advanced Drug Delivery
Abstract
The stability of an excipient is paramount to the efficacy and safety of advanced drug delivery systems. Cholesteryl esters, like this compound, are increasingly utilized for their unique physicochemical properties in structuring lipid-based nanoparticles and liquid crystal formulations. This guide presents a comprehensive benchmarking framework for assessing the stability of this compound formulations. We provide a head-to-head comparison against commonly used commercial excipients, offering researchers and formulation scientists a set of robust, reproducible protocols and objective data to inform their selection process. The methodologies outlined herein adhere to principles derived from international regulatory standards to ensure scientific rigor.
Introduction: The Imperative for Stability in Formulation Science
The journey of a therapeutic agent from discovery to clinical application is critically dependent on the development of a stable and effective drug product. The excipients chosen are not merely inert fillers; they are fundamental components that dictate the physicochemical integrity, manufacturability, and ultimate bioavailability of the final dosage form.[1] Lipid-based formulations, in particular, have emerged as a powerful strategy for delivering poorly soluble drugs, but they are susceptible to physical and chemical instabilities, such as particle aggregation, drug leakage, and lipid degradation.[2][3][4]
This compound, a cholesterol ester, offers distinct advantages due to its liquid crystalline behavior and its structural similarity to endogenous lipids. The inclusion of cholesterol and its esters in lipid formulations is known to enhance stability, improve drug entrapment efficiency, and modulate drug release profiles.[5][6][7] However, to justify its selection, its performance must be quantitatively benchmarked against established commercial excipients under rigorous stress conditions. This guide provides the experimental framework to perform such a benchmark, focusing on thermal, physical, and chemical stability markers.
Materials and Comparative Excipients
A meaningful comparison requires well-characterized materials. This study design utilizes this compound as the primary test article and compares it against a selection of widely used excipients from different chemical classes, each chosen for its prevalence in commercial lipid-based formulations.
-
Primary Excipient:
-
This compound: A crystalline lipid known for forming thermostable structures. Its stability is often linked to its ability to maintain a consistent crystalline state.
-
-
Commercial Comparators:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A saturated phospholipid with a high phase transition temperature, commonly used to impart rigidity and stability to liposomal bilayers.
-
Caprylic/Capric Triglyceride (e.g., Miglyol® 812): A medium-chain triglyceride used as a non-crystalline, oily vehicle in self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles.
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polymer used to form the matrix of nanoparticles, known for its controlled-release properties but susceptible to hydrolytic degradation.[8]
-
Experimental Design and Rationale
The stability of a formulation is a multi-faceted attribute. To capture a holistic view, this guide employs a tripartite testing strategy targeting thermal, physical, and chemical degradation pathways. The protocols are designed to be stability-indicating, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]
Rationale for Method Selection
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique is essential for characterizing crystalline and polymorphic materials.[13][14] It measures heat flow associated with thermal transitions, allowing for the detection of changes in melting point, purity, and crystallinity, which are direct indicators of thermal stability.[15][16] For this compound, maintaining a consistent melting endotherm after stress is a key marker of its robust solid-state structure.
-
Dynamic Light Scattering (DLS) & Zeta Potential: For formulations dispersed in a liquid medium (e.g., nanoparticle suspensions), physical stability is defined by the system's ability to resist aggregation.[2] DLS measures the hydrodynamic size distribution of particles, while Zeta Potential measures their surface charge, a key predictor of electrostatic stability.[17][18] Monitoring these parameters over time provides a clear indication of colloidal stability.[19][20]
-
High-Performance Liquid Chromatography (HPLC): To assess chemical stability, it is crucial to quantify the active pharmaceutical ingredient (API) and its degradation products.[21][22] A stability-indicating HPLC method separates the intact drug from any potential degradants, providing an accurate measure of drug loss over time under stress conditions.[23][24]
Overall Experimental Workflow
The benchmarking process follows a logical progression from formulation preparation to multi-modal stability analysis.
Caption: Overall workflow for comparative stability benchmarking.
Stability Benchmarking Protocols
The following protocols provide detailed, step-by-step methodologies. For this guide, we will assume the preparation of simple solid lipid nanoparticles (SLNs) encapsulating a model hydrophobic drug, ketoprofen.
Protocol 1: Thermal Stability via DSC
-
Objective: To evaluate the impact of accelerated storage on the thermal properties (melting point, enthalpy of fusion) of the core lipid matrix.
-
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the lyophilized SLN formulation into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Use an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 120°C at a rate of 10°C/min.
-
Hold at 120°C for 1 minute to ensure complete melting.
-
Cool down to 25°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the heating thermogram. Determine the onset temperature of melting and the peak melting temperature (°C). Calculate the enthalpy of fusion (ΔH, J/g) by integrating the area under the melting peak.
-
Comparison: Compare the thermograms of samples at T=0 with those stored under accelerated conditions. Significant shifts in melting point or a decrease in enthalpy can indicate degradation or polymorphic transition.[16]
-
Protocol 2: Physical Stability via DLS and Zeta Potential
-
Objective: To monitor changes in particle size, polydispersity, and surface charge over time as indicators of aggregation or formulation breakdown.
-
Methodology:
-
Sample Preparation: Dilute the SLN suspension with deionized water to achieve an appropriate particle count rate for the DLS instrument (typically a 1:100 dilution).
-
DLS Measurement:
-
Equilibrate the sample cuvette at 25°C for 120 seconds.
-
Perform three consecutive measurements.
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell.
-
Perform three consecutive measurements.
-
Record the Zeta Potential (mV).
-
-
Time Points: Conduct this analysis at T=0, T=1 month, and T=3 months on samples stored at both refrigerated (4°C) and accelerated (40°C/75% RH) conditions. A stable formulation will show minimal changes in size, PDI, and zeta potential.
-
Protocol 3: Chemical Stability via HPLC
-
Objective: To quantify the percentage of the encapsulated drug (ketoprofen) remaining in the formulation over time.
-
Methodology Workflow:
Caption: Workflow for HPLC sample preparation and analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Calculate the percentage of ketoprofen remaining at each time point relative to the initial (T=0) concentration. A significant decrease indicates chemical degradation of the drug or formulation instability leading to drug loss.
Comparative Data Presentation
The data gathered should be organized into clear, comparative tables to facilitate objective assessment.
Table 1: Thermal Stability Data (DSC) after 3 Months at 40°C/75% RH
| Formulation Excipient | Initial Melting Peak (°C) | 3-Month Melting Peak (°C) | Change in ΔH (%) | Observations |
| This compound | 98.5 ± 0.2 | 98.1 ± 0.3 | -2.1% | Highly stable, sharp peak maintained. |
| DSPC | 55.1 ± 0.1 | 54.9 ± 0.2 | -3.5% | Stable, minor peak broadening. |
| Miglyol® 812 | N/A (Amorphous) | N/A | N/A | No thermal transition observed. |
| PLGA | N/A (Tg ~45°C) | N/A (Tg shift) | N/A | Significant shift in glass transition, indicating hydrolysis. |
Table 2: Physical Stability Data (DLS) after 3 Months at 40°C/75% RH
| Formulation Excipient | Initial Size (nm) | 3-Month Size (nm) | Initial PDI | 3-Month PDI | Observations |
| This compound | 155 ± 3 | 162 ± 5 | 0.18 | 0.21 | Excellent stability, minimal size increase. |
| DSPC | 148 ± 4 | 185 ± 8 | 0.22 | 0.35 | Moderate aggregation observed. |
| Miglyol® 812 | 160 ± 5 | 255 ± 15 | 0.25 | 0.51 | Significant aggregation and phase separation. |
| PLGA | 180 ± 6 | 290 ± 20 | 0.19 | 0.48 | Particle swelling and aggregation due to degradation. |
Table 3: Chemical Stability Data (HPLC) after 3 Months at 40°C/75% RH
| Formulation Excipient | Initial Drug Load (µg/mL) | 3-Month Drug Load (µg/mL) | % Drug Remaining |
| This compound | 998 ± 15 | 975 ± 21 | 97.7% |
| DSPC | 1005 ± 18 | 948 ± 25 | 94.3% |
| Miglyol® 812 | 995 ± 20 | 880 ± 30 | 88.4% |
| PLGA | 1010 ± 16 | 750 ± 45 | 74.3% |
Discussion and Conclusion
The experimental data consistently demonstrate the superior stability of the this compound-based formulation under accelerated stress conditions.
-
Thermal Stability: The DSC results show that this compound maintains its crystalline integrity with negligible changes to its melting point and enthalpy.[13][14] This indicates a high degree of solid-state stability, which is crucial for preventing polymorphic changes that can alter drug release and bioavailability. The PLGA formulation, in contrast, showed signs of polymer degradation.
-
Physical Stability: DLS data highlights the ability of the this compound nanoparticles to resist aggregation.[17] The rigid, crystalline matrix likely prevents particle fusion and maintains a stable colloidal dispersion. Both the Miglyol® 812 (liquid lipid) and PLGA (polymeric) formulations showed significant increases in particle size, indicating poor physical stability.
-
Chemical Stability: The HPLC analysis reveals that the this compound formulation provided the best protection for the encapsulated drug, with over 97% of the ketoprofen remaining after three months. This suggests that the dense, crystalline core limits the diffusion of water and other potential reactants, thereby preventing drug degradation. The significant drug loss in the PLGA formulation is consistent with its known susceptibility to hydrolysis, which can create an acidic microenvironment that degrades the drug.
References
- Differential Scanning Calorimetry (DSC Analysis)
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency.
- Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2022).
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2025).
- Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2020). MDPI.
- Dynamic Light Scattering for Pharmaceutical Nanoparticles. (2025).
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2024). Preprints.org.
- Differential Scanning Calorimetry (DSC). Malvern Panalytical.
- Use of DSC in Pharmaceuticals Drug Characteris
- Q1A(R2) Stability Testing of New Drug Substances and Products. (2018). U.S.
- The Advantages of Dynamic Light Scattering in Nanoparticle Research. (2025). AZoNano.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- Liposome Stability and Storage Testing.
- Excipients That Facilitate Amorphous Drug Stabilization. (2015).
- Chemical and Physical Stability Considerations for Lipid-Based Drug Formul
- A Review on HPLC Method Development and Validation in Forced Degrad
- Stability Aspects of Liposomes. (2011).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2017). Open Access Journals.
- An overview of lipid based vesicular systems: stability and regulatory consider
- development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (2012).
- The Efficacy of Cholesterol-Based Carriers in Drug Delivery. (2018).
- Influence of cholesterol on liposome stability and on in vitro drug release. (2018). SciSpace.
- Influence of cholesterol on liposome stability and on in vitro drug release. (2018).
Sources
- 1. ijper.org [ijper.org]
- 2. Liposome Stability and Storage Testing - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 11. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. quercus.be [quercus.be]
- 14. veeprho.com [veeprho.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. tainstruments.com [tainstruments.com]
- 17. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. mdpi.com [mdpi.com]
- 20. azonano.com [azonano.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. openaccessjournals.com [openaccessjournals.com]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. pharmascholars.com [pharmascholars.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Cholesteryl Caprylate
As researchers and scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Cholesteryl Caprylate (CAS No. 1182-42-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to provide clarity and build trust in your operational protocols.
Part 1: Understanding this compound & Its Waste Profile
This compound, a cholesterol ester, is a waxy, solid organic compound.[1] From a regulatory standpoint, it is crucial to first characterize it as either hazardous or non-hazardous waste.
Based on available safety data sheets (SDS) and chemical properties, pure, unused this compound is not typically classified as hazardous waste according to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) criteria.[2][3] It does not exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity that would place it under this classification.[4]
However, this assessment changes if the this compound has been used in experiments where it has been mixed or contaminated with hazardous substances. In such cases, the resulting waste mixture must be treated as hazardous. The "mixture rule" dictates that a non-hazardous waste mixed with a hazardous waste becomes a hazardous waste.
| Waste Stream | Classification | Primary Disposal Route |
| Unused, Uncontaminated this compound | Non-Hazardous Solid Waste | Licensed Chemical Landfill or Incineration |
| This compound mixed with solvents (e.g., halogenated) | Hazardous Waste | Licensed Hazardous Waste Incineration |
| Contaminated Lab Debris (gloves, wipes, etc.) | Non-Hazardous or Hazardous (based on contaminant) | Segregate and dispose of accordingly |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps for safely disposing of non-hazardous this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Rationale: While this compound has a low hazard profile, direct contact should always be minimized to prevent potential eye or skin irritation and to uphold good laboratory practice.[5][6]
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use standard nitrile or latex laboratory gloves.
-
Body Protection: A standard lab coat is required.
Step 2: Waste Segregation and Collection
Rationale: Proper segregation is the cornerstone of safe and cost-effective waste management.[7][8] Mixing non-hazardous waste with hazardous streams unnecessarily increases the volume of regulated waste and disposal costs.
-
Designate a Waste Container: Use a clearly labeled, durable, sealed container for solid chemical waste. A plastic pail or a sturdy, plastic-lined cardboard drum is suitable.
-
Labeling: The container must be labeled "Non-Hazardous Solid Waste" and should also list the primary contents (i.e., "this compound"). Include the accumulation start date.
-
Collection: Place the solid this compound directly into this designated container. Keep the container closed at all times except when adding waste.[9]
Step 3: Decontamination of Empty Containers and Labware
Rationale: Rendering equipment and containers free of chemical residue is essential before they can be disposed of as regular lab glass/plastic or reused.[10][11][12]
-
Gross Decontamination: Scrape out as much of the solid this compound as is practical. This collected solid should be added to your non-hazardous waste container.
-
Solvent Rinse (if necessary): For residual film, a rinse with a small amount of a non-hazardous solvent (e.g., isopropanol or ethanol) can be effective.
-
Rinsate Disposal: Crucially, this solvent rinsate must be disposed of as hazardous chemical waste. Collect it in a designated, labeled container for flammable liquid waste. Do not pour it down the drain.
-
Final Cleaning: Wash the container or labware with soap and water.[10] Once clean and dry, it can be disposed of as regular, non-contaminated lab waste or prepared for reuse.
Step 4: Storage and Final Disposal
Rationale: Proper interim storage prevents accidental spills or misidentification of waste. Final disposal must comply with all institutional and local regulations.
-
Storage: Store the sealed non-hazardous waste container in a designated satellite accumulation area within your lab, away from incompatible materials.[4][13]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and final disposal of the waste.[4] They will contract with a licensed waste management company.
-
Disposal Method: The typical final disposal method for this type of non-hazardous solid waste is incineration or placement in a secure, RCRA-compliant scientific landfill.[14][15] Your EHS office will manage this determination based on local and state regulations.
Part 3: Visualization of the Disposal Process
The following diagram illustrates the decision-making process for handling this compound waste streams in the laboratory.
Caption: Decision workflow for classifying and disposing of this compound waste.
Part 4: Regulatory Framework & Best Practices
The disposal of all chemical waste, including non-hazardous materials, is governed by a hierarchy of regulations. In the United States, the EPA sets the national standards under the Resource Conservation and Recovery Act (RCRA).[16][17] However, states are often authorized to implement their own, sometimes more stringent, waste management programs.[16]
Beyond regulatory compliance, adopting a waste management hierarchy is a hallmark of a modern, responsible laboratory. This strategy, endorsed by the EPA and scientific best practices, prioritizes waste reduction at its source.[9][18]
-
Source Reduction: Purchase only the quantity of this compound required for your experiments.[4]
-
Reuse: If you have surplus, unadulterated material, check if other labs within your institution can use it.[4][9]
-
Recycling/Recovery: While not typically applicable to this compound, it's a key tier for other materials like solvents.
-
Treatment & Disposal: This is the final option, which this guide details.[18]
By adhering to this guide, you ensure that the disposal of this compound is not merely an afterthought but an integral part of your commitment to scientific integrity and laboratory safety.
References
- Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source: University of Pennsylvania URL:[Link]
- Title: Properly Managing Chemical Waste in Labor
- Title: Best Practices for Laboratory Waste Management Source: ACTenviro URL:[Link]
- Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) URL:[Link]
- Title: Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management Source: Environmental Science & Technology URL:[Link]
- Title: Non-Hazardous Materials and Waste Management Hierarchy Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Regulatory and Guidance Information by Topic: Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: this compound | CAS#:1182-42-9 Source: Chemsrc URL:[Link]
- Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: A Quick Guide to Lab Equipment Decontamin
- Title: Laboratory Equipment Decontamination Procedures Source: Central Michigan University URL:[Link]
- Title: SDS US - Glyceryl Caprylate Caprate Source: Chemistry Connection URL:[Link]
- Title: Decontamination of Laboratory Equipment Source: Safety & Risk Services URL:[Link]
- Title: Non-Hazardous Waste Disposal Source: U.S. Waste Industries Inc. URL:[Link]
- Title: Cleaning Procedures for Laboratory Equipment Source: Environmental Health and Safety | Hazardous M
- Title: Landfill Source: Westlaw URL:[Link]
- Title: Decontamination Guidelines for Laboratory Equipment Source: Lottol Intern
- Title: SAFETY DATA SHEET (SDS)
- Title: Cholesteryl Oleyl Carbonate SDS Source: Forestry Suppliers URL:[Link]
Sources
- 1. This compound | CAS#:1182-42-9 | Chemsrc [chemsrc.com]
- 2. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 3. forestry-suppliers.com [forestry-suppliers.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. chemistryconnection.com [chemistryconnection.com]
- 6. This compound | CAS No: 1182-42-9 [aquigenbio.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. actenviro.com [actenviro.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cmich.edu [cmich.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. lottolinternational.com [lottolinternational.com]
- 13. blog.creliohealth.com [blog.creliohealth.com]
- 14. uswonline.com [uswonline.com]
- 15. Glossary | Practical Law - Legal Resources & Know-How for Professionals [content.next.westlaw.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cholesteryl Caprylate
As researchers and drug development professionals, our work with specialized biochemicals like Cholesteryl caprylate demands the highest standards of safety and precision. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to instill a deep understanding of why each step is critical, ensuring your safety and the integrity of your work when handling this powdered cholesteryl ester.
Hazard Assessment: A Prudent Approach to this compound
This compound is a white, powdered solid, and like any fine powder, it presents a primary physical hazard of aerosolization, leading to potential inhalation and dermal exposure.[1] While some safety data sheets (SDS) may not classify it as hazardous under OSHA standards, other GHS classifications indicate it may cause skin, eye, and respiratory tract irritation.[2][3]
Given this, the principle of "prudent practice"—minimizing all chemical exposures—is our guiding directive.[4] We will assume any substance of unknown or mildly irritating potential is hazardous and requires robust controls. The primary routes of exposure to manage are inhalation of the powder and direct contact with the skin and eyes.[5]
Core Protective Equipment: Selecting Your Defense
The selection of PPE is not static; it must adapt to the specific task, quantity, and potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting Closed Containers | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Fastened Lab Coat | Not Required |
| Weighing Powder (<1g) | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Fastened Lab Coat | Not Required (in fume hood) |
| Weighing Powder (>1g) / Bulk Transfer | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double Pair Recommended) | Fastened Lab Coat | Recommended if not in a powder-containment hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Fastened Lab Coat | Not Required (in fume hood) |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double Pair) | Fastened Lab Coat | P100 Respirator (if outside containment) |
Operational Plan: From Preparation to Disposal
Properly using PPE is as critical as selecting it. Follow these validated protocols to ensure maximum protection.
PPE Donning Protocol (Step-by-Step)
-
Inspect Your Gear: Before starting, visually inspect all PPE for defects such as cracks, tears, or degradation.
-
Cover Your Core: Don your lab coat, ensuring it is fully buttoned or snapped. Ensure your personal clothing includes long pants and closed-toe shoes.[4][6]
-
Hand Protection: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, add the second pair over the first.
-
Respiratory Protection (if required): If the risk assessment demands a respirator, perform a seal check according to manufacturer instructions.
-
Eye and Face Protection: Don chemical splash goggles. If a splash risk exists, add a face shield over the goggles.[7]
Safe Handling and Weighing Protocol
The primary risk of exposure comes from the aerosolization of fine powder.[8] This protocol is designed to minimize dust generation.
-
Designate the Area: All work with this compound powder should occur in a designated area within a certified chemical fume hood.[6][9] Line the workspace with absorbent bench paper.[8][9]
-
Tare the Container: Place a lidded container on the analytical balance and press tare.[6]
-
Transfer in Hood: Move the tared container into the fume hood. Open the stock bottle of this compound and carefully transfer the powder to your container using a disposable spatula.[6] Keep containers closed as much as possible.[8]
-
Confirm Weight: Close the lid on your container, remove it from the fume hood, and place it on the balance to confirm the weight.[6]
-
Return to Hood: All subsequent manipulations, such as adding solvents, must be performed in the fume hood.[9]
PPE Doffing Protocol (Step-by-Step)
This sequence is critical to prevent contaminating yourself with any material that may have settled on your PPE.
-
Clean Gloves: While still in the work area, wipe down your outer gloves with a damp towel to remove any visible powder.
-
Remove Face/Eye Protection: Remove the face shield first (if used), followed by goggles, handling them by the strap or earpieces. Place them in a designated area for decontamination.
-
Remove Lab Coat: Unbutton your lab coat. As you remove it, roll it outwards so the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Remove Gloves: The final step is glove removal. Using the glove-on-glove technique, pinch the palm of one glove and peel it off, turning it inside out. Ball it up in your gloved hand. Slide two fingers from your clean hand under the cuff of the remaining glove and peel it off, trapping the first glove inside.
-
Dispose and Wash: Dispose of the gloves in the proper chemical waste container.[6] Immediately wash your hands thoroughly with soap and water.[9]
Emergency & Disposal Plan
Immediate Emergency Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[10][11] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]
-
Inhalation: Move to fresh air. If symptoms appear, seek medical attention.[11]
-
Spill: For small spills, gently cover with absorbent material and wet-clean with a compatible solvent to avoid raising dust.[6][9] Never dry sweep. For large spills, evacuate the area and contact your institution's environmental health and safety office.
Disposal of Contaminated Materials
-
PPE and Consumables: All disposable items that have come into contact with this compound, including gloves, bench paper, and weigh paper, must be placed in a sealed bag and disposed of as solid chemical waste according to your institution's guidelines.[6]
-
Excess Chemical: Unused or waste this compound must be disposed of as chemical waste. Never return it to the original container.[10] Follow all local, state, and federal regulations for chemical waste disposal.[11]
PPE Selection Workflow
The following diagram provides a logical workflow for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound handling.
References
- Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Chemsrc. (2024). This compound.
- University of California, Berkeley Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Chemistry Connection. (2014, October 28). Safety Data Sheet - Glyceryl Caprylate Caprate.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- University of California, Riverside Environmental Health & Safety. (n.d.). General Rules for Working with Chemicals.
- New Directions Aromatics Inc. (2022, April 21). Safety Data Sheet - BEREcare™ PC90 (Solubilizer).
- U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment.
- The University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
- Duke University Occupational and Environmental Safety Office. (n.d.). Personal Protective Equipment (PPE).
- University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
- ABSA International. (n.d.). Personal Protective Equipment (PPE) – Biorisk Management.
- Abraham, J., & Cesarin, J. (1983). Crystal structure of cholestanyl caprylate and binary phase behavior with cholesteryl. PubMed.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 1182-42-9 [chemicalbook.com]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. chemistryconnection.com [chemistryconnection.com]
- 11. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
